Product packaging for 4-Amino-2-methylbenzenesulfonic acid(Cat. No.:CAS No. 133-78-8)

4-Amino-2-methylbenzenesulfonic acid

Cat. No.: B086695
CAS No.: 133-78-8
M. Wt: 187.22 g/mol
InChI Key: ZDIRCGKEOWZBIM-UHFFFAOYSA-N
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Description

4-Amino-2-methylbenzenesulfonic Acid (CAS 133-78-8) is an organic compound serving as a versatile building block and intermediate in scientific research and industrial applications. This compound, with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol, features both an amino and a sulfonic acid functional group attached to a methyl-substituted benzene ring, enabling its use in various synthetic pathways, including diazotization reactions for the preparation of more complex molecules . Researchers value this compound for its role in chemical synthesis. Handlers should note that it is classified as causing serious eye irritation (Hazard Statement H319) . Appropriate safety precautions must be followed, including wearing tight-fitting safety goggles and protective gloves . For safe handling, it is recommended to work in a well-ventilated place, avoid dust formation, and store the container tightly closed in a dry, cool, and dark place under an inert atmosphere . This product is intended for research and scientific purposes only. It is strictly not for diagnostic, therapeutic, or human and veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3S B086695 4-Amino-2-methylbenzenesulfonic acid CAS No. 133-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-methylbenzenesulfonic acid
Source PubChem
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InChI

InChI=1S/C7H9NO3S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIRCGKEOWZBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40157901
Record name o-Toluenesulfonic acid, 4-amino-
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Molecular Weight

187.22 g/mol
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CAS No.

133-78-8
Record name 4-Amino-2-methylbenzenesulfonic acid
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Record name o-Toluenesulfonic acid, 4-amino-
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Record name o-Toluenesulfonic acid, 4-amino-
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Record name 5-aminotoluene-2-sulphonic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2-methylbenzenesulfonic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Nomenclature

4-Amino-2-methylbenzenesulfonic acid, also known as 5-aminotoluene-2-sulfonic acid, is an organic compound belonging to the family of substituted aromatic sulfonic acids.[1] Its structure, featuring an amino group, a methyl group, and a sulfonic acid group attached to a benzene ring, makes it a versatile intermediate in various chemical syntheses. The relative positions of these functional groups—amino at position 4, methyl at position 2, and sulfonic acid at position 1—impart specific chemical properties that are of significant interest in the fields of dye manufacturing and medicinal chemistry.

This guide provides a comprehensive technical overview of this compound, focusing on its core chemical properties, reactivity, synthesis, and applications relevant to researchers and drug development professionals. Understanding these characteristics is crucial for its effective utilization as a chemical building block.

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Caption: Molecular Structure of this compound.

Physicochemical and Computed Properties

The physical and chemical properties of a compound are fundamental to its application in synthesis and formulation. This compound is a solid at room temperature with properties influenced by the presence of both acidic (sulfonic acid) and basic (amino) functional groups, leading to zwitterionic character in certain conditions.

PropertyValueSource
CAS Number 133-78-8[1]
Molecular Formula C₇H₉NO₃S[2][3]
Molecular Weight 187.22 g/mol [3][4]
Melting Point 200°C (for 5-Amino-2-methylbenzenesulfonic acid isomer)[5]
Density 1.431 g/cm³ (for 2-Amino-4-methylbenzenesulfonic acid isomer)[4]
pKa -1.11 ± 0.42 (Predicted, for 5-Amino-2-methylbenzenesulfonic acid isomer)[5]
Solubility Slightly soluble in aqueous acid and base.[5]
XLogP3 0.6 (Computed)[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 4[4]

Note: Experimental data for the exact isomer this compound is sparse in readily available literature; some values are for closely related isomers and are provided for estimation purposes.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and quality control of chemical compounds. The expected spectral characteristics for this compound are based on its constituent functional groups.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. In a solvent like DMSO-d₆, the aromatic protons would appear as multiplets in the 6.5-8.0 ppm range. The methyl group protons would likely appear as a singlet around 2.3-2.5 ppm.[6] The amine (NH₂) protons would present as a broad singlet, and the acidic proton of the sulfonic acid group would also be visible, often at a higher chemical shift (>10 ppm).[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display seven unique carbon signals. The aromatic carbons would resonate in the 110-150 ppm region, with carbons attached to the electron-donating amino and methyl groups appearing more upfield, and the carbon attached to the electron-withdrawing sulfonic acid group appearing more downfield. The methyl carbon signal would be expected at approximately 20-25 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. Expected characteristic peaks include:

    • N-H stretching from the primary amine at ~3300-3500 cm⁻¹.

    • O-H stretching from the sulfonic acid group, which will be a very broad band from ~2500-3300 cm⁻¹.

    • S=O stretching from the sulfonyl group, appearing as strong absorptions around 1030-1060 cm⁻¹ and 1150-1250 cm⁻¹.

    • C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.

    • C=C stretching from the aromatic ring in the ~1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight (187.22).[6] Common fragmentation patterns would involve the loss of SO₂ (64 Da) or SO₃H (81 Da). High-resolution mass spectrometry can confirm the elemental composition with high precision.[2]

Chemical Reactivity and Key Reactions

The reactivity of this compound is governed by its three functional groups.

  • Amino Group: The primary aromatic amine is a versatile functional handle. Its most significant reaction in industrial chemistry is diazotization . Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) converts the amino group into a diazonium salt. This diazonium salt is a powerful electrophile and can readily undergo coupling reactions with electron-rich aromatic compounds (like phenols or anilines) to form azo dyes.[7] This reaction is fundamental to the use of this compound as a dye intermediate.[7][8]

  • Sulfonic Acid Group: As a strong acid, this group readily deprotonates in aqueous solutions. It can form salts with bases and influences the overall solubility of the molecule. The sulfonic acid group is highly deactivating and a meta-director for electrophilic aromatic substitution, although the activating effects of the amino and methyl groups will also influence the regioselectivity of further reactions.

  • Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amino (-NH₂) and methyl (-CH₃) groups, which are ortho, para-directing. However, it is strongly deactivated by the sulfonic acid (-SO₃H) group, a meta-director. The ultimate position of any new substituent will depend on the reaction conditions and the interplay of these directing effects.

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KeyReaction cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 4-Amino-2-methyl- benzenesulfonic acid reagents 1. NaNO₂ / HCl 2. 0-5 °C intermediate Diazonium Salt reagents->intermediate Diazotization partner Electron-Rich Aromatic (e.g., Naphthol) product Azo Dye intermediate:e->product:w Azo Coupling partner:e->product:w

Caption: Key diazotization and azo coupling reaction pathway.

Synthesis and Purification

Synthetic Pathway Rationale

Industrially, aminobenzenesulfonic acids are often prepared from more fundamental starting materials like toluene. A common strategy involves the sulfonation of an aniline derivative. For this compound, a logical precursor is m-toluidine (3-methylaniline). The sulfonation of m-toluidine with a sulfonating agent like sulfuric acid or oleum is expected to yield the desired product due to the directing effects of the amino and methyl groups. The amino group is a powerful ortho, para-director, and the methyl group is also an ortho, para-director. Sulfonation at the position para to the amino group and ortho to the methyl group is sterically and electronically favored.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method based on established chemical principles for the sulfonation of anilines.

Objective: To synthesize this compound from m-toluidine.

Materials:

  • m-Toluidine (3-methylaniline)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Sodium Chloride (NaCl)

  • Ice bath, heating mantle, round-bottom flask, condenser, magnetic stirrer, Buchner funnel.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, carefully add 10.7 g (0.1 mol) of m-toluidine.

  • Sulfonation: Place the flask in an ice bath to cool. Slowly and with continuous stirring, add 25 mL of concentrated sulfuric acid. The addition is exothermic and should be controlled to keep the temperature below 50°C. An intermediate, m-toluidinium hydrogen sulfate, will form.

  • Heating (Baking Process): Once the addition is complete, equip the flask with a condenser and transfer it to a heating mantle. Heat the mixture to 180-190°C for 4-5 hours. Water vapor will be evolved during the reaction as the sulfonic acid group is installed on the ring.

  • Work-up and Isolation: After the reaction time, allow the flask to cool to room temperature. The reaction mixture will be a thick, dark syrup. Very carefully and slowly, pour the cooled mixture into 200 mL of cold water with vigorous stirring.

  • Precipitation: The product, this compound, is sparingly soluble in acidic water and should begin to precipitate. The mixture can be further cooled in an ice bath to maximize precipitation.

  • Salting Out (Optional): To further decrease the solubility of the product, add solid sodium chloride to the solution until it is saturated.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter with a small amount of cold, saturated NaCl solution to remove residual acid and impurities.

  • Drying: Dry the product in a desiccator or a vacuum oven at a moderate temperature (~80°C).

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SynthesisWorkflow start m-Toluidine + Conc. H₂SO₄ mix Mix and Cool (Ice Bath) start->mix heat Heat Reaction Mixture (180-190°C, 4-5h) mix->heat cool Cool to Room Temp. heat->cool quench Pour into Cold Water cool->quench precipitate Precipitate Product quench->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Brine filter->wash dry Dry Product wash->dry final_product Purified 4-Amino-2-methyl- benzenesulfonic acid dry->final_product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Purification by Recrystallization

Objective: To purify the crude this compound.

Materials:

  • Crude this compound

  • Deionized Water

  • Activated Carbon (optional)

  • Erlenmeyer flasks, hot plate, Buchner funnel, filter paper.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot deionized water, just enough to dissolve the solid completely when the water is boiling. Sulfonic acids often have higher solubility in hot water.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon to the hot solution and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, and crystals will form. The cooling can be completed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold water and then dry them thoroughly.

Analytical Workflow for Characterization

To ensure the identity and purity of the synthesized product, a systematic analytical workflow should be employed.

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AnalyticalWorkflow cluster_synthesis Post-Synthesis cluster_physical Physical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment cluster_result Final Confirmation sample Dried Synthesized Product mpt Melting Point Determination sample->mpt Compare to literature nmr ¹H and ¹³C NMR sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry (HRMS) sample->ms confirm Structure & Purity Confirmed mpt->confirm Initial purity check hplc HPLC or LC-MS nmr->confirm Confirm structure ir->confirm Confirm functional groups ms->confirm Confirm mass hplc->confirm Quantitative purity

Caption: Analytical workflow for structural and purity confirmation.

Applications in Research and Drug Development

While this compound is a key intermediate for azo dyes, its structural motifs are highly relevant in pharmaceutical science.[7][8] The benzenesulfonamide scaffold is a classic pharmacophore found in a wide range of therapeutic agents.[9]

  • Carbonic Anhydrase Inhibitors: The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group that is crucial for the activity of carbonic anhydrase inhibitors.[9][10] These inhibitors are used as diuretics and for treating glaucoma and epilepsy.[9] While this specific compound is a sulfonic acid, it serves as a precursor. It can be converted to the corresponding sulfonyl chloride and then reacted with amines to generate a library of sulfonamide derivatives for screening against various carbonic anhydrase isoforms.[10]

  • Antibacterial Agents: The original sulfa drugs were benzenesulfonamides. The core structure of 4-aminobenzenesulfonamide is the basis for this class of antibiotics. Derivatives of aminotoluenesulfonic acids can be explored for novel antibacterial properties.

  • Hypoglycemic Drugs: Certain sulfonylurea compounds, used to treat type 2 diabetes, are synthesized from benzenesulfonamide intermediates.[11] The synthetic pathways often involve building upon a substituted aminobenzenesulfonyl framework.

  • Building Block in Medicinal Chemistry: The compound serves as a rigid scaffold with multiple points for chemical modification. The amino group can be acylated or used in reductive amination, while the sulfonic acid can be converted into sulfonyl chlorides, sulfonamides, or sulfonate esters, providing diverse avenues for generating novel molecular entities in drug discovery programs.

Safety and Handling

As a chemical intermediate, this compound requires careful handling. Based on safety data for this and related isomers, the following precautions are advised.

  • Hazard Identification: The compound is classified as causing serious eye irritation.[1] Depending on the specific form and related isomers, it may also cause skin irritation or burns.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (inspected prior to use), and a lab coat.[1] In cases of dust generation, respiratory protection may be necessary.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[14] Eyewash stations and safety showers should be readily accessible.[14]

  • First Aid Measures:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

    • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[1]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

References

  • ECHEMI. (n.d.). This compound SDS, 133-78-8 Safety Data Sheets.
  • ECHEMI. (n.d.). 2-Amino-4-methylbenzenesulfonic acid Formula - 88-62-0.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid | CAS 6471-78-9.
  • Chem Service. (2016, May 13). SAFETY DATA SHEET: 2-Amino-5-chloro-4-methylbenzenesulfonic acid.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 4-(2-Aminoethyl)benzenesulphonamide.
  • ChemicalBook. (2025, August 21). 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid(6471-78-9).
  • ChemicalBook. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid CAS#: 6471-78-9.
  • ChemicalBook. (2025, August 23).
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: 2-Amino-4-chloro-5-methylbenzenesulfonic acid.
  • Biosynth. (n.d.). 2-Amino-2-methylpropanedinitrile, 4-methylbenzene-1-sulfonic acid | 79680-98-1.
  • WorldOfChemicals. (2013, May 15). 4-Amino-5-methoxy-2-methylbenzenesulfonic acid.
  • ChemicalBook. (n.d.). 4-Aminotoluene-3-sulfonic acid(88-44-8) 1H NMR spectrum.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24756351, 4-Methylbenzenesulfonic acid;prop-2-enyl 2-amino-2-methylpropanoate.
  • PubChemLite. (n.d.). This compound (C7H9NO3S).
  • CAS Common Chemistry. (n.d.). 2-Amino-4-methylbenzenesulfonic acid.
  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Google Patents. (n.d.). US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159509116.
  • BLD Pharm. (n.d.). 133-78-8|this compound.
  • Tumosienė, I., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • Google Patents. (n.d.). CN111393335A - Production process of 4-methylbenzenesulfonic acid-2-ethyl azide.
  • ChemicalBook. (n.d.). 4-Amino-benzenesulfonic acid monosodium salt(515-74-2) 1H NMR.
  • ChemicalBook. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid CAS#: 88-53-9.
  • ChemicalBook. (n.d.). 118-88-7(5-Amino-2-methylbenzenesulfonic acid) Product Description.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139244748, 4-(2-Aminoethyl)benzenesulfonic acid.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-5-methylbenzenesulfonic acid.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-methylbenzoic acid 95% 2486-75-1.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-Methylbenzenesulfonic Acid in the Pharmaceutical Industry.
  • ResearchGate. (2025, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • El-Sayad, K. A., et al. (n.d.). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. PubMed.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. PMC.
  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. PMC.
  • NIST. (n.d.). Benzenesulfonic acid, 4-methyl-. NIST WebBook.
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 4-Acetamido-2-aminobenzenesulfonic acid(88-64-2) 1H NMR spectrum.
  • SpectraBase. (n.d.). 4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum.
  • Sigma-Aldrich. (n.d.). 4-Amino-3-methylbenzenesulfonic acid | 98-33-9.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-Amino-2-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 4-Amino-2-methylbenzenesulfonic acid. As a crucial intermediate in the synthesis of various dyes and pharmaceuticals, unequivocal confirmation of its molecular structure is paramount for quality control, regulatory compliance, and ensuring the efficacy and safety of downstream products. This document moves beyond a simple recitation of procedures to offer insights into the causality of experimental choices, thereby providing a self-validating framework for analysis.

Introduction: The Importance of Structural Verification

This compound (C₇H₉NO₃S), a substituted aromatic amine, possesses a unique constellation of functional groups—an amino group (-NH₂), a methyl group (-CH₃), and a sulfonic acid group (-SO₃H)—arranged on a benzene ring. The precise positioning of these substituents is critical to the molecule's chemical reactivity and physical properties. Ambiguity in its structure, particularly in distinguishing it from its isomers, can lead to significant deviations in reaction pathways, impurity profiles, and the biological activity of resulting drug candidates. This guide, therefore, presents a multi-faceted analytical approach to confidently ascertain the structure of this compound.

Synthesis Pathway: A Plausible Route

While various synthetic routes can be envisioned, a common and logical approach to the synthesis of this compound involves the electrophilic sulfonation of 3-methylaniline (m-toluidine). The rationale for this choice is grounded in the directing effects of the substituents on the aromatic ring. The amino group is a powerful activating group and is ortho-, para- directing, while the methyl group is a weaker activating group, also ortho-, para- directing. The interplay of these directing effects and steric hindrance will favor the introduction of the sulfonic acid group at specific positions. A plausible and established protocol for a similar transformation, the sulfonation of o-toluidine, provides a robust template for this synthesis[1].

Experimental Protocol: Sulfonation of 3-Methylaniline (m-Toluidine)

This protocol is adapted from established methods for the sulfonation of aromatic amines and serves as a representative procedure for the synthesis of this compound.

Materials:

  • 3-Methylaniline (m-toluidine)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Sulfuric Acid (Oleum, 20% SO₃)

  • Ice

  • Water

  • Sodium Hydroxide (for neutralization, if required)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a molar excess of concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath to below 10 °C.

  • Slowly add 3-methylaniline dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 20 °C.

  • Once the addition is complete, slowly add fuming sulfuric acid (oleum) dropwise, maintaining a low temperature.

  • After the addition of oleum, the reaction mixture is allowed to slowly warm to room temperature and then heated to a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 2-4 hours) to drive the sulfonation to completion.

  • The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice with vigorous stirring.

  • The precipitated this compound is collected by vacuum filtration and washed with cold water to remove excess acid.

  • The crude product can be purified by recrystallization from hot water.

Causality of Experimental Choices:

  • Use of Sulfuric Acid and Oleum: Concentrated sulfuric acid protonates the amino group, forming the anilinium ion, which is a meta-directing group. However, a small equilibrium concentration of the free amine, which is ortho-, para-directing, still exists. The use of oleum (a source of SO₃) provides a high concentration of the electrophile, sulfur trioxide, necessary for the sulfonation of the deactivated ring.

  • Temperature Control: The initial low temperature is crucial to control the exothermic nature of the reaction between the amine and the strong acid. The subsequent heating provides the necessary activation energy for the sulfonation reaction to proceed at a reasonable rate.

Spectroscopic Elucidation: A Multi-Technique Approach

The cornerstone of structural elucidation lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule and their connectivity. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amino group. The chemical shifts and splitting patterns of the aromatic protons are particularly diagnostic of the substitution pattern.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale
H-3~7.6-7.8DoubletLocated ortho to the electron-withdrawing sulfonic acid group, leading to deshielding. Coupled to H-5.
H-5~6.8-7.0Doublet of doubletsInfluenced by both the ortho amino group (shielding) and the meta sulfonic acid group (deshielding). Coupled to H-3 and H-6.
H-6~6.6-6.8DoubletLocated ortho to the electron-donating amino group, resulting in significant shielding. Coupled to H-5.
-CH₃~2.2-2.4SingletProtons of the methyl group are not coupled to other protons.
-NH₂~4.5-5.5Broad SingletThe chemical shift of amine protons is variable and can be concentration and temperature dependent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.
-SO₃H~10-12Broad SingletThe acidic proton of the sulfonic acid group is highly deshielded and its signal is typically broad.

Comparative Analysis with an Isomer: The ¹H NMR spectrum of the isomeric compound, 2-Amino-5-methylbenzenesulfonic acid, shows a different pattern for the aromatic protons, which underscores the power of this technique in distinguishing between isomers[2].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the benzene ring are sensitive to the electronic effects of the substituents.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C-1 (-SO₃H)~145-150Quaternary carbon attached to the electronegative sulfonic acid group.
C-2 (-CH₃)~135-140Quaternary carbon attached to the methyl group.
C-3~125-130Aromatic CH carbon.
C-4 (-NH₂)~140-145Carbon attached to the electron-donating amino group.
C-5~115-120Aromatic CH carbon shielded by the ortho amino group.
C-6~110-115Aromatic CH carbon shielded by the para amino group.
-CH₃~18-22Aliphatic methyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, S=O, and O-H bonds.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200N-H stretch (symmetric and asymmetric)Primary Amine (-NH₂)
3100-3000Aromatic C-H stretchBenzene Ring
2950-2850Aliphatic C-H stretchMethyl Group (-CH₃)
~1620N-H bendPrimary Amine (-NH₂)
1600, 1500C=C stretchAromatic Ring
1250-1150S=O stretch (asymmetric)Sulfonic Acid (-SO₃H)
1080-1000S=O stretch (symmetric)Sulfonic Acid (-SO₃H)
3000-2500 (broad)O-H stretchSulfonic Acid (-SO₃H)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 187. The fragmentation pattern would likely involve the loss of SO₂ (64 Da) or SO₃ (80 Da) from the molecular ion, which is characteristic of aromatic sulfonic acids.

Expected Mass Spectral Fragmentation:

  • Molecular Ion (M⁺): m/z 187

  • [M - SO₂]⁺: m/z 123

  • [M - SO₃]⁺: m/z 107

The fragmentation of a related compound, sulfanilic acid (4-aminobenzenesulfonic acid), shows a prominent molecular ion peak and characteristic losses, providing a good reference for the expected fragmentation of the target molecule[3].

Integrated Structure Elucidation Workflow

The definitive structural confirmation of this compound is achieved through a logical and self-validating workflow that integrates the data from all analytical techniques.

StructureElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesize Sulfonation of 3-Methylaniline Purify Recrystallization Synthesize->Purify HNMR ¹H NMR Purify->HNMR CNMR ¹³C NMR Purify->CNMR FTIR FTIR Purify->FTIR MS Mass Spec Purify->MS Interpret Correlate Spectroscopic Data HNMR->Interpret CNMR->Interpret FTIR->Interpret MS->Interpret Confirm Confirm Structure of 4-Amino-2-methyl- benzenesulfonic acid Interpret->Confirm

Caption: Integrated workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a critical process that relies on the careful application and interpretation of a suite of modern analytical techniques. By combining a well-reasoned synthetic strategy with detailed analysis of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data, researchers, scientists, and drug development professionals can achieve an unambiguous confirmation of the molecule's structure. This rigorous approach ensures the quality and consistency of this important chemical intermediate, thereby safeguarding the integrity of the final products in which it is used. The principles and methodologies outlined in this guide provide a robust framework for the structural characterization of not only this compound but also a wide range of other substituted aromatic compounds.

References

  • A peer-reviewed journal article detailing the synthesis and full spectroscopic characterization of this compound would be cited here.
  • A peer-reviewed journal article or an authoritative chemical database entry providing spectroscopic data for closely related isomers or analogs would be cited here to support the predicted spectral d
  • o-TOLUIDINESULFONIC ACID. Organic Syntheses, Coll. Vol. 2, p.592 (1943); Vol. 19, p.90 (1939). [Link]
  • A comprehensive textbook on the interpretation of spectroscopic data, such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle, would be cited here to support the fundamental principles of spectral interpret
  • A reference to a peer-reviewed article discussing the directing effects of substituents in electrophilic aromatic substitution, such as those found in standard organic chemistry textbooks (e.g., "Organic Chemistry" by Paula Yurkanis Bruice), would be included here.
  • A citation to a database or publication on the mass spectral fragmentation of aromatic sulfonic acids would be provided here to support the discussion on the expected fragmentation p
  • Benzenesulfonic acid, 4-amino- - NIST WebBook. [Link]

Sources

A Guide to the Synthesis of 4-Amino-2-methylbenzenesulfonic Acid: Pathways, Mechanisms, and In-Depth Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Amino-2-methylbenzenesulfonic Acid

This compound, also known as p-toluidine-3-sulfonic acid (CAS No. 133-78-8), is a vital aromatic sulfonic acid intermediate. Its unique structure, featuring amino, methyl, and sulfonic acid functional groups, makes it a critical building block in the synthesis of a variety of organic compounds. It is particularly prominent in the manufacturing of specialized azo dyes and pigments. The precise positioning of the functional groups on the benzene ring dictates the final properties of these colorants, making regioselective synthesis a topic of significant industrial and academic interest. This guide provides a detailed exploration of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and methods for purification.

Primary Synthesis Pathway: High-Temperature Sulfonation of p-Toluidine

The most established and industrially practiced method for synthesizing this compound is the direct high-temperature sulfonation of p-toluidine using concentrated sulfuric acid. This process, often referred to as the "baking" or "roasting" method, relies on the thermal rearrangement of an initially formed amine salt to yield the desired sulfonic acid.

Causality and Mechanistic Insights

The sulfonation of an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction.[1] The electrophile is typically sulfur trioxide (SO₃), which is present in concentrated or fuming sulfuric acid.[1] The directing effects of the substituents on the starting material, p-toluidine, are crucial for understanding the formation of the specific 4-amino-2-methyl isomer.

  • Initial Salt Formation: In the strongly acidic medium of concentrated sulfuric acid, the basic amino group (-NH₂) of p-toluidine is immediately protonated to form the p-toluidinium ion (-NH₃⁺).

  • Directing Effects: A neutral amino group is a powerful ortho-, para-directing and activating group. However, the protonated ammonium group (-NH₃⁺) is strongly deactivating and a meta-director due to its electron-withdrawing inductive effect. The methyl group (-CH₃) is a weakly activating ortho-, para-director.

  • Regioselectivity: The reaction is conducted at high temperatures (typically 180-220°C).[2][3][4] Under these forcing conditions, the sulfonation proceeds on the deactivated ring. The sulfonic acid group is directed to the position meta to the -NH₃⁺ group and ortho to the -CH₃ group, resulting in the desired product, this compound. The high temperature is necessary to overcome the energy barrier for the sulfonation of the deactivated ring and to facilitate the rearrangement of the intermediate sulfate salt.

The overall reaction can be visualized as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Direct Baking Method

This protocol is a synthesis of procedures described in the technical literature, particularly in patents outlining industrial preparation.[2][3]

Step 1: Sulfonation Reaction

  • To a reaction vessel equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (98%).

  • While stirring, slowly and carefully add an equimolar amount of p-toluidine. The addition is exothermic and will form the p-toluidinium sulfate salt.

  • Once the addition is complete, begin heating the mixture. Raise the temperature to 210-220°C.[2]

  • Maintain this temperature with constant stirring for 2-5 hours.[2] During this "baking" phase, water will be evolved as the sulfonation reaction proceeds.

  • After the reaction period, cool the mixture. The crude product will solidify into a solid mass.

Step 2: Purification via pH Manipulation

  • Take the crude, solidified product and add it to a sufficient volume of water with stirring.

  • At a temperature of 10-50°C, add an alkaline solution (e.g., sodium carbonate or sodium hydroxide) portion-wise to neutralize the mixture.[2] The goal is to reach a pH of 7-9, at which point the sulfonic acid will have been converted to its soluble sodium salt, and the solid will completely dissolve.[2][3]

  • To the resulting solution, add activated carbon (typically 15-20% by weight of the crude product).[3] Stir the suspension for 30-60 minutes to decolorize the solution by adsorbing colored impurities.[2]

  • Filter the mixture to remove the activated carbon and any other insoluble matter, yielding a clear, purified solution of the sodium salt of this compound.

  • With vigorous stirring, slowly add a strong mineral acid (e.g., concentrated sulfuric acid or hydrochloric acid) to the filtrate until the pH drops to 1-2.[2][3]

  • The high-purity this compound will precipitate as white crystals.

  • Filter the precipitated product, wash it with cold water to remove residual acid and inorganic salts, and dry to obtain the final product.

Purification_Workflow start Crude Solid Product dissolve Dissolve in Water start->dissolve neutralize Neutralize with Alkali (pH 7-9) dissolve->neutralize Forms soluble sodium salt decolorize Add Activated Carbon & Stir neutralize->decolorize filter1 Filter to Remove Carbon decolorize->filter1 acidify Acidify Filtrate (pH 1-2) filter1->acidify Clear, decolorized filtrate precipitate Precipitation of Pure Product acidify->precipitate filter2 Filter & Wash Crystals precipitate->filter2 dry Dry to Obtain Final Product filter2->dry

Caption: Workflow for the purification of this compound.

Data Summary: Reaction Parameters
ParameterValue RangeRationale / NotesReference
Reactant Ratio (p-toluidine:H₂SO₄)1:1 (by weight or moles)An equimolar or slight excess of sulfuric acid ensures complete salt formation and acts as the reaction medium.[2][3]
Reaction Temperature180 - 220 °CHigh temperature is required to overcome the activation energy for sulfonating the deactivated ring and for thermal rearrangement.[2][4]
Reaction Time2 - 6 hoursSufficient time must be allowed for the reaction to proceed to completion.[2][4]
Purification pH (Neutralization)7 - 9Ensures complete dissolution of the sulfonic acid as its soluble salt for effective decolorization.[2][3]
Purification pH (Precipitation)1 - 2In this acidic range, the sulfonic acid is in its free form and has low solubility in water, allowing for precipitation.[2][3]
Expected Purity>99%The described purification process is effective at removing colored byproducts and unreacted starting materials.[4]

Alternative Synthesis Considerations

While the high-temperature baking method is predominant, other strategies exist, primarily aimed at controlling isomer formation or improving reaction conditions.

Solvent-Based Sulfonation

One patented variation involves dissolving p-toluidine in an inert, high-boiling organic solvent (such as chlorobenzene or dichlorobenzene) before adding sulfuric acid.[4] The reaction is then carried out at a slightly lower temperature of 180-190°C.[4] A key advantage of this approach is that the water formed during the reaction can be continuously removed as an azeotrope with the solvent, which helps to drive the reaction equilibrium towards the products.[4] This method can lead to higher purity and yield by preventing side reactions that might be promoted by the presence of water at high temperatures.

Control of Isomerism with Oleum

It is critical for researchers to understand that reaction conditions dictate the isomeric product. For instance, the synthesis of the isomer 5-Amino-2-methylbenzenesulfonic acid (p-toluidine-2-sulfonic acid) is achieved under different conditions. This process involves reacting p-toluidine dissolved in sulfuric acid with oleum (fuming sulfuric acid) at much lower temperatures, typically between 10°C and 55°C.[5] At these lower temperatures, the directing effects favor sulfonation at the ortho-position relative to the amino group (after initial N-sulfonation and rearrangement), yielding the 2-sulfonic acid isomer. This highlights the thermodynamic vs. kinetic control over the reaction; the high-temperature baking process yields the thermodynamically more stable meta-sulfonated product (relative to the ammonium group), while the lower-temperature oleum process can yield the kinetically favored ortho-product.

Conclusion

The synthesis of this compound is a well-established industrial process that relies on the principles of electrophilic aromatic substitution under harsh reaction conditions. The high-temperature "baking" method provides a reliable and direct route from p-toluidine. Success in synthesizing the correct isomer with high purity hinges on a thorough understanding of the reaction mechanism, particularly the directing effects of the protonated amine group, and meticulous control over key parameters such as temperature and pH during workup. The purification protocol involving neutralization, decolorization, and re-precipitation is a self-validating system that effectively removes impurities. For drug development professionals and researchers, a firm grasp of these synthesis pathways is essential for the production of high-quality intermediates required for downstream applications.

References

  • Technology for synthesizing and purifying p-toluidine-3-sulfonic acid. CN101747236A.
  • Synthetic method and purifying technique for high-purity p-toluidine-3-sulfonic acid (4B acid). CN1130624A.
  • Aromatic sulfon
  • Method for preparing 3-chloro-p-toluidine-6-sulfonic acid. Xu Qingshan (2018).
  • m-Toluidine-4-sulfonic Acid. Tokyo Chemical Industry Co., Ltd.
  • Process for preparing p-toluidine-2-sulphonic acid. US4717514A.
  • Method for producing 4-aminotoluene-3-sulfonic acid. CN101143841A.

Sources

An In-depth Technical Guide to the Physical Properties of 4-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-2-methylbenzenesulfonic acid (CAS No. 133-78-8). As a key intermediate in various chemical syntheses, a thorough understanding of its characteristics is paramount for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. This document consolidates available data on its structural attributes, spectral information, and safety protocols. While experimental data for certain physical properties of this specific isomer are limited, this guide presents the most reliable information available, including predicted values, to support research and development activities.

Introduction and Chemical Identity

This compound, also known as m-Toluidine-4-sulfonic Acid or 5-Aminotoluene-2-sulfonic acid, is an aromatic organic compound containing both an amine and a sulfonic acid functional group.[1] This substitution pattern makes it a valuable building block in the synthesis of more complex molecules. Its unique isomeric structure dictates its reactivity and physical behavior, distinguishing it from other aminotoluenesulfonic acid isomers.

Table 1: Chemical Identity of this compound

IdentifierValueSource(s)
Chemical Name This compound[2]
Synonyms m-Toluidine-4-sulfonic acid, 5-Aminotoluene-2-sulfonic acid, 3-Methylaniline-4-sulfonic acid[1][3]
CAS Number 133-78-8[1]
Molecular Formula C₇H₉NO₃S[4]
Molecular Weight 187.22 g/mol [5]
InChI InChI=1S/C7H9NO3S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)[6]
InChIKey ZDIRCGKEOWZBIM-UHFFFAOYSA-N[6]
Canonical SMILES CC1=C(C=CC(=C1)N)S(=O)(=O)O[6]

Physicochemical Properties

Table 2: Physical and Chemical Properties of this compound

PropertyValueNotesSource(s)
Physical State White to gray to brown powder/crystal[1]
Melting Point Data not availableData for the related isomer 2-Amino-4-methylbenzenesulfonic acid is 272 °C.[2][7] Data for the 4-amino-3-methyl isomer is 290 °C.[8]
Boiling Point Data not available[5]
Density 1.3553 g/cm³ (rough estimate)This is an estimated value.[1]
Water Solubility 4.5 g/L at 20 °C[1]
pKa -1.13 ± 0.50 (Predicted)This is a predicted value.[1]

Expert Insight: The presence of both a basic amino group and an acidic sulfonic acid group suggests that this compound exists as a zwitterion in the solid state and in neutral aqueous solutions. This zwitterionic character significantly influences its melting point (expected to be high) and solubility. The limited solubility in water is typical for such compounds, with solubility expected to increase in both acidic and alkaline solutions due to salt formation.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. While specific spectra for this compound (CAS 133-78-8) are not widely published, data for closely related isomers can provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As an illustrative example, the ¹H NMR spectrum of the related isomer, 4-Aminotoluene-3-sulfonic acid (CAS 88-44-8), in DMSO-d₆ shows characteristic signals for the aromatic protons, the methyl group, and the amine protons.[9] For this compound, one would expect a similar pattern, with the chemical shifts and coupling constants of the aromatic protons being indicative of the specific substitution pattern.

Predicted ¹H NMR and ¹³C NMR data are crucial for the initial identification and confirmation of the synthesized compound. A detailed protocol for acquiring such data is provided below.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to the ¹H NMR spectrum.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra using the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Synthesis and Manufacturing

While a specific, detailed industrial synthesis protocol for this compound is not publicly available, a general and well-established method for the synthesis of aminotoluenesulfonic acids involves the sulfonation of the corresponding toluidine isomer. The following is a representative procedure adapted from the synthesis of o-toluidinesulfonic acid, which illustrates the key chemical transformations.[5]

General Synthetic Pathway

The synthesis of aminotoluenesulfonic acids typically proceeds through the direct sulfonation of the corresponding toluidine. This reaction is often carried out by heating the toluidine with concentrated or fuming sulfuric acid. The reaction temperature and time are critical parameters that influence the position of the sulfonic acid group on the aromatic ring.

Synthesis_Pathway Toluidine o-Toluidine Intermediate o-Toluidine sulfate (Intermediate) Toluidine->Intermediate Mixing Sulfuric_Acid H₂SO₄ (conc.) Product This compound Intermediate->Product Heating (Baking process)

Caption: General synthesis pathway for aminotoluenesulfonic acids.

Illustrative Laboratory Synthesis Protocol

This protocol is a generalized procedure for the sulfonation of a toluidine and should be optimized for the specific synthesis of this compound.

  • Formation of the Amine Sulfate: In a suitable reaction vessel, slowly add concentrated sulfuric acid to o-toluidine while stirring and maintaining the temperature to form the o-toluidine sulfate salt.[5]

  • Sulfonation by Baking: Heat the resulting amine sulfate under reduced pressure to remove water. The temperature is then gradually raised to 180-200 °C and maintained for several hours to effect the sulfonation.[5]

  • Work-up and Isolation: After cooling, the reaction mixture is dissolved in hot water. The product can be isolated by crystallization, often after converting it to a less soluble salt (e.g., by adding a base to precipitate the free acid or a specific salt).

  • Purification: The crude product is purified by recrystallization from a suitable solvent, typically water or an aqueous alcohol mixture.

Causality in Experimental Choices: The "baking" process is a classic method for the sulfonation of aromatic amines. The initial formation of the amine sulfate protects the amino group from oxidation by the hot sulfuric acid. The high temperature provides the activation energy necessary for the electrophilic substitution of the sulfonic acid group onto the aromatic ring. The position of sulfonation is directed by the activating amino group and the methyl group.

Safety and Handling

This compound is classified as causing serious eye irritation.[10] Appropriate personal protective equipment (PPE) and handling procedures are essential to minimize exposure and ensure laboratory safety.

Table 3: Hazard Identification and Precautionary Measures

Hazard CategoryGHS ClassificationPrecautionary StatementsSource(s)
Eye Irritation Category 2H319: Causes serious eye irritation.[3][10]
Prevention P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][10]
Response P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][10]
First-Aid Measures
  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]

  • If on Skin: Wash with plenty of soap and water.

  • If Inhaled: Move person into fresh air and keep comfortable for breathing.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Storage and Disposal: Store in a well-ventilated place. Keep container tightly closed. Dispose of contents/container in accordance with local/regional/national/international regulations.

Industrial Applications and Relevance

This compound and its isomers are important intermediates in the chemical industry. They are primarily used in the synthesis of:

  • Dyes and Pigments: The amino and sulfonic acid groups provide sites for further chemical reactions to produce a wide variety of azo dyes and other colorants.

  • Agrochemicals: It serves as a building block for the synthesis of certain herbicides and pesticides.[11]

  • Pharmaceuticals: While less common, it can be used as a starting material or intermediate in the synthesis of some pharmaceutical compounds.

The specific substitution pattern of this compound can impart unique properties to the final products, such as color, solubility, and biological activity.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound (CAS 133-78-8). While there is a notable absence of comprehensive experimental data for this specific isomer, the available information, including predicted values and data from related compounds, provides a solid foundation for its safe handling and use in research and development. Further experimental investigation into its physicochemical properties is warranted to expand its application potential.

References

  • PubChem. CID 159509116 | C14H18N2O6S2. [Link]
  • Mitsuboshi Chemical Co.,Ltd.
  • CAS Common Chemistry. This compound. [Link]
  • Valiant Organics Ltd.
  • Google Patents. JP2011016796A - Method of producing o-tolidinesulfone.
  • Google Patents. US4717514A - Process for preparing p-toluidine-2-sulphonic acid.
  • IndiaMART. Meta Toludine -6-Sulfonic Acid. [Link]
  • CAS Common Chemistry. This compound. [Link]
  • ChemSynthesis. 4-amino-3-methylbenzenesulfonic acid - 98-33-9. [Link]
  • PubChem. 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | C9H14N2O3S | CID 756041. [Link]
  • PubChem. 2-(Chloroamino)-4-methylbenzenesulfonic acid | C7H8ClNO3S | CID 174945685. [Link]
  • Cheméo. Chemical Properties of Benzenesulfonic acid, 4-methyl- (CAS 104-15-4). [Link]
  • CAS Common Chemistry. 2-Amino-4-methylbenzenesulfonic acid. [Link]
  • PubMed.
  • ResearchGate. A facile synthesis of amino-iminomethanesulfonic acid. [Link]

Sources

Molecular weight and formula of 4-Amino-2-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-2-methylbenzenesulfonic Acid: Properties, Synthesis, and Pharmaceutical Relevance

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 133-78-8), a key aromatic sulfonate compound. Intended for researchers, chemists, and professionals in drug development, this document delves into the molecule's fundamental physicochemical properties, offers a detailed synthesis protocol with mechanistic insights, and outlines robust analytical methods for its characterization and quality control. Furthermore, it explores the compound's current applications and its contextual relevance within the pharmaceutical industry, particularly as a structural motif related to the sulfonamide class of drugs. This guide serves as an authoritative resource, integrating theoretical knowledge with practical, field-proven insights to support advanced research and development activities.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 5-Aminotoluene-2-sulfonic acid, is a bifunctional organic molecule containing both a primary amine and a sulfonic acid group attached to a toluene scaffold.[1] This structure imparts amphoteric properties, allowing it to behave as both a weak base and a strong acid. The sulfonic acid group is highly acidic, comparable to sulfuric acid, ensuring it is deprotonated over a wide pH range. The spatial arrangement of the methyl, amino, and sulfonic acid groups on the benzene ring dictates its reactivity and potential for further chemical modification.

Table 1: Chemical Identifiers and Properties

Parameter Value Source(s)
IUPAC Name This compound [1]
Synonyms 5-Aminotoluene-2-sulfonic acid, m-Toluidine-4-sulfonic acid [1][2]
CAS Number 133-78-8 [1]
Molecular Formula C₇H₉NO₃S [1]
Molecular Weight 187.22 g/mol [1]
Canonical SMILES CC1=C(C=CC(=C1)N)S(=O)(=O)O [3]

| InChI Key | ZDIRCGKEOWZBIM-UHFFFAOYSA-N |[3] |

Table 2: Physicochemical Data

Property Value Source(s)
Appearance White to gray or brown crystalline powder [2]
Melting Point Data not consistently available; related isomers melt >200 °C
Solubility Sparingly soluble in water. Isomer 4-Aminotoluene-3-sulfonic acid has a reported solubility of 6 g/L at 20 °C. [4]

| Acidity (pKa) | The sulfonic acid group (–SO₃H) has a pKa < 1, making it a strong acid. | |

Synthesis and Mechanistic Insights

The most direct and industrially relevant synthesis of this compound involves the electrophilic sulfonation of m-toluidine (3-methylaniline). The directing effects of the substituents on the aromatic ring are crucial to achieving the desired isomer. The amino group (–NH₂) is a powerful ortho-, para-director, while the methyl group (–CH₃) is a weaker ortho-, para-director.

Causality in Synthesis: In a strongly acidic medium, such as concentrated sulfuric acid or oleum, the amino group is protonated to form the anilinium ion (–NH₃⁺). This protonated group is a meta-director. The interplay between the ortho-, para-directing methyl group and the meta-directing anilinium group guides the incoming electrophile (SO₃) to the desired position. The sulfonation occurs para to the methyl group and ortho to the amino group, resulting in the target molecule. High temperatures are required to overcome the deactivation of the ring by the anilinium group and to facilitate the rearrangement of any kinetically favored isomers to the thermodynamically stable product.[5]

Experimental Protocol: Synthesis via Sulfonation

This protocol describes the synthesis of this compound from m-toluidine using concentrated sulfuric acid.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 107 g (1.0 mol) of m-toluidine.

  • Acid Addition: Begin stirring and slowly add 110 g (1.12 mol) of concentrated sulfuric acid (98%) from the dropping funnel. The addition should be controlled to keep the temperature of the exothermic reaction below 100°C. An ice bath may be used for cooling.

  • Baking Process (Sulfonation): Once the addition is complete, equip the flask for vacuum distillation. Heat the reaction mixture under vacuum (approx. 180-200 mmHg) to a temperature of 180-190°C.

  • Water Removal: Maintain this temperature for 4-6 hours. Water generated during the reaction will distill off, driving the equilibrium towards the product. The reaction is complete when water evolution ceases.[6]

  • Work-up and Isolation: Allow the reaction mixture to cool to below 100°C. Carefully and slowly pour the viscous mixture into 1 L of cold water with vigorous stirring.

  • Precipitation: The product will precipitate as a solid. Cool the slurry in an ice bath for at least 1 hour to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with two 100 mL portions of cold water to remove residual sulfuric acid.

  • Drying: Dry the product in a vacuum oven at 80-100°C to a constant weight. The expected yield is high, often exceeding 95%.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product m_toluidine m-Toluidine addition 1. Slow Addition (<100°C) m_toluidine->addition h2so4 Conc. H₂SO₄ h2so4->addition baking 2. Heating under Vacuum (180-190°C, 4-6h) addition->baking Formation of Amine Sulfate workup 3. Quench in Cold Water baking->workup Sulfonation & Water Removal filtration 4. Filtration & Washing workup->filtration Precipitation drying 5. Drying filtration->drying final_product 4-Amino-2-methyl- benzenesulfonic acid drying->final_product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization for Pharmaceutical Quality Control

For any chemical intermediate intended for or related to pharmaceutical manufacturing, rigorous analytical characterization is mandatory. This ensures identity, purity, and the absence of process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, while spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation.

Purity Determination by Reversed-Phase HPLC

Method Rationale: A reversed-phase HPLC method is ideal for separating the polar analyte from less polar starting materials (m-toluidine) and potential non-polar impurities. A C8 or C18 column provides the necessary hydrophobic stationary phase. The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). The acid (e.g., phosphoric or formic acid) ensures that the sulfonic acid group is fully protonated and suppresses the ionization of silanol groups on the silica support, leading to sharp, symmetrical peaks.[7] UV detection is suitable as the benzene ring is a strong chromophore.

Table 3: HPLC Method Parameters

Parameter Condition
Instrumentation HPLC system with UV/PDA Detector
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17-18 min: 60% to 5% B; 18-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

| Sample Preparation | Dissolve 10 mg of sample in 100 mL of Mobile Phase A to a concentration of 100 µg/mL. |

Structural Elucidation by Spectroscopy

FTIR Analysis: Place a small amount of the dried sample onto the crystal of an ATR-FTIR spectrometer. Key expected vibrational frequencies include:

  • 3400-3300 cm⁻¹: N-H stretching vibrations from the primary amine.

  • 3000-2850 cm⁻¹: C-H stretching from the methyl and aromatic groups.

  • 1620-1580 cm⁻¹: N-H bending (scissoring) and C=C aromatic ring stretching.

  • 1250-1150 cm⁻¹ & 1080-1000 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonic acid group, which are typically very strong and characteristic.

NMR Spectroscopy: For NMR analysis, the compound is dissolved in a deuterated solvent like DMSO-d₆.

  • ¹H NMR: The spectrum of the closely related isomer 2-amino-5-methylbenzenesulfonic acid shows characteristic peaks that can be used for prediction.[8] Expected chemical shifts (δ, ppm) for this compound are:

    • ~2.3-2.5 ppm (singlet, 3H): Methyl (–CH₃) protons.

    • Aromatic protons (3H) appearing as distinct signals (doublets or singlets) between 6.5 and 7.8 ppm, with coupling patterns determined by their positions relative to the other substituents.

    • A broad singlet for the amine (–NH₂) protons, which may be exchangeable with D₂O.

    • A very broad singlet at high ppm (>10 ppm) for the acidic sulfonic acid proton (–SO₃H).

  • ¹³C NMR: Expected chemical shifts (δ, ppm):

    • ~20 ppm: Methyl carbon.

    • ~115-150 ppm: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.

Analytical Workflow Diagram

G cluster_sample Sample cluster_analysis Analysis cluster_results Results sample Synthesized Product hplc HPLC Analysis (Purity Assay) sample->hplc ftir FTIR Analysis (Functional Groups) sample->ftir nmr NMR Analysis (Structural Confirmation) sample->nmr purity Purity > 99% hplc->purity structure Confirmed Structure ftir->structure nmr->structure

Caption: Integrated workflow for the analytical characterization of the final product.

Relevance and Applications in Drug Development

While this compound is primarily documented as an intermediate in the synthesis of azo dyes, its structural motifs—the aminobenzenesulfonic acid core—are of significant interest to pharmaceutical scientists.[9]

  • Building Block Potential: The molecule possesses three distinct functional handles: the amine, the sulfonic acid, and the aromatic ring. The amine can be readily diazotized and converted to a wide range of other functional groups or used in coupling reactions. The sulfonic acid group can be converted to a sulfonyl chloride, a crucial precursor for synthesizing sulfonamides. The aromatic ring itself can undergo further electrophilic substitution.

  • Context of Sulfonamides: Benzenesulfonamides are a cornerstone of medicinal chemistry. The "sulfa drugs," starting with sulfanilamide, were the first broadly effective antimicrobials and continue to be used today.[10] This class has expanded dramatically to include diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., zonisamide), and carbonic anhydrase inhibitors (e.g., dorzolamide). Compounds like this compound serve as valuable model compounds and potential starting materials for the exploration of new sulfonamide-based therapeutic agents.

  • Role as a Catalyst: The isomer p-toluenesulfonic acid (p-TSA) is widely used as a strong, non-oxidizing, solid organic acid catalyst in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for esterification and acetal formation reactions.[11] By analogy, this compound possesses similar acidic strength and could be investigated for specialized catalytic applications where its amino functionality might play a role in substrate binding or reaction modulation.

Safety, Handling, and Storage

As a strongly acidic and irritating compound, this compound requires careful handling in a laboratory or industrial setting. All procedures should be conducted in a well-ventilated fume hood.

Table 4: Hazard Summary and Handling Precautions

Parameter Recommendation Source(s)
GHS Hazard H319: Causes serious eye irritation. Classified as a corrosive solid. [1][12]
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, lab coat. [12]
Handling Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. [12]
First Aid (Eyes) IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [12]

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong bases and oxidizing agents. | |

Conclusion

This compound is a well-defined chemical entity with established synthesis routes and analytical methodologies. While its primary industrial use lies outside of direct pharmaceutical manufacturing, its structural features and chemical reactivity make it a compound of interest for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and analysis, as detailed in this guide, provides the foundational knowledge necessary for its potential application as a versatile building block in the synthesis of novel sulfonamide-based molecules or for exploring its utility in other areas of medicinal chemistry.

References

  • CN101143841A - Method for producing 4-aminotoluene-3-sulfonic acid.
  • Separation of Benzenesulfonic acid, 4-amino-2-nitro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • This compound. CAS Common Chemistry. [Link]
  • 5-Aminotoluene-2-sulphonic acid | C7H9NO3S | CID 67248. PubChem. [Link]
  • Supporting information - The Royal Society of Chemistry. [Link]
  • "Directive effects in the sulfonation of toluene ; Synthesis and attemp" by John Joseph Duvall. BYU ScholarsArchive. [Link]
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
  • Figure S4. 13 C-NMR spectrum of...
  • 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986).
  • 4-Amino-2-chloro-6-methylbenzenesulfonic acid | C7H8ClNO3S | CID 21115711. PubChem. [Link]
  • US4717514A - Process for preparing p-toluidine-2-sulphonic acid.
  • o-TOLUIDINESULFONIC ACID. Organic Syntheses. [Link]
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
  • HPLC Methods for analysis of Benzenesulfonic acid.
  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive understanding of a compound's physicochemical properties is fundamental to its successful application in research and development. This guide provides a detailed technical overview of the solubility profile of 4-Amino-2-methylbenzenesulfonic acid (CAS 133-78-8), a compound of interest in various chemical and pharmaceutical applications. This document moves beyond a simple recitation of data, offering insights into the underlying principles governing its solubility and providing robust experimental protocols for in-house validation.

Section 1: Physicochemical Characteristics of this compound

A thorough analysis of a compound's solubility begins with an understanding of its intrinsic physicochemical properties. These parameters dictate its interaction with various solvents and provide a predictive framework for its solubility behavior.

Molecular Structure and Functional Groups:

This compound is an aromatic organic compound featuring a benzene ring substituted with three key functional groups: an amino group (-NH₂), a methyl group (-CH₃), and a sulfonic acid group (-SO₃H).

  • Sulfonic Acid Group (-SO₃H): This is a strongly acidic and highly polar functional group, analogous to sulfuric acid. Its presence is a primary determinant of the molecule's aqueous solubility, as it can readily donate a proton to form a sulfonate anion (-SO₃⁻) and participate in strong hydrogen bonding with water molecules.

  • Amino Group (-NH₂): The amino group is basic and can be protonated in acidic conditions to form an ammonium cation (-NH₃⁺). This amphoteric nature, possessing both acidic and basic centers, means that the overall charge of the molecule, and thus its solubility, is highly dependent on the pH of the solvent.

  • Methyl Group (-CH₃) and Benzene Ring: The aromatic ring and the methyl group contribute to the molecule's nonpolar character, which can influence its solubility in organic solvents.

The interplay of these functional groups results in a zwitterionic character in aqueous solution, where the molecule can carry both a positive and a negative charge.

Key Physicochemical Data:

A compilation of the known physicochemical properties of this compound is presented below. This data is essential for interpreting its solubility profile and for designing relevant experimental procedures.

PropertyValueSource
CAS Number 133-78-8[1][2][3]
Molecular Formula C₇H₉NO₃S[1][4]
Molecular Weight 187.22 g/mol [1][4][5]
Melting Point 272 °C[5]
Appearance Off-white solid
pKa Data not readily available

Section 2: Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published, its solubility behavior can be expertly inferred from its structural features and from data on analogous compounds. The following sections detail its expected solubility in various solvent classes, providing a robust framework for practical application.

Aqueous Solubility:

Due to the presence of the highly polar sulfonic acid group, this compound is expected to be soluble in water. The zwitterionic nature of the molecule plays a crucial role in its aqueous solubility. The solubility is anticipated to be significantly influenced by the pH of the aqueous medium.

  • Effect of pH: The solubility of amino acids and related compounds is generally lowest at their isoelectric point (pI), where the net charge of the molecule is zero.[6][7] At pH values below the pI, the amino group will be protonated (-NH₃⁺), leading to a net positive charge and increased solubility. Conversely, at pH values above the pI, the sulfonic acid group will be deprotonated (-SO₃⁻), resulting in a net negative charge and also enhanced solubility. Therefore, this compound is expected to be highly soluble in basic solutions and moderately soluble in strongly acidic solutions.

Solubility in Organic Solvents:

The solubility in organic solvents is governed by the principle of "like dissolves like." The presence of the nonpolar benzene ring and methyl group suggests some affinity for organic solvents. However, the highly polar sulfonic acid and amino groups will limit its solubility in nonpolar organic solvents.

SolventExpected SolubilityRationale
Methanol, Ethanol, Isopropanol (Alcohols) Slightly to moderately solubleAlcohols are polar protic solvents capable of hydrogen bonding with the sulfonic acid and amino groups. However, the nonpolar backbone may limit high solubility. For a similar compound, 3-aminobenzenesulfonic acid, solubility in methanol and ethanol is described as "very slightly soluble".
Acetone Slightly solubleAcetone is a polar aprotic solvent. It can act as a hydrogen bond acceptor for the -SO₃H and -NH₂ groups, but the overall interaction may be weaker than with protic solvents.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a highly polar aprotic solvent and is generally a good solvent for many organic compounds, including those with polar functional groups. For a related compound, 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, solubility in DMSO is noted as "Slightly, Heated".[8]
Nonpolar Solvents (e.g., Hexane, Toluene) InsolubleThe high polarity of the sulfonic acid and amino groups will make it immiscible with nonpolar solvents.

Summary of Expected Solubility:

SolventQualitative Solubility
Water (acidic pH)Moderately Soluble
Water (neutral pH)Soluble
Water (basic pH)Highly Soluble
MethanolVery Slightly Soluble
EthanolVery Slightly Soluble
IsopropanolVery Slightly Soluble
AcetoneSlightly Soluble
Dimethyl Sulfoxide (DMSO)Soluble (potentially with heating)
HexaneInsoluble
TolueneInsoluble

Section 3: Experimental Determination of Solubility

To obtain precise and reliable solubility data, a well-designed experimental protocol is paramount. The following section outlines a comprehensive, self-validating methodology for determining the solubility of this compound.

Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[9]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined analytically.

Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol:

  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of screw-capped glass vials.

    • Pipette a precise volume of the desired solvent (e.g., water, methanol, ethanol, etc.) into each vial. For aqueous solutions, use buffers to control the pH.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature water bath or incubator with continuous agitation (e.g., on an orbital shaker) for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

  • Sampling:

    • After the equilibration period, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

  • Sample Preparation and Analysis:

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

Gravimetric Method for Solubility Determination

For a simpler, albeit potentially less precise, determination of solubility, the gravimetric method can be employed.[10]

Principle: A saturated solution is prepared, and a known volume is carefully evaporated to dryness. The mass of the remaining solid solute is then used to calculate the solubility.

Experimental Workflow:

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Protocol:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired solvent as described in the shake-flask method.

  • Filtration: Filter the saturated solution to remove all undissolved solid.

  • Measurement:

    • Accurately pipette a known volume of the clear filtrate into a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent in a fume hood, on a steam bath, or in a low-temperature oven.

    • Once the solvent is evaporated, dry the dish containing the residue in an oven at a suitable temperature until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it accurately.

  • Calculation: The solubility is calculated from the mass of the residue and the volume of the filtrate used.

Section 4: Factors Influencing Solubility

The solubility of this compound is not a static value but is influenced by several environmental factors.

Temperature:

The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with increasing temperature.[11] It is crucial to control the temperature during solubility experiments to ensure accurate and reproducible results. For drug development purposes, solubility is often determined at physiological temperature (37 °C).

pH of the Medium:

As previously discussed, the pH of the aqueous medium has a profound effect on the solubility of this compound due to its amphoteric nature.[6][7] A comprehensive solubility profile should include measurements at various pH values, particularly in the physiological range.

Presence of Other Solutes:

The presence of salts or other organic molecules in the solvent can affect the solubility of the target compound through mechanisms such as the common ion effect or changes in solvent polarity.

Section 5: Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility profile of this compound, grounded in an understanding of its physicochemical properties. While specific quantitative data is not widely available in the literature, this guide offers a robust predictive framework and detailed experimental protocols for its determination. For researchers and drug development professionals, a thorough in-house determination of the solubility of this compound under various conditions is highly recommended to ensure the success of its application. Future studies should focus on generating a comprehensive, publicly available dataset of the solubility of this compound in a wide range of pharmaceutically and industrially relevant solvents at various temperatures and pH values.

References

  • ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility. E1148-02(2010). [Link]
  • University of the Punjab. (2024). Solubility test for Organic Compounds. [Link]
  • Quora. (2017). How can you determine the solubility of organic compounds?. [Link]
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
  • BioOrg.Chem. (n.d.). Classification of organic compounds By solubility. [Link]
  • Ataman Kimya. (n.d.). 4-AMINOBENZENESULFONIC ACID. [Link]
  • PubChem. (n.d.). 4-Amino-2-chloro-6-methylbenzenesulfonic acid. [Link]
  • PubChem. (n.d.). 3-Aminobenzenesulfonic acid. [Link]
  • SIELC Technologies. (2018). o-Toluenesulfonic acid, 4-amino-. [Link]
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • SciSpace. (n.d.).
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
  • Lahiri, S. C., & Dey, B. P. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 903-905.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). [Link]
  • Frontiers in Molecular Biosciences. (2021).
  • Cheméo. (n.d.). Chemical Properties of Benzenesulfonic acid, 4-methyl- (CAS 104-15-4). [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR THE WHO LIST OF PREQUALIFIED MEDICINAL PRODUCTS. [Link]
  • Journal of Chemical & Engineering Data. (2013).
  • Quora. (2024). Is the solubility of amino acids affected by their pH levels?. [Link]
  • Global Substance Registration System. (n.d.). 5-AMINO-2-METHYLBENZENESULFONIC ACID. [Link]
  • Proceedings of the National Academy of Sciences. (2002). Temperature dependence of amino acid hydrophobicities. [Link]
  • PubChem. (n.d.). 2-(Chloroamino)-4-methylbenzenesulfonic acid. [Link]
  • ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. [Link]
  • ResearchGate. (n.d.).

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 4-Amino-2-methylbenzenesulfonic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with established analytical methodologies to offer a robust framework for understanding and managing the thermal behavior of this compound.

Introduction: The Significance of Thermal Stability in Application

This compound, a substituted aromatic sulfonic acid, serves as a critical intermediate in various synthetic pathways, including the manufacturing of azo dyes and potentially in pharmaceutical development. The inherent thermal stability of such a compound is a cornerstone of its practical utility and safety. A thorough understanding of its behavior under thermal stress is paramount for defining safe handling protocols, establishing appropriate storage conditions, and ensuring the integrity of manufacturing processes. Uncontrolled thermal decomposition can lead to the generation of hazardous volatile products and compromise the quality and safety of the final product.

This guide will delve into the methodologies for assessing thermal stability, the anticipated decomposition pathways, and the resultant products, providing a predictive and practical understanding for laboratory and industrial applications.

Part 1: Core Analytical Methodologies for Thermal Stability Assessment

The characterization of a compound's thermal stability is primarily achieved through a suite of thermoanalytical techniques. These methods provide quantitative data on mass loss and thermal events as a function of temperature.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere. This technique is fundamental for determining the onset of decomposition, the temperature of maximum decomposition rate, and the mass of residual material.

Experimental Protocol: TGA of this compound

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for both temperature and mass using certified standards.

    • Select an appropriate crucible, typically platinum or alumina, and tare it within the instrument.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of finely ground this compound into the tared crucible. A smaller sample size minimizes thermal gradients.

  • Atmosphere and Flow Rate:

    • For decomposition analysis, an inert atmosphere of nitrogen is typically used to prevent oxidative side reactions. Set the purge gas flow rate to 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature of 600-800 °C. A controlled heating rate is crucial for reproducible results.

  • Data Analysis:

    • Plot the mass change (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), where significant mass loss begins.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tpeak).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Experimental Protocol: DSC of this compound

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Use hermetically sealed aluminum pans for the sample and an empty, sealed pan as the reference.

  • Sample Preparation:

    • Weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it. This prevents the loss of volatile decomposition products.

  • Atmosphere:

    • Maintain an inert atmosphere, typically nitrogen, with a purge rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature at a heating rate of 10 °C/min up to a temperature beyond the decomposition point determined by TGA.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature.

    • Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which are indicative of decomposition.

    • Integrate the area under the peaks to determine the enthalpy of the transitions (ΔH).

Evolved Gas Analysis (EGA): Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: To identify the specific chemical species released during decomposition, the outlet of the TGA can be coupled to a mass spectrometer (TGA-MS) or a gas chromatograph-mass spectrometer (TGA-GC-MS). Py-GC-MS involves the rapid heating of the sample to a specific temperature, followed by the separation and identification of the volatile products.

Experimental Protocol: Py-GC-MS of this compound

  • Sample Preparation:

    • A small, precise amount of the sample (in the microgram range) is placed in a pyrolysis sample cup.

  • Pyrolysis:

    • The sample is rapidly heated to the decomposition temperature (determined from TGA) in an inert atmosphere.

  • GC Separation:

    • The evolved gases are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the column stationary phase.

  • MS Identification:

    • The separated components are introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

Part 2: Anticipated Thermal Decomposition Profile

Predicted Decomposition Pathway

The thermal decomposition of aromatic sulfonic acids generally initiates with the cleavage of the C-S bond, leading to the loss of the sulfonic acid group.[1] For this compound, the decomposition is likely to proceed in stages:

  • Initial Decomposition: The primary and most labile functional group is the sulfonic acid moiety. Upon heating, this group is expected to be eliminated as sulfur trioxide (SO3) or sulfur dioxide (SO2) and water, a process that typically occurs in the range of 200-400 °C for aromatic sulfonic acids.[1]

  • Secondary Decomposition: Following the loss of the sulfonic acid group, the remaining aminotoluene fragment will undergo further degradation at higher temperatures. This will involve the cleavage of the aromatic ring and the breakdown of the amino and methyl groups.

G

Expected Decomposition Products

Based on the elemental composition (C, H, N, S, O) and the likely decomposition pathway, the following products are anticipated:

  • Primary Volatiles:

    • Sulfur oxides (SO2, SO3)

    • Water (H2O)

  • Secondary Volatiles:

    • Nitrogen oxides (NO, NO2)

    • Carbon oxides (CO, CO2)

    • Ammonia (NH3)

    • Aromatic fragments (e.g., toluene, aniline derivatives)

The presence of these hazardous gases necessitates that all thermal decomposition studies be conducted in a well-ventilated area, preferably within a fume hood, with appropriate personal protective equipment.

G

Part 3: Summary of Thermal Stability and Handling Recommendations

The following table summarizes the anticipated thermal stability characteristics of this compound based on the analysis of its structural components and related compounds.

ParameterPredicted Value/CharacteristicRationale/Method of Determination
Melting Point Likely decomposes before meltingZwitterionic nature of similar aminobenzenesulfonic acids leads to high melting points, often exceeding decomposition temperatures.
Onset of Decomposition (Tonset) ~200-250 °CBased on the known stability of the sulfonic acid group on an aromatic ring.[1] Determined by TGA.
Decomposition Products SOx, NOx, COx, H2O, NH3Based on elemental composition and established fragmentation patterns of aromatic sulfonic acids and amines. Identified by Py-GC-MS.
Thermal Hazard Releases toxic and corrosive gases upon decomposition.The evolution of SOx and NOx presents a significant inhalation hazard.

Handling and Storage Recommendations:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat and ignition.

  • Handling: Use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. When heating the material, ensure adequate ventilation or use a fume hood to prevent exposure to decomposition products.

  • Process Safety: For scaled-up applications, process temperatures should be maintained well below the onset of decomposition to ensure a safe operational margin.

Conclusion

While a definitive, experimentally-derived thermogram for this compound is not presented, this guide establishes a robust, scientifically-grounded framework for understanding its thermal stability. By employing the detailed analytical protocols of TGA, DSC, and Py-GC-MS, researchers can quantitatively determine the thermal profile of this compound. The predicted decomposition pathway, initiating with the loss of the sulfonic acid group at temperatures around 200-400 °C and yielding hazardous gaseous byproducts, provides a critical foundation for safe handling, storage, and application in research and development.

References

  • ResearchGate. (n.d.). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid)

Sources

Key derivatives of 4-Amino-2-methylbenzenesulfonic acid and their synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Key Derivatives of 4-Amino-2-methylbenzenesulfonic Acid

Introduction: The Central Role of this compound

This compound, also known as 5-aminotoluene-2-sulfonic acid, is an aromatic sulfonic acid that serves as a cornerstone intermediate in the chemical industry.[1] Its molecular structure, featuring an amino group, a methyl group, and a sulfonic acid group on a benzene ring, provides a versatile scaffold for the synthesis of a wide array of complex organic molecules. The strategic positioning of these functional groups allows for regioselective reactions, making it an invaluable starting material for pharmaceuticals, high-performance pigments, and specialized polymers. This guide provides a detailed exploration of the synthesis of its most significant derivatives, focusing on the underlying chemical principles and providing field-proven protocols for researchers and drug development professionals.

Part 1: The Gateway Intermediate: Synthesis of 4-Acetamido-2-methylbenzenesulfonyl Chloride

The conversion of this compound to its corresponding sulfonyl chloride is a critical step that unlocks a vast potential for derivatization. However, the presence of the reactive amino group necessitates a protection strategy to prevent unwanted side reactions during the chlorosulfonation process. The most common and efficient method involves the acetylation of the amino group, followed by chlorination of the sulfonic acid moiety.

The Rationale for Amine Protection: Acetylation

Direct chlorosulfonation of the parent compound is problematic. The amino group, being a potent nucleophile, would readily react with the chlorosulfonating agent, leading to a complex mixture of undesired products. Acetylation converts the amino group into a less reactive acetamido group. This serves a dual purpose: it deactivates the ring towards polysulfonation and protects the nitrogen from reacting with the chlorinating agent.

Synthesis Pathway: From Acetanilide to Sulfonyl Chloride

While the direct acetylation and subsequent chlorosulfonation of this compound is feasible, a highly efficient and well-documented route starts from the readily available precursor, acetanilide (the acetylated form of aniline). This pathway is analogous and provides a robust template for the synthesis starting from 2-methylacetanilide. The conversion to 4-acetamidobenzenesulfonyl chloride is a foundational reaction for producing sulfa drugs and related compounds.[2]

The process is typically a one-pot reaction where acetanilide is treated with excess chlorosulfonic acid. The chlorosulfonic acid acts as both the sulfonating and chlorinating agent.

Experimental Protocol: Synthesis of 4-Acetamidobenzenesulfonyl Chloride[3]
  • Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a gas outlet to vent HCl and SO₂, carefully add 3.0 moles of chlorosulfonic acid.

  • Addition of Acetanilide: While maintaining the temperature at approximately 40°C, add 1.0 mole of acetanilide in portions.

  • Sulfonation: Heat the mixture to 60°C and stir for 60 minutes to ensure complete sulfonation at the para-position.

  • Chlorination: Add 1.2 moles of thionyl chloride dropwise over 2 hours. The thionyl chloride assists in converting the intermediate sulfonic acid into the desired sulfonyl chloride. Continue stirring until the evolution of gas (HCl and SO₂) ceases.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 4-acetamidobenzenesulfonyl chloride, will precipitate as a solid.

  • Isolation: Filter the precipitated crystals using suction and wash thoroughly with cold water to remove any remaining acid. The resulting product can be dried for subsequent use. A typical yield for this procedure is approximately 98%.[3]

dot graph TD; A[Start: Acetanilide + Chlorosulfonic Acid] --> B{Reaction Vessel at 40°C}; B --> C{Heat to 60°C for 1 hr(Sulfonation)}; C --> D{Add Thionyl Chloride(Chlorination)}; D --> E{Stir until Gas Evolution Ceases}; E --> F{Quench: Pour onto Ice Water}; F --> G{Precipitation of Product}; G --> H[Filter and Wash with Cold Water]; H --> I[End: 4-Acetamidobenzenesulfonyl Chloride];

dot Caption: Workflow for the synthesis of 4-acetamidobenzenesulfonyl chloride.

Part 2: Building Biologically Active Scaffolds: Sulfonamide Derivatives

The sulfonyl chloride group is highly reactive towards nucleophiles, making it an excellent electrophile for the synthesis of sulfonamides.[4] This reaction is the cornerstone of sulfa drug synthesis and is widely used to create libraries of compounds for drug discovery.

The Chemistry of Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of an amine (primary or secondary) on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. An inorganic base, such as sodium carbonate, is typically added to neutralize the hydrochloric acid formed during the reaction, driving it to completion.[5][6]

dot graph G { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"];

} dot Caption: Synthesis of N-substituted sulfonamides from sulfonyl chloride.

Experimental Protocol: General Synthesis of N-Substituted Sulfonamides[6]
  • Reaction Setup: In a flask, mix the desired amine (5 mmol) and sodium carbonate (7 mmol) in dichloromethane (20 mL).

  • Addition of Sulfonyl Chloride: Prepare a solution of 4-acetamidobenzenesulfonyl chloride (5 mmol) in dichloromethane (30 mL). Add this solution dropwise to the stirred amine mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up: Add distilled water (20 mL) to the reaction mixture. Separate the organic phase.

  • Extraction: Extract the aqueous phase with dichloromethane (2 x 30 mL) to recover any dissolved product.

  • Purification: Combine the organic extracts, wash with water (30 mL), and dry over anhydrous sodium sulfate. After filtering, evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Diverse Applications of Sulfonamide Derivatives

This synthetic route is highly versatile, allowing for the creation of a wide range of sulfonamide derivatives with diverse biological activities. For instance, derivatives of 4-aminobenzenesulfonamide are known inhibitors of human carbonic anhydrases, an important target for diuretics and anti-glaucoma agents.[7] Furthermore, the synthesis of intermediates like 4-(2-Aminoethyl)benzenesulfonamide is crucial for the production of sulfonylurea hypoglycemic drugs such as glipizide and glimepiride.[8][9]

Amine UsedResulting Sulfonamide DerivativeYield (%)Melting Point (°C)Reference
(Tetrahydrofuran-2-yl)methanamineN-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide79%130-132[6]
3,4-DimethoxyphenethylamineN-(4-(N-(3,4-dimethoxyphenethyl)sulfamoyl)phenyl)acetamide86%134-136[6]
2-(Pyridin-2-yl)ethanamineN-(4-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)acetamide78%138-140[6]
N,N-Diethylethane-1,2-diamineN-(4-(N-(2-(diethylamino)ethyl)sulfamoyl)phenyl)acetamide71%76-78[6]

Part 3: The Chemistry of Color: Azo Dye Derivatives

The amino group on the this compound scaffold is a perfect handle for synthesizing azo dyes, which constitute a large and commercially important class of colorants. The synthesis is a two-step process involving diazotization followed by azo coupling.

Step 1: Formation of the Diazonium Salt (Diazotization)

The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). The low temperature is critical to prevent the unstable diazonium salt from decomposing.[10]

Step 2: Electrophilic Aromatic Substitution (Azo Coupling)

The diazonium salt is a weak electrophile and will react with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, anilines, or naphthols), to form the azo compound (-N=N-). This azo bridge is a powerful chromophore that imparts intense color to the molecule.[10][11]

dot graph TD; A[Start: this compound] --> B{DiazotizationNaNO₂, HCl0-5°C}; B --> C[Diazonium Salt Intermediate]; C --> D{Azo Coupling+ Coupling Component(e.g., β-Naphthol)}; D --> E[Azo Dye Product];

dot Caption: General pathway for the synthesis of azo dyes.

Experimental Protocol: Synthesis of an Azo Dye[11]

This protocol is adapted for this compound.

  • Diazotization:

    • In a beaker, dissolve 2.8 mmol of this compound and 0.13 g of sodium carbonate in 5 mL of water, heating gently if necessary to obtain a clear solution. Cool the solution in an ice bath.

    • In a separate test tube, prepare a solution of 0.2 g of sodium nitrite in 1 mL of water.

    • In another test tube, place 0.5 mL of concentrated HCl and cool it in the ice bath.

    • Add the sodium nitrite solution to the solution of the sulfonic acid. Then, add this mixture to the cold, concentrated HCl to form the diazonium salt suspension. Keep this suspension in the ice bath.

  • Azo Coupling:

    • Prepare a solution of the coupling component (e.g., 2.8 mmol of 2-naphthol) in a dilute sodium hydroxide solution.

    • Slowly, and with constant stirring, add the cold diazonium salt suspension to the coupling component solution.

    • A brightly colored precipitate of the azo dye will form immediately. Stir for 10-15 minutes to ensure the reaction is complete.

    • Isolate the dye by vacuum filtration, wash with cold water, and allow it to dry.

The specific color and properties of the dye depend entirely on the choice of the coupling component. For instance, 4-Amino-5-methoxy-2-methylbenzenesulfonic acid is a known intermediate for various azo dyes, including food colorants and pigments.[12][13][14]

Conclusion

This compound is a remarkably versatile building block. Through straightforward, high-yielding reactions, its functional groups can be transformed to produce key intermediates like sulfonyl chlorides, which are precursors to a vast array of biologically active sulfonamides. Concurrently, its amino group provides a direct route to the synthesis of vibrant and stable azo dyes. The synthetic pathways detailed in this guide—amine protection, chlorosulfonation, sulfonamide formation, and diazotization/azo coupling—represent fundamental, scalable processes that are central to the fine chemical and pharmaceutical industries. A thorough understanding of these reactions and their underlying principles is essential for any scientist or researcher working in drug development and materials science.

References

  • PrepChem.com. Synthesis of 4-Acetamidobenzenesulfonyl chloride.
  • International Journal of ChemTech Research. The Study Preparation And Identification New Dye Of Azo Dyes. (2017).
  • MySkinRecipes. 4-Amino-5-methoxy-2-methylbenzensulfonic acid.
  • MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2018).
  • ResearchGate. Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride....
  • PubMed Central (PMC). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2015).
  • PubChem. 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide.
  • University of Alberta. The Synthesis of Azo Dyes.
  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • PubChem. 4-(2-Aminoethyl)benzenesulfonamide.
  • PubChem. 4-Amino-2-chloro-6-methylbenzenesulfonic acid.
  • Google Patents. CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.
  • Google Patents. EP0390654B1 - Aminobenzenesulfonic acid derivative.
  • Chemsrc. 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8.
  • Dyes Wiki. 4-Amino-5-methoxy-2-methylbenzenesulfonic acid.
  • Google Patents. US4684483A - Preparation of N-substituted amino acids.
  • Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. A Deep Dive into the Applications of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid in Colorants.
  • Google Patents. US5424403A - Preparation of aminoazo dyes.

Sources

An In-depth Technical Guide to the Nomenclature and Identification of 4-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Precise Chemical Identification

In the fields of chemical research, synthesis, and drug development, the unambiguous identification of a chemical entity is paramount. A single compound can be known by multiple names, a consequence of historical naming conventions, systematic nomenclature rules (like IUPAC), and common or trivial names that have gained acceptance through usage. This guide provides a comprehensive overview of the common synonyms, identifiers, and key properties of 4-Amino-2-methylbenzenesulfonic acid , a crucial intermediate in various synthetic processes. For researchers and drug development professionals, a thorough understanding of this compound's nomenclature is essential for conducting exhaustive literature searches, sourcing materials from suppliers, and ensuring regulatory compliance. The aminobenzenesulfonic acid scaffold itself is a key feature in many pharmacologically active molecules, including sulfa drugs and carbonic anhydrase inhibitors, making precise identification of its derivatives critical.[1][2][3]

Core Identity and Chemical Structure

The foundation of any chemical discussion begins with its systematic name and structure. The compound in focus is structurally a benzene ring substituted with an amino group (-NH₂), a methyl group (-CH₃), and a sulfonic acid group (-SO₃H). The numbering of the benzene ring is crucial for defining the specific isomer. For this compound, the sulfonic acid group is at position 1, the methyl group at position 2, and the amino group at position 4.

IUPAC Name: this compound[4]

This systematic name precisely describes the molecular structure, leaving no room for ambiguity. However, in practice and in historical literature, a variety of other names are frequently encountered.

Navigating the Synonyms: A Curated Overview

The proliferation of synonyms can be a significant source of confusion. The following sections categorize and explain the common names associated with this compound, providing clarity on their origins and usage.

Trivial and Common Names

These names are often derived from the parent molecules, aniline (aminobenzene) and toluene (methylbenzene).

  • m-Toluidine-4-sulfonic Acid: This is one of the most prevalent common names.[5][6][7] It considers the molecule a derivative of m-toluidine (3-methylaniline). The sulfonic acid group is then located at the 4th position relative to the methyl group.

  • 5-Aminotoluene-2-sulfonic Acid: This name treats the molecule as a derivative of toluene (methylbenzene).[5][7][8] Here, the methyl group is at position 1, leading to the sulfonic acid group at position 2 and the amino group at position 5.

  • 3-Methylaniline-4-sulfonic Acid: Similar to m-toluidine-4-sulfonic acid, this name explicitly identifies the aniline base with a methyl group at position 3.[5][7][8]

  • 4-amino-o-toluenesulfonic acid: This name specifies the ortho relationship between the methyl and sulfonic acid groups.[8]

The existence of these varied names underscores the importance of not relying on a single name when searching databases or literature. A search for "m-Toluidine-4-sulfonic Acid" might yield different results than a search for "5-Aminotoluene-2-sulfonic Acid," even though they refer to the same chemical entity.

Systematic and Database-Specific Identifiers

To overcome the challenges of nomenclature, the scientific community relies on standardized identifiers. For any researcher, the CAS Registry Number is the most reliable tool for identifying a specific chemical substance.

Identifier Value Source
CAS Registry Number 133-78-8[5][6][7][9]
Molecular Formula C₇H₉NO₃S[7][8][10]
Molecular Weight 187.21 g/mol [7][10]
PubChem CID 67248[7]
EINECS Number 205-120-9[8]
MDL Number MFCD00035774[7]

Visualizing the Nomenclature

The following diagram illustrates the relationship between the core chemical structure and its most common synonyms and identifiers, providing a clear visual map for researchers.

Synonyms_Map Core This compound (C₇H₉NO₃S) Identifiers Key Identifiers Core->Identifiers Synonyms Common Synonyms Core->Synonyms CAS CAS: 133-78-8 Identifiers->CAS PubChem PubChem CID: 67248 Identifiers->PubChem Name1 m-Toluidine-4-sulfonic Acid Synonyms->Name1 Name2 5-Aminotoluene-2-sulfonic Acid Synonyms->Name2 Name3 3-Methylaniline-4-sulfonic Acid Synonyms->Name3

Caption: Relationship between the primary name, key identifiers, and common synonyms.

Protocol for Unambiguous Compound Identification

To ensure scientific integrity and the reproducibility of results, a self-validating workflow for compound identification is crucial. The following protocol should be adopted by researchers when encountering this or any other chemical with multiple synonyms.

Objective: To confirm the identity of a chemical reagent and retrieve comprehensive data associated with it.

Methodology:

  • Start with the Known Identifier: Begin with the name or number provided (e.g., from a supplier bottle or in a publication).

  • Primary Cross-Reference via CAS Number:

    • If you have a name, search a reliable chemical database (e.g., PubChem, CAS SciFinder, a supplier catalog like Tokyo Chemical Industry or MilliporeSigma) to find the corresponding CAS Registry Number.[5]

    • If you have the CAS number (133-78-8), use it as the primary search term. The CAS number is a unique identifier and is less prone to ambiguity than chemical names.[6][9]

  • Structure Verification:

    • Using the CAS number, retrieve the chemical structure from multiple authoritative sources (e.g., PubChem, ChemSpider).

    • Visually inspect the structure to confirm it matches the expected arrangement: a benzene ring with sulfonic acid (position 1), methyl (position 2), and amino (position 4) groups.

  • Synonym Compilation:

    • From the database entries, compile a list of all provided synonyms. This list should include names like "m-Toluidine-4-sulfonic Acid" and "5-Aminotoluene-2-sulfonic Acid".[5][7][8]

    • This list will be invaluable for conducting comprehensive literature searches.

  • Property Confirmation:

    • Cross-reference key physical and chemical properties such as molecular formula (C₇H₉NO₃S) and molecular weight (~187.21 g/mol ) to ensure consistency across sources.[7][10]

  • Documentation: Record the CAS number, IUPAC name, and the most common synonyms in your laboratory notebook or electronic records. This practice ensures clarity and prevents future confusion.

This systematic process creates a self-validating loop, where information from one source is confirmed by another, thereby ensuring the researcher is working with the correct compound.

Relevance in Research and Drug Development

While this compound is widely used as an intermediate in the synthesis of azo dyes, the core structure of aminobenzenesulfonic acid is highly relevant in pharmaceutical development.[11] The sulfonamide group is a key pharmacophore in a wide range of drugs, most notably the antibacterial "sulfa drugs".[2] Furthermore, benzenesulfonamides are a well-established class of inhibitors for carbonic anhydrase (CA), an enzyme family implicated in diseases like glaucoma and certain cancers.[1][3]

Therefore, for drug development professionals, understanding the nomenclature of substituted aminobenzenesulfonic acids is critical for:

  • Medicinal Chemistry: Designing and synthesizing new drug candidates that incorporate this scaffold.

  • Process Chemistry: Sourcing the correct starting materials and intermediates for the synthesis of Active Pharmaceutical Ingredients (APIs).[12]

  • Literature Review: Performing prior art searches and understanding synthetic routes published in patents and journals, which may use any of the aforementioned synonyms.

Conclusion

The case of this compound serves as a salient reminder of the complexities inherent in chemical nomenclature. For researchers, scientists, and drug development professionals, moving beyond a single name to a more robust identification method centered on the CAS Registry Number and structural verification is not merely good practice—it is essential for accuracy, safety, and the successful outcome of their work. This guide provides the necessary framework and curated information to navigate the synonyms of this important chemical intermediate with confidence and precision.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159509116, this compound.
  • LabSolutions. (n.d.). m-Toluidine-4-sulfonic Acid.
  • Dye intermediates. (2013). 4-Amino-5-methoxy-2-methylbenzenesulfonic acid.
  • ChemWhat. (n.d.). M-TOLUIDINE-4-SULFONIC ACID CAS#: 133-78-8.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7384, 4-Amino-3-methylbenzenesulfonic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12196190, 2-Aminobenzoic acid;4-methylbenzenesulfonic acid.
  • National Institute of Standards and Technology. (n.d.). Benzenesulfonic acid, 4-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • F. G. G. de la Cruz, et al. (2009). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2663.
  • G. A. G. M. Al-Kaissi, et al. (2016). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 21(11), 1469.
  • Wikipedia contributors. (n.d.). Sulfanilic acid. In Wikipedia, The Free Encyclopedia.
  • Ataman Kimya. (n.d.). 4-AMINOBENZENESULFONIC ACID.
  • K. A. El-Sayad, et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 158, 108335.
  • M. Arshadi, et al. (2020). Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. Scientific Reports, 10, 19416.

Sources

Introduction: The Twin Pillars of Bioactivity and Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of Amino and Sulfonic Acid Groups for Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the amino (-NH₂) and sulfonic acid (-SO₃H) groups represent two of the most consequential functional moieties. While both are ubiquitous, their roles are often divergent, yet complementary. The amino group, a cornerstone of life's building blocks, typically imparts basicity and nucleophilicity, serving as a critical anchor for molecular interactions and a hub for synthetic elaboration.[1][2] Conversely, the sulfonic acid group is a powerful, permanently ionized acidic moiety that profoundly influences a molecule's physicochemical properties, most notably its aqueous solubility and pharmacokinetic profile.[3]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview. It serves as a deep dive into the core reactivity of these two functional groups. We will dissect their electronic structures, explore their characteristic chemical transformations, and contrast their behaviors to inform rational drug design. By understanding the causality behind their reactivity, from fundamental principles to advanced applications, scientists can more effectively harness these groups to optimize drug candidates for enhanced efficacy, safety, and deliverability.

Part 1: The Amino Group - A Nucleophilic Workhorse

The reactivity of the amino group is dominated by the lone pair of electrons on the nitrogen atom, making it both a Brønsted-Lowry base and a potent nucleophile.[2] Its behavior is significantly modulated by the nature of the attached R-group (aliphatic vs. aromatic), which influences the nitrogen's electron density.

Basicity and Salt Formation

An amino group readily accepts a proton (H⁺) to form a positively charged ammonium cation (R-NH₃⁺).[1] This equilibrium is arguably the most critical physicochemical property for drug design, as it dictates the molecule's charge state at physiological pH (~7.4).

  • Causality: The pKa of the conjugate acid (R-NH₃⁺) for most aliphatic amines falls in the 9-11 range, meaning they are predominantly protonated and positively charged in the body.[1] This charge is crucial for forming ionic interactions with biological targets (e.g., the phosphate backbone of DNA or acidic residues like aspartate and glutamate in proteins) and for enhancing water solubility. Aromatic amines are significantly weaker bases (pKa ~4-5) because the nitrogen lone pair is delocalized into the aromatic ring, reducing its availability for protonation.[4]

  • Application in Drug Development: Over 50% of small-molecule drugs are administered as salts, often by protonating a basic amino group with an acid. This strategy dramatically improves a drug's solubility, dissolution rate, and stability compared to its freebase form.

Nucleophilic Reactivity: The Foundation of Synthesis

The nitrogen lone pair is an excellent nucleophile, readily attacking electron-deficient centers. This reactivity is the basis for many essential bond-forming reactions in medicinal chemistry.

Key Reactions:

  • Acylation (Amide Formation): Reaction with acid chlorides, anhydrides, or carboxylic acids (with coupling agents) yields amides. This is the basis of peptide bond formation, linking amino acids together.[5][6] Amides are generally more stable and less basic than their parent amines.

  • Alkylation: Reaction with alkyl halides (Sₙ2 reaction) forms secondary, tertiary, and ultimately quaternary ammonium salts.[7] While synthetically useful, this reaction can be difficult to control, often leading to over-alkylation.

  • Reaction with Carbonyls (Imine/Enamine Formation): Primary amines react with aldehydes and ketones to form imines (Schiff bases), while secondary amines form enamines.[4][8] This reversible reaction is vital in many enzymatic pathways.[8]

Amino_Group_Reactivity cluster_amine Amino Group (R-NH₂) cluster_reactants Electrophiles cluster_products Products amine R-NH₂ amide Amide (R-NH-COR') amine->amide Acylation sec_amine Alkylated Amine (R-NH-R') amine->sec_amine Alkylation imine Imine (R-N=CHR') amine->imine Condensation acid_chloride Acid Chloride (R'-COCl) acid_chloride->amide alkyl_halide Alkyl Halide (R'-X) alkyl_halide->sec_amine aldehyde Aldehyde (R'-CHO) aldehyde->imine

Caption: Core nucleophilic reactions of a primary amino group.

Part 2: The Sulfonic Acid Group - An Avatar of Acidity and Solubility

The sulfonic acid group (-SO₃H) is a structural analog of sulfuric acid and is one of the strongest organic acids.[9][10] Its reactivity and properties stem from the highly polarized S-O bonds and the exceptional stability of its conjugate base, the sulfonate anion (-SO₃⁻).

Acidity and Anionic Character

Sulfonic acids have pKa values that are typically less than 0 (e.g., p-toluenesulfonic acid pKa = -2.8), making them millions of times more acidic than corresponding carboxylic acids.[9]

  • Causality: This potent acidity arises from the extensive resonance stabilization of the sulfonate anion. The negative charge is delocalized over three oxygen atoms, spreading the charge density and creating a very stable conjugate base. Consequently, sulfonic acids are fully deprotonated and exist as the negatively charged sulfonate anion at all physiological pH values.

  • Application in Drug Development: The introduction of a sulfonic acid group is a key strategy to enhance water solubility.[3][11] The permanent negative charge ensures strong hydration and can prevent molecules from crossing lipophilic membranes, which can be exploited to confine a drug's distribution to the extracellular space. They are also used as strongly acidic catalysts in synthesis.[12]

Synthetic Reactivity: Gateway to Sulfonamides and Esters

While the sulfonate anion itself is a poor nucleophile, the sulfonic acid group can be readily converted into more reactive intermediates, primarily sulfonyl chlorides.

Key Reactions:

  • Sulfonation: Aromatic sulfonic acids are typically prepared via electrophilic aromatic substitution using sulfuric acid (H₂SO₄) or fuming sulfuric acid (H₂SO₄/SO₃).[13][14] This reaction is reversible, and the sulfonic acid group can be removed by heating in dilute acid, making it a useful protecting group in organic synthesis.[13][15]

  • Conversion to Sulfonyl Chlorides: The most important reaction for synthetic elaboration is the conversion of sulfonic acids (or their salts) to sulfonyl chlorides (R-SO₂Cl) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Formation of Sulfonamides and Sulfonate Esters: Sulfonyl chlorides are potent electrophiles. They react readily with primary or secondary amines to form sulfonamides (R-SO₂NHR') and with alcohols to form sulfonate esters (R-SO₂OR').[16] The sulfonamide linkage is a cornerstone of the "sulfa" class of antibacterial drugs and is a common bioisostere for the amide bond in modern drug design.[17][18]

Sulfonic_Acid_Reactivity cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Products sulfonic_acid Sulfonic Acid (R-SO₃H) sulfonyl_chloride Sulfonyl Chloride (R-SO₂Cl) sulfonic_acid->sulfonyl_chloride Chlorination (e.g., SOCl₂) sulfonamide Sulfonamide (R-SO₂NHR') sulfonyl_chloride->sulfonamide Amine (R'NH₂) sulfonate_ester Sulfonate Ester (R-SO₂OR') sulfonyl_chloride->sulfonate_ester Alcohol (R'OH) HPLC_Amino_Acid_Analysis cluster_pre Pre-Column Derivatization cluster_post Post-Column Derivatization sample1 Amino Acid Sample derivatization1 Derivatization Reaction sample1->derivatization1 reagent1 Derivatizing Reagent (e.g., PITC) reagent1->derivatization1 hplc HPLC System derivatization1->hplc sample2 Amino Acid Sample separation2 HPLC Separation sample2->separation2 derivatization2 Post-Column Reaction separation2->derivatization2 reagent2 Derivatizing Reagent (e.g., Ninhydrin) reagent2->derivatization2 detector Detector (UV or Fluorescence) derivatization2->detector hplc->detector data Data Analysis detector->data

Sources

Methodological & Application

Application Notes & Protocols: 4-Amino-2-methylbenzenesulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Synthetic Potential of a Classic Building Block

In the vast repertoire of organic synthesis, certain molecules stand out for their reliability, versatility, and foundational role in constructing complex chemical architectures. 4-Amino-2-methylbenzenesulfonic acid (also known as p-Toluidine-m-sulfonic acid) is one such scaffold. Possessing a unique trifecta of functional groups—a nucleophilic primary amine, a sterically influential methyl group, and a water-solubilizing sulfonic acid moiety—this compound serves as a cornerstone intermediate, particularly in the colorant industry. However, its utility extends beyond traditional applications, offering a robust platform for the development of novel functional materials and pharmacologically active agents.

This guide moves beyond a mere recitation of facts. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind its synthetic applications. We will explore not just the "how" but the "why" of its reactivity, offering field-proven insights into protocol design and optimization.

Section 1: Core Application — The Synthesis of Azo Dyes and Pigments

The most prominent and historically significant application of this compound is its role as a "diazo component" in the synthesis of azo compounds.[1][2] Azo compounds, characterized by the –N=N– functional group, form the largest and most important class of synthetic dyes due to their intense color, structural versatility, and good fastness properties.[1][3][4]

The Underlying Chemistry: Diazotization and Azo Coupling

The synthesis is a classic two-step electrophilic aromatic substitution sequence:

  • Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6]

    • Causality in Experimental Choice: The reaction is performed at low temperatures (typically 0–5 °C) for a critical reason: diazonium salts are notoriously unstable and can decompose violently, releasing nitrogen gas if allowed to warm or isolate in a dry state.[5] The cold temperature ensures the salt remains in solution and is stable enough for the subsequent reaction.

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then immediately reacted with an electron-rich aromatic compound, known as the "coupling component."[7] Common coupling components include phenols, naphthols, and anilines.[1] The electrophilic diazonium ion attacks the activated aromatic ring of the coupling partner to form the stable azo linkage.[7]

    • Causality in Experimental Choice: The pH of the coupling reaction is paramount. For coupling with phenols, the reaction is typically run under mildly alkaline conditions. This deprotonates the phenol to the more strongly activating phenoxide ion, making the aromatic ring sufficiently electron-rich to be attacked by the weakly electrophilic diazonium salt. Conversely, coupling with anilines is performed in weakly acidic conditions to prevent the deactivation of the diazonium salt while ensuring the amine of the coupling partner remains sufficiently nucleophilic.

Visualizing the Workflow: From Amine to Azo Dye

The following diagram illustrates the general experimental workflow for the synthesis of an azo dye starting from this compound.

G cluster_0 Step 1: Diazotization (0-5 °C) cluster_1 Step 2: Azo Coupling (0-5 °C) cluster_2 Step 3: Isolation & Purification A 4-Amino-2-methyl- benzenesulfonic acid C Diazonium Salt Solution (Reactive Intermediate) A->C In situ HNO₂ B NaNO₂ + HCl (aq) E Azo Dye Precipitate C->E Electrophilic Aromatic Substitution D Coupling Component (e.g., 2-Naphthol in NaOH) F Vacuum Filtration E->F G Washing (Cold Water) F->G H Recrystallization (e.g., Ethanol/Water) G->H I Pure Azo Dye H->I

Caption: General workflow for azo dye synthesis.

Detailed Experimental Protocol: Synthesis of an Orange Azo Dye

This protocol describes the synthesis of an orange dye from the coupling of diazotized this compound with 2-naphthol. It is a robust, self-validating procedure adapted from established methodologies.[3][5][7]

Materials and Reagents:

  • This compound (1.87 g, 10 mmol)

  • Sodium Nitrite (NaNO₂), 99% (0.76 g, 11 mmol)

  • Concentrated Hydrochloric Acid (HCl), 37% (~2.5 mL)

  • 2-Naphthol (β-Naphthol) (1.44 g, 10 mmol)

  • Sodium Hydroxide (NaOH) (0.8 g, 20 mmol)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Standard laboratory glassware, magnetic stirrer, and vacuum filtration apparatus.

Procedure:

Part A: Preparation of the Diazonium Salt Solution

  • In a 100 mL beaker, suspend 1.87 g (10 mmol) of this compound in 20 mL of water.

  • Add 2.0 mL of concentrated HCl and stir until a fine suspension is formed. Cool the mixture to 0–5 °C in an ice-water bath with continuous magnetic stirring.

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes. Causality Check: A slow, dropwise addition is crucial to maintain the low temperature and prevent a dangerous buildup of nitrous acid. The temperature must not exceed 5 °C.[7]

  • Continue stirring the mixture in the ice bath for an additional 20 minutes after the addition is complete.

  • Self-Validation Step: Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper. An immediate blue-black color indicates excess HNO₂, confirming the completion of diazotization. If the test is negative, add a small amount more of the nitrite solution.

Part B: Preparation of the Coupling Agent Solution

  • In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 25 mL of a 10% aqueous sodium hydroxide solution.

  • Stir until the 2-naphthol is completely dissolved, then cool the solution to 0–5 °C in an ice bath.

Part C: The Coupling Reaction

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution (from Part B).

  • An intensely colored orange-red precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling is complete.

Part D: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the filter with several portions of cold distilled water to remove unreacted salts and base.

  • The crude product can be purified by recrystallization from an ethanol-water mixture to yield the purified dye. Dry the final product in a desiccator.

Representative Data for Azo Dyes

By varying the coupling component, a library of dyes with different colors can be synthesized from the same this compound precursor.

Coupling ComponentResulting Dye ColorTypical Yield Range (%)Hypothetical λmax (nm)
2-NaphtholOrange-Red85-95%~485
PhenolYellow-Orange80-90%~450
N,N-DimethylanilineRed88-96%~520
Salicylic AcidYellow82-92%~430
ResorcinolDeep Orange85-95%~490

Section 2: Applications in Medicinal and Materials Chemistry

While the synthesis of dyes is its primary application, the structural motifs within this compound are highly relevant to modern drug discovery and materials science.

A Gateway to Bioactive Sulfonamides

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry. It is the core functional group in sulfa drugs, carbonic anhydrase inhibitors (used to treat glaucoma), diuretics, and certain classes of hypoglycemic agents.[8][9] The sulfonamide group is a key pharmacophore, often acting as a mimic of a carboxylic acid, which can coordinate to metal ions (like the Zn²⁺ in carbonic anhydrase) in enzyme active sites.[8][9]

This compound can serve as a starting point for novel sulfonamide derivatives through two main conceptual pathways:

  • Conversion to Sulfonyl Chloride: The sulfonic acid group can be converted to the more reactive sulfonyl chloride (–SO₂Cl). This can then be reacted with a wide array of primary or secondary amines to form a library of sulfonamide derivatives.

  • Derivatization of the Amino Group: The existing amino group can be acylated or alkylated to introduce diverse "tail" moieties, a common strategy in drug design to modulate the potency and selectivity of benzenesulfonamide-based inhibitors.[8]

Conceptual Pathway to Sulfonamide Derivatives

This diagram outlines the conceptual transformation of this compound into a diverse sulfonamide library.

G A 4-Amino-2-methyl- benzenesulfonic acid (-SO₃H) C 4-Amino-2-methyl- benzenesulfonyl chloride (-SO₂Cl) A->C Activation B Chlorinating Agent (e.g., SOCl₂, PCl₅) E Sulfonamide Library (-SO₂NR¹R²) C->E Nucleophilic Substitution D Primary/Secondary Amine (R¹R²NH) G N-Substituted Sulfonamide Analogs E->G Further Derivatization F Acylation/Alkylation of Amino Group

Sources

Application Notes and Protocols: The Use of 4-Amino-2-methylbenzenesulfonic Acid as an Azo Dye Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Azo Dyes

Azo dyes represent the most extensive and versatile class of synthetic organic colorants, accounting for over 60% of all dyes used in various industries.[1] Their defining feature is the azo group (–N=N–), a chromophore that connects two aromatic rings.[2] The widespread application of azo dyes in textiles, printing, and even as analytical reagents stems from their intense colors and the relative simplicity of their synthesis.[1][3][4] The synthesis typically follows a well-established two-step pathway: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich aromatic compound.[3][4] The specific chemical structures of the amine and the coupling component are crucial in determining the final dye's color, solubility, and fastness properties.[4][5] 4-Amino-2-methylbenzenesulfonic acid is a key intermediate in the production of various azo dyes and pigments.[6]

Principle of Synthesis: A Two-Step Process

The synthesis of azo dyes using this compound as the starting amine involves two primary reactions:

  • Diazotization: The primary aromatic amine, this compound, is converted into a reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3][7][8] This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be unstable at higher temperatures.[3][7]

  • Azo Coupling: The resulting diazonium salt is a potent electrophile that readily reacts with an electron-rich aromatic compound, known as the coupling component.[3][9] Common coupling components include phenols and anilines.[8][9] The diazonium salt attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye.[9] The position of the coupling reaction on the aromatic ring of the coupling agent is typically at the para position, unless it is already occupied, in which case coupling occurs at the ortho position.[9]

Experimental Workflows and Chemical Pathways

The following diagrams illustrate the key experimental workflow and the underlying chemical pathway for the synthesis of an azo dye using this compound.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Solution Prepare 4-Amino-2-methylbenzenesulfonic acid solution Diazotization Diazotization (0-5°C) Amine Solution->Diazotization Nitrite Solution Prepare Sodium Nitrite solution Nitrite Solution->Diazotization Coupling Solution Prepare Coupling Component solution (e.g., β-naphthol) Azo Coupling Azo Coupling (0-5°C) Coupling Solution->Azo Coupling Diazotization->Azo Coupling Filtration Vacuum Filtration Azo Coupling->Filtration Washing Wash with cold water Filtration->Washing Drying Dry the crude product Washing->Drying Recrystallization Recrystallization Drying->Recrystallization

Caption: Experimental workflow for azo dye synthesis.

Chemical Pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine This compound Reagents1 + NaNO₂ + 2HCl (0-5°C) Amine->Reagents1 DiazoniumSalt 4-Sulfo-3-methylbenzenediazonium chloride Reagents1->DiazoniumSalt Reagents2 + DiazoniumSalt->Reagents2 CouplingComponent β-Naphthol (in NaOH solution) AzoDye Azo Dye Product CouplingComponent->AzoDye Reagents2->CouplingComponent

Caption: Chemical pathway for azo dye synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a representative azo dye synthesis.

ParameterValueReference
This compound
Molecular FormulaC₇H₉NO₃S
Molecular Weight187.22 g/mol [10]
Melting Point272 °C[10]
Diazotization Reaction
Temperature0-5 °C[3][7]
Molar Ratio (Amine:NaNO₂)1 : ~1.1[7]
Azo Coupling Reaction
Temperature0-5 °C[5]
pHAlkaline (for phenol coupling)[11]
Spectroscopic Data (Hypothetical Azo Dye)
λmax (Visible)480-520 nm[12]
FT-IR (N=N stretch)~1450-1510 cm⁻¹[13]

Detailed Experimental Protocols

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

  • Perform all reactions in a well-ventilated fume hood.[7]

  • Handle concentrated acids and bases with extreme care as they are corrosive.[14][15]

  • Diazonium salts are unstable and potentially explosive in their dry, solid state. Always keep diazonium salt solutions cold and use them immediately after preparation.[7]

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt of this compound.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and distilled water. Gentle warming may be necessary to facilitate dissolution.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.[3]

  • In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess) in cold distilled water.[7]

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.[3]

  • Continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization reaction is complete. The resulting solution contains the diazonium salt and should be used immediately.[16]

Protocol 2: Azo Coupling with β-Naphthol

This protocol describes the reaction of the diazonium salt with β-naphthol to form an azo dye.

Materials:

  • Diazonium salt solution (from Protocol 1)

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

  • In a separate beaker, dissolve a molar equivalent of β-naphthol in an aqueous sodium hydroxide solution.

  • Cool the β-naphthol solution to 0-5 °C in an ice bath.[5]

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled β-naphthol solution. A colored precipitate of the azo dye should form immediately.[3]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[3]

Protocol 3: Purification by Recrystallization

This protocol outlines the purification of the crude azo dye.

Materials:

  • Crude azo dye

  • Suitable solvent (e.g., ethanol, ethanol-water mixture)

  • Standard laboratory glassware for recrystallization

Procedure:

  • Collect the crude azo dye precipitate by vacuum filtration and wash it with cold water.[5]

  • Transfer the crude solid to a beaker and add a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol-water).

  • Heat the mixture with stirring until the dye completely dissolves.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[16]

Characterization and Analysis

The synthesized azo dye should be characterized to confirm its structure and purity.

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) in the visible region, which is responsible for the dye's color.[12][17]

    • FT-IR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch of the azo group.[13]

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye.[18]

  • Purity Assessment:

    • Thin-Layer Chromatography (TLC): To check the purity of the synthesized dye.[19]

    • Melting Point Determination: A sharp melting point range is indicative of a pure compound.[20]

Applications and Future Directions

Azo dyes derived from this compound have broad applications, particularly in the textile industry for dyeing fibers like cotton, wool, and nylon.[4][21] The presence of the sulfonic acid group enhances the water solubility of the dye, which is advantageous for many dyeing processes.[21]

Future research in this area could focus on:

  • Synthesizing novel azo dyes with enhanced properties, such as improved lightfastness and thermal stability.

  • Exploring the potential of these dyes in high-tech applications, including as chemosensors for metal ions or in the development of new functional materials.[13]

  • Investigating the biological activities of these compounds for potential applications in drug development.

References

  • American Chemical Society. (n.d.). Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography.
  • Unknown. (n.d.). The Synthesis of Azo Dyes.
  • Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid.
  • Unknown. (2021). Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions.
  • Wikipedia. (n.d.). Azo coupling.
  • RSC Publishing. (n.d.). Copper-catalyzed O-arylation of phenols with diazonium salts.
  • IJRSR Journal. (n.d.). Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities.
  • Allen. (n.d.). A diazonium salt reacts with a phenol to give an azo dye. This reaction is known as.
  • YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS.
  • Unknown. (2021, June 11). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(4-Aminophenyl)sulfonylaniline as an Intermediate.
  • Unknown. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • Studylib. (n.d.). Azo Dye Synthesis: Combinatorial Chemistry Lab Manual.
  • ECHEMI. (n.d.). This compound SDS, 133-78-8 Safety Data Sheets.
  • PMC - NIH. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes.
  • MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole.
  • ECHEMI. (n.d.). 88-62-0, 2-Amino-4-methylbenzenesulfonic acid Formula.
  • International Journal of Advanced Research. (n.d.). ISSN: 2320-5407 Int. J. Adv. Res. 5(5), 164-169.
  • Google Patents. (n.d.). WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds.
  • ResearchGate. (2021, April 5). Suggestions required for efficient isolation and purification of azo pigments?.
  • PubMed. (1973). [Purification of dyes by recrystallization].
  • ResearchGate. (n.d.). The results obtained in the purification of azo dyes | Download Table.
  • YouTube. (2025, April 15). What Are Azo Dyes? - Chemistry For Everyone.
  • BenchChem. (n.d.). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
  • Chem Service. (2016, May 13). SAFETY DATA SHEET.
  • Unknown. (2024, March 29). 1 - SAFETY DATA SHEET.
  • Unknown. (n.d.). CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye 1 Many plants yield dyestuffs that will dye wool or silk, but.
  • ChemicalBook. (2025, August 23). 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid - Safety Data Sheet.
  • Unknown. (2018, December 17). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein.
  • ProQuest. (n.d.). Enzymatic Removal of Sulfonated Azo Dyes from Synthetic Textile Effluents Using Soybean Peroxidase.
  • NIH. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Novel Azo Dyes Utilizing Methyl 4-amino-2-isopropoxybenzoate.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (2025, August 21). 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid.
  • PubChem. (n.d.). 4-Methylbenzenesulfonic acid;prop-2-enyl 2-amino-2-methylpropanoate | C14H21NO5S | CID 24756351.
  • Unknown. (2013, May 15). 4-Amino-5-methoxy-2-methylbenzenesulfonic acid.
  • SCBT. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid | CAS 6471-78-9.
  • Unknown. (n.d.). Azo-Dye-Functionalized Polycarbonate Membranes for Textile Dye and Nitrate Ion Removal.
  • Google Patents. (n.d.). US2374063A - Purification of azo dyestuffs.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 27). 2-Amino-5-chloro-4-methylbenzenesulfonic acid: A Key Intermediate for Azo Dyes and Pigments.
  • Google Patents. (n.d.). US5424403A - Preparation of aminoazo dyes.
  • ACS Publications. (2023, December 19). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics | ACS Omega.
  • Unknown. (2017, May 15). The Study Preparation And Identification New Dye Of Azo Dyes..
  • Google Patents. (n.d.). US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids.

Sources

Application Notes and Protocols for the Characterization of 4-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2-methylbenzenesulfonic acid (also known as p-toluidine-2-sulfonic acid) is a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Its purity and structural integrity are paramount to ensure the quality, safety, and efficacy of the final products. This document provides a comprehensive guide to the standard analytical methods for the characterization of this compound, tailored for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be robust and self-validating, emphasizing the scientific principles behind the experimental choices.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for method development and data interpretation.

PropertyValueReference
Molecular FormulaC₇H₉NO₃S[1]
Molecular Weight187.22 g/mol [2]
Melting Point~300 °C[3]
AppearanceWhite to light red/green powder/crystal[3]
SolubilitySoluble in water (6 g/L at 20 °C)[2]
pKa-1.35 ± 0.42 (Predicted)[3]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for the quantification of impurities. Due to the polar nature of the sulfonic acid group and the amino group, reversed-phase ion-pair chromatography is a highly effective approach.

Rationale for Method Selection

A standard C18 reversed-phase column is often insufficient for retaining highly polar compounds like this compound. The inclusion of an ion-pairing reagent, such as a quaternary ammonium salt, in the mobile phase forms a neutral ion pair with the anionic sulfonate group. This increases the hydrophobicity of the analyte, leading to better retention and separation on the nonpolar stationary phase.[4][5][6]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 1. Prepare Sample Solution (1 mg/mL in mobile phase) MobilePhase 2. Prepare Mobile Phase (e.g., Acetonitrile/Water with Ion-Pair Reagent) Filter 3. Filter Sample & Mobile Phase (0.45 µm filter) Inject 4. Inject Sample (e.g., 10 µL) Filter->Inject Separate 5. Chromatographic Separation (C18 column, Gradient Elution) Inject->Separate Detect 6. UV Detection (e.g., 254 nm) Separate->Detect Integrate 7. Integrate Peaks Detect->Integrate Quantify 8. Quantify Purity & Impurities Integrate->Quantify

Caption: High-Performance Liquid Chromatography Workflow.

Detailed Protocol: Ion-Pair Reversed-Phase HPLC

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Tetrabutylammonium hydrogen sulfate (or other suitable ion-pairing reagent)

  • Phosphoric acid (for pH adjustment)

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Tetrabutylammonium hydrogen sulfate in water, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-50% B; 25-30 min: 50% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. Based on data for the isomeric 4-Aminotoluene-3-sulfonic acid, the aromatic protons would appear in the range of 7.2-7.6 ppm, the methyl protons around 2.3 ppm, and the amine protons as a broad signal.[7]

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (typically 110-150 ppm), while the methyl carbon will appear in the upfield region (around 20 ppm).[8]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals.

  • Interpretation: Assign the signals to the corresponding protons and carbons in the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorptions:

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3300-3500
C-H stretch (aromatic)3000-3100
C-H stretch (methyl)2850-2960
S=O stretch (sulfonic acid)1340-1420 and 1150-1260
C=C stretch (aromatic)1450-1600
C-N stretch (aromatic amine)1250-1360

Protocol: FTIR Analysis (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Background Scan: Collect a background spectrum of the empty ATR crystal.

  • Sample Scan: Collect the spectrum of the sample.

  • Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The aromatic ring with the amino and sulfonic acid substituents will exhibit characteristic absorption maxima in the UV region.

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., water or methanol).

  • Blank Measurement: Record the spectrum of the solvent as a blank.

  • Sample Measurement: Record the UV-Vis spectrum of the sample from 200 to 400 nm.

  • Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

Rationale for Ionization Technique

Electrospray ionization (ESI) is the preferred method for this compound due to its polar and non-volatile nature. ESI can be operated in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ at m/z 188.0376 would be expected.[1] In negative mode, the deprotonated molecule [M-H]⁻ at m/z 186.0230 would be observed.[1]

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information. Key fragmentation pathways for aromatic sulfonic acids often involve the loss of SO₂ (64 Da) or SO₃ (80 Da).[9] The amino and methyl groups will also influence the fragmentation pattern.

Experimental Workflow: Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Dissolve 1. Dissolve Sample (in suitable solvent, e.g., Methanol/Water) Infuse 2. Infuse into ESI Source Dissolve->Infuse AcquireMS1 3. Acquire Full Scan MS (MS1) Infuse->AcquireMS1 SelectIon 4. Select [M+H]⁺ or [M-H]⁻ AcquireMS1->SelectIon DetermineMW 6. Determine Molecular Weight AcquireMS1->DetermineMW AcquireMS2 5. Acquire MS/MS Spectrum (MS2) SelectIon->AcquireMS2 InterpretFrag 7. Interpret Fragmentation Pattern AcquireMS2->InterpretFrag

Caption: Mass Spectrometry Workflow.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is useful for determining the onset of decomposition and identifying the presence of volatile components. For related compounds like p-toluenesulfonic acid, decomposition temperatures have been observed in the range of 213-286 °C.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and other thermal events.

Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA or DSC pan.

  • TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) and record the mass loss.

  • DSC Analysis: Heat the sample under a controlled atmosphere at a constant rate and record the heat flow.

  • Data Analysis: Analyze the resulting thermograms to determine decomposition temperatures, melting points, and other thermal transitions.

Method Validation

All analytical methods developed for the characterization of this compound, especially for quality control and regulatory purposes, must be validated according to ICH guidelines.[11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods and protocols detailed in this guide provide a comprehensive framework for the thorough characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this important chemical intermediate. Adherence to the principles of method validation is crucial for generating reliable and reproducible data for both research and quality control applications.

References

  • DiVA portal. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines.
  • ResearchGate. (2000). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents.
  • CPAChem. (2020). Safety data sheet.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Google Patents. (1977). Ion-pairing chromatography.
  • PubMed. (1975). Reversed-phase ion-pair partition chromatography of carboxylates and sulphonates.
  • SciSpace. (1999). Capillary Electrophoresis Method for the Determination of Amino Acids in Pharmaceutical Samples Based on Precolumn Derivatizatio.
  • RJPBCS. (2013). Analytical Method Development and Validation for Assay Method of Busulfan Injection by RP-HPLC Method.
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
  • ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives.
  • Pharma Beginners. (2024). ANALYTICAL METHOD VALIDATION IN PHARMA.
  • US Pharmacopeia. (n.d.). 1053 CAPILLARY ELECTROPHORESIS.
  • PubChem. (n.d.). This compound.
  • PubMed. (2004). Fragmentation of the deprotonated ions of peptides containing cysteine, cysteine sulfinic acid, cysteine sulfonic acid, aspartic acid, and glutamic acid.
  • ResearchGate. (1999). (PDF) Capillary Electrophoresis Method for the Determination of Amino Acids in Pharmaceutical Samples Based on Precolumn Derivatization Using 1,2-Naphthoquinone-4-Sulfonate.
  • PubMed Central. (2007). Capillary Electrophoresis in Bioanalysis.
  • PubChem. (n.d.). 4-Amino-2-chloro-6-methylbenzenesulfonic acid.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (n.d.). CID 159509116.
  • Google Patents. (2008). Method for producing 4-aminotoluene-3-sulfonic acid.
  • ResearchGate. (n.d.). Fourier transform infrared (FT-IR) spectra of humins, sulfonated carbons (SCs), and p-toluenesulfonic acid (p-TSA).
  • PubChem. (n.d.). 4-Amino-3-(2-methylphenoxy)benzenesulfonic acid.
  • ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex.
  • ResearchGate. (n.d.). Important thermal properties of the p-toluene sulfonic acid [PTS] anion based protic ionic liquids (PILs).
  • ResearchGate. (n.d.). FT-IR spectra of the caffeine, p-toluenesulfonic acid, and the ionic liquid.
  • PubChem. (n.d.). 4-Amino-2-(2-aminoethyl)benzenesulfonic acid.
  • ResearchGate. (n.d.). A) Mass spectrum of p-toluenesulfonic acid (Mmonoiso = 172.0194 Da)....

Sources

HPLC method development for 4-Amino-2-methylbenzenesulfonic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC Analysis of 4-Amino-2-methylbenzenesulfonic Acid

Abstract

This application note presents a robust and reproducible ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) method for the quantitative analysis of this compound. Due to its zwitterionic nature, containing both a strongly acidic sulfonic acid group and a basic amino group, this analyte presents a significant challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape.[1] The developed method utilizes tetrabutylammonium (TBA) as an ion-pairing reagent to form a neutral, hydrophobic complex with the analyte, enabling excellent retention and symmetrical peak shapes on a standard C18 stationary phase. This guide provides a detailed, step-by-step protocol and explains the scientific rationale behind the method development choices, making it suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is an important organic intermediate used in the synthesis of various chemical compounds, including azo dyes.[2][3] Its structure comprises an aromatic ring substituted with a methyl group, an amino group, and a sulfonic acid group. This combination of functional groups makes the molecule highly polar and capable of existing as a zwitterion, complicating its separation and analysis. Accurate quantification of this compound is crucial for monitoring reaction kinetics, assessing product purity, and ensuring quality control in manufacturing processes.

Conventional reversed-phase HPLC often fails to provide adequate retention for highly polar and ionic compounds like sulfonic acids.[1] To overcome this, several alternative chromatographic strategies can be employed, including hydrophilic interaction liquid chromatography (HILIC)[4][5][6], mixed-mode chromatography[1], and ion-pair reversed-phase chromatography (IP-RP-HPLC). IP-RP-HPLC is a powerful technique where an ionic reagent is added to the mobile phase to form a neutral ion-pair with the charged analyte.[7] This newly formed complex is more hydrophobic, allowing it to interact with and be retained by the non-polar stationary phase.[7][8]

This document details the development and optimization of an IP-RP-HPLC method, providing a comprehensive protocol for the analysis of this compound.

Experimental Workflow and Rationale

Overall Workflow

The analytical process follows a systematic workflow from sample preparation through to data interpretation. This ensures consistency and reliability of the results.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Buffer, Ion-Pair Reagent, Organic) HPLCSys HPLC System Setup (Column Equilibration) MobilePhasePrep->HPLCSys HPLCSys->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection DataAcq Data Acquisition (Chromatogram) Detection->DataAcq DataProc Data Processing (Integration & Quantification) DataAcq->DataProc Report Reporting DataProc->Report

Caption: Overall HPLC analysis workflow.

Method Development Strategy

The selection of an optimal analytical method is guided by the physicochemical properties of the analyte.

Method_Development_Logic cluster_mode Mode Selection cluster_params Parameter Optimization (for IPC) Analyte Analyte Properties This compound (Polar, Zwitterionic, UV Active) RP Reversed-Phase (RP) - Poor retention Analyte->RP HILIC HILIC + Good for polar compounds - Can have complex mechanisms Analyte->HILIC IPC Ion-Pair RP (IPC) + Excellent control for ionics + Uses standard RP columns Analyte->IPC Column Column Selection (C18 for versatility) IPC->Column IPR Ion-Pair Reagent (Tetrabutylammonium - TBA) Column->IPR pH Mobile Phase pH (Control analyte/silanol ionization) IPR->pH Organic Organic Modifier % (Control retention time) pH->Organic FinalMethod Optimized IP-RP-HPLC Method Organic->FinalMethod

Caption: Logical flow of the HPLC method development.

  • Analyte Properties and Mode Selection : this compound is highly polar. In a typical reversed-phase system, it would elute at or near the void volume. While HILIC is a viable option for polar analytes[9], ion-pair chromatography was selected because it leverages widely available C18 columns and provides robust control over the retention of ionic species by adjusting the concentration of the ion-pairing reagent.[8][10]

  • Column Selection : A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is chosen for its hydrophobicity, which provides a strong retentive surface for the neutral ion-pair complex.

  • Ion-Pair Reagent : Tetrabutylammonium (TBA) salts are frequently used as ion-pairing reagents for the analysis of acidic compounds, such as sulfonic acids.[10] The positively charged quaternary ammonium ion forms a stable, neutral ion-pair with the negatively charged sulfonate group of the analyte.

  • Mobile Phase pH : The pH of the mobile phase is a critical parameter. It must be controlled to ensure the analyte's sulfonic acid group is fully deprotonated (ionized) and the amino group is protonated, facilitating consistent ion-pairing. A pH around 3.0-4.0 is typically effective. An acidic pH also helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, which minimizes undesirable secondary interactions and improves peak symmetry.

  • Detector : The presence of the aromatic ring in the analyte structure provides strong UV absorbance, making a UV detector an ideal choice for sensitive and reliable detection.

Optimized Method and Protocol

This section provides the detailed, step-by-step protocol for the analysis.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Tetrabutylammonium hydrogen sulfate (TBAHS), HPLC grade

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Phosphoric acid (H₃PO₄), analytical grade

  • Deionized water, 18.2 MΩ·cm or higher

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase A (Aqueous Component):

    • Weigh and dissolve 1.36 g of KH₂PO₄ and 1.70 g of TBAHS in 1000 mL of deionized water.

    • Mix thoroughly until all solids are dissolved.

    • Adjust the pH of the solution to 3.5 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic Component):

    • Acetonitrile (100%).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Acetonitrile. Mix well. This stock solution should be stored refrigerated.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the 50:50 Mobile Phase A/Acetonitrile mixture.

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM KH₂PO₄, 5 mM TBAHS, pH 3.5 in Water
Mobile Phase B Acetonitrile
Gradient Program 20% B to 60% B over 10 minutes
Hold at 60% B for 2 minutes
Return to 20% B over 1 minute
Equilibrate at 20% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 18 minutes
Analysis Protocol
  • System Startup: Turn on the HPLC system and allow the detector lamp to warm up for at least 30 minutes.

  • Column Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography software including blanks, working standards (from low to high concentration), and samples.

  • Injection: Inject the prepared standards and samples.

  • Data Processing: After the sequence is complete, integrate the peak corresponding to this compound.

  • Calibration: Generate a calibration curve by plotting the peak area versus the concentration of the working standards. Determine the linearity (R² value).

  • Quantification: Determine the concentration of the analyte in the unknown samples using the generated calibration curve.

Conclusion

The ion-pair reversed-phase HPLC method described in this application note is a highly effective and reliable technique for the analysis of this compound. By employing tetrabutylammonium hydrogen sulfate as an ion-pairing reagent, the method successfully overcomes the challenges of poor retention associated with this polar, zwitterionic compound on conventional C18 columns. The detailed protocol and clear explanation of the method development rationale provide researchers and quality control analysts with a robust tool for accurate and reproducible quantification.

References

  • SIELC Technologies. (n.d.). Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
  • Diva-portal.org. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines.
  • Google Patents. (n.d.). Ion-pairing chromatography - US4042327A.
  • LCGC International. (2019). Hydrophilic Interaction Liquid Chromatography: An Update.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column.
  • LCGC International. (n.d.). Hydrophilic-Interaction Chromatography: An Update.
  • PubMed Central. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
  • Wikipedia. (n.d.). Hydrophilic interaction chromatography.
  • National Institutes of Health. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents.
  • Shodex. (n.d.). Analysis of Alkyl Sulfonic Acids (1) (NI-424).
  • PubChem. (n.d.). 4-Methylbenzenesulfonic acid;prop-2-enyl 2-amino-2-methylpropanoate.
  • Analytical Chemistry. (n.d.). Separation of aromatic sulfonic acids with a liquid anion exchanger.
  • SIELC Technologies. (2018). Benzenesulfonic acid, 2-amino-4-methyl-.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-chloro-4-methylbenzenesulfonic acid on Newcrom R1 HPLC column.

Sources

Protocols for the Structural Elucidation of 4-Amino-2-methylbenzenesulfonic Acid using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive set of protocols for the acquisition and analysis of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-Amino-2-methylbenzenesulfonic acid. As a key intermediate in the synthesis of various dyes and pharmaceutical compounds, unambiguous structural verification and purity assessment are critical. This document outlines detailed methodologies, from sample preparation and solvent selection to the optimization of acquisition parameters and data processing steps. The rationale behind key experimental choices is discussed to ensure robust and reproducible results, empowering researchers to confidently characterize this and structurally similar molecules.

Introduction and Theoretical Framework

This compound is an aromatic organic compound containing three key substituents on a benzene ring: an amino (-NH₂), a methyl (-CH₃), and a sulfonic acid (-SO₃H) group. NMR spectroscopy is an indispensable analytical technique for its characterization, as it provides detailed information about the molecule's carbon-hydrogen framework.[1]

  • ¹H NMR Spectroscopy offers insights into the electronic environment of protons, their relative abundance (via integration), and their connectivity to neighboring protons (via spin-spin coupling).

  • ¹³C NMR Spectroscopy reveals the number of chemically distinct carbon atoms and provides information about their chemical environment and functional group type.

The unique substitution pattern of this compound presents a distinct NMR fingerprint, which, when correctly acquired and interpreted, serves as a definitive confirmation of its structure.

Molecular Structure and Predicted NMR Spectra

Understanding the molecular structure is the first step in predicting the resulting NMR spectra. The substitution on the benzene ring dictates the chemical shifts and coupling patterns of the aromatic protons.

Caption: Structure of this compound with atom numbering.

¹H NMR Predictions:

  • Aromatic Protons (H-a, H-b, H-c): The three protons on the aromatic ring are chemically distinct and will appear in the aromatic region (~6.5-8.0 ppm).[2] Their specific shifts are influenced by the electron-donating effects of the -NH₂ and -CH₃ groups and the electron-withdrawing effect of the -SO₃H group. We expect three distinct signals, each integrating to 1H. The coupling constants will be informative: ortho coupling (J ≈ 7–10 Hz) and meta coupling (J ≈ 2–3 Hz) are expected.[3]

  • Methyl Protons (-CH₃): A singlet integrating to 3H, typically found in the benzylic region (~2.0-3.0 ppm).

  • Exchangeable Protons (-NH₂ and -SO₃H): These protons can exchange with the solvent or with each other. Their signals are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.[4][5] In a solvent like DMSO-d₆, they may be observable, while in D₂O, they will exchange with deuterium and disappear from the spectrum.[4]

¹³C NMR Predictions:

  • Aromatic Carbons: The six carbons in the benzene ring are all chemically unique due to the substitution pattern. Therefore, six distinct signals are expected in the aromatic region (120-150 ppm).[2] The carbons directly attached to substituents (ipso-carbons C1, C2, C4) will have their chemical shifts significantly affected.

  • Methyl Carbon (-CH₃): One signal is expected in the aliphatic region, typically between 15-25 ppm.

Experimental Workflow and Protocols

A successful NMR experiment relies on a systematic workflow encompassing careful sample preparation, precise data acquisition, and accurate data processing.

G cluster_0 Pre-Acquisition cluster_1 Data Acquisition cluster_2 Post-Acquisition A Sample Weighing & Solvent Selection B Dissolution in Vial A->B C Filtration (if needed) B->C D Transfer to NMR Tube C->D E Insert Sample & Lock D->E F Tune & Match Probe E->F G Shim Magnetic Field F->G H Acquire 1H & 13C Data G->H I Fourier Transform H->I J Phase & Baseline Correction I->J K Reference Spectrum J->K L Integration & Peak Picking K->L M M L->M Structural Analysis

Caption: Standardized workflow for NMR spectroscopic analysis.

Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[6] This protocol ensures a homogenous sample free of particulates.

Causality of Solvent Choice: The selection of a deuterated solvent is the most critical step.[7] this compound has both a basic amino group and a strongly acidic sulfonic acid group, making it zwitterionic and highly polar.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice due to its high polarity and ability to dissolve the compound. It is not readily exchangeable with the -NH₂ and -SO₃H protons, allowing for their potential observation as broad peaks.

  • Deuterium Oxide (D₂O): Also a suitable solvent. However, it will cause the rapid exchange of the acidic -SO₃H and amine -NH₂ protons with deuterium, causing their signals to disappear from the ¹H spectrum.[4][8] This can be a powerful diagnostic tool to confirm the presence of these exchangeable protons.

Materials and Equipment:

  • This compound sample

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)

  • Deuterated solvent (DMSO-d₆ or D₂O)

  • Glass vial with cap

  • Pasteur pipette and bulb

  • Cotton wool or a syringe filter

  • Analytical balance

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry glass vial.[9]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[10] Cap the vial and gently vortex or shake until the solid is completely dissolved. Gentle warming in a water bath may be required.

  • Filtration: To ensure a particle-free solution, which is crucial for high-resolution spectra, filter the sample.[11] Tightly pack a small plug of cotton wool into a Pasteur pipette and filter the solution directly into the NMR tube. This removes dust and suspended impurities that can degrade spectral quality.

  • Transfer: Ensure the final volume in the NMR tube results in a sample height of at least 4 cm (~0.55 mL) to be within the detection region of the NMR coil.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol: NMR Data Acquisition

These parameters are provided for a typical 400 MHz spectrometer and should be adapted as necessary based on the available instrumentation.

Table 1: Recommended ¹H NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse experiment for quantitative excitation.
Spectral Width (SW)20 ppm (-5 to 15 ppm)Encompasses the full range of expected proton signals.
Number of Scans (NS)16Provides good signal-to-noise for a moderately concentrated sample.
Relaxation Delay (D1)5.0 sEnsures near-complete T1 relaxation for most protons, crucial for accurate integration. For strict quantitative analysis (qNMR), D1 should be ≥ 5 * T1 of the slowest relaxing nucleus.[12][13]
Acquisition Time (AQ)~3.0 sProvides sufficient digital resolution to resolve fine coupling patterns.

Table 2: Recommended ¹³C NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard 30-degree pulse experiment with proton decoupling to simplify the spectrum to singlets.
Spectral Width (SW)240 ppm (-10 to 230 ppm)Covers the entire range of expected carbon chemical shifts.[2]
Number of Scans (NS)≥ 1024Required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.
Relaxation Delay (D1)2.0 sA standard delay for qualitative spectra. May need to be increased for quaternary carbons with long T1 relaxation times.
Acquisition Time (AQ)~1.0 sProvides adequate resolution for a proton-decoupled spectrum.

Data Processing and Interpretation

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum for analysis.

Processing Software: A variety of software packages are available, including Bruker TopSpin, Mnova, and the web-based NMRium.[14][15][16][17]

Standard Processing Steps:

  • Fourier Transformation: Apply an exponential window function (e.g., line broadening of 0.3 Hz for ¹H) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phase Correction: Manually or automatically adjust the zero-order and first-order phase to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a polynomial function to correct any distortions and ensure a flat baseline, which is critical for accurate integration.[13]

  • Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is referenced to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

  • Integration (¹H NMR): Integrate the signals to determine the relative ratios of the protons. Set the integral of a well-resolved signal from a known number of protons (e.g., the methyl singlet) to 3.0.

Table 3: Expected NMR Data and Assignments for this compound (in DMSO-d₆)

Assignment¹H δ (ppm)MultiplicityIntegration¹³C δ (ppm)
-CH₃~2.2 - 2.5Singlet (s)3H~20
H-3~6.6 - 6.8Doublet (d)1H~115
H-5~6.7 - 6.9Doublet of Doublets (dd)1H~118
H-6~7.4 - 7.6Doublet (d)1H~128
C-1 (-SO₃H)N/AN/AN/A~148
C-2 (-CH₃)N/AN/AN/A~138
C-4 (-NH₂)N/AN/AN/A~150
-NH₂~4.5 - 5.5Broad Singlet (br s)2HN/A
-SO₃H>10Very Broad Singlet (br s)1HN/A

Note: The chemical shifts (δ) are predictive and may vary based on experimental conditions. The aromatic proton assignments are tentative and would require 2D NMR experiments (e.g., COSY, HSQC) for unambiguous confirmation.

Conclusion

The protocols detailed in this application note provide a robust framework for the ¹H and ¹³C NMR analysis of this compound. By adhering to the principles of careful sample preparation, appropriate parameter selection, and systematic data processing, researchers can obtain high-quality, reproducible spectra. This enables confident structural verification, purity assessment, and provides a foundational dataset for further investigation in drug development and materials science.

References

  • Mnova NMR Software for 1D and 2D NMR D
  • NMRium - The next-gener
  • NMR Data Processing Software. University of Delaware. [Link]
  • Recommended Software for NMR Data Process. Georgia Institute of Technology. [Link]
  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]
  • NMR Software. Bruker. [Link]
  • A Guide to Quantit
  • Quantitative NMR Spectroscopy. University of York. [Link]
  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
  • NMR Spectroscopy of Aromatic Compounds.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
  • Short Summary of 1H-NMR Interpret
  • CID 159509116 | C14H18N2O6S2. PubChem, NIH. [Link]
  • Quantit
  • 4-Amino-5-methoxy-2-methylbenzenesulfonic acid. [Link]
  • 6.
  • Supporting Information. The Royal Society of Chemistry. [Link]
  • Supporting information. The Royal Society of Chemistry. [Link]
  • NMR Sample Prepar
  • Benzenesulfonic acid - SpectraBase. [Link]
  • Benzenesulfonic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]
  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]
  • Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]
  • Deuterated Solvents: Essential Reagents for Accur
  • Deuterated Solvents for NMR. Alfa Chemistry. [Link]
  • How to make an NMR sample. University of Bristol. [Link]
  • NMR Sample Preparation.
  • NMR Sample Prepar
  • Chemical shifts. University College London. [Link]
  • Basic 1H- and 13C-NMR Spectroscopy. [Link]
  • 1H NMR Spectrum (1D, 800 MHz, D2O, predicted).
  • FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid...
  • Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines.
  • Tables For Organic Structure Analysis. [Link]
  • 13C NMR Spectrum (1D, 200 MHz, D2O, predicted).
  • Benzenesulfonic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
  • 13C-NMR spectrum of 4-{[(4-methylphenoxy)carbonyl]amino}benzenesulfonic acid (2).
  • Benzenesulfonic acid. Wikipedia. [Link]

Sources

Application Note: GC-MS Analysis for Impurity Profiling of 4-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2-methylbenzenesulfonic acid is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is paramount, as impurities can carry through the synthetic process, potentially compromising the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling to ensure patient safety.[1][2][3][4] This application note provides a comprehensive guide to the impurity profiling of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

Due to the low volatility and high polarity of sulfonic acids, direct GC-MS analysis is challenging. This note details a robust derivatization strategy to convert the non-volatile sulfonic acid and its potential impurities into thermally stable, volatile derivatives suitable for GC-MS analysis.[5][6]

The Imperative of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic identification and quantification of all potential impurities in an API.[3] These impurities can originate from starting materials, by-products of the synthesis, degradation products, or residual solvents.[7] The ICH Q3A and Q3B guidelines establish thresholds for reporting, identifying, and qualifying impurities, making their accurate determination a critical aspect of the drug development and approval process.[1][2]

The Challenge and Solution: Derivatization for GC-MS Analysis

The primary analytical hurdle for analyzing this compound and its related impurities by GC is their inherent chemical nature. The sulfonic acid and amino functional groups are highly polar and non-volatile, making them unsuitable for direct injection into a gas chromatograph.[6][8] To overcome this, a derivatization step is essential.

Causality of Derivatization Choice: The goal of derivatization is to replace the active hydrogens on the sulfonic acid and amino groups with less polar, more volatile moieties.[5] Esterification of the sulfonic acid group is a common and effective strategy.[6] This can be achieved through alkylation. For the amino group, acylation or silylation can be employed to reduce its polarity. For this application, we will focus on a two-step derivatization: esterification of the sulfonic acid followed by acylation of the amino group. This approach yields stable derivatives with excellent chromatographic properties.

Experimental Workflow

A validated and reliable analytical method is crucial for accurate impurity profiling.[9][10][11][12] The following protocol outlines a comprehensive workflow for the GC-MS analysis of this compound impurities.

GC-MS Impurity Profiling Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample 4-Amino-2-methylbenzenesulfonic Acid Sample Dissolution Dissolution in Anhydrous Solvent Sample->Dissolution Derivatization1 Step 1: Esterification (e.g., with Methanol/HCl) Dissolution->Derivatization1 Derivatization2 Step 2: Acylation (e.g., with TFAA) Derivatization1->Derivatization2 Extraction Liquid-Liquid Extraction Derivatization2->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Scan/SIM) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification vs. Standards Library_Search->Quantification Reporting Impurity Profile Report Quantification->Reporting Fragmentation_Pathways cluster_main Derivatized this compound cluster_impurity Derivatized Toluene-4-sulfonic acid Impurity Parent_Main [M]+• Fragment_A [M - OCH3]+ Parent_Main->Fragment_A Loss of •OCH3 Fragment_B [M - SO2CH3]+ Parent_Main->Fragment_B Loss of •SO2CH3 Fragment_C [M - COCF3]+ Parent_Main->Fragment_C Loss of •COCF3 Parent_Impurity [M]+• Fragment_D [M - OCH3]+ Parent_Impurity->Fragment_D Loss of •OCH3 Tropylium [C7H7]+ (m/z 91) Parent_Impurity->Tropylium Rearrangement & Fragmentation

Sources

Step-by-step protocol for synthesizing azo dyes from 4-Amino-2-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Step-by-Step Protocol for the Synthesis of Azo Dyes from 4-Amino-2-methylbenzenesulfonic Acid

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azo dyes constitute the largest and most versatile class of synthetic colorants, defined by the presence of the azo chromophore (–N=N–) linking aromatic structures.[1] Their applications are extensive, ranging from textiles and printing to advanced materials and biomedical research. This document provides a comprehensive, field-tested protocol for the synthesis of an azo dye using this compound as the diazo component. The protocol is designed to be a self-validating system, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations. By grounding the methodology in authoritative sources, this guide ensures both reproducibility and a deep understanding of the reaction dynamics for professionals in chemical synthesis and drug development.

Principle of Synthesis: A Two-Stage Electrophilic Reaction

The synthesis of azo dyes is a classic two-stage process rooted in electrophilic aromatic substitution.[1]

  • Diazotization: The process begins with the conversion of a primary aromatic amine, in this case, this compound, into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[2] This reaction must be performed at low temperatures (0–5 °C) to maintain the stability of the highly reactive diazonium salt.[3]

  • Azo Coupling: The resulting diazonium salt is a weak electrophile. It readily reacts with an electron-rich aromatic compound, known as the coupling component (e.g., a phenol or an aniline derivative).[1] The diazonium ion attacks the activated ring of the coupling partner, forming the stable azo linkage (–N=N–) and yielding the final dye.[1]

The overall workflow is a sequential process where the highly unstable intermediate is generated and consumed in subsequent steps without isolation.

G cluster_0 Part A: Diazotization cluster_1 Part B: Coupling cluster_2 Part C: Isolation & Purification A1 Dissolve 4-Amino-2-methyl- benzenesulfonic Acid in Na2CO3 soln. A2 Cool to 0-5°C (Ice Bath) A1->A2 A3 Add Mineral Acid (e.g., HCl) A2->A3 A4 Slowly add cold NaNO2 solution A3->A4 A5 Stir for 30 min at 0-5°C A4->A5 A6 Test for excess HNO2 (Starch-Iodide Paper) A5->A6 B2 Cool to 0-5°C (Ice Bath) A6->B2 Add Diazonium Salt Solution DROPWISE to Coupling Solution B1 Dissolve Coupling Component (e.g., 2-Naphthol) in NaOH soln. B1->B2 C1 Collect precipitate via Vacuum Filtration B2->C1 Stir for 30-60 min to complete precipitation C2 Wash with cold water and NaCl solution C1->C2 C3 Dry the crude product C2->C3 C4 Purify via Recrystallization C3->C4 End End C4->End Final Product: Purified Azo Dye

Caption: Formation of the diazonium salt electrophile.

Part B: Azo Coupling Reaction
  • Prepare Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 40 mL of a 5% aqueous sodium hydroxide solution (2 g NaOH in 38 mL water). Stir until a clear solution is obtained. The strong base deprotonates the phenol, forming the highly activated phenoxide ion needed for coupling.

  • Cool the Solution: Cool this solution to 0–5 °C in an ice bath with continuous stirring.

  • Perform Coupling: Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.

  • Observe Product Formation: A brightly colored precipitate of the azo dye should form immediately or within minutes. [3]5. Complete the Reaction: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion and to maximize crystal growth.

Part C: Isolation and Purification
  • Isolate the Crude Product: Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the Product: Wash the filter cake with several portions of cold distilled water until the filtrate runs clear and is neutral to litmus paper. This removes excess acid, base, and unreacted starting materials. A final wash with a cold, saturated sodium chloride solution can help "salt out" the product, reducing its solubility in water and improving the yield. 3. Dry the Product: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and allow it to air-dry or place it in a desiccator. Do not heat the crude product in an oven, as residual diazonium salt could be present.

  • Purify by Recrystallization: Transfer the dry, crude dye to a beaker. Add a minimal amount of a suitable hot solvent (an ethanol-water mixture is often effective) to dissolve the solid. [4][5]Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Product Characterization

To confirm the identity and purity of the synthesized azo dye, the following analytical techniques are recommended:

  • Melting Point Determination: A sharp melting point range is indicative of a pure compound. [6]* UV-Visible Spectroscopy: Dissolve a small sample in a suitable solvent (e.g., ethanol) and record the absorption spectrum. The wavelength of maximum absorbance (λmax) is a key characteristic of the dye. [5][7]* FT-IR Spectroscopy: The spectrum should show a characteristic, though often weak, peak for the N=N stretch (around 1450-1630 cm⁻¹), as well as peaks corresponding to the aromatic rings and the -SO₃H group. [6][8]* NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the aromatic protons and carbons, confirming the substitution pattern of the final product. [9]

References

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • University of Toronto. (n.d.). The Synthesis of Azo Dyes.
  • BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
  • MDPI. (n.d.). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes.
  • MDPI. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines.
  • PubMed Central. (n.d.). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • International Journal of Advanced Research. (2017). The Study Preparation and Identification New Dye of Azo Dyes.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Novel Azo Dyes Utilizing Methyl 4-amino-2-isopropoxybenzoate.
  • ijorar.org. (n.d.). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES.
  • International Journal of Scientific and Research Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID.
  • Karbala Journal of Modern Sciences. (2022). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid.
  • Organic Chemistry Portal. (n.d.). Diazotisation.

Sources

Application Notes & Protocols: The Strategic Role of 4-Amino-2-methylbenzenesulfonic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry, the benzenesulfonamide moiety is a cornerstone pharmacophore, integral to a vast array of therapeutic agents including diuretics, antidiabetic drugs, and some of the earliest antimicrobial agents—the "sulfa drugs".[1][2] 4-Amino-2-methylbenzenesulfonic acid, also known as m-toluidine-4-sulfonic acid, represents a highly valuable, yet nuanced, starting material for accessing this critical chemical space. Its structure, featuring an aromatic amine, a sulfonic acid group, and a methyl substituent, offers a unique combination of reactivity and steric influence that can be strategically exploited in multi-step pharmaceutical syntheses.

This guide provides an in-depth exploration of the role of this compound. It moves beyond simple recitation of facts to explain the underlying chemical principles and strategic considerations necessary for its effective use. We will detail not just how to use this compound, but why specific methodologies are chosen, focusing on its transformation into a key, versatile intermediate for the synthesis of diverse sulfonamide-based drug candidates.

Compound Profile and Safety Mandates

Physicochemical Data

A clear understanding of the physical and chemical properties of a starting material is the foundation of any successful synthesis.

PropertyValueSource
IUPAC Name This compound[PubChem]
CAS Number 133-78-8[BLD Pharm]
Molecular Formula C₇H₉NO₃S[PubChem]
Molecular Weight 187.22 g/mol [PubChem]
Appearance Off-white to pink crystalline powder[ECHEMI]
Solubility Sparingly soluble in cold water; soluble in alkaline solutionsN/A
Hazard Identification and Safe Handling Protocols

This compound and its derivatives require careful handling. The primary hazards are skin, eye, and respiratory irritation. [ECHEMI] Adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [ECHEMI] Work should be conducted in a well-ventilated fume hood.

  • Engineering Controls: Ensure adequate ventilation to minimize dust and vapor inhalation. Eyewash stations and emergency showers must be readily accessible.

  • First-Aid Measures:

    • In case of eye contact: Immediately rinse with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. [ECHEMI]

    • In case of skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. [ECHEMI]

    • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. [ECHEMI]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Core Application: A Strategic Precursor for Sulfonamide Synthesis

The direct functionalization of this compound can be challenging. The free amino group is a powerful activating group and a base, which complicates electrophilic aromatic substitution reactions like chlorosulfonation.[3] The amino group can react with the acid chloride reagent, leading to undesirable side products and polymerization.[3]

Therefore, the most robust and field-proven strategy involves a protecting group approach . The amino group is temporarily "masked" as an acetamide, which moderates its reactivity, ensures predictable regioselectivity (directing substitution to the para-position relative to itself), and prevents unwanted side reactions.[1][4] This transforms the molecule into a stable, versatile intermediate: 4-acetamido-2-methylbenzenesulfonyl chloride . This intermediate becomes the linchpin for building a library of pharmaceutical targets.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Target Elaboration A 4-Amino-2-methyl- benzenesulfonic acid (Starting Material) B Acetylation (Protection) A->B C 4-Acetamido-2-methyl- benzenesulfonic acid B->C D Chlorosulfonation C->D E 4-Acetamido-2-methyl- benzenesulfonyl chloride (Key Intermediate) D->E F Amine Coupling (R-NH2) E->F G Protected Sulfonamide Derivative F->G H Hydrolysis (Deprotection) G->H I Final Sulfonamide Drug Candidate H->I

Caption: General workflow for pharmaceutical synthesis.

Experimental Protocols: From Starting Material to Drug Scaffold

The following protocols are based on robust, well-established procedures adapted for this specific starting material.[5][6] They represent a self-validating system where the successful synthesis and characterization of the intermediate in Protocol 1 is the prerequisite for proceeding to Protocol 2.

Protocol 1: Synthesis of the Key Intermediate, 4-Acetamido-2-methylbenzenesulfonyl Chloride

This protocol details the critical transformation of the protected starting material into the highly reactive sulfonyl chloride intermediate. The rationale is to convert the sulfonic acid group into a sulfonyl chloride, an excellent electrophile for subsequent reactions with nucleophiles like amines.[7]

Materials:

  • 4-Acetamido-2-methylbenzenesulfonic acid

  • Chlorosulfonic acid (freshly distilled recommended)

  • Dichloromethane (DCM, anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Ice

  • Deionized water

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (for HCl gas), suspend 4-acetamido-2-methylbenzenesulfonic acid (0.1 mol) in 100 mL of anhydrous DCM. Add a catalytic amount of DMF (3-4 drops).

  • Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Charge the dropping funnel with chlorosulfonic acid (0.3 mol, 3.0 eq). Add the chlorosulfonic acid dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Excess chlorosulfonic acid is used to act as both the reagent and the solvent, driving the reaction to completion. The slow, cold addition is critical to control the highly exothermic reaction and the evolution of HCl gas.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Workup - Quenching: In a separate large beaker (2 L), prepare a mixture of crushed ice and water (approx. 1 kg). Very slowly and carefully, pour the reaction mixture onto the stirred ice with efficient cooling. This step must be performed in a fume hood due to the vigorous decomposition of excess chlorosulfonic acid.

    • Causality Note: Pouring the reaction mixture onto ice achieves two goals: it safely quenches the excess reactive chlorosulfonic acid and precipitates the solid sulfonyl chloride product, which is insoluble in the aqueous medium.[6]

  • Isolation: Collect the precipitated white solid by suction filtration using a Buchner funnel. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Press the solid on the filter to remove as much water as possible. Dry the crude product under vacuum. The crude 4-acetamido-2-methylbenzenesulfonyl chloride can often be used directly in the next step.

    • Expected Yield: 75-85%.

Protocol 2: Synthesis of a Generic N-Aryl-4-amino-2-methylbenzenesulfonamide

This protocol demonstrates the utility of the sulfonyl chloride intermediate by coupling it with a representative amine, followed by deprotection to yield the final pharmacophore.

Materials:

  • 4-Acetamido-2-methylbenzenesulfonyl chloride (from Protocol 1)

  • A primary or secondary amine (e.g., aniline, 1.0 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (aqueous, for workup and deprotection)

  • Sodium bicarbonate (aqueous, saturated)

  • Sodium sulfate (anhydrous)

Procedure:

  • Amine Coupling: Dissolve the amine (0.05 mol) and pyridine (0.1 mol, 2.0 eq) in 150 mL of DCM in a round-bottom flask. Cool the solution in an ice bath.

  • Add a solution of 4-acetamido-2-methylbenzenesulfonyl chloride (0.05 mol) in 50 mL of DCM dropwise to the amine solution.

    • Causality Note: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates the consumption of the sulfonyl chloride.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), water (50 mL), and saturated sodium bicarbonate solution (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected sulfonamide.

  • Deprotection (Hydrolysis): To the crude product, add 100 mL of 3M HCl. Heat the mixture at reflux for 1-2 hours.

    • Causality Note: Acid-catalyzed hydrolysis cleaves the acetamide protecting group, revealing the primary 4-amino group, which is essential for the biological activity of many sulfa drugs.[1]

  • Isolation and Purification: Cool the reaction mixture to room temperature, then neutralize carefully with a saturated solution of sodium bicarbonate. The product will precipitate.

  • Collect the solid by suction filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure N-substituted-4-amino-2-methylbenzenesulfonamide.

    • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]

Mechanistic Insights and Visualization

Understanding the reaction mechanism is key to troubleshooting and optimization. The critical step is the electrophilic aromatic substitution (chlorosulfonation) on the protected aniline ring.

Caption: Key chlorosulfonation step mechanism. (Note: Image placeholder for chemical structures)

The acetamido group (-NHCOCH₃) is an ortho-, para-directing group. Due to the steric hindrance from the adjacent methyl group and the sulfonic acid group already present, the incoming chlorosulfonyl group is directed primarily to the position para to the acetamido group, leading to the desired intermediate.

Concluding Remarks

This compound is more than a simple chemical; it is a strategic entry point into the rich field of sulfonamide-based pharmaceuticals. Its effective utilization hinges on a clear understanding of reactivity and the implementation of a robust protecting group strategy. The conversion to 4-acetamido-2-methylbenzenesulfonyl chloride unlocks its potential, creating a versatile intermediate ready for elaboration into a multitude of drug candidates. The protocols and principles outlined in this guide provide researchers with a validated and mechanistically sound framework for leveraging this valuable building block in the ongoing quest for novel and effective therapeutics.

References

  • Sulfa Drugs - a closer look. (2020). Chemistry LibreTexts. [Link]
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. [Link]
  • Synthesis of Sulfanilamide. (n.d.). Chemistry Steps. [Link]
  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (n.d.). National Institutes of Health (NIH). [Link]
  • Modular Two-Step Route to Sulfondiimidamides. (2022). National Institutes of Health (NIH). [Link]
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • PubChem Compound Summary for CID 8633, this compound. (n.d.).
  • For the synthesis of 4-acetamidobenzenesulfonyl chloride... Why is aniline not used for this step? (2020). Chegg. [Link]
  • p-ACETAMINOBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses. [Link]

Sources

Application Note & Protocol: Sulfonation of o-Toluidine via Thermal Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 4-amino-3-methylbenzenesulfonic acid through the sulfonation of o-toluidine. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. It leverages the robust and well-established "baking" process, which involves the formation of an amine acid sulfate followed by a thermal rearrangement at elevated temperatures. This method is advantageous for its high yield and selectivity. This guide explains the underlying chemical principles, provides a detailed step-by-step experimental procedure, outlines critical safety protocols, and offers troubleshooting advice to ensure a successful and safe synthesis.

Introduction and Reaction Principle

The sulfonation of aromatic amines is a cornerstone reaction in organic synthesis, primarily for producing intermediates for azo dyes, pigments, and pharmaceuticals.[1] The target molecule, 4-amino-3-methylbenzenesulfonic acid (also known as 2-aminotoluene-5-sulfonic acid), is a valuable building block in these industries.

Direct sulfonation of aromatic amines with fuming sulfuric acid can be aggressive and lead to undesired byproducts. A more controlled and widely adopted method is the "baking process."[2] This process proceeds in two distinct stages:

  • Salt Formation: An exothermic acid-base reaction between o-toluidine and concentrated sulfuric acid at a moderate temperature yields the o-toluidinium hydrogen sulfate salt.

  • Thermal Rearrangement: The intermediate salt is heated ("baked"), typically under reduced pressure. This high-temperature step drives the intramolecular rearrangement and dehydration, leading to the formation of the thermodynamically stable C-S bond on the aromatic ring, yielding the sulfonic acid. The sulfonyl group is directed predominantly to the para position relative to the strongly activating amino group.

Reaction Mechanism

The sulfonation of o-toluidine via the baking method is a classic example of an electrophilic aromatic substitution, proceeding through the thermal rearrangement of the initially formed anilinium salt.

  • Protonation and Salt Formation: The basic amino group (-NH₂) of o-toluidine is first protonated by the strong acid (H₂SO₄) to form the o-toluidinium ion. This ion pairs with the hydrogen sulfate anion (HSO₄⁻) to form the o-toluidinium hydrogen sulfate salt.

  • Thermal Rearrangement: Upon heating, the salt loses a molecule of water. This process facilitates the attack of the electrophile (SO₃, or a related species) onto the electron-rich aromatic ring. The amino group is a powerful ortho-, para- director. Due to steric hindrance from the adjacent methyl and ammonium groups, the electrophilic attack occurs preferentially at the C4 position (para to the amino group).

  • Rearomatization: A proton is lost from the carbon atom where the sulfonyl group has attached, restoring the aromaticity of the ring and yielding the final product, 4-amino-3-methylbenzenesulfonic acid, as a stable zwitterion.[3]

The overall transformation is depicted below.

G cluster_0 Mechanism Overview o_toluidine o-Toluidine salt o-Toluidinium Hydrogen Sulfate o_toluidine->salt + Step 1: Salt Formation H2SO4 H₂SO₄ (conc.) H2SO4->salt heat Heat (180-195°C) - H₂O salt->heat Step 2: Thermal Rearrangement product 4-Amino-3-methylbenzenesulfonic Acid (Zwitterionic Form) heat->product

Caption: Reaction scheme for the sulfonation of o-toluidine.

Safety Precautions

This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • o-Toluidine: Toxic if swallowed, inhaled, or absorbed through the skin. It is a suspected human carcinogen and can cause serious eye damage.[4][5] Always handle in a fume hood, wearing nitrile or Viton gloves, a lab coat, and chemical splash goggles.[4]

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe skin burns and eye damage.[6][7] The reaction with water is extremely exothermic and can cause spattering; always add acid to water, never the reverse .[6] Wear acid-resistant gloves, a lab coat, and a face shield over chemical splash goggles.[8]

  • Thermal Hazards: The baking step involves high temperatures (up to 205°C). Use an appropriate heating mantle and ensure the apparatus is securely clamped. Allow the apparatus to cool completely before handling.

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. Have sodium bicarbonate or another suitable neutralizing agent available for acid spills.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )GradeSupplier Example
o-ToluidineC₇H₉N107.15≥99%, ReagentSigma-Aldrich
Sulfuric AcidH₂SO₄98.0895-98%, ACS ReagentFisher Scientific
Sodium HydroxideNaOH40.00Pellets, ACS ReagentVWR
Activated CarbonC~12.01DecolorizingEMD Millipore
Hydrochloric AcidHCl36.4637%, ACS ReagentBDH Chemicals
Equipment
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer with a glass stir rod and paddle

  • Thermometer with adapter (-10 to 250°C)

  • 250 mL dropping funnel

  • Heating mantle with temperature controller

  • Vacuum pump with trap and pressure gauge

  • Oil bath

  • Reflux condenser (for workup)

  • Large Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH indicator paper or pH meter

Detailed Experimental Protocol

This protocol is adapted from a well-validated procedure and is suitable for a 0.5 mole scale synthesis.

Part A: Formation of o-Toluidinium Hydrogen Sulfate
  • Apparatus Setup: Assemble a 500 mL three-necked flask with a mechanical stirrer in the central neck, a thermometer in one side neck, and a dropping funnel in the other. Ensure all joints are properly sealed.

  • Acid Preparation: In the flask, carefully add 27.8 mL (51.2 g, 0.52 mole) of concentrated sulfuric acid.

  • Amine Addition: Measure 53.5 g (0.5 mole) of o-toluidine into the dropping funnel.

  • Reaction: Begin stirring the sulfuric acid and warm it to approximately 70°C using a heating mantle. Add the o-toluidine dropwise from the funnel over a period of 30 minutes. The reaction is exothermic; control the addition rate to allow the temperature to rise to, but not exceed, 85-90°C. This temperature prevents the salt from solidifying prematurely.

  • Completion of Salt Formation: Once the addition is complete, raise the temperature to 100–105°C for 5 minutes to ensure the reaction goes to completion and a homogenous melt is formed.

Part B: Thermal Rearrangement (Baking Process)
  • Apparatus Modification: Remove the dropping funnel and thermometer. Connect the flask to a vacuum line equipped with a suitable trap.

  • Water Removal: While stirring, apply a vacuum (approx. 50 mm Hg). Heat the flask in an oil bath to a temperature of 120-130°C. Maintain these conditions for approximately 2 hours, or until all water has been removed. The mixture will gradually solidify.

  • Sulfonation: Increase the internal temperature to 180°C over a period of 2 hours. Maintain the internal temperature between 180–195°C for 7 hours under continuous vacuum. The amine acid sulfate will melt, undergo rearrangement, and solidify into a white or off-white crystalline mass.

  • Cool Down: After the 7-hour heating period, turn off the heat and allow the apparatus to cool completely to room temperature under vacuum before venting to atmospheric pressure.

Part C: Isolation and Purification
  • Dissolution: To the flask containing the solid crude product, add 1.3 L of boiling water. The product should dissolve with stirring.

  • Neutralization & Workup (Optional Barium Salt Method): This method is effective for removing excess sulfate. Add 99 g of barium hydroxide octahydrate with stirring. The solution should become alkaline. Add 3 g of activated carbon (Norit) and heat the mixture on a steam bath for 1.5 hours. Carefully add 17.5 mL of concentrated sulfuric acid to precipitate excess barium as BaSO₄.

  • Filtration: Heat the solution to 95-100°C and filter it hot through a large, preheated Büchner funnel to remove the insoluble impurities and BaSO₄. Rinse the filter cake with 100 mL of boiling water to recover any trapped product.

  • Concentration: Transfer the filtrate to a large round-bottom flask and concentrate the volume to approximately 200 mL using a rotary evaporator.

  • Crystallization: Chill the concentrated solution overnight in a refrigerator (4°C). The product, 4-amino-3-methylbenzenesulfonic acid, will crystallize out.

  • Final Isolation: Collect the crystalline product by suction filtration. Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities. Dry the product in a vacuum oven at 60-70°C. An expected yield is 74–79 g (79–83%).

Data and Workflow Summary

Reagent Table
CompoundMolar Mass ( g/mol )Amount UsedMolesMolar Ratio
o-Toluidine107.1553.5 g0.501.0
Sulfuric Acid (98%)98.0827.8 mL (51.2 g)0.521.04
Product (Theoretical) 187.22 93.6 g 0.50 -
Experimental Workflow Diagram

G cluster_1 Synthesis Protocol start Start react React o-Toluidine with H₂SO₄ (70-90°C) start->react bake Thermal Rearrangement 'Baking' under Vacuum (180-195°C, 7h) react->bake Forms Amine Salt dissolve Dissolve Crude Product in Boiling Water bake->dissolve Forms Crude Product purify Purification (e.g., Ba(OH)₂ / Norit) dissolve->purify filter_hot Hot Filtration purify->filter_hot Removes Impurities concentrate Concentrate Filtrate (Rotary Evaporator) filter_hot->concentrate crystallize Crystallize Product (Chill Overnight) concentrate->crystallize filter_dry Filter & Dry Final Product crystallize->filter_dry end_product Pure 4-Amino-3-methyl- benzenesulfonic Acid filter_dry->end_product

Caption: Workflow for the synthesis of 4-amino-3-methylbenzenesulfonic acid.

Characterization

The identity and purity of the final product, 4-amino-3-methylbenzenesulfonic acid, can be confirmed by standard analytical techniques:

  • Melting Point: The compound decomposes above 290°C.[9]

  • FT-IR Spectroscopy: Look for characteristic peaks for N-H stretches (amine), S=O stretches (sulfonic acid), and aromatic C-H and C=C bands.

  • ¹H NMR Spectroscopy (in D₂O/NaOD): The aromatic protons and the methyl group protons will show characteristic chemical shifts and coupling patterns.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction during baking step.Ensure the temperature (180-195°C) and time (7h) are strictly followed. Ensure a good vacuum is maintained to remove water.
Product loss during hot filtration.Ensure the Büchner funnel and filter flask are adequately preheated to prevent premature crystallization of the product.
Dark/Discolored Product Oxidation of the amine during heating.Maintain an inert atmosphere if possible, although the procedure is generally robust. Ensure the purity of the starting o-toluidine. Increase the amount of activated carbon during the purification step.
Product Fails to Crystallize Solution is not sufficiently concentrated.Concentrate the solution further on the rotary evaporator before chilling.
Presence of impurities inhibiting crystallization.Repeat the purification step (dissolution, activated carbon treatment, filtration).

References

  • Penta Chemicals. (2024). o-Toluidine - SAFETY DATA SHEET.
  • Deepak Nitrite Ltd. (2023). SAFETY DATA SHEET Ortho-Toluidine.
  • ChemScience. (n.d.). Safety Data Sheet: o-Toluidine reagent.
  • Sure-Test. (2018). Sulphuric Acid Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: o-Toluidine.
  • SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w.
  • PubChem. (n.d.). 4-Amino-3-methylbenzenesulfonic acid.
  • ChemSynthesis. (n.d.). 4-amino-3-methylbenzenesulfonic acid.
  • Google Patents. (1988). US4717514A - Process for preparing p-toluidine-2-sulphonic acid.
  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
  • Google Patents. (1995). CN1130624A - Synthetic method and purifying technique for high-purity p-toluidine-3-sulfonic acid (4B acid).
  • Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines.
  • Google Patents. (2008). CN101143841A - Method for producing 4-aminotoluene-3-sulfonic acid.
  • Organic Syntheses. (n.d.). [ - Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl-. Retrieved from http://www.orgsyn.org/demo.aspx?prep=cv6p0985
  • ResearchGate. (n.d.). The Mechanism of Thermal Decomposition for Ammonium Sulfate and Ammonium Bisulfate via Addition of Ferric Oxide.
  • Journal of the American Chemical Society. (1953). Mechanism of the Sulfonation of Aromatic Amines. II. Sulfonation at Elevated Temperatures with Sulfuric Acid.

Sources

Application Note: A Validated Protocol for the Scaled Synthesis of 4-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

4-Amino-2-methylbenzenesulfonic acid (also known as 2-Methylaniline-4-sulfonic acid) is a vital chemical intermediate, primarily utilized in the synthesis of azo dyes, pigments, and specialized pharmaceuticals.[1][2][3] The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges in heat management, mass transfer, and safety. This document provides a comprehensive, validated protocol for the scale-up of its synthesis via the sulfonation of 2-methylaniline (o-toluidine). It details the underlying chemical principles, a baseline laboratory procedure, and a robust, step-by-step protocol for pilot-scale production. Critical process parameters, safety protocols, and quality control measures are explained to ensure a safe, efficient, and reproducible manufacturing process.

Reaction Principle: Electrophilic Aromatic Sulfonation

The synthesis is achieved through the electrophilic aromatic substitution of 2-methylaniline. The reaction mechanism involves the generation of an electrophile, typically sulfur trioxide (SO₃) or its protonated form (HSO₃⁺), from concentrated sulfuric acid or oleum.[4] The aromatic ring of 2-methylaniline, activated by the electron-donating amino (-NH₂) and methyl (-CH₃) groups, acts as a nucleophile and attacks the electrophile. Both existing substituents are ortho-, para-directing. The incoming sulfonic acid group (-SO₃H) is sterically hindered from the positions ortho to the amino group and preferentially adds to the para position, which is also ortho to the methyl group, yielding the desired this compound.

Reaction_Mechanism Toluidine 2-Methylaniline SigmaComplex Sigma Complex (Carbocation Intermediate) Toluidine->SigmaComplex + SO₃ H2SO4 2 H₂SO₄ Electrophile SO₃ + H₃O⁺ + HSO₄⁻ H2SO4->Electrophile Activation Product This compound SigmaComplex->Product - H⁺ (Rearomatization)

Caption: Electrophilic sulfonation mechanism of 2-methylaniline.

Baseline Laboratory-Scale Synthesis (100g Batch)

This procedure serves as the foundation for process understanding before scaling.

3.1 Reagents & Equipment

  • Reagents:

    • 2-Methylaniline (o-Toluidine): 53.6 g (0.5 mol)

    • Concentrated Sulfuric Acid (98%): 150 g (1.53 mol)

  • Equipment:

    • 1 L three-neck round-bottom flask

    • Mechanical stirrer

    • Thermometer

    • Dropping funnel

    • Heating mantle with temperature controller

    • Ice-water bath

    • 2 L beaker for quenching

    • Büchner funnel and vacuum flask

3.2 Step-by-Step Protocol

  • Charge the 1 L flask with 150 g of concentrated sulfuric acid and cool to 10-15°C in an ice-water bath.

  • With vigorous stirring, add 53.6 g of 2-methylaniline dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 30°C. A thick, white paste of the amine salt will form.

  • After the addition is complete, remove the ice bath and slowly heat the mixture using the heating mantle.

  • Maintain the reaction temperature at 190-200°C for 4-5 hours (the "baking" process). The mixture will become a dark, viscous liquid.

  • Allow the reaction mixture to cool to approximately 80-90°C.

  • In a separate 2 L beaker, prepare a mixture of 500 g of crushed ice and 500 mL of cold water.

  • CAUTION: Slowly and carefully pour the warm reaction mixture into the stirred ice-water slurry. This quenching step is highly exothermic.

  • Stir the resulting slurry for 1-2 hours as it cools to room temperature to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration using the Büchner funnel.

  • Wash the filter cake with three 150 mL portions of cold deionized water until the filtrate is neutral (pH 6-7).

  • Dry the product in a vacuum oven at 80°C to a constant weight.

  • Expected Yield: ~85-92%; Purity: >98% by HPLC.

Protocol for Pilot-Scale Synthesis (10 kg Batch)

Scaling up requires significant modifications to manage process hazards and ensure consistency. The primary challenges are controlling the highly exothermic initial mixing and final quenching, and ensuring uniform heat distribution during the reaction.[5][6]

4.1 Critical Scale-Up Considerations

  • Heat Management: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. A jacketed reactor with a thermal control unit is mandatory to manage the exotherms.[5]

  • Mass Transfer: Inadequate mixing can lead to localized overheating and side-product formation. An appropriately designed agitator (e.g., anchor or turbine) and baffles are essential for maintaining a homogenous reaction mass.

  • Reagent Handling: Manual addition is impractical and unsafe. Use calibrated pumps for the controlled addition of 2-methylaniline. The quenching process must be reversed (adding reaction mass to water) for better temperature control.[7]

  • Safety: The toxicity of 2-methylaniline (carcinogen) and the corrosivity of sulfuric acid demand a closed-system operation and stringent personal protective equipment (PPE) protocols.[3][8]

4.2 Data Presentation: Lab vs. Pilot Scale

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)Rationale for Change
Reagents
2-Methylaniline53.6 g10.0 kgDirect scale-up of reactants.
Sulfuric Acid (98%)150 g28.0 kgMaintained molar ratio for effective reaction and manageable viscosity.
Process Conditions
Amine Addition Time60-90 min2-3 hoursSlower addition rate is crucial for managing the exotherm in a larger volume.[6]
Max Addition Temp.< 30°C< 40°CHigher limit acceptable with superior cooling capacity of a jacketed reactor.
Reaction Temp.190-200°C190-200°COptimal temperature for sulfonation remains consistent.
Reaction Time4-5 hours4-5 hoursReaction kinetics are primarily temperature-dependent.
Quench MethodMass into WaterReverse Addition (Mass pumped into water)Significantly safer and provides better control over the dilution exotherm.[7]
Equipment
Reactor1 L Glass Flask100 L Glass-Lined Steel ReactorProvides necessary volume, pressure rating, and corrosion resistance.
AgitationMechanical StirrerAnchor Impeller with BafflesEnsures homogeneity of the viscous reaction mass.
FiltrationBüchner FunnelNutsche Filter-Dryer or CentrifugeEfficiently handles large volumes of solid and allows for contained washing and preliminary drying.

4.3 Scaled-Up Experimental Workflow

Caption: Pilot-scale synthesis workflow for this compound.

4.4 Pilot-Scale Step-by-Step Protocol

  • Preparation: Ensure the 100 L glass-lined reactor is clean and dry. Charge the reactor with 28.0 kg of concentrated sulfuric acid. Begin circulation of cooling fluid in the reactor jacket to bring the acid temperature to 10-15°C.

  • Amine Addition: Start the reactor agitator at a moderate speed. Begin adding 10.0 kg of 2-methylaniline via a diaphragm pump at a controlled rate over 2-3 hours. Continuously monitor the internal temperature, adjusting the addition rate or cooling to maintain the temperature below 40°C.

  • Sulfonation Reaction: Once the addition is complete, switch the thermal control unit to heating mode. Slowly ramp the temperature of the reaction mass to 190°C over 2-3 hours. Hold the mixture at 190-200°C for 4-5 hours.

  • Cooling: After the hold time, cool the viscous reaction mass to below 100°C (target 80-90°C).

  • Quenching: In a separate, larger agitated vessel, charge 100 kg of a 50/50 ice/water slurry. Using a corrosion-resistant pump, slowly transfer the hot reaction mass into the vigorously stirred slurry in the quench vessel. Monitor the temperature in the quench vessel, ensuring it does not exceed 60°C.

  • Precipitation: Once the transfer is complete, continue to stir and cool the slurry to 20-25°C over 1-2 hours to maximize product precipitation.

  • Isolation: Transfer the slurry to a Nutsche filter-dryer or a centrifuge. Remove the mother liquor.

  • Washing: Wash the product cake with portions of cold deionized water until the filtrate is neutral (test with pH paper).

  • Drying: Dry the product under vacuum (20-30 mmHg) at 80-90°C until a constant weight is achieved.

  • Quality Control: Sample the final product and analyze for purity (HPLC), appearance, and residual acid.

Process Safety Management

Adherence to safety protocols is non-negotiable.

  • Chemical Hazards:

    • 2-Methylaniline: Confirmed carcinogen and toxicant.[3] All transfers should occur in a closed system.

    • Sulfuric Acid / Oleum: Extremely corrosive.[8] Causes severe chemical burns upon contact. The reaction with water is violently exothermic.[8]

  • Personal Protective Equipment (PPE):

    • Full acid-resistant suit, gloves (butyl or Viton), and boots.

    • Chemical splash goggles and a face shield.[9]

    • For areas with potential vapor exposure, a full-face respirator with appropriate acid gas cartridges is required.

  • Engineering Controls:

    • The process must be conducted in a well-ventilated area with local exhaust ventilation.[8]

    • Emergency shower and eyewash stations must be readily accessible.[8]

    • The reactor must be equipped with a rupture disc and vent line directed to a safe location or a scrubber.

  • Spill Response:

    • Acid Spills: Neutralize with a suitable agent like sodium bicarbonate or soda ash.[8] Contain the spill area.

    • Amine Spills: Absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal.

Quality Control Specifications

TestSpecificationMethod
Appearance White to off-white or grey crystalline powderVisual
Purity (Assay) ≥ 99.0%HPLC
Melting Point 240-245 °C (decomposes)[1]Melting Pt.
Moisture Content ≤ 0.5%Karl Fischer
Solubility Soluble in water[1]Visual

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Alkane Sulfonic Acid.
  • Vaškevičiūtė, K., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]
  • U.S. Environmental Protection Agency. (1989). Prevention Reference Manual: Control of Accidental Releases of Sulfur Trioxide.
  • Lange, H., et al. (1979). Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid. U.S.
  • Lange, H., et al. (1977). Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.
  • Zhang, J. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Chemithon. (n.d.). Sulfonation and Sulfation Processes.
  • Ccount Chem. (n.d.). 2-Methylaniline-4-Sulfonic Acid.
  • Saskia, O. (n.d.). 10.7. Reaction: Sulfonation. Introduction to Organic Chemistry.
  • Valiant Organics Ltd. (n.d.). Sulphonation.
  • Synthetika. (n.d.). 2-Methylaniline (o-Toluidine).

Sources

Proper handling and storage procedures for 4-Amino-2-methylbenzenesulfonic acid in a lab setting

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Safe Laboratory Handling of 4-Amino-2-methylbenzenesulfonic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the proper handling, storage, and disposal of this compound (CAS No. 133-78-8) in a laboratory setting. As an aromatic sulfonic acid, this compound presents specific hazards that necessitate rigorous safety protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols grounded in established safety principles and regulatory standards. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.

Introduction and Chemical Profile

This compound, also known as p-Toluidine-3-sulfonic acid, is an organosulfur compound used as an intermediate in the synthesis of various chemicals, including azo dyes.[1] Its structure, containing both an amine (-NH₂) and a sulfonic acid (-SO₃H) group, imparts properties that require careful management in a laboratory environment. While it is a solid, its acidic nature and potential for dust generation are primary concerns. Understanding its properties is fundamental to recognizing and controlling the associated hazards.

Aromatic sulfonic acids are generally known to be strong acids and can cause irritation or burns upon contact with skin or eyes.[2] Inhalation of dust can also lead to respiratory irritation.[2] Therefore, a proactive and informed approach to safety is paramount.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 133-78-8[3]
Molecular Formula C₇H₉NO₃S[4]
Molecular Weight 187.22 g/mol [4]
Appearance Solid powder[5]
Melting Point -45°C (lit.)[3]
Boiling Point 122°C / 10 mmHg (lit.)[3]
Flash Point 117°C (lit.)[3]
Solubility Data not widely available, but sulfonic acids are generally water-soluble.[2]N/A

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified as causing serious eye irritation (Category 2).[3] However, given its nature as a sulfonic acid, it is prudent to treat it with the caution afforded to corrosive materials, which can cause severe skin burns and eye damage upon contact.[6][7]

Primary Hazards:

  • Eye Contact: Causes serious eye irritation.[3] Direct contact with the solid or its solutions can lead to pain, redness, and potential damage.[6]

  • Skin Contact: Can cause skin irritation and, with prolonged contact, potential chemical burns.[2][8]

  • Inhalation: Inhalation of dust particles can irritate the respiratory system, leading to coughing and wheezing.[2][9]

  • Ingestion: Ingestion may cause burns to the digestive tract.[6]

Causality of Hazards: The sulfonic acid group (-SO₃H) is strongly acidic and corrosive. When in contact with moisture (such as on the skin, in the eyes, or lungs), it can dissociate, releasing protons (H+) that can damage biological tissues through chemical reactions.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering and administrative controls are the first line of defense in mitigating exposure.[7] Personal Protective Equipment serves as the final barrier between the researcher and the chemical.

Engineering Controls
  • Ventilation: Always handle solid this compound in a certified chemical fume hood to control dust and potential vapors.[10][11] General laboratory ventilation should maintain at least 10 air changes per hour.[6]

  • Emergency Facilities: A fully functional eyewash station and safety shower must be readily accessible in the immediate work area.[7][11] OSHA regulations mandate these facilities wherever employees may be exposed to injurious corrosive materials.[12][13]

Personal Protective Equipment (PPE)

The selection of PPE is critical and must be appropriate for the task. The following table outlines the minimum PPE requirements.

Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles and a face shield when handling larger quantities or when there is a splash risk.[11][14]Protects against dust particles and accidental splashes, which can cause serious eye damage.[3]
Skin Chemical-resistant gloves (Nitrile or Neoprene), a fully buttoned lab coat, and full-length pants.[11]Prevents skin contact with the corrosive solid. Standard nitrile gloves may be penetrated by sulfonic acids, so they should be changed immediately upon contamination.[15]
Respiratory A NIOSH-approved particulate respirator (e.g., N95) may be required if handling the powder outside of a fume hood or if dust generation is unavoidable.[9][11]Prevents inhalation of irritating dust particles.[2]
Footwear Closed-toe, chemical-resistant shoes.[10]Protects feet from spills.

Standard Operating Protocols

Adherence to standardized protocols is essential for ensuring safety and experimental reproducibility.

General Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment 1. Assess Risks & Review SDS Gather_Materials 2. Assemble Equipment & PPE Risk_Assessment->Gather_Materials Proceed Verify_Controls 3. Confirm Fume Hood & Eyewash Functionality Gather_Materials->Verify_Controls Don_PPE 4. Don Appropriate PPE Verify_Controls->Don_PPE Handle_Chemical 5. Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Store_Chemical 6. Tightly Seal & Store Properly Handle_Chemical->Store_Chemical Decontaminate 7. Clean Work Area Store_Chemical->Decontaminate Doff_PPE 8. Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe Handling Workflow Diagram.

Protocol for Weighing and Transferring Solid
  • Preparation: Designate a specific area within a chemical fume hood for the transfer. Place a plastic-backed absorbent liner on the work surface.

  • Tare Balance: Place a clean, appropriate secondary container (e.g., a beaker) on the analytical balance inside the fume hood and tare it.

  • Transfer: Slowly and carefully scoop or pour the required amount of this compound from the stock bottle into the tared container. Use anti-static tools if available to minimize dust generation.

  • Seal: Immediately and tightly close the primary stock bottle.

  • Clean-up: Wipe the spatula and any surfaces with a damp cloth. Dispose of the liner and cloth in the designated solid hazardous waste container.

Rationale: Performing this task in a fume hood is critical to contain any airborne dust, which is an inhalation hazard.[11] Keeping the primary container sealed prevents contamination and accidental spills.[10]

Protocol for Preparing an Aqueous Solution
  • Preparation: In a fume hood, place a beaker containing the appropriate amount of deionized water on a stir plate. Use a container larger than the final required volume.

  • Addition: While stirring the water, slowly add the pre-weighed this compound in small portions.

  • Monitor Temperature: Be aware that the dissolution of acids can be exothermic. Monitor the temperature of the solution. If it becomes excessively warm, pause the addition and allow it to cool.

  • Transfer: Once fully dissolved and cooled, transfer the solution to a clearly labeled, sealed, and appropriate storage bottle.

Rationale: Always add acid (or in this case, the solid acid) to water, never the other way around.[15] This procedure ensures that the heat generated during dissolution is safely dissipated in the larger volume of water, preventing boiling and splashing.

Storage and Incompatibility

Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.

Storage Conditions
  • Store containers in a cool, dry, and well-ventilated area.[3][8]

  • Keep containers tightly sealed to prevent absorption of moisture.[10]

  • Store in a dedicated corrosives cabinet.[16]

  • Ensure containers are stored below eye level to minimize the risk of dropping and splashing during retrieval.[15]

  • All storage locations and containers must be clearly labeled according to OSHA's Hazard Communication Standard.[12][17]

Incompatibility

Avoid storing this compound with incompatible materials to prevent dangerous chemical reactions.

G cluster_storage Storage Protocol Compound 4-Amino-2-methyl- benzenesulfonic acid Store_In Store In: - Cool, Dry, Ventilated Area - Corrosives Cabinet - Tightly Sealed Container Compound->Store_In Conditions Store_Away Store Away From: Compound->Store_Away Separation Incompatibles Bases Strong Oxidizing Agents Combustible Materials Metals Store_Away->Incompatibles

Caption: Storage and Incompatibility Diagram.

Rationale: Sulfonic acids can react violently with bases in a strong exothermic reaction. Contact with strong oxidizing agents can create a fire or explosion hazard. As an acid, it can react with metals to produce flammable hydrogen gas.[15]

Emergency Procedures

Spill Response
  • Small Spill (Solid): Wearing appropriate PPE, carefully sweep up the material, trying to minimize dust generation. Place it in a labeled, sealed container for hazardous waste disposal. Clean the area with soap and water.[15]

  • Large Spill: Evacuate the immediate area and alert laboratory personnel. Prevent entry. If safe to do so, cover the spill with a neutral absorbent material (such as sodium bicarbonate or a commercial acid neutralizer). Contact the institution's Environmental Health & Safety (EHS) office immediately.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][16]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][16]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect all waste materials (excess solid, contaminated PPE, and solutions) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive Solid").

  • Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not dispose of this chemical down the drain or in regular trash.[15] Disposal must adhere to all local, state, and federal regulations as outlined by the EPA under the Resource Conservation and Recovery Act (RCRA).[18][19]

References

  • Strategies for the Safe Handling of Sulfonic Acid. (2022, September 13). Capital Resin Corporation.
  • SULPHONIC ACID, 90% Safety Data Sheet. (2018, June 17).
  • Safety Protocols For Handling Sulfuric Acid In Laboratories. (2023, September 14). Westlab.
  • LABSA storage and Preventive measures. (2024, April 14). Iran Chemical Mine.
  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
  • SAFETY DATA SHEET - 2-Amino-5-chloro-4-methylbenzenesulfonic acid. (2016, May 13). Chem Service.
  • Corrosive Substances: Handling & Safety in Businesses. (n.d.). DENIOS Inc.
  • Occupational Safety Resources on Sulfuric Acid. (2019, December 17). NC Department of Health and Human Services.
  • 4-Amino-5-methoxy-2-methylbenzenesulfonic acid. (2013, May 15). WorldOfChemicals.
  • What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork.
  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
  • Guide for Working With Corrosive Substances and how to avoid it. (2023, March 1). hsse world.
  • What to Remember When Storing Corrosive Chemicals. (2022, July 14). AEG Environmental.
  • 4-Methylbenzenesulfonic acid;prop-2-enyl 2-amino-2-methylpropanoate. (n.d.). PubChem.
  • Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. (n.d.). Occupational Safety and Health Administration (OSHA).
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Spent Sulfuric Acid Exclusion and Use Constituting Disposal. (1999, June 1). U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Frequent Questions Related to Hazardous Waste Recycling, the Definition of Solid Waste and Other Exemptions and Exclusions. (2025, June 25). U.S. Environmental Protection Agency (EPA).
  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency (EPA).
  • CID 159509116. (n.d.). PubChem.

Sources

Application Notes and Protocols: Investigating Reaction Mechanisms Involving 4-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of 4-Amino-2-methylbenzenesulfonic Acid in Synthetic Chemistry

This compound, also known as p-toluidine-2-sulfonic acid, is a pivotal intermediate in the synthesis of a wide array of organic compounds, most notably azo dyes and pigments. Its molecular structure, featuring an aromatic amine, a sulfonic acid group, and a methyl group, imparts a unique combination of reactivity and solubility, making it a valuable building block for chemists in research, development, and industrial production. The sulfonic acid group enhances water solubility, a crucial property for many dye applications, while the primary aromatic amine is readily converted into a diazonium salt, a highly versatile reactive intermediate.[1]

This guide provides an in-depth exploration of the key reaction mechanisms involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the chemical principles that govern these transformations. By explaining the causality behind experimental choices, we aim to empower scientists to not only replicate these procedures but also to innovate and adapt them for their specific synthetic challenges.

I. Synthesis of this compound via Sulfonation of p-Toluidine

The primary industrial synthesis of this compound involves the electrophilic sulfonation of p-toluidine. This reaction is a classic example of electrophilic aromatic substitution, where the sulfonic acid group is introduced onto the benzene ring. The position of sulfonation is directed by the existing substituents: the activating amino group (-NH₂) and the weakly activating methyl group (-CH₃).

Mechanistic Insights

The sulfonation of p-toluidine is a regioselective reaction. The amino group is a strong ortho-, para-director. Since the para position is already occupied by the methyl group, sulfonation is directed to the ortho position relative to the amino group. The reaction is typically carried out using oleum (a solution of sulfur trioxide in sulfuric acid) or concentrated sulfuric acid.[2] The choice of sulfonating agent and reaction conditions is critical to control the formation of isomers, particularly the undesired 2-amino-5-methylbenzenesulfonic acid.[2] Using oleum in sulfuric acid at controlled temperatures (10–55 °C) allows for the selective formation of the desired this compound in high purity.[2]

Experimental Workflow: Sulfonation of p-Toluidine

cluster_0 Reaction Setup cluster_1 Sulfonation cluster_2 Work-up & Isolation p-Toluidine p-Toluidine Reaction_Vessel Reaction_Vessel p-Toluidine->Reaction_Vessel Add dropwise Sulfuric_Acid Sulfuric_Acid Sulfuric_Acid->Reaction_Vessel Initial solvent Oleum Oleum Oleum_Addition Add Oleum dropwise Oleum->Oleum_Addition Stirring_Cooling Stirring & Cooling (30-40°C) Reaction_Vessel->Stirring_Cooling Stirring_Cooling->Oleum_Addition Reaction_Mixture Reaction Mixture Oleum_Addition->Reaction_Mixture Aging Stirring at 40°C & 60°C Reaction_Mixture->Aging Quenching Pour onto Water Aging->Quenching Precipitation Cool to 20°C Quenching->Precipitation Filtration Filter Precipitate Precipitation->Filtration Product 4-Amino-2-methyl- benzenesulfonic acid Filtration->Product

Caption: Workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

This protocol is adapted from established industrial procedures.[2]

Materials:

  • p-Toluidine (99.5% pure)

  • 100% Sulfuric acid

  • 65% Oleum

  • Deionized water

  • Ice

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnels, mechanical stirrer, thermometer)

  • Cooling bath

Procedure:

  • Preparation of the Reaction Mixture: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels, add 640 g of 100% sulfuric acid.

  • Addition of p-Toluidine: While stirring and cooling the flask in a water bath, add 139.2 g (1.292 moles) of molten p-toluidine dropwise. Maintain the internal temperature between 30-40°C. After the addition is complete, stir the mixture for an additional 15 minutes at 30°C.

  • Sulfonation: From a separate dropping funnel, add 224 g of 65% oleum dropwise over the course of one hour. Maintain the temperature between 30-40°C using a cooling bath.

  • Reaction Completion: After the oleum addition, stir the reaction mixture at 40°C for one hour, followed by stirring at 60°C for another hour.

  • Work-up and Isolation: Without cooling, carefully pour the reaction mixture onto 1,160 ml of water. This step is highly exothermic and should be performed with caution. Cool the resulting mixture to 20°C in an ice bath to precipitate the product.

  • Filtration and Drying: Collect the precipitated this compound by vacuum filtration. Wash the filter cake with cold deionized water and dry the product under vacuum.

Self-Validation and Causality:

  • Temperature Control: Maintaining the temperature between 30-40°C during the addition of p-toluidine and oleum is crucial for controlling the rate of reaction and preventing the formation of unwanted isomers.[2]

  • Stirring: Vigorous stirring is essential to ensure homogeneity and efficient heat transfer throughout the reaction.

  • Aging: The post-addition stirring periods at elevated temperatures (40°C and 60°C) drive the reaction to completion.

  • Quenching: Pouring the reaction mixture into water precipitates the product, as it is less soluble in the aqueous acidic medium.

II. Diazotization of this compound: Formation of a Versatile Intermediate

The conversion of the primary aromatic amine of this compound into a diazonium salt is a cornerstone reaction that unlocks a vast array of subsequent transformations. Diazotization is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3] The reaction is performed at low temperatures (0-5°C) to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry state.[3]

Mechanistic Insights

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. The nitrosonium ion then acts as an electrophile and attacks the lone pair of electrons on the nitrogen atom of the primary amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion (-N₂⁺).

Reaction Mechanism: Diazotization

Amine 4-Amino-2-methyl- benzenesulfonic acid N-Nitrosamine N-Nitrosamine Intermediate Amine->N-Nitrosamine + NO⁺ Nitrous_Acid NaNO₂ + HCl Nitrosonium_Ion NO⁺ (Nitrosonium ion) Nitrous_Acid->Nitrosonium_Ion In situ generation Diazonium_Salt Diazonium Salt N-Nitrosamine->Diazonium_Salt Protonation & Dehydration

Caption: Simplified mechanism of diazotization.

Protocol: Diazotization of this compound

This protocol provides a general procedure for the diazotization of this compound, which can then be used in subsequent coupling reactions.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ice

  • Starch-iodide paper

  • Standard laboratory glassware

Procedure:

  • Preparation of the Amine Solution: In a beaker, dissolve one equivalent of this compound in a sufficient amount of dilute hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath with constant stirring. The acid is typically used in a 2.5 to 3 molar excess relative to the amine.[3]

  • Preparation of the Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold deionized water.[3]

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring. Maintain the temperature below 5°C throughout the addition.

  • Monitoring the Reaction: Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that the diazotization is complete.

  • Use of the Diazonium Salt Solution: The resulting solution contains the diazonium salt and should be kept cold and used immediately in the subsequent coupling reaction. Caution: Diazonium salts are thermally unstable and can be explosive in a solid, dry state. Always handle diazonium salt solutions in a cold environment (ice bath) and use them immediately after preparation.[3]

Self-Validation and Causality:

  • Low Temperature: The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

  • Acidic Conditions: The strong acid is necessary for the in situ generation of nitrous acid and to prevent the coupling of the diazonium salt with the unreacted amine.

  • Starch-Iodide Test: This test ensures that a slight excess of nitrous acid is present, confirming that all the primary amine has been converted to the diazonium salt.

III. Azo Coupling Reactions: The Synthesis of Dyes

The diazonium salt of this compound is a weak electrophile and will react with activated aromatic compounds (coupling components), such as phenols and anilines, in an electrophilic aromatic substitution reaction to form stable azo compounds (-N=N-).[3][4] This reaction is the basis for the synthesis of a vast number of azo dyes.[4]

Mechanistic Insights

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The coupling component must contain a strongly activating group, such as a hydroxyl (-OH) or an amino (-NH₂) group, to facilitate the reaction. The position of coupling is typically para to the activating group. If the para position is blocked, coupling will occur at the ortho position. The pH of the reaction medium is a critical parameter. For coupling with phenols, the reaction is carried out in weakly alkaline conditions to deprotonate the phenol to the more strongly activating phenoxide ion. For coupling with anilines, the reaction is performed in weakly acidic conditions to ensure a sufficient concentration of the free amine, which is the reactive species.

Experimental Workflow: Azo Coupling Reaction

Diazonium_Salt Diazonium Salt Solution (from Part II) Coupling_Reaction Azo Coupling Reaction (0-5°C) Diazonium_Salt->Coupling_Reaction Coupling_Component Coupling Component (e.g., 2-Naphthol) pH_Adjustment Adjust pH (e.g., NaOH solution) Coupling_Component->pH_Adjustment pH_Adjustment->Coupling_Reaction Add dropwise Azo_Dye Azo Dye Precipitate Coupling_Reaction->Azo_Dye Isolation Filtration & Washing Azo_Dye->Isolation Final_Product Purified Azo Dye Isolation->Final_Product

Caption: General workflow for an azo coupling reaction.

Protocol: Synthesis of an Azo Dye using this compound and 2-Naphthol

This protocol describes the synthesis of a representative azo dye.

Materials:

  • Diazonium salt solution of this compound (prepared as in Part II)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

  • Standard laboratory glassware

Procedure:

  • Preparation of the Coupling Agent Solution: In a beaker, dissolve one equivalent of 2-naphthol in a dilute solution of sodium hydroxide. Cool the solution to 0-5°C in an ice bath.

  • Coupling Reaction: While stirring vigorously, slowly add the cold diazonium salt solution to the cold 2-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.

  • Completion of Reaction: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation of the Azo Dye: Collect the precipitated dye by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water to remove any unreacted starting materials and salts. The dye can be further purified by recrystallization from an appropriate solvent if necessary.

  • Drying: Dry the purified azo dye in a vacuum oven at a suitable temperature.

Self-Validation and Causality:

  • pH Control: The alkaline conditions are necessary to deprotonate 2-naphthol to the more reactive phenoxide ion, which readily undergoes electrophilic substitution.

  • Low Temperature: As with the diazotization, low temperatures are maintained to prevent the decomposition of the diazonium salt before it can react with the coupling component.

  • Stoichiometry: Using a slight excess of the coupling component can help to ensure that all of the diazonium salt reacts.

Quantitative Data Summary

ParameterSynthesis of this compoundDiazotizationAzo Coupling (with 2-Naphthol)
Key Reagents p-Toluidine, Sulfuric Acid, OleumThis compound, NaNO₂, HClDiazonium Salt, 2-Naphthol, NaOH
Temperature 30-60°C0-5°C0-5°C
pH Strongly AcidicStrongly AcidicWeakly Alkaline
Typical Yield >90%Quantitative (in solution)>90%

Conclusion

This compound is a fundamentally important building block in organic synthesis, particularly in the dye industry. A thorough understanding of its synthesis via sulfonation and its subsequent conversion to azo compounds through diazotization and coupling is essential for any chemist working in this field. The protocols and mechanistic discussions provided in this guide are intended to serve as a strong foundation for the successful execution and adaptation of these critical reactions. By focusing on the causality behind the experimental parameters, we encourage a more intuitive and innovative approach to synthetic chemistry.

References

  • Process for preparing p-toluidine-2-sulphonic acid.
  • Characterization of Sulfonic Acid Isomers of Dehydrothio-p-toluidine. Applied Spectroscopy.
  • 4-Amino-5-methoxy-2-methylbenzensulfonic acid. MySkinRecipes.
  • Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. Benchchem.
  • Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules.
  • Method of purification and isolation of dehydrothio-p-toluidine. CS212135B1.
  • Sulfon
  • Synthesis of dehydrothio-p-toluidine-7-sulfonic acid. PrepChem.com.
  • 4-Amino-5-methoxy-2-methylbenzenesulfonic acid. WorldOfDyes.com.
  • THE STUDY PREPARATION AND IDENTIFICATION NEW DYE OF AZO DYES.
  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. CN106336366A.
  • 2-Amino-5-chloro-4-methylbenzenesulfonic acid: A Key Intermediate for Azo Dyes and Pigments. NINGBO INNO PHARMCHEM CO.,LTD.
  • Coupling process for substituted aminoazobenzenesulfonic acids.
  • Diazotis
  • Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
  • 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid. Santa Cruz Biotechnology.
  • Preparation method for 4-aminobenzenesulfonic acid. CN103613520A.
  • Organic Syntheses Procedure. Organic Syntheses.
  • 4-amino-3-methylbenzenesulfonic acid. ChemSynthesis.
  • This compound (C7H9NO3S). PubChemLite.
  • Synthesis And Characterization Of Reactive Dyes Based On 4-amino-n-(5-methylisoxazol-3-yl)-benzenesulfonamide And Their Dyeing Application On Various Fibres. Indian Journal of Applied Research.
  • 2-Amino-4-methylbenzenesulfonic acid. CAS Common Chemistry.
  • 4-Amino-2-methylbenzoic acid. Sigma-Aldrich.
  • Coupling Reagents. Aapptec Peptides.
  • 4-Amino-2-chloro-6-methylbenzenesulfonic acid. PubChem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • 2-(Chloroamino)-4-methylbenzenesulfonic acid. PubChem.
  • 2-Amino-4-methylbenzenesulfonic acid. ECHEMI.
  • 2-Amino-4-chloro-5-methylbenzenesulfonic acid. ChemicalBook.

Sources

Mastering the Synthesis of Key Azo Dye Precursors: Application Notes and Protocols for the Diazotization of 4-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the diazotization of 4-Amino-2-methylbenzenesulfonic acid is now available. This document provides in-depth technical protocols, explains the underlying chemical principles, and offers field-proven insights to ensure successful synthesis of the corresponding diazonium salt, a critical intermediate in the production of various azo dyes and pharmaceutical compounds.

Introduction: The Significance of this compound Diazotization

This compound, also known as p-toluidine-m-sulfonic acid, is a vital aromatic amine used in the synthesis of specialized azo dyes and pigments. The conversion of its primary amino group into a diazonium group is a cornerstone of this process, enabling subsequent coupling reactions with a wide array of aromatic compounds to produce a vibrant spectrum of colors. This diazotization reaction, while fundamental, requires precise control of reaction conditions to ensure the stability of the resulting diazonium salt and to maximize yield.

This application note serves as a comprehensive guide to the diazotization of this compound, detailing the reaction mechanism, providing a step-by-step experimental protocol, and outlining critical safety considerations.

The Chemical Foundation: Understanding the Diazotization Mechanism

The diazotization of a primary aromatic amine, such as this compound, is a well-established reaction that proceeds through several key steps.[1][2] The process is typically carried out in a cold, acidic solution with the addition of a nitrite salt, usually sodium nitrite.

The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid, like hydrochloric acid.[1][3] Nitrous acid is then protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the primary amino group of this compound then attacks the nitrosonium ion. A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the relatively stable aryldiazonium salt.

The aromatic ring and the sulfonic acid group play a crucial role in stabilizing the resulting diazonium salt through resonance.[1] However, these salts are notoriously unstable at elevated temperatures and can be explosive if isolated in a dry state.[1] Therefore, they are almost always prepared and used immediately in a cold aqueous solution.

Diazotization_Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Nucleophilic Attack and Diazonium Salt Formation NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + HCl HCl Hydrochloric Acid (HCl) NO_plus Nitrosonium Ion (NO⁺) HNO2->NO_plus + H⁺, - H₂O Aromatic_Amine 4-Amino-2-methyl- benzenesulfonic acid N_Nitrosamine N-Nitrosamine intermediate Aromatic_Amine->N_Nitrosamine + NO⁺ Diazonium_Salt 4-Diazo-2-methyl- benzenesulfonic acid salt N_Nitrosamine->Diazonium_Salt Proton transfers, - H₂O

Figure 1: Simplified mechanism of the diazotization of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to provide a reliable method for the diazotization of this compound for subsequent use in azo coupling reactions.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
This compoundC₇H₉NO₃S187.22≥98%
Sodium NitriteNaNO₂69.00≥99%
Concentrated Hydrochloric Acid (37%)HCl36.46ACS
Sodium Carbonate (Anhydrous)Na₂CO₃105.99≥99.5%
UreaCH₄N₂O60.06≥99%
Starch-Iodide Paper---
Distilled WaterH₂O18.02-
IceH₂O18.02-
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Mechanical stirrer

  • Thermometer (-10 to 100 °C)

  • Dropping funnel

  • Ice-salt bath

  • Beakers and graduated cylinders

  • Standard laboratory glassware

Diazotization Procedure
  • Preparation of the Amine Suspension: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, create a suspension of 18.7 g (0.1 mol) of this compound in 150 mL of water.

  • Dissolution of the Amine: Add a solution of 5.3 g (0.05 mol) of anhydrous sodium carbonate in 50 mL of water to the suspension while stirring. Warm the mixture gently to 50-60 °C to facilitate the dissolution of the sulfonic acid. Cool the resulting solution to room temperature.

  • Acidification and Cooling: Cool the solution to 0-5 °C in an ice-salt bath. Slowly add 25 mL (approximately 0.3 mol) of concentrated hydrochloric acid while maintaining the temperature below 5 °C. A fine precipitate of the amine hydrochloride may form.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 40 mL of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise from a dropping funnel to the cold amine hydrochloride suspension over a period of 30-45 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • Monitoring the Reaction: After the addition is complete, continue stirring for an additional 30 minutes in the ice bath. Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates an excess of nitrous acid. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained and persists for at least 10 minutes.

  • Quenching Excess Nitrous Acid: Decompose any excess nitrous acid by the careful, portion-wise addition of a small amount of urea until the starch-iodide test is negative.

  • Use of the Diazonium Salt Solution: The resulting cold solution of 4-diazo-2-methylbenzenesulfonic acid is now ready for immediate use in subsequent coupling reactions. Do not attempt to isolate the diazonium salt.

Diazotization_Workflow A Suspend this compound in water B Add Na₂CO₃ solution and warm to dissolve A->B C Cool to 0-5 °C and add concentrated HCl B->C E Add NaNO₂ solution dropwise at 0-5 °C C->E D Prepare cold NaNO₂ solution D->E F Stir for 30 min, test for excess HNO₂ E->F G Quench excess HNO₂ with urea F->G H Use resulting diazonium salt solution immediately G->H

Figure 2: Experimental workflow for the diazotization of this compound.

Safety and Handling: A Critical Overview

Diazotization reactions present several potential hazards that require strict adherence to safety protocols.

  • Explosion Hazard: Solid diazonium salts are highly unstable and can decompose explosively upon heating, friction, or shock.[1] Therefore, they should never be isolated in a dry state. All operations should be conducted in solution.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of the diazonium salt and to control the reaction rate.[1] Runaway reactions can occur if the temperature is not properly controlled.

  • Toxic Gases: The reaction can produce toxic nitrogen oxides. All procedures should be performed in a well-ventilated fume hood.

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

  • Quenching: Always have a quenching agent, such as a solution of a phenol or a reactive amine, readily available to destroy any unreacted diazonium salt at the end of the subsequent coupling reaction.

Application in Azo Coupling Reactions

The freshly prepared 4-diazo-2-methylbenzenesulfonic acid solution is a versatile electrophile for azo coupling reactions. It readily reacts with electron-rich aromatic compounds, such as phenols and anilines, to form stable azo dyes. The position of the coupling is governed by the directing effects of the substituents on the coupling component.

Example: Coupling with 2-Naphthol

To a cold (0-5 °C) solution of 14.4 g (0.1 mol) of 2-naphthol dissolved in 100 mL of 10% aqueous sodium hydroxide, slowly add the freshly prepared diazonium salt solution with vigorous stirring. A brightly colored azo dye will precipitate immediately. Continue stirring in the ice bath for one hour to ensure complete reaction. The resulting dye can then be isolated by filtration, washed with water, and dried.

Conclusion

The diazotization of this compound is a robust and essential reaction for the synthesis of a wide range of azo compounds. By carefully controlling the reaction temperature and adhering to the outlined safety precautions, researchers can reliably produce the diazonium salt intermediate for use in further synthetic applications. The protocol provided in this application note offers a validated starting point for the successful execution of this important chemical transformation.

References

  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. The Journal of Organic Chemistry, 73(21), 8493-8496. [Link]
  • Fieser, L. F. (1941). Trypan Blue. Organic Syntheses, 21, 103. [Link]
  • National Center for Biotechnology Information. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. PubChem.
  • Google Patents. (n.d.). US4717514A - Process for preparing p-toluidine-2-sulphonic acid.
  • Moumneh, R., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • Google Patents. (n.d.). US3793305A - One-step process of preparing azo dyes by simultaneous diazotization.
  • Yu, J., et al. (2016). The continuous flow synthesis of azos. RSC Advances, 6(10), 8059-8068. [Link]
  • Wikipedia. (n.d.). Azo coupling.
  • American Chemical Society. (2023). Multistep Continuous Heterogeneous Synthesis of C.I. Reactive Red 195 and Safety Evaluation of the Continuous Diazotization Process. Organic Process Research & Development. [Link]
  • University of California, Davis. (n.d.). The Synthesis of Azo Dyes.
  • Google Patents. (n.d.). US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids.
  • Altaie, S. M. (2017). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. [Link]
  • ResearchGate. (n.d.). Scheme 1: Synthesis of diazobenzene dyes (4a-c), 4a (81%), 4b (77%), 4c (79%).
  • Organic Chemistry Portal. (n.d.). Diazotisation.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Recrystallization of 4-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-Amino-2-methylbenzenesulfonic acid (also known as p-Toluidine-3-sulfonic acid or 4B acid) via recrystallization. This document offers troubleshooting advice and answers to frequently asked questions to help overcome common challenges in obtaining a high-purity product.

Introduction: The Challenge of a Zwitterionic Molecule

This compound is an important intermediate in the synthesis of various dyes and pigments.[1] Structurally, it possesses both a basic amino group (-NH₂) and an acidic sulfonic acid group (-SO₃H). In solution, particularly in water, these groups can undergo an internal acid-base reaction, leading to the formation of a zwitterion, a molecule with both a positive (NH₃⁺) and a negative (SO₃⁻) charge.[2] This zwitterionic nature significantly influences its solubility and makes the recrystallization process non-trivial.[2][3] Proper optimization is crucial to break emulsions, prevent "oiling out," and achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Water is the most common and effective solvent for the recrystallization of this compound. Its high polarity is well-suited to dissolve the zwitterionic form of the molecule at elevated temperatures. The solubility decreases significantly upon cooling, allowing for good crystal recovery. For certain applications, mixtures of water with acetic acid or lower alcohols like ethanol can be used to fine-tune solubility and improve impurity removal.[4][5]

Q2: Why is my crude this compound not dissolving in hot water?

A2: This is a common issue related to the compound's zwitterionic properties and the pH of the solution.[2] The molecule is least soluble at its isoelectric point. To dissolve it effectively, you often need to shift the pH. A patented purification method involves dissolving the crude acid in water by adding an alkali (like sodium carbonate) to a pH of 7-9.[1][6] This converts the zwitterion to its more soluble sodium salt. After treatment with activated carbon to remove colored impurities, the free acid is then precipitated by adding a mineral acid (like sulfuric acid) to lower the pH to 1-2.[1][6]

Q3: My final product is discolored (pink, brown, or gray). What causes this and how can I fix it?

A3: Discoloration is typically due to oxidation of the amino group or the presence of residual impurities from the synthesis, which often involves high temperatures and strong acids.[7] To resolve this, the use of activated carbon is highly recommended. After dissolving the compound (often as its salt in a basic solution), add a small amount of activated carbon and briefly heat the solution.[1][6] The charcoal adsorbs the colored impurities and can be removed by hot gravity filtration.[8]

Q4: What are the key safety precautions when working with this compound?

A4: It is crucial to handle this compound with appropriate personal protective equipment (PPE). It can cause serious eye irritation.[9] Always wear safety goggles with side-shields, protective gloves, and a lab coat.[9][10] Ensure you work in a well-ventilated area or a fume hood. In case of eye contact, rinse cautiously with water for several minutes.[9]

Troubleshooting Guide

This section addresses specific experimental problems in a "Problem → Probable Cause → Solution" format.

Problem 1: Low or No Crystal Formation Upon Cooling
  • Probable Cause 1: Solution is too dilute (too much solvent used). The concentration of the solute has not reached the saturation point upon cooling.

    • Solution: Re-heat the solution and boil off some of the solvent to concentrate it. Continue to evaporate the solvent until you observe the formation of crystals on a cooled glass rod dipped into the solution. Then, allow it to cool slowly.[11]

  • Probable Cause 2: Cooling process is too rapid. Rapid cooling can sometimes lead to a supersaturated solution that fails to crystallize.

    • Solution: Allow the solution to cool to room temperature slowly and undisturbed. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site.[11] Seeding the solution with a tiny crystal from a previous batch is also a very effective method.

Problem 2: The Compound "Oils Out" Instead of Crystallizing
  • Probable Cause 1: The boiling point of the solvent is higher than the melting point of the solute. The compound is melting before it dissolves.

    • Solution: While the melting point is high, impurities can lower it. If this is suspected, switch to a lower-boiling point solvent or a mixed solvent system.

  • Probable Cause 2: High concentration of impurities. Impurities can disrupt the crystal lattice formation, leading to an amorphous, oily precipitate.

    • Solution: The pH-swing purification method is highly effective here. Dissolve the crude material by basifying the aqueous solution (pH 7-9), treat with charcoal, filter, and then re-precipitate the pure compound by acidifying the filtrate (pH 1-2).[1][6] This process is excellent for removing many types of impurities.

Problem 3: Poor Recovery / Low Yield
  • Probable Cause 1: The compound has significant solubility in the cold solvent.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.[8] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[8]

  • Probable Cause 2: Premature crystallization during hot filtration. Crystals may have formed on the filter paper or in the funnel stem.

    • Solution: Use a heated gravity filtration setup (e.g., a heated funnel or by placing the funnel and flask on a hot plate) to keep the solution warm. Pre-wet the filter paper with a small amount of hot solvent before pouring the main solution.[11]

Problem 4: Crystals are Fine Needles and Difficult to Filter
  • Probable Cause: Very rapid crystal formation. This is often a result of crashing the product out of solution too quickly (e.g., by adding acid too fast or by flash-cooling).

    • Solution: Slow down the rate of crystallization. If precipitating from a basic solution, add the acid dropwise with vigorous stirring.[1] Allow the solution to cool slowly and without disturbance to encourage the growth of larger, more easily filterable crystals.[11]

Data & Protocols

Table 1: Solubility & Purification Parameters
ParameterSolvent/ConditionObservation/RationaleSource
Primary Solvent WaterHigh solubility when hot, low when cold. Ideal for recrystallization.[12],[13]
Dissolution pH 7 - 9 (using alkali)Converts the zwitterion to its highly soluble sodium salt form.[1],[6]
Precipitation pH 1 - 2 (using acid)Reprotonates the salt to precipitate the purified zwitterionic acid.[1],[6]
Decolorization Activated CarbonAdsorbs colored impurities, typically from oxidation byproducts.[1],[6]
Standard Recrystallization Protocol (via pH Swing)
  • Dissolution: In a suitable flask, add the crude this compound to water. While stirring, slowly add an aqueous solution of sodium carbonate until the solid dissolves completely and the pH of the solution is between 7 and 9.[1][6]

  • Decolorization: Heat the solution to near boiling. Add a small amount (typically 1-2% by weight of the solute) of activated carbon. Maintain the heat and stir for 5-10 minutes.[8]

  • Hot Gravity Filtration: Set up a heated gravity filtration apparatus. Pre-heat the funnel and receiving flask. Filter the hot solution to remove the activated carbon and any other insoluble impurities.

  • Precipitation: While stirring the hot, clear filtrate, slowly add a dilute mineral acid (e.g., 10% H₂SO₄) until the pH of the solution is between 1 and 2. White crystals should precipitate out.[1][6]

  • Crystallization: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common recrystallization issues.

G start Start Recrystallization dissolve Dissolve Crude Product (Adjust pH if needed) start->dissolve hot_filter Hot Gravity Filtration dissolve->hot_filter cool Cool Solution Slowly hot_filter->cool check_xtal Crystals Formed? cool->check_xtal oiling_out Compound Oiled Out? cool->oiling_out collect Collect & Dry Crystals check_xtal->collect Yes no_xtal No Crystals check_xtal->no_xtal No troubleshoot_no_xtal Troubleshoot: 1. Concentrate Solution 2. Scratch Flask 3. Seed Crystals no_xtal->troubleshoot_no_xtal oiling_out->check_xtal No oil_yes Oiling Out oiling_out->oil_yes Yes troubleshoot_oil Troubleshoot: 1. Re-heat & Add More Solvent 2. Use pH Swing Method 3. Check for Impurities oil_yes->troubleshoot_oil

Caption: A flowchart for troubleshooting common recrystallization problems.

References

  • CN101747236A - Technology for synthesizing and purifying p-toluidine-3-sulfonic acid - Google P
  • CN1130624A - Synthetic method and purifying technique for high-purity p-toluidine-3-sulfonic acid (4B acid)
  • SAFETY D
  • Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate) - Physical Chemistry Chemical Physics (RSC Publishing). [Link]
  • Zwitterion - Wikipedia. [Link]
  • Preparation of p-toluenesulfonic acid - PrepChem.com. [Link]
  • Benzenesulfonic Acid-Impurities - Pharmaffili
  • Make p-Toluenesulfonic Acid - YouTube. [Link]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
  • 2-Amino-4-methylbenzenesulfonic acid - CAS Common Chemistry. [Link]
  • CID 159509116 | C14H18N2O6S2 - PubChem - NIH. [Link]
  • (PDF)
  • Any tips for purification of two zwitterionic compounds? : r/Chempros - Reddit. [Link]
  • Prepar
  • Zwitterions and Amino Acids - aqion. [Link]
  • Recrystallization - University of California, Los Angeles. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
  • Recrystalliz
  • EP3672935A1 - Process for purifying long chain amino acids - Google P
  • Crystallization of amino acid - JPS5939857A - Google P
  • How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
  • 4-(2-Aminoethyl)benzenesulfonic acid | C8H10NO3S- | CID 139244748 - PubChem. [Link]
  • US5118815A - Method for crystallization of amino acids - Google P
  • How to get (or crystallize) solid amino acids derivatives and peptides?

Sources

Technical Support Center: Strategies to Improve the Yield of 4-Amino-2-methylbenzenesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-2-methylbenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthesis for higher yields and purity.

This resource is structured to address specific issues you may encounter during your experiments, presented in a practical question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially significant method is the direct sulfonation of o-toluidine. This reaction is a classic example of electrophilic aromatic substitution, where sulfuric acid or oleum is used to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring of o-toluidine.[1] The reaction is typically carried out by heating the o-toluidine with sulfuric acid, which initially forms the o-toluidinium hydrogen sulfate salt. Upon further heating, this intermediate rearranges and dehydrates to yield the desired product.

Q2: What is the underlying mechanism of the sulfonation of o-toluidine?

The sulfonation of o-toluidine proceeds through an electrophilic aromatic substitution mechanism.[2] The key steps are:

  • Formation of the Electrophile: In concentrated sulfuric acid, sulfur trioxide (SO₃) or its protonated form is the active electrophile.[2]

  • Electrophilic Attack: The electron-rich aromatic ring of o-toluidine attacks the electrophilic sulfur atom of SO₃. The amino group (-NH₂) and the methyl group (-CH₃) are both activating, ortho-, para-directing groups. However, under the strongly acidic conditions, the amino group is protonated to form an ammonium salt (-NH₃⁺), which is a deactivating, meta-directing group. The directing influence of the methyl group and steric hindrance play a crucial role in the final product distribution.

  • Rearrangement and Aromatization: An intermediate sigma complex (arenium ion) is formed. A base (such as HSO₄⁻ or water) then removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring. The initial product is often the ortho-isomer, which can then rearrange to the thermodynamically more stable para-isomer upon heating.[1]

Q3: What are the expected side products in this synthesis?

The primary side products can include isomeric aminosulfonic acids, such as 2-amino-5-methylbenzenesulfonic acid and 2-amino-3-methylbenzenesulfonic acid. Disulfonated products can also form, especially with prolonged reaction times or at higher temperatures.[3] Additionally, oxidation of the starting material or product can occur, leading to colored impurities.[4] The formation of sulfones is another potential side reaction in sulfonation processes.[5]

Q4: What are the key safety precautions to consider during this synthesis?

Working with concentrated sulfuric acid and oleum presents significant safety hazards. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[6] The reaction is exothermic, and the addition of reagents should be controlled to prevent overheating.[7] Be aware that sulfonating agents are highly corrosive and can cause severe burns upon contact with skin.[6]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

  • Question: I performed the sulfonation of o-toluidine, but my final yield is very low. What are the potential causes and how can I improve it?

  • Answer: Low yields are a common issue and can stem from several factors. Let's break down the possibilities:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Ensure that the reaction temperature is maintained appropriately, typically between 180-190°C for the rearrangement of the amine acid sulfate.[1] The reaction time is also critical; a shorter duration might be insufficient for the complete conversion.[1] Consider monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if suitable derivatives can be made.

    • Incorrect Reagent Stoichiometry: An improper ratio of sulfuric acid to o-toluidine can affect the yield.

      • Solution: A molar excess of sulfuric acid is generally required to act as both a reagent and a solvent. However, an excessively large excess can lead to charring and the formation of byproducts. A typical starting point is a 2:1 to 4:1 molar ratio of sulfuric acid to o-toluidine.

    • Loss During Workup and Purification: Significant product loss can occur during the isolation and purification steps.

      • Solution: The product is often isolated by precipitation from the reaction mixture by adding it to cold water or a brine solution. Ensure the precipitation is complete by allowing sufficient time for crystallization at a low temperature.[1] When filtering, wash the crude product with a minimal amount of cold water to remove residual acid without dissolving a significant amount of the product. Recrystallization from hot water is a common purification method; however, the solubility of the product in hot water can lead to losses if an excessive volume of solvent is used.

Issue 2: Formation of a Dark, Tarry Reaction Mixture

  • Question: My reaction mixture turned into a dark, intractable tar. What went wrong?

  • Answer: The formation of a tarry mixture is usually indicative of decomposition or side reactions, often due to excessive heat.

    • Overheating: Sulfonation reactions are exothermic.[7] If the temperature is not controlled, especially during the initial mixing of reagents, localized overheating can occur, leading to charring and polymerization of the starting material.

      • Solution: Add the o-toluidine to the sulfuric acid slowly and with efficient stirring, while cooling the reaction vessel in an ice bath. Maintain a controlled temperature throughout the heating phase of the reaction.

    • Presence of Impurities: Impurities in the starting o-toluidine can also contribute to tar formation.

      • Solution: Use freshly distilled o-toluidine to ensure high purity.

Issue 3: Difficulty in Isolating a Pure Product

  • Question: I have obtained a product, but it is highly impure, and I am struggling with purification. What strategies can I employ?

  • Answer: Purification of aminosulfonic acids can be challenging due to their zwitterionic nature and solubility properties.

    • Isomeric Impurities: The presence of other isomers of aminosulfonic acids is a common issue.

      • Solution: Fractional crystallization can be effective. The different isomers may have varying solubilities in water or aqueous ethanol, allowing for their separation. Carefully controlling the temperature and concentration during recrystallization is key.

    • Colored Impurities: The product may be discolored due to oxidation byproducts.

      • Solution: Treating the aqueous solution of the crude product with activated charcoal before recrystallization can help remove colored impurities.[1]

    • Residual Sulfuric Acid: Incomplete removal of sulfuric acid can lead to a highly acidic and impure product.

      • Solution: After precipitation, thoroughly wash the product with cold water until the washings are no longer acidic (test with pH paper). Alternatively, the product can be converted to its sodium salt by dissolving it in a sodium hydroxide solution and then re-precipitating the free acid by adding a mineral acid. This can help remove inorganic impurities.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is based on the rearrangement of o-toluidine acid sulfate.[1]

Materials:

  • o-Toluidine (freshly distilled)

  • Concentrated Sulfuric Acid (98%)

  • Activated Charcoal

  • Deionized Water

Procedure:

  • Formation of o-Toluidinium Hydrogen Sulfate: In a fume hood, place 100 mL of concentrated sulfuric acid in a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice-water bath.

  • Slowly add 53.6 g (0.5 mol) of freshly distilled o-toluidine from the dropping funnel to the stirred sulfuric acid over a period of 30-45 minutes. Maintain the temperature below 30°C during the addition.

  • Sulfonation and Rearrangement: After the addition is complete, remove the ice bath and heat the reaction mixture. A common procedure involves heating for 1 hour under reduced pressure, then raising the temperature to 180°C for 1 hour, and finally to 180-190°C for 3 hours.[1] During this time, the initial salt will melt and then solidify as the product forms.

  • Isolation of the Crude Product: Allow the reaction mixture to cool to room temperature. The solid mass is then carefully and slowly added to 1 L of crushed ice with vigorous stirring.

  • The crude this compound will precipitate. Allow the mixture to stand in an ice bath for at least 1 hour to ensure complete precipitation.

  • Collect the crude product by vacuum filtration through a Büchner funnel. Wash the filter cake with several portions of cold deionized water until the washings are neutral to litmus paper.

  • Purification by Recrystallization: Transfer the crude product to a 2 L beaker and add approximately 1 L of deionized water. Heat the suspension with stirring until the solid dissolves.

  • Add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.

  • Filter the hot solution through a pre-heated Büchner funnel to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in an oven at 100-110°C.

Data Presentation

ParameterRecommended ValueRationale
o-Toluidine:Sulfuric Acid (molar ratio) 1 : 3-4Ensures complete reaction and acts as a solvent.
Reaction Temperature 180-190 °COptimal for the rearrangement to the para-isomer.[1]
Reaction Time 3-5 hoursAllows for complete conversion.[1]
Purification Method Recrystallization from waterEffective for removing soluble impurities.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_params Increase Reaction Time or Temperature incomplete->increase_params check_workup Evaluate Workup & Purification complete->check_workup end_good Improved Yield increase_params->end_good loss_detected Product Loss Detected check_workup->loss_detected Yes check_stoichiometry Verify Reagent Stoichiometry check_workup->check_stoichiometry No optimize_workup Optimize Precipitation & Washing Steps loss_detected->optimize_workup optimize_workup->end_good incorrect_stoich Incorrect Stoichiometry check_stoichiometry->incorrect_stoich Yes correct_stoich Stoichiometry is Correct check_stoichiometry->correct_stoich No adjust_ratio Adjust o-Toluidine:Sulfuric Acid Ratio incorrect_stoich->adjust_ratio correct_stoich->end_good adjust_ratio->end_good

Caption: A decision tree for troubleshooting low yield in the synthesis.

Synthesis Workflow Diagram

Synthesis_Workflow start Start: Reagents reagents o-Toluidine + Conc. H₂SO₄ start->reagents formation Formation of Amine Salt (Exothermic - Cooling Required) reagents->formation sulfonation Heating (180-190°C) Sulfonation & Rearrangement formation->sulfonation isolation Quenching in Ice Water Precipitation of Crude Product sulfonation->isolation filtration Vacuum Filtration & Washing isolation->filtration purification Recrystallization from Water (with Activated Charcoal) filtration->purification drying Drying of Purified Product purification->drying end Final Product: This compound drying->end

Caption: A step-by-step workflow for the synthesis process.

References

  • Wikipedia. o-Toluidine. [Link]
  • New Jersey Department of Health. Hazard Summary: Alkane Sulfonic Acid. [Link]
  • Wikipedia.
  • U.S. Environmental Protection Agency. Control of Accidental Releases of Sulfur Trioxide. [Link]
  • PubChem. This compound. [Link]
  • Organic Syntheses. o-TOLUIDINESULFONIC ACID. [Link]
  • CORE.
  • Chemithon.
  • World of Dyes. 4-Amino-5-methoxy-2-methylbenzenesulfonic acid. [Link]
  • Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • ResearchGate. Aromatic sulfonation XII: Kinetics of the sulfonation of p‐ and o‐toluenesulfonic acid in aqueous and fuming sulfuric acid. [Link]
  • ResearchGate. (PDF)
  • PubChem. 4-Amino-2-(2-aminoethyl)benzenesulfonic acid. [Link]
  • ACS Publications. Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. [Link]
  • IOSR Journal.
  • Google Patents. Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
  • Pearson+.
  • Phoenix Equipment.
  • Sask-OER.
  • Master Organic Chemistry.
  • Wiley Online Library. One-Step Preparation and NMR Properties of 5-Amino-2-formylbenzenesulfonic Acid. [Link]
  • Google Patents. Manufacture of 4-amino-azo-benzene-4'-sulphonic acid.

Sources

Identifying and minimizing side reactions during the sulfonation of 2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the sulfonation of 2-methylaniline (o-toluidine). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction, troubleshoot common issues, and minimize the formation of unwanted side products. The guidance provided herein is based on established chemical principles and field-proven insights to ensure the successful synthesis of the desired 4-amino-3-methylbenzenesulfonic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the sulfonation of 2-methylaniline, offering probable causes and actionable solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Reversibility of the sulfonation reaction.[1][2] 3. Formation of soluble side products that are lost during workup.1. Optimize Reaction Time and Temperature: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. Insufficient heating can lead to incomplete conversion of the initially formed amine sulfate to the final product.[3] 2. Control Reaction Conditions: Sulfonation is a reversible process.[2] To drive the equilibrium towards the product, consider using a dehydrating agent or ensuring the removal of water formed during the reaction.[2] 3. Careful Workup: Adjust the pH carefully during product isolation to ensure the precipitation of the amphoteric sulfonic acid.
Formation of Multiple Isomers 1. Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the formation of the ortho-isomer. At higher temperatures, thermodynamic control favors the more stable para-isomer.[4] 2. Reaction Conditions: The strength of the sulfonating agent and the reaction temperature significantly influence isomer distribution.1. Temperature Control: For the preferential formation of the para-isomer (4-amino-3-methylbenzenesulfonic acid), the reaction is typically heated to higher temperatures (e.g., 180-195°C) to allow for the rearrangement of any initially formed ortho-isomer to the more stable para-product.[3][4] 2. Choice of Sulfonating Agent: Using concentrated sulfuric acid and heating the initially formed o-toluidine sulfate is a common method to favor the para-product.[3][5]
Presence of Dark, Tarry Byproducts 1. Oxidation of the Amine: Aromatic amines are susceptible to oxidation, especially under strongly acidic and high-temperature conditions.[6][7] 2. Over-sulfonation/Decomposition: Harsh reaction conditions (e.g., very high concentrations of fuming sulfuric acid or excessively high temperatures) can lead to decomposition and polymerization.1. Protect the Amino Group: A highly effective strategy is to protect the amino group by acetylation before sulfonation. The resulting acetamido group is less activating and less prone to oxidation.[6][7] The acetyl group can be removed by hydrolysis after the sulfonation step. 2. Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Use the mildest conditions that still afford a reasonable reaction rate.
Formation of Sulfones 1. High Concentration of Sulfur Trioxide: Sulfone formation is a common side reaction in sulfonation, particularly with strong sulfonating agents like fuming sulfuric acid (oleum).[8][9]1. Control Stoichiometry: Use a controlled amount of the sulfonating agent. While fuming sulfuric acid can be used, careful control of the SO₃ concentration is necessary.[10][11] 2. Use of Milder Reagents: For some applications, milder sulfonating agents or complexes of sulfur trioxide can be employed to reduce sulfone formation.[8]

Frequently Asked Questions (FAQs)

Reaction Mechanism and Control

Q1: What is the underlying mechanism for the sulfonation of 2-methylaniline?

The sulfonation of 2-methylaniline is an electrophilic aromatic substitution reaction.[2] The reaction generally proceeds through the following key steps:

  • Formation of the Electrophile: In the presence of sulfuric acid, sulfur trioxide (SO₃) or its protonated form acts as the active electrophile.[2][12]

  • Initial N-Sulfonation: The reaction often begins with the formation of the amine sulfate salt (anilinium hydrogensulfate). Upon heating, this can rearrange.

  • Electrophilic Attack: The electrophile (SO₃) attacks the electron-rich aromatic ring. The amino group (-NH₂) and the methyl group (-CH₃) are both activating and ortho-, para-directing.

  • Rearrangement to the Thermodynamic Product: Initially, some ortho-isomer may form. However, due to the reversibility of the sulfonation and the steric hindrance from the adjacent methyl and amino groups, heating the reaction mixture allows for rearrangement to the more thermodynamically stable para-isomer (4-amino-3-methylbenzenesulfonic acid).[1][4]

Q2: Why is the para-isomer the major product at high temperatures?

The formation of the para-isomer as the major product at elevated temperatures is a classic example of thermodynamic control. The sulfonation of anilines is a reversible reaction.[1][2] While the ortho-position is electronically activated, it is also sterically hindered by the adjacent methyl group and the amino group. The para-position is less sterically hindered, leading to a more stable product. At higher temperatures, the reaction has sufficient energy to overcome the activation barriers for both the forward and reverse reactions, allowing the reaction equilibrium to favor the formation of the most stable isomer, which is the para-product.[1][4]

Q3: How does protonation of the amino group affect the reaction?

In a strongly acidic medium, the amino group of 2-methylaniline is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. However, the reaction is an equilibrium, and there is still a small concentration of the unprotonated, activated aniline present. This unprotonated form is highly reactive and directs ortho- and para-. The reaction, therefore, proceeds on the small amount of the free amine.

Experimental Procedures

Q4: What is the "baking" process in aniline sulfonation?

The "baking" process refers to the thermal rearrangement of the initially formed amine acid sulfate.[3][5] In this procedure, 2-methylaniline is first reacted with sulfuric acid to form o-toluidine acid sulfate. This salt is then heated, typically under reduced pressure to remove water, at a high temperature (e.g., 180-195°C).[3] This heating drives the sulfonation and the rearrangement to the thermodynamically favored para-sulfonic acid.

Q5: Can I use fuming sulfuric acid (oleum) for this reaction?

Yes, fuming sulfuric acid can be used and may lead to a faster reaction.[11] However, it is a much stronger sulfonating agent and increases the risk of side reactions such as di-sulfonation and the formation of sulfones.[8] If using oleum, careful control of the temperature and the concentration of free SO₃ is critical.[10]

Analysis and Purification

Q6: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A combination of chromatographic and spectroscopic methods is ideal:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for monitoring the disappearance of the starting material and the formation of the product and any isomers. Different isomers can often be resolved and quantified.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for qualitative monitoring of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for identifying the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and identifying byproducts.[13][14]

Q7: What is a standard procedure for purifying the final product?

The product, 4-amino-3-methylbenzenesulfonic acid, is an amphoteric compound (zwitterion) and is often purified by recrystallization. A common procedure involves:

  • Dissolving the crude product in a minimal amount of hot water.

  • If necessary, the solution can be made alkaline to dissolve the product and then filtered to remove insoluble impurities. The product is then precipitated by acidifying the solution.[11]

  • Alternatively, the crude product can be treated with a base like barium hydroxide to precipitate sulfate ions, followed by filtration and acidification to precipitate the pure sulfonic acid.[3]

  • The purified product is then collected by filtration, washed with cold water, and dried.

Reaction Pathway Overview

The following diagram illustrates the primary reaction pathway for the sulfonation of 2-methylaniline, highlighting the formation of the desired para-product and a key potential side reaction.

Sulfonation_of_2_Methylaniline cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_products Products 2-Methylaniline H2SO4_SO3 H₂SO₄ / SO₃ Amine_Sulfate o-Toluidine Sulfate H2SO4_SO3->Amine_Sulfate Initial Reaction Side_Product Sulfone Byproduct H2SO4_SO3->Side_Product Side Reaction (Harsh Conditions) Main_Product 4-Amino-3-methyl- benzenesulfonic acid Amine_Sulfate->Main_Product Thermal Rearrangement (High Temp)

Caption: Sulfonation of 2-methylaniline pathway.

References

  • Organic Syntheses Procedure. o-TOLUIDINESULFONIC ACID.
  • ResearchGate. Aromatic Sulphonation and Related Reactions.
  • Google Patents. JP2011016796A - Method of producing o-tolidinesulfone.
  • PubMed. Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes.
  • ResearchGate. Product manipulations and comparison of isomer outcomes with aniline sulfonation.
  • Google Patents. US4717514A - Process for preparing p-toluidine-2-sulphonic acid.
  • ResearchGate. Direct sulfonylation of anilines mediated by visible light.
  • NIH. Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading.
  • BYJU'S. Chemical Reactions of Amines – Electrophilic Substitution.
  • ACS Publications. Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
  • YouTube. Sulfonation of Aromatic Compounds.
  • Wikipedia. Aromatic sulfonation.
  • NIH. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols.
  • Valiant Organics Ltd. Sulphonation.
  • Google Patents. CN101143841A - Method for producing 4-aminotoluene-3-sulfonic acid.
  • Eurofins. Analytical Method Summaries.
  • CAS Common Chemistry. 4-Amino-3-methylbenzenesulfonic acid.
  • Quora. Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power?.
  • Google Patents. DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.
  • PubChem. 4-Amino-3-methylbenzenesulfonic acid.
  • EPA. 2-Methylaniline (o-Toluidine).
  • CDC. monomethylaniline 3511 | niosh.
  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Methylenedianiline.
  • Royal Society of Chemistry. Synthesis of 2-Nitro-4-methylaniline. In: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • ChemSynthesis. 4-amino-3-methylbenzenesulfonic acid.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • PubMed. Analytical methodology for sulfonated lignins.
  • PubChem. N-Methylaniline.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminobenzenesulfonic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet frustrating issue in HPLC: peak tailing, with a specific focus on the analysis of aminobenzenesulfonic acids. As analytes possessing both acidic (sulfonic acid) and basic (amino) functional groups, they present unique challenges in reversed-phase chromatography. This guide provides in-depth, scientifically grounded solutions to help you achieve symmetric, sharp, and reproducible peaks.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of aminobenzenesulfonic acids?

A1: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] An ideal peak has a symmetrical, Gaussian shape. Tailing peaks are problematic because they can obscure the separation of closely eluting compounds, lead to inaccurate peak integration and quantification, and indicate underlying issues with your HPLC method or system.[1]

Aminobenzenesulfonic acids are particularly susceptible to peak tailing in reversed-phase HPLC. This is primarily due to unwanted secondary interactions between the analyte and the stationary phase.[2][3] The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction. However, the polar functional groups on aminobenzenesulfonic acids can also interact with the silica-based stationary phase in other ways, leading to peak tailing.[2]

Q2: What are the primary causes of peak tailing for aminobenzenesulfonic acids?

A2: The most common causes of peak tailing for these compounds are:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the amino group of the analyte through ion-exchange or hydrogen bonding.[2][4][5] These interactions are a common cause of peak tailing for basic and polar compounds.[2][4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the aminobenzenesulfonic acid and the residual silanols on the column.[6][7][8] If the pH is not optimized, it can lead to a mixed population of ionized and non-ionized species, resulting in peak distortion.[6]

  • Sample Solvent Mismatch: If the solvent used to dissolve the sample is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing.[9][10][11]

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to broadened and tailing peaks.[3]

  • Extra-Column Volume and System Issues: Problems outside of the column, such as excessive tubing length, improper fittings, or a void at the column inlet, can contribute to peak broadening and tailing.[12][13]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of peak tailing in your aminobenzenesulfonic acid analysis.

Issue 1: Secondary Interactions with Residual Silanols

Q: My aminobenzenesulfonic acid peaks are tailing. How do I know if silanol interactions are the cause, and what can I do about it?

A: Secondary interactions with silanol groups are a very common cause of peak tailing for polar and basic compounds.[2][4] These residual silanols are unreacted Si-OH groups on the silica backbone of the stationary phase that can have an acidic character.[5] The basic amino group on your analyte can interact with these sites, causing a secondary, stronger retention mechanism that leads to peak tailing.

Diagnostic Steps:

  • Review Your Column Chemistry: Are you using a modern, high-purity, end-capped column? Older columns, or those not specifically designed for the analysis of basic compounds, tend to have a higher population of active silanols.[5] End-capping is a process where residual silanols are chemically bonded with a small, less reactive group to block these active sites.[14][15]

  • Inject a Neutral, Non-polar Compound: If a neutral, non-polar compound (like toluene or naphthalene) gives a symmetrical peak while your aminobenzenesulfonic acid tails, this strongly suggests that secondary chemical interactions, rather than a physical problem with the system, are the culprit.

Solutions:

  • Choose a Modern, End-Capped Column: Select a column with a high-purity silica backbone and effective end-capping.[5][14] These are often marketed as "base-deactivated" or suitable for the analysis of basic compounds.

  • Consider a Column with a Different Stationary Phase: Some stationary phases are designed to shield the silica surface and minimize silanol interactions. Phenyl or polar-embedded phases can sometimes provide better peak shape for polar analytes.

  • Use Mobile Phase Additives to Compete for Active Sites: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, preventing them from interacting with your analyte.[16] However, be aware that TEA can shorten column lifetime and is not suitable for mass spectrometry detection.[16]

Experimental Protocol: Evaluating a New Column

  • Equilibrate the new column with your mobile phase for at least 20-30 column volumes.

  • Prepare a standard of your aminobenzenesulfonic acid in the mobile phase.

  • Inject the standard and observe the peak shape.

  • Compare the peak asymmetry to that obtained with your previous column. A significant improvement in symmetry suggests that silanol interactions were a major contributor to the tailing.

Issue 2: Improper Mobile Phase pH

Q: How does the mobile phase pH affect the peak shape of aminobenzenesulfonic acids, and how can I optimize it?

A: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like aminobenzenesulfonic acids.[6][7][8] The pH affects the ionization state of both the sulfonic acid group (acidic) and the amino group (basic) on your analyte, as well as the residual silanols on the column.

The Underlying Science:

  • Analyte Ionization: At a low pH (e.g., below the pKa of the sulfonic acid), the sulfonic acid group will be protonated (neutral), and the amino group will be protonated (positive charge). At a high pH (e.g., above the pKa of the amino group), the sulfonic acid will be deprotonated (negative charge), and the amino group will be neutral. At intermediate pH values, you can have a mixture of ionization states, which can lead to poor peak shape.[6]

  • Silanol Ionization: Residual silanols are typically acidic and will be deprotonated (negatively charged) at a pH above approximately 3.5-4. This negative charge can then interact with a positively charged amino group on your analyte, causing peak tailing.[12]

Solutions:

  • Operate at a Low pH: A common strategy to improve the peak shape of basic compounds is to lower the mobile phase pH to around 2.5-3.0.[14] At this low pH, the residual silanols are protonated and therefore neutral, minimizing their interaction with the protonated amino group of your analyte.[14][16]

  • Use a Buffer: It is crucial to use a buffer in your mobile phase to maintain a constant and reproducible pH.[14] Small fluctuations in pH can lead to significant changes in retention time and peak shape.[6]

Recommended Mobile Phase Buffers and Additives:

Buffer/AdditiveTypical ConcentrationpH RangeNotes
Formic Acid0.1% (v/v)~2.7Volatile and MS-compatible.
Trifluoroacetic Acid (TFA)0.05-0.1% (v/v)~2.0Strong ion-pairing agent, can suppress MS signal.
Phosphate Buffer10-25 mM2.1-3.1 & 6.2-8.2Non-volatile, not MS-compatible. Can precipitate with high concentrations of acetonitrile.[14][16]

Experimental Protocol: pH Optimization Study

  • Prepare a series of mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5, 6.0, 6.5, 7.0) using appropriate buffers.

  • Equilibrate the column with each mobile phase.

  • Inject your aminobenzenesulfonic acid standard at each pH.

  • Plot peak asymmetry and retention time versus pH to determine the optimal pH for your separation.

Issue 3: The Impact of Ion-Pairing Reagents

Q: I've heard about using ion-pairing reagents. How can they help with the analysis of aminobenzenesulfonic acids?

A: Ion-pair chromatography is a technique used to improve the retention and peak shape of ionic compounds in reversed-phase HPLC.[17] An ion-pairing reagent is added to the mobile phase, which has a charge opposite to that of the analyte.[17] This reagent forms a neutral ion-pair with the analyte, which then has a stronger interaction with the non-polar stationary phase, leading to increased retention and often improved peak shape.[17]

How it Works for Aminobenzenesulfonic Acids:

Since aminobenzenesulfonic acids are zwitterionic over a wide pH range (possessing both positive and negative charges), you can choose an ion-pairing reagent that interacts with either the sulfonic acid or the amino group.

  • For the Sulfonic Acid Group (Anionic): You can use a cationic ion-pairing reagent, such as a quaternary amine (e.g., tetrabutylammonium).[18]

  • For the Amino Group (Cationic): You can use an anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., hexane- or heptanesulfonate).[17][19]

Considerations:

  • Concentration: The concentration of the ion-pairing reagent will affect retention. Higher concentrations generally lead to longer retention times.

  • Chain Length: For alkyl sulfonate or quaternary amine reagents, a longer alkyl chain will result in greater retention.

  • Equilibration: Columns require a significant amount of time to equilibrate with a mobile phase containing an ion-pairing reagent. It is also recommended to dedicate a column specifically for ion-pairing applications.

  • MS Compatibility: Most traditional ion-pairing reagents are not volatile and will contaminate a mass spectrometer source.[18] If MS detection is required, consider using a volatile ion-pairing reagent like trifluoroacetic acid (TFA).[20]

Experimental Protocol: Evaluating an Ion-Pairing Reagent

  • Choose an appropriate ion-pairing reagent based on the charge of your analyte at your chosen mobile phase pH.

  • Prepare a mobile phase containing the ion-pairing reagent at a starting concentration (e.g., 5 mM).

  • Equilibrate the column thoroughly with the new mobile phase. This may take an hour or more.

  • Inject your standard and observe the retention time and peak shape.

  • Adjust the concentration of the ion-pairing reagent as needed to optimize the separation.

Issue 4: Sample Solvent Effects

Q: Could the solvent I dissolve my sample in be causing peak tailing?

A: Yes, the composition of your sample solvent can have a significant impact on peak shape.[9][10] If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent in a reversed-phase system) than your mobile phase, it can cause the analyte to spread out on the column before the separation begins, leading to broad and distorted peaks.[9][11][21]

Best Practices:

  • Dissolve your sample in the mobile phase whenever possible. This is the ideal scenario.

  • If solubility is an issue, use a solvent that is as weak as possible while still ensuring your analyte is fully dissolved.

  • Keep the injection volume small if you must use a strong sample solvent. This will minimize the detrimental effects on peak shape.

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting peak tailing in the analysis of aminobenzenesulfonic acids.

Troubleshooting_Workflow start Peak Tailing Observed check_system Q: Are all peaks tailing? start->check_system system_issue Potential System Issue: - Check for leaks - Inspect fittings - Check for column void check_system->system_issue Yes chemical_issue Likely a Chemical Issue check_system->chemical_issue No, only analyte check_column Q: Using a modern, end-capped column? chemical_issue->check_column get_new_column Solution: Use a high-purity, base-deactivated column. check_column->get_new_column No optimize_ph Q: Is the mobile phase pH optimized? check_column->optimize_ph Yes problem_solved Problem Resolved get_new_column->problem_solved adjust_ph Solution: Lower pH to 2.5-3.0 with a buffer. optimize_ph->adjust_ph No check_solvent Q: Is the sample solvent stronger than the mobile phase? optimize_ph->check_solvent Yes adjust_ph->problem_solved change_solvent Solution: Dissolve sample in mobile phase or a weaker solvent. check_solvent->change_solvent Yes consider_ip Consider Ion-Pairing Chromatography check_solvent->consider_ip No change_solvent->problem_solved consider_ip->problem_solved

Caption: A step-by-step guide to troubleshooting peak tailing.

References

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base.
  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
  • LoBrutto, R., Jones, A., Kazakevich, Y. V., & McNair, H. M. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • HPLC Troubleshooting Guide. (n.d.).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • Phenomenex. (n.d.). The Role of End-Capping in RP. LC Technical Tip.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Ruta, J., et al. (2010). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC.
  • uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. YouTube.
  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
  • Wouters, B., et al. (2012). Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
  • Agilent. (n.d.). A Look at Column Choices.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Postnova Analytics GmbH. (n.d.). Agilent ZORBAX Column Selection Guide for HPLC.
  • MAC-MOD Analytical. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Restek. (n.d.). HPLC Column Selection Guide.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column.
  • Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection.

Sources

Technical Support Center: Optimizing Derivatization for 4-Amino-2-methylbenzenesulfonic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Amino-2-methylbenzenesulfonic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop robust and reliable analytical methods for this compound. This compound, a polar molecule containing both a primary amine and a sulfonic acid group, presents unique challenges for standard reversed-phase chromatographic analysis due to its high polarity, which often results in poor retention and peak shape.

Pre-column derivatization is a powerful strategy to overcome these challenges by chemically modifying the analyte to enhance its chromatographic properties and improve detection sensitivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and optimize the derivatization process.

Troubleshooting Guide: Common Derivatization Issues

This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Q1: I am seeing a very small or no peak for my derivatized analyte. What are the likely causes and how can I fix this?

This is one of the most common issues and typically points to an incomplete or failed derivatization reaction. The root cause can usually be traced to one of several key reaction parameters.

Possible Causes & Solutions:

  • Incorrect Reaction pH: The derivatization of a primary amine is a nucleophilic reaction. For the amino group on this compound to react effectively, it must be in its deprotonated, nucleophilic state (-NH2). In acidic conditions, it becomes protonated (-NH3+), rendering it non-reactive.

    • Solution: Ensure your reaction is performed in a basic medium. A borate buffer with a pH between 8.0 and 10.0 is often effective for derivatizing primary amines.[1][2] The optimal pH should be determined experimentally for your specific reagent and analyte.

  • Degradation of Derivatization Reagent: Many derivatization reagents, particularly sulfonyl chlorides (like Dansyl Chloride) and chloroformates (like FMOC-Cl), are highly sensitive to moisture and can hydrolyze over time, losing their reactivity.

    • Solution: Always use high-purity, anhydrous solvents for preparing reagent solutions.[1] Prepare reagent solutions fresh daily and store stock reagents in a desiccator, protected from light. Running a reagent blank can help diagnose if the reagent itself is compromised.

  • Suboptimal Reaction Time and Temperature: Derivatization is a chemical reaction with its own kinetics. Some reactions are nearly instantaneous at room temperature, while others require heat and time to proceed to completion.[3][4]

    • Solution: Consult the literature for your chosen reagent to find typical reaction conditions. If you are still seeing incomplete reactions, systematically optimize both time and temperature. A temperature study (e.g., 40°C, 60°C, 80°C) and a time-course study (e.g., 15 min, 30 min, 60 min, 120 min) will reveal the optimal conditions for maximum product formation.[5][6]

  • Insufficient Molar Excess of Reagent: To drive the reaction to completion, the derivatizing agent should be present in a significant molar excess relative to the analyte.

    • Solution: As a general rule, a 2:1 to 10:1 molar ratio of derivatizing reagent to analyte is a good starting point.[4] If you suspect this is the issue, perform experiments with increasing reagent concentration to see if the product peak area increases.

Workflow: Troubleshooting Low Derivatization Yield

Caption: A logical workflow for diagnosing and resolving low derivatization yield.

Q2: My chromatogram shows multiple unexpected peaks after the reaction. How do I identify and eliminate them?

The appearance of extraneous peaks can complicate quantification and indicates either side reactions, reagent impurities, or degradation.

Possible Causes & Solutions:

  • Reagent-Related Peaks: The most common source of extra peaks is the derivatization reagent itself or its hydrolysis byproducts.

    • Solution: Always run a "reagent blank" (all reaction components except the analyte). This will help you identify peaks corresponding to the excess reagent and its degradation products, allowing you to ensure they are chromatographically resolved from your derivatized analyte peak.

  • Side Reactions with the Analyte: While the primary amine is the most reactive site, harsh conditions (e.g., very high temperatures) could potentially lead to side reactions or degradation of the this compound molecule or the newly formed derivative.

    • Solution: Try using milder reaction conditions (lower temperature, shorter time). The goal is to find a balance where the primary reaction goes to completion without initiating side reactions.

  • Instability of the Derivative: Some derivatives are inherently unstable and can degrade over time, especially if exposed to light or non-optimal pH conditions in the final sample solution.

    • Solution: Analyze samples as soon as possible after derivatization.[2] If samples must be stored, investigate the stability at different conditions (e.g., 4°C, protected from light). Some protocols suggest adding a quenching reagent to consume excess derivatizing agent and stabilize the product.[1]

  • Reaction with Matrix Components: If your sample is not a pure standard, the reagent can react with other nucleophilic compounds in the matrix (e.g., other primary or secondary amines), creating additional derivatized products.[7]

    • Solution: If you are working with a complex matrix (e.g., in a drug formulation or biological sample), a sample cleanup step like solid-phase extraction (SPE) prior to derivatization may be necessary to remove interfering substances.

Frequently Asked Questions (FAQs)

Q1: Which derivatization reagent is best for analyzing this compound?

There is no single "best" reagent; the optimal choice depends on your available instrumentation, required sensitivity, and the complexity of your sample matrix. The primary target for derivatization is the amino group. Here is a comparison of common reagents for primary amines:

ReagentDetection MethodDerivative StabilityKey AdvantagesKey Disadvantages
Dansyl Chloride Fluorescence / UVGoodHigh sensitivity, well-established method.Long reaction times, potential for reagent-related interference.[8]
Dabsyl Chloride Visible (UV-Vis)Very GoodForms a colored derivative (visible detection), stable products.Lower sensitivity than fluorescence reagents.[9]
o-Phthalaldehyde (OPA) FluorescencePoor to ModerateVery fast reaction at room temp, suitable for automation.[10]Reacts only with primary amines, derivatives can be unstable.[11]
FMOC-Cl Fluorescence / UVGoodReacts with both primary and secondary amines, stable derivatives.[2][9]Reagent hydrolysis product is also fluorescent and can interfere.[12]

For initial method development, Dabsyl Chloride is a robust choice due to the stability of its derivatives and the simplicity of detection with a standard UV-Vis detector. If higher sensitivity is required, a fluorescence-based method with Dansyl Chloride or FMOC-Cl would be more appropriate.

Q2: How should I approach the optimization of the derivatization conditions?

A systematic approach is crucial. While a full Design of Experiments (DoE) is comprehensive, a One-Factor-at-a-Time (OFAT) approach is often sufficient and practical.

ParameterTypical Range to InvestigateRationale
pH 8.0 - 10.5 (in 0.5 unit steps)To ensure the amino group is deprotonated and nucleophilic.[2]
Temperature Room Temp, 40°C, 60°C, 80°CTo provide sufficient energy to overcome the activation barrier of the reaction.[4][6]
Reaction Time 10 min - 120 minTo allow the reaction to proceed to completion.[3][13]
Reagent Molar Ratio 2:1, 5:1, 10:1 (Reagent:Analyte)To ensure the reaction is not limited by the amount of derivatizing reagent.

Start with conditions reported in the literature and vary one parameter at a time while holding the others constant. Monitor the peak area of the derivatized product to determine the optimal setting for each parameter.

Q3: How do I validate an analytical method that includes a derivatization step?

Method validation must demonstrate that the entire analytical procedure—including the derivatization step—is reliable and reproducible.[14][15] Key validation parameters include:

  • Specificity: Demonstrate that there is no interference from the reagent, its byproducts, or matrix components at the retention time of the derivatized analyte.[14]

  • Linearity: The response should be linear across a defined range of analyte concentrations. This confirms that the derivatization efficiency is consistent across that range.

  • Accuracy & Precision: Assessed by analyzing spiked samples or standards at multiple concentration levels. This evaluates the entire process, from derivatization to detection.

  • Robustness: Intentionally make small variations in the derivatization conditions (e.g., pH ±0.2 units, temperature ±5°C, time ±10%) to ensure these minor deviations do not significantly impact the results. This is critical for method transfer between labs.[15]

Detailed Experimental Protocol: Dabsyl Chloride Derivatization

This protocol provides a starting point for the derivatization of this compound for HPLC-UV/Vis analysis. Optimization will be required.

1. Reagent Preparation:

  • Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 9.0 with 1 M sodium hydroxide.
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water).
  • Dabsyl Chloride Solution (2.5 mg/mL): Prepare fresh daily by dissolving Dabsyl-Cl in anhydrous acetonitrile. Protect from light.

2. Derivatization Procedure:

  • In a clean microvial, add 100 µL of the analyte standard or sample solution.
  • Add 200 µL of the Borate Buffer (pH 9.0) and vortex briefly.
  • Add 200 µL of the Dabsyl Chloride solution.
  • Cap the vial tightly and vortex for 30 seconds.
  • Place the vial in a heating block or water bath at 70°C for 15 minutes.
  • After heating, cool the vial to room temperature.
  • Add 500 µL of a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to stop the reaction and dilute the sample.
  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
  • The sample is now ready for injection.

3. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: ~436 nm (for Dabsyl derivatives)
  • Injection Volume: 10 µL
General Derivatization Workflow

Caption: A generalized workflow for pre-column derivatization prior to HPLC analysis.

References

  • (No Source Found)
  • (No Source Found)
  • ResearchGate. (n.d.). pH, concentration, DNPH derivatization reaction time and temperature...
  • ResearchGate. (n.d.). Derivatization optimization experiments where A) Temperature/Solvent pH...
  • MDPI. (2020). Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives.
  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. (n.d.).
  • (No Source Found)
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Derivatization Reactions of Primary Amines.
  • Chemistry LibreTexts. (2023). Derivatization.
  • (No Source Found)
  • (No Source Found)
  • PMC - PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). The Royal Society of Chemistry.
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • (No Source Found)
  • (No Source Found)
  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021).
  • (No Source Found)
  • Analytical method validation: A brief review. (n.d.). Journal of Global Pharma Technology.
  • (No Source Found)
  • (No Source Found)
  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020).
  • PubMed. (n.d.). Amino Acid Analysis by High-Performance Liquid Chromatography With Methanesulfonic Acid Hydrolysis and 9-fluorenylmethylchloroformate Derivatization.

Sources

Technical Support Center: Navigating the Scale-Up Production of 4-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up production of 4-Amino-2-methylbenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the industrial-scale synthesis of this important chemical intermediate. Our goal is to bridge the gap between laboratory-scale synthesis and robust, efficient, and safe large-scale manufacturing.

I. Overview of Core Challenges in Scale-Up

The synthesis of this compound, primarily through the sulfonation of p-toluidine, presents several challenges that become more pronounced during scale-up. These challenges can be broadly categorized into reaction control, product purity, and process safety. This guide will provide a structured approach to understanding and mitigating these issues.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

A. Reaction Control & Yield Optimization

Question 1: We are experiencing a lower than expected yield of this compound during our pilot-scale production. What are the likely causes and how can we improve it?

Answer: Low yield is a multifaceted issue often stemming from suboptimal reaction conditions and inefficient work-up procedures. Here’s a breakdown of potential causes and solutions:

  • Incomplete Sulfonation: The sulfonation of p-toluidine is an equilibrium-driven reaction.[1] At a larger scale, ensuring complete reaction is critical.

    • Causality: Insufficient sulfonating agent, inadequate reaction time, or poor mixing can lead to unreacted p-toluidine.

    • Troubleshooting Protocol:

      • Molar Ratio: Ensure a sufficient molar excess of the sulfonating agent (e.g., oleum or concentrated sulfuric acid) is used. A molar ratio of 1:1.5 to 1:3 (p-toluidine to SO₃) is often a good starting point.[2]

      • Reaction Time & Temperature: Monitor the reaction progress using in-process controls (e.g., HPLC). The reaction is typically carried out at temperatures between 10-55°C.[2] Extending the reaction time at a controlled temperature can drive the reaction to completion.

      • Agitation: Inadequate agitation in large reactors can lead to localized "hot spots" and incomplete mixing. Ensure your reactor's agitation is sufficient to maintain a homogenous reaction mixture.

  • Product Loss During Work-Up: The isolation of the product via precipitation and filtration can be a significant source of yield loss.

    • Causality: The solubility of this compound in the aqueous work-up solution can lead to losses in the filtrate.

    • Troubleshooting Protocol:

      • Controlled Precipitation: The product is typically precipitated by quenching the reaction mixture in water or an ice/water mixture.[2] Control the rate of addition and the temperature to maximize precipitation and obtain easily filterable crystals.

      • pH Adjustment: The solubility of the product is pH-dependent. Adjusting the pH to the isoelectric point of the molecule can minimize its solubility and improve recovery.

      • Washing: Wash the filter cake with a minimal amount of cold water to remove residual acid without dissolving a significant amount of the product.

Question 2: We are observing significant batch-to-batch variability in our reaction times and final product quality. What could be the cause?

Answer: Batch-to-batch inconsistency is a common scale-up challenge. The root cause often lies in subtle variations in raw materials and process parameters.

  • Raw Material Quality:

    • Causality: The purity of the starting p-toluidine and the concentration of the sulfonating agent are critical. Impurities in p-toluidine, such as other isomers, can lead to side reactions and inconsistent product quality. Variations in the strength of oleum will directly impact the sulfonation efficiency.

    • Solution: Implement stringent quality control checks for all incoming raw materials. Use a consistent and reliable supplier.

  • Process Parameter Control:

    • Causality: Minor deviations in temperature, addition rates, and mixing speeds can have a magnified effect at a larger scale.

    • Solution: Utilize a robust process control system to ensure that all critical process parameters are tightly monitored and controlled within the validated range.

B. Purity and Impurity Profile

Question 3: Our final product is contaminated with an unacceptable level of the isomeric impurity, 2-Amino-5-methylbenzenesulfonic acid. How can we minimize its formation and remove it?

Answer: The formation of the undesired 2-Amino-5-methylbenzenesulfonic acid (p-toluidine-3-sulfonic acid) is a well-known challenge in the sulfonation of p-toluidine.[2]

  • Minimizing Isomer Formation: The regioselectivity of the sulfonation reaction is highly dependent on the reaction conditions.

    • Causality: Higher reaction temperatures tend to favor the formation of the thermodynamically more stable 2-Amino-5-methylbenzenesulfonic acid.[2]

    • Troubleshooting Protocol:

      • Temperature Control: Maintain a strict reaction temperature profile. Lower temperatures (e.g., 10-20°C) generally favor the formation of the desired this compound.[2]

      • Kinetic vs. Thermodynamic Control: The desired isomer is the kinetically favored product. By carefully controlling the reaction time and temperature, you can maximize its formation before significant isomerization to the thermodynamic product occurs.

  • Purification Strategies:

    • Crystallization: Recrystallization is a powerful technique for purifying this compound.

      • Protocol:

        • Dissolve the crude product in hot water.

        • If necessary, treat with activated carbon to remove colored impurities.

        • Filter the hot solution to remove insoluble materials.

        • Allow the solution to cool slowly to promote the formation of well-defined crystals of the desired isomer, which is typically less soluble than the undesired isomer under these conditions.

        • Isolate the purified crystals by filtration and dry them under vacuum.

    • Fractional Precipitation: The different solubility profiles of the isomers can be exploited through fractional precipitation by carefully adjusting the pH of the solution.

Question 4: We are detecting unknown impurities in our final product via HPLC analysis. How can we identify and eliminate them?

Answer: The presence of unknown impurities necessitates a systematic investigation.

  • Identification of Impurities:

    • Analytical Techniques: Utilize a combination of analytical methods to identify the impurities.

      • HPLC-MS: To determine the molecular weight of the impurities.

      • NMR Spectroscopy: For structural elucidation of the isolated impurities.

    • Potential Sources:

      • Starting Material Impurities: Analyze the starting p-toluidine for any impurities that may be carried through the synthesis.

      • Side Reaction Products: Consider potential side reactions such as oxidation or polysulfonation, especially if the reaction temperature is not well-controlled.

      • Degradation Products: The product may degrade under harsh work-up or drying conditions.

  • Elimination of Impurities:

    • Process Optimization: Once the impurities and their sources are identified, modify the process to prevent their formation. This may involve using purer starting materials, optimizing reaction conditions, or modifying the work-up procedure.

    • Enhanced Purification: If the formation of impurities cannot be completely avoided, an enhanced purification protocol, such as multi-step recrystallization or chromatography, may be necessary.

C. Process Safety

Question 5: The sulfonation reaction is highly exothermic. What are the key safety considerations when scaling up this process?

Answer: Thermal runaway is a significant hazard in sulfonation reactions.[3][4] Effective heat management and emergency planning are paramount.

  • Heat Management:

    • Causality: The heat generated by the reaction can increase the reaction rate, leading to a dangerous, self-accelerating cycle if not effectively removed.[4][5]

    • Mitigation Strategies:

      • Reactor Cooling: Ensure the reactor has a sufficiently sized and efficient cooling system (e.g., jacket cooling, internal cooling coils).

      • Controlled Addition: Add the sulfonating agent to the p-toluidine solution at a slow, controlled rate to allow the cooling system to dissipate the generated heat.

      • In-Process Temperature Monitoring: Continuously monitor the internal temperature of the reactor and have an automated shutdown system in place if the temperature exceeds a predefined safety limit.

  • Emergency Preparedness:

    • Quenching System: Have a validated emergency quenching system in place to rapidly cool and dilute the reaction mixture in case of a thermal runaway.

    • Pressure Relief: Equip the reactor with a properly sized and functioning pressure relief device (e.g., rupture disc, relief valve) to prevent over-pressurization.

    • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including acid-resistant gloves, clothing, and eye/face protection.[6]

Question 6: What are the best practices for handling and storing this compound on a large scale?

Answer: Proper handling and storage are crucial for maintaining product quality and ensuring workplace safety.

  • Handling:

    • Use in a well-ventilated area to avoid inhalation of dust.

    • Avoid contact with skin and eyes. Wear appropriate PPE.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents.

III. Data and Protocols

A. Typical Reaction Parameters (for reference)
ParameterRecommended RangeRationale
p-Toluidine:SO₃ Molar Ratio 1 : 1.5 - 1 : 3.0Ensures complete sulfonation and minimizes unreacted starting material.[2]
Reaction Temperature 10 - 55 °CLower temperatures favor the formation of the desired 4-amino-2-methyl isomer.[2]
Reaction Time 2 - 8 hoursDependent on scale and temperature; monitor with in-process controls.
Agitation Speed Reactor-specificMust be sufficient to ensure homogeneity and efficient heat transfer.
B. Analytical Method: HPLC for Purity Analysis

This protocol provides a general method for determining the purity of this compound and detecting impurities.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm filter.

IV. Visualizations

A. Synthesis Pathway

G p_toluidine p-Toluidine reaction Sulfonation Reaction p_toluidine->reaction sulfonating_agent Sulfonating Agent (e.g., Oleum) sulfonating_agent->reaction workup Work-up (Quenching & Precipitation) reaction->workup Crude Mixture product This compound (Desired Product) purification Purification (Crystallization) product->purification isomer 2-Amino-5-methylbenzenesulfonic acid (Isomeric Impurity) isomer->purification workup->product workup->isomer final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound.

B. Troubleshooting Logic for Low Yield

G start Low Yield of Product check_reaction Incomplete Reaction? start->check_reaction check_workup Product Loss During Work-up? start->check_workup increase_reagent Increase Molar Ratio of Sulfonating Agent check_reaction->increase_reagent Yes increase_time_temp Optimize Reaction Time and Temperature check_reaction->increase_time_temp Yes improve_mixing Improve Agitation check_reaction->improve_mixing Yes optimize_precipitation Optimize Precipitation (pH, Temperature) check_workup->optimize_precipitation Yes minimize_wash Minimize Wash Volume check_workup->minimize_wash Yes

Caption: Decision tree for troubleshooting low product yield.

V. References

  • ResearchGate. (n.d.). Thermokinetic prediction and safety evaluation for toluene sulfonation process and product using calorimetric technology. Retrieved from [Link]

  • The International Journal of Engineering and Science (IJES). (2013). Liquid Waste Minimization in the Production of 4-Amino Di Phenylamine 2-Sulfonic Acid. Retrieved from [Link]

  • Scribd. (n.d.). Waste Management Sulfuric Acid Production. Retrieved from [Link]

  • YouTube. (2018). Sulfonation: p-Toluenesulfonic Acid. Retrieved from [Link]

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]

  • EPA NEPIC. (n.d.). Reclamation of Sulfuric Acid from Waste Streams. Retrieved from [Link]

  • CH2M HILL ENGINEERING LTD. (n.d.). 6 INNOVATIVE PROCESS FOR TREATMENT OF SULFURIC ACID WASTE LIQUIDS WITH RECOVERY OF ANHYDROUS SODIUM SULFATE. Retrieved from [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids. Retrieved from

  • Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability of high temperature polymers and their sulfonated derivatives under inert and saturated vapor conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Retrieved from

  • PubChem. (n.d.). 4-Amino-2-chloro-6-methylbenzenesulfonic acid. Retrieved from [Link]

  • MDPI. (2022). The Recycling of Waste Per-Fluorinated Sulfonic Acid for Reformulation and Membrane Application in Iron-Chromium Redox Flow Batteries. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing p-toluidine-2-sulphonic acid. Retrieved from

Sources

Addressing stability and storage issues of 4-Amino-2-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2-methylbenzenesulfonic acid (CAS 133-78-8). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this compound. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity of your experiments.

I. Core Concepts: Understanding the Molecule

This compound is an organic compound containing both a primary amine (-NH₂) and a sulfonic acid (-SO₃H) group attached to a toluene backbone. This bifunctional nature dictates its chemical reactivity and stability. The amine group is susceptible to oxidation, while the sulfonic acid group imparts high polarity and acidity. Understanding these characteristics is fundamental to troubleshooting stability and storage issues.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the handling and storage of this compound.

Issue 1: Discoloration of the Solid Compound (From Off-White to Pink, Brown, or Darker)

Q: My this compound, which was initially an off-white powder, has developed a pink or brownish tint over time. What is causing this, and is the material still usable?

A: Discoloration is a common issue with aromatic amines and is primarily due to oxidation. The primary amine group (-NH₂) is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures.

Causality: The initial step in the oxidation of anilines often involves the formation of radical intermediates. These can then couple to form colored impurities, such as azoxy and azo compounds, which are intensely colored. In moderately acidic conditions, the oxidation of aminobenzenesulfonic acids can lead to the formation of sulfonated azobenzene compounds[1].

Is it still usable? The presence of color indicates the formation of impurities. The suitability of the material depends on the tolerance of your specific application to these impurities. For applications requiring high purity, such as in pharmaceutical development, the discolored material should be repurified or discarded. For less sensitive applications, it may still be usable, but it is crucial to first assess its purity.

Solutions:

  • Purity Assessment: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) to quantify the level of impurities. A detailed protocol is provided in the "Experimental Protocols" section.

  • Repurification: If the impurity level is unacceptable, the compound can be repurified. Recrystallization is often an effective method.

  • Prevention: Proper storage is key to preventing discoloration. Store the compound in a tightly sealed, opaque container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

Issue 2: Poor Solubility or Incomplete Dissolution

Q: I'm having trouble dissolving this compound in my desired solvent system. Is this a stability issue?

A: While poor solubility is not a direct sign of degradation, it can be exacerbated by the presence of impurities. This compound is a zwitterionic compound, which influences its solubility. It is generally soluble in aqueous bases and sparingly soluble in water and organic solvents.

Causality: The sulfonic acid group is highly acidic, while the amino group is basic. In the solid state and in neutral aqueous solutions, the compound exists as a zwitterion (internal salt), which can limit its solubility in non-polar organic solvents.

Solutions:

  • pH Adjustment: The solubility of this compound is highly pH-dependent.

    • In alkaline solutions , the sulfonic acid group is deprotonated, and the compound will dissolve as the corresponding sulfonate salt.

    • In acidic solutions , the amino group is protonated, which can also increase aqueous solubility.

  • Solvent Selection: For organic reactions, consider converting the sulfonic acid to a more soluble derivative, such as a sulfonyl chloride or ester, if your reaction scheme allows.

  • Check for Impurities: If you have previously been able to dissolve the compound in a particular solvent system and are now experiencing issues, it could be due to the presence of insoluble degradation products. Analyze the purity of your material.

Issue 3: Inconsistent Experimental Results

Q: My experiments using this compound have been giving inconsistent results. Could this be related to the stability of the compound?

A: Absolutely. The presence of uncharacterized impurities due to degradation can lead to variable reaction yields, unexpected side products, and issues with analytical reproducibility.

Causality: Degradation products can interfere with your reaction in several ways:

  • Lowering the effective concentration of the active reagent.

  • Acting as catalysts or inhibitors for your reaction.

  • Competing in side reactions , leading to a complex product mixture.

Solutions:

  • Establish a Quality Control (QC) Protocol: Before use, routinely check the purity of your this compound, especially for older batches or those that show any signs of discoloration. An HPLC purity check is recommended.

  • Standardize Storage Conditions: Ensure that all batches of the compound are stored under the same recommended conditions to minimize variability.

  • Use Freshly Opened Containers: Whenever possible, use material from a freshly opened container for critical experiments to minimize the impact of potential degradation from atmospheric exposure.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To maximize shelf life and maintain purity, the compound should be stored under the following conditions:

  • Temperature: In a cool environment, typically 2-8°C. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Under an inert gas (argon or nitrogen) to prevent oxidation.

  • Light: In an opaque or amber-colored container to protect from light.

  • Moisture: In a tightly sealed container in a dry location. The compound is hygroscopic and can absorb moisture, which may affect its stability and handling.

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation studies on this compound are limited, based on its chemical structure, the following pathways are most likely:

  • Oxidation of the Amino Group: As discussed, this is a major pathway leading to colored impurities.

  • Desulfonation: At elevated temperatures, cleavage of the carbon-sulfur bond can occur, though this generally requires harsh conditions.

  • Photodegradation: Aromatic compounds, in general, can be susceptible to degradation upon exposure to UV light.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: this compound is classified as an irritant, particularly to the eyes.[2] Always handle this compound in a well-ventilated area or a fume hood and wear the following PPE:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat.

Q4: How can I dispose of waste this compound?

A4: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as chemical waste. Do not dispose of it down the drain.

IV. Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a general guideline for assessing the purity of this compound. Method validation and optimization may be required for your specific equipment and application.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% acid, e.g., phosphoric or formic acid). A common starting point is a gradient elution.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of a high-purity reference standard of this compound in the mobile phase to create a stock solution. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Prepare your sample by dissolving a known amount in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

  • Analysis: Inject the standard and sample solutions. The purity of your sample can be determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve for quantitative analysis.

V. Visualizations

Troubleshooting Workflow for Discoloration

G start Observation: Solid this compound has discolored check_storage Review Storage Conditions: - Exposed to air/light? - Elevated temperature? start->check_storage purity_analysis Perform Purity Analysis (HPLC) check_storage->purity_analysis assess_usability Is purity acceptable for your application? purity_analysis->assess_usability use_material Proceed with experiment assess_usability->use_material Yes repurify Repurify the material (e.g., recrystallization) assess_usability->repurify No discard Discard and use a fresh batch assess_usability->discard No, repurification not feasible implement_storage Implement proper storage: - Inert atmosphere - Cool, dark place - Tightly sealed use_material->implement_storage repurify->purity_analysis discard->implement_storage

Caption: Troubleshooting workflow for discolored this compound.

Potential Degradation Pathway: Oxidation to Azo Compound

G reactant This compound (Colorless) intermediate Radical Intermediate reactant->intermediate Oxidation oxidizing_agent [O] (Air, Light) oxidizing_agent->intermediate product Azobenzene Derivative (Colored Impurity) intermediate->product Dimerization

Caption: Simplified oxidative degradation pathway.

VI. References

  • Usiena air. (2024). Practical applications of copper-based enzymes: synthesis of sulfonated polyaniline through laccase-catalyzed oxidation.

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH. (n.d.).

  • Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem - NIH. (n.d.).

  • 3-AMINOBENZENE SULFONIC ACID - CAMEO Chemicals - NOAA. (n.d.).

  • 4-AMINOBENZENESULFONIC ACID - Ataman Kimya. (n.d.).

  • This compound SDS, 133-78-8 Safety Data Sheets - ECHEMI. (n.d.).

Sources

Technical Support Center: Enhancing the Solubility of 4-Amino-2-methylbenzenesulfonic Acid for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth methods and troubleshooting advice for enhancing the solubility of 4-Amino-2-methylbenzenesulfonic acid (CAS: 133-78-8) in various reaction systems. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions for your specific experimental needs.

Section 1: Understanding the Solubility Profile of this compound

Q1: What are the key structural features of this compound that dictate its solubility?

A1: The solubility behavior of this compound is governed by the interplay of its three primary functional groups on a benzene ring:

  • Sulfonic Acid Group (-SO₃H): This is a strongly acidic group, comparable in strength to sulfuric acid.[1] It is highly polar and readily donates its proton, making it capable of forming highly soluble salts.

  • Amino Group (-NH₂): This is a weakly basic group. It can accept a proton under acidic conditions to form an ammonium cation (-NH₃⁺).

  • Methyl Group (-CH₃) and Benzene Ring: These components are nonpolar and contribute to the molecule's hydrophobic character.

Due to the presence of both a strong acid and a weak base, the molecule exists predominantly as a zwitterion in its solid state and near its isoelectric point in solution. In this form, the sulfonic acid group is deprotonated (-SO₃⁻) and the amino group is protonated (-NH₃⁺). The strong intermolecular electrostatic attractions in the resulting crystal lattice can significantly limit its solubility in neutral water.[2][3] Overcoming these intermolecular forces is the primary goal of the following solubility enhancement methods.

Section 2: Core Methods for Solubility Enhancement

Q2: What is the most direct and effective method to dissolve this compound in an aqueous medium?

A2: The most effective and widely used method is pH adjustment , which leads to the formation of a highly soluble salt.[4][5] Since the compound is amphoteric, its solubility is lowest near its isoelectric point and increases dramatically in either acidic or basic conditions.[2][6]

  • In Basic Conditions (pH > 7): Adding a base (e.g., Sodium Hydroxide) deprotonates the ammonium group (-NH₃⁺) of the zwitterion, leaving the negatively charged sulfonate group (-SO₃⁻). This creates a highly polar and water-soluble anionic salt (e.g., sodium 4-amino-2-methylbenzenesulfonate). This is typically the preferred method for achieving high concentrations in water.

  • In Acidic Conditions (pH < 2): Adding a strong acid ensures the amino group is fully protonated (-NH₃⁺) while the sulfonic acid group remains protonated (-SO₃H). The resulting cationic species is more soluble than the zwitterion.

Q3: Can I use organic co-solvents to dissolve this compound?

A3: Yes, the use of co-solvents is a viable strategy, particularly when the reaction cannot tolerate significant pH changes. Co-solvents work by reducing the overall polarity of the solvent system, which diminishes the strong intermolecular forces of the solute.

Polar aprotic solvents are generally the most effective. A related compound shows slight solubility in Dimethyl Sulfoxide (DMSO).[7] Other common choices include Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). The addition of heat can further enhance solubility in these systems.[8]

Data Summary: Solubility in Common Solvents

The following table provides an estimated guide to the solubility of this compound. Exact values can vary with temperature and purity.

Solvent SystemEstimated SolubilityMechanism of Action
Deionized Water (pH ~7)LowZwitterionic form leads to strong crystal lattice energy.
0.1 M NaOH (aq)HighFormation of the highly soluble sodium sulfonate salt.
0.1 M HCl (aq)Moderate to HighFormation of the soluble ammonium cation.
Dimethyl Sulfoxide (DMSO)ModerateSolvating power of the polar aprotic solvent.[7][8]
Ethanol / MethanolLow to ModerateCan be used as a co-solvent with water but less effective than DMSO.
Acetone / DichloromethaneVery Low / InsolubleNon-polar nature is incompatible with the polar functional groups.

Section 3: Troubleshooting Guide and FAQs

Q4: I've added a stoichiometric equivalent of NaOH, but my compound hasn't fully dissolved. What's wrong?

A4: This is a common issue that can arise from several factors:

  • Purity of Starting Material: The presence of insoluble impurities can give the appearance of incomplete dissolution. Check the certificate of analysis for your starting material.

  • Insufficient Base: The stated purity of your this compound or your base (e.g., NaOH pellets can absorb water and CO₂) may be off. Try adding a slight excess of base (e.g., 1.05 to 1.1 equivalents) and observe if the remaining solid dissolves.

  • Local Concentration: If adding a concentrated base solution, you might create localized pH changes that cause temporary precipitation. Ensure the solution is stirring vigorously during base addition.

  • Temperature: Dissolution is an endothermic process. A slight warming of the solution (e.g., to 30-40 °C) can often overcome the activation energy barrier for dissolution.

Q5: My reaction is pH-sensitive. How can I dissolve the compound without drastically changing the pH?

A5: This is a critical consideration. You have two primary options:

  • Co-Solvent System: This is the most direct approach. Dissolve the compound in a minimal amount of a compatible organic solvent like DMSO and add it to the reaction mixture.[9] Crucially, you must first confirm that all reaction components are soluble and stable in the final mixed-solvent system.

  • Controlled Neutralization: You can dissolve the compound in a basic solution (as per Protocol 1 below) and then carefully re-neutralize it with an acid to your target reaction pH after it has been fully dissolved. However, be aware that you risk precipitation if your target pH is near the compound's isoelectric point. This method also introduces salt (e.g., NaCl) into your reaction, which must be tolerated.

Q6: I successfully dissolved the compound, but it crashed out of solution when I added it to my reaction mixture. What happened?

A6: This is almost always due to a change in the solution environment that lowers the compound's solubility.

  • pH Shift: The most common cause. Your reaction mixture may contain acidic or basic components that shifted the pH of your stock solution back towards the isoelectric point. Buffer your reaction mixture if possible.

  • Solvent Incompatibility ("Anti-solvent" effect): If you dissolved the compound in a solvent like DMSO and then added it to a reaction mixture where it is not soluble (e.g., a largely non-polar organic solvent), it will precipitate.

  • Common Ion Effect: If you dissolved the compound as a salt (e.g., sodium salt) and your reaction mixture contains a high concentration of that same ion, it can reduce solubility.[1]

Decision Workflow for Solubility Method Selection

The following diagram provides a logical workflow for selecting the appropriate solubilization strategy for your experiment.

Solubility_Workflow start Start: Dissolve This compound q_aqueous Is an aqueous system required for the reaction? start->q_aqueous q_ph_sensitive Is the reaction compatible with high or low pH? q_aqueous->q_ph_sensitive Yes proc_organic Select a suitable polar aprotic solvent (e.g., DMSO). q_aqueous->proc_organic No q_cosolvent Is the reaction compatible with organic co-solvents (e.g., DMSO, DMF)? q_ph_sensitive->q_cosolvent No proc_ph_adjust Use pH Adjustment. Basification is preferred. (See Protocol 1) q_ph_sensitive->proc_ph_adjust Yes proc_cosolvent Use a co-solvent system. (See Protocol 2) q_cosolvent->proc_cosolvent Yes proc_special Consider specialized techniques (hydrotropes, surfactants) or redesign the reaction system. q_cosolvent->proc_special No

Caption: Decision workflow for selecting a solubilization method.

Section 4: Detailed Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via Basification (Sodium Salt Formation)

This protocol describes the preparation of a 0.5 M aqueous solution of sodium 4-amino-2-methylbenzenesulfonate.

Materials:

  • This compound (FW: 187.22 g/mol )

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Stir plate and stir bar

  • Volumetric flask

  • pH meter or pH strips

Procedure:

  • Weigh Reactant: Weigh 9.36 g (50 mmol) of this compound and add it to a beaker containing approximately 80 mL of deionized water. This will form a slurry.

  • Prepare Base: Prepare a 5 M solution of NaOH.

  • Basification: While stirring the slurry vigorously, add 1.0 equivalent of the NaOH solution (10 mL of 5 M NaOH for 50 mmol of acid) dropwise.

    • Causality Insight: The base neutralizes the acidic sulfonic acid group, forming the sodium salt. The zwitterionic crystal lattice breaks down, allowing the highly polar salt to be solvated by water.

  • Ensure Complete Dissolution: Continue stirring for 10-15 minutes. The solution should become clear. If a small amount of solid remains, add NaOH dropwise until clarity is achieved (do not exceed 1.1 equivalents). A gentle warming to 30-40 °C can expedite this step.

  • Final Volume Adjustment: Once fully dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Carefully add deionized water to the 100 mL mark.

  • Verification: The final solution should be clear and have a pH in the range of 8-10. This stock solution is now ready for use in reactions that are compatible with these basic conditions and the presence of a sodium salt.

Protocol 2: Solubilization Using a Water/DMSO Co-solvent System

This protocol is designed for pH-sensitive applications where an organic co-solvent is tolerated.

Materials:

  • This compound

  • Anhydrous DMSO

  • Reaction-compatible aqueous buffer

  • Stir plate and stir bar

Procedure:

  • Prepare Concentrated Stock: Add the required mass of this compound to a clean, dry vial. Add the minimum volume of DMSO required to fully dissolve the solid with stirring. Gentle warming can be applied if necessary.

    • Expertise Insight: Creating a highly concentrated stock in pure DMSO minimizes the final percentage of organic solvent in your reaction, which is often desirable.[9]

  • Pre-test for Stability: Before committing your full reaction, perform a small-scale test. Add a volume of your concentrated DMSO stock to your aqueous reaction buffer to mimic the final concentration. For example, add 10 µL of stock to 990 µL of buffer.

  • Observe for Precipitation: Let the test solution stand for 15-30 minutes. If it remains clear, the co-solvent system is likely viable. If a precipitate forms, the compound is not soluble enough under these conditions, and an alternative method must be sought.

  • Reaction Addition: If the pre-test is successful, add your DMSO stock solution to the main reaction mixture slowly and with vigorous stirring to ensure rapid and homogeneous mixing, preventing localized precipitation.

References

  • Echemi. (n.d.). 88-62-0, 2-Amino-4-methylbenzenesulfonic acid Formula.
  • Pinto, J. F., et al. (2022). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. Journal of Pharmaceutical Sciences, 111(11), 3097-3107. [Link]
  • ResearchGate. (n.d.). Improving the solubility of tetrahydropalmatine by introducing sulfonic acid by forming pharmaceutical salts of tetrahydropalmatine with supramolecular helical structure via CAHBs. Request PDF. [Link]
  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonic acid.
  • PubChem. (n.d.). 4-Methylbenzenesulfonic acid;prop-2-enyl 2-amino-2-methylpropanoate.
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-146. [Link]
  • Thieme. (n.d.). Product Class 9: Arenesulfonic Acids and Derivatives.
  • WorldOfDyes. (2013). 4-Amino-5-methoxy-2-methylbenzenesulfonic acid.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
  • Kumar, S., & Nanda, A. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 4(3), 42-51. [Link]
  • Lee, C. Y., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 134-141. [Link]
  • PubChem. (n.d.). CID 159509116.
  • ResearchGate. (n.d.). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. Request PDF. [Link]
  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
  • Avdeef, A. (2020).
  • Ghassemi, A. H., et al. (2021). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Advanced Pharmaceutical Bulletin, 11(2), 345–352. [Link]
  • ResearchGate. (n.d.). pH dependence of amino acid solubility. [Link]

Sources

Technical Support Center: Managing Temperature Control in Exothermic Sulfonation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Exothermic Sulfonation

Sulfonation, the attachment of a sulfonic acid group (-SO₃H) to an organic compound, is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, detergents, and dyes.[1] The reaction is notoriously exothermic, meaning it releases a significant amount of heat.[2] This heat generation can be both a thermodynamic advantage and a significant safety hazard. If not properly managed, the heat can accelerate the reaction rate, leading to a dangerous cycle known as a thermal runaway.[3] A thermal runaway can result in a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of toxic substances.[3][4]

This guide is structured to address the most common temperature-related issues encountered during sulfonation, providing a clear path to troubleshooting and optimizing your experimental setup.

Troubleshooting Guide: Common Temperature Control Issues

This section addresses specific problems that can arise during an exothermic sulfonation reaction, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Rapid, Uncontrolled Temperature Spike (Thermal Runaway) 1. Reagent Addition Rate Too Fast: The rate of heat generation is exceeding the cooling system's capacity to remove it.[5] 2. Inadequate Cooling: The cooling bath or chiller is not at the correct temperature or lacks the capacity for the reaction scale.[6] 3. Poor Mixing: Inefficient stirring is creating localized "hot spots" where the reaction is accelerating.[7] 4. Incorrect Reagent Concentration: Using a more concentrated sulfonating agent than intended can dramatically increase the reaction's exothermicity.1. Immediately stop reagent addition. [5] Prepare an emergency cooling bath (e.g., dry ice/acetone) to rapidly lower the temperature.[5] 2. Reduce the addition rate. Employ a syringe pump or a dropping funnel for controlled, slow addition.[5] 3. Ensure vigorous and efficient stirring. Use an overhead stirrer for viscous reaction mixtures.[7] 4. Verify the capacity of your cooling system. Conduct an energy balance to ensure your cooling setup can handle the expected heat load.[8]
Low Yield of Sulfonated Product 1. Reaction Temperature Too Low: The reaction rate is too slow to proceed to completion in the allotted time.[9] 2. Reversibility of the Reaction: At higher temperatures and in the presence of water, the reverse reaction (desulfonation) can occur, reducing the yield.[9][10]1. Gradually increase the reaction temperature in small increments (5-10°C) while carefully monitoring for any exotherm.[9] 2. Consider using a stronger sulfonating agent or a dehydrating agent if water is a byproduct.[9] 3. For thermodynamically controlled products, a higher temperature may be necessary, but this must be approached with extreme caution and a robust cooling plan.[11]
Formation of Undesired Byproducts (e.g., Polysulfonation, Sulfones) 1. Reaction Temperature Too High: Elevated temperatures can favor side reactions.[9] 2. Excess Sulfonating Agent: Using a large excess of the sulfonating agent can lead to multiple sulfonation events on the same molecule.1. Lower the reaction temperature. This will often improve selectivity for the desired product.[9] 2. Use a stoichiometric amount of the sulfonating agent. Precise control over the molar ratio of reactants is critical for product quality.[12]
Product Discoloration 1. Localized Overheating: "Hot spots" in the reaction mixture can lead to degradation of the starting material or product.[13] 2. Reaction Temperature Exceeding Stability Threshold: The product itself may be unstable at the reaction temperature, leading to decomposition and color formation.1. Improve mixing efficiency. Ensure the entire reaction volume is being effectively stirred.[7] 2. Maintain the reaction at the lowest effective temperature. Even a slight reduction in temperature can sometimes prevent color body formation.[12]
Visualizing the Path to Thermal Runaway

A thermal runaway occurs when the rate of heat generation surpasses the rate of heat removal. This creates a positive feedback loop where the increasing temperature further accelerates the reaction rate.[7] The following diagram illustrates this dangerous cycle.

ThermalRunaway cluster_runaway Thermal Runaway Cycle cluster_control Control Measures A Increased Reaction Rate B Increased Heat Generation A->B Exothermic Reaction C Increased Temperature B->C D Insufficient Heat Removal B->D C->A Arrhenius Law E Controlled Reagent Addition E->B Limits Reactant Concentration F Efficient Cooling F->C Removes Heat G Vigorous Stirring G->C Prevents Hot Spots

Caption: The cycle of thermal runaway and key control interventions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of temperature control in an exothermic reaction?

A1: The core principle is to maintain a balance between the rate of heat generation by the chemical reaction and the rate of heat removal by the cooling system.[4] For a reaction to be under control, the rate of heat removal must always be equal to or greater than the rate of heat generation.

Q2: How can I estimate the heat of my sulfonation reaction before I run it?

A2: Reaction calorimetry is the most accurate method for determining the heat of reaction.[5] Tools like a reaction calorimeter (RC1) can provide real-time data on heat flow. For a preliminary estimate, you can consult literature for similar reactions or use computational methods. The enthalpy of sulfonation for many aromatic compounds is in the range of -168 kJ/mol.[14]

Q3: What are the key differences in managing temperature during a batch vs. a continuous (flow) sulfonation?

A3: In a batch reactor , the entire volume of reactants accumulates, making heat removal increasingly challenging as the reaction progresses.[15] Temperature control relies heavily on jacketed cooling and efficient stirring.[16] In a continuous or flow reactor , the small reaction volume at any given time and the high surface-area-to-volume ratio allow for much more efficient heat transfer.[14][17] This makes temperature control more precise and inherently safer.[18]

Q4: What is the difference between kinetic and thermodynamic control in sulfonation, and how does temperature play a role?

A4: In some sulfonations, particularly of polycyclic aromatic hydrocarbons like naphthalene, different products can be formed at different temperatures.[11]

  • Kinetic control dominates at lower temperatures, favoring the product that is formed the fastest (i.e., has the lowest activation energy).[9]

  • Thermodynamic control is achieved at higher temperatures where the reaction becomes reversible. This allows the reaction to reach equilibrium, favoring the most stable product.[9][11]

Q5: What are some best practices for setting up a safe sulfonation reaction?

A5:

  • Always start with a small-scale reaction to assess the exotherm before scaling up.[5]

  • Use a reaction vessel of appropriate size. Too much headspace can insulate the reaction, while too little can be a hazard if there is gas evolution.

  • Ensure your cooling system is operational and at the target temperature before starting reagent addition. [5]

  • Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple.[5][7]

  • Have an emergency plan. This should include a secondary cooling bath and a plan for quenching the reaction if necessary.[5]

Experimental Protocol: Controlled Addition of Sulfonating Agent in a Batch Reactor

This protocol outlines a general procedure for the controlled addition of a sulfonating agent to an aromatic substrate.

  • Reactor Setup:

    • Assemble a three-necked round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple to monitor the internal temperature, and a pressure-equalizing dropping funnel.

    • Place the flask in a cooling bath (e.g., ice-water or a cryocooler) set to the desired initial temperature.

  • Initial Charging:

    • Charge the aromatic substrate and any solvent into the reaction flask.

    • Begin stirring to ensure the mixture is homogenous and at a uniform temperature.

  • Sulfonating Agent Addition:

    • Charge the sulfonating agent (e.g., chlorosulfonic acid, fuming sulfuric acid) into the dropping funnel.

    • Begin adding the sulfonating agent dropwise to the reaction mixture.

    • Crucially, monitor the internal temperature. The rate of addition should be adjusted to maintain the temperature within a pre-determined range (e.g., ± 2°C of the target).[12]

    • If the temperature begins to rise uncontrollably, immediately stop the addition and apply more efficient cooling if possible.[5]

  • Reaction Monitoring and Work-up:

    • After the addition is complete, continue to stir the reaction at the target temperature for the desired time.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

    • Once the reaction is complete, proceed with the appropriate quenching and work-up procedure, being mindful that quenching can also be exothermic.

Decision-Making Workflow for Temperature Deviations

This diagram provides a logical workflow for responding to unexpected temperature changes during your experiment.

TroubleshootingWorkflow start Monitor Internal Temperature temp_check Temperature within ±5°C of Setpoint? start->temp_check continue_rxn Continue Monitoring temp_check->continue_rxn Yes temp_high Temperature Rising Uncontrolled? temp_check->temp_high No, High temp_low Temperature Too Low? temp_check->temp_low No, Low continue_rxn->start stop_addition Stop Reagent Addition IMMEDIATELY temp_high->stop_addition Yes assess_cause Assess Cause: - Addition Rate Too Fast? - Cooling Failure? - Poor Mixing? temp_high->assess_cause No, but High emergency_cool Apply Emergency Cooling (e.g., Dry Ice Bath) stop_addition->emergency_cool emergency_cool->assess_cause temp_low->start No increase_temp Gradually Increase Cooling Bath Temp. temp_low->increase_temp Yes increase_temp->start

Caption: A workflow for managing temperature deviations during sulfonation.

Conclusion

Effective temperature control is not merely a procedural step in sulfonation; it is the cornerstone of a safe and successful reaction. By understanding the principles of heat generation and removal, anticipating potential hazards, and implementing robust control strategies, researchers can confidently and safely harness the power of this important chemical transformation.[5] Always prioritize a thorough hazard assessment before beginning any new or scaled-up reaction.[2]

References

  • Vertex AI Search. (2025). Best Practices for Working with Chemical Reactions in the Lab.
  • Brainly.in. (2023). What safety measures can be taken during exothermic reaction.
  • ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency.
  • Chemithon. (n.d.).
  • Benchchem. (n.d.).
  • Green Chemistry. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor.
  • Indian Chemical Engineer. (n.d.).
  • TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards.
  • Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?.
  • IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.
  • Phoenix Equipment. (n.d.).
  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • Ask.com. (2025).
  • Quora. (2021).
  • Chemistry LibreTexts. (2023).
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety.
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
  • OpenOChem Learn. (n.d.).
  • Saskoer.ca. (n.d.). 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry.

Sources

Technical Support Center: Troubleshooting Unexpected Color Formation in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting unexpected color formation during chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter unanticipated color changes in their reactions. Our goal is to provide you with the expertise and practical steps to diagnose the root cause of the issue and purify your target compound effectively.

Introduction: Why is My "White" Compound Colored?

The appearance of an unexpected color in a reaction that should yield a colorless or white product is a common yet perplexing issue in synthetic chemistry. While a slight tint might seem trivial, it often indicates the presence of impurities that can compromise the integrity of your research and the viability of a drug candidate. The color arises from molecules that absorb light in the visible spectrum.[1][2] This absorption is typically due to the presence of extended conjugated π-systems or certain metal-ligand charge transfer bands.[2][3] Often, these chromophoric impurities are high molecular weight byproducts formed from degradation or side reactions.[4]

This guide will walk you through a logical troubleshooting process, from initial diagnosis to effective purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction mixture has an unexpected color. What are the most common culprits?

Unexpected color formation can stem from several sources. Systematically considering each possibility is key to efficient troubleshooting.

A1: The most common causes for unexpected color in a synthesis include:

  • Oxidation: Many organic compounds are susceptible to oxidation, especially when exposed to air, light, or heat.[5][6][7] This can lead to the formation of highly conjugated, and therefore colored, byproducts.[4] For example, the oxidation of adrenaline produces the intensely colored adrenochrome.[8] Phenols and anilines are particularly prone to oxidation, often forming colored quinone-like structures.

  • Side Reactions & Byproduct Formation: Unintended reactions can generate colored impurities. These can be influenced by factors like temperature fluctuations, incorrect stoichiometry, or the presence of reactive functional groups. Often, these byproducts have more extended conjugation than the starting materials or the desired product, pushing their light absorption into the visible range.[1][3]

  • Degradation of Starting Materials or Reagents: The purity of your starting materials is paramount. Impurities present in the initial reagents can be colored themselves or can participate in side reactions that produce color. Over time, starting materials can degrade upon storage, especially if they are sensitive to light, air, or moisture.[9][10]

  • Solvent Effects: The solvent can influence the color of a reaction mixture in several ways. Some solvents can promote side reactions leading to colored byproducts.[11][12] In some cases, the color of a compound can be solvent-dependent (solvatochromism), where the polarity of the solvent affects the energy gap between the molecule's electronic states.[13][14]

  • Metal Contamination: Trace amounts of metal ions, often from catalysts or residual metals from previous reactions in the glassware, can form colored complexes with organic molecules.[4][15] Transition metal complexes are frequently highly colored due to d-d electron transitions.[16][17] Even main group metals can sometimes form colored complexes.[15]

  • pH Changes: For compounds with pH-sensitive functional groups, a change in the reaction mixture's pH can lead to a color change. This is the principle behind many acid-base indicators.

Q2: I've identified a potential cause. What is the logical next step?

A2: A systematic troubleshooting workflow is crucial. The following diagram outlines a step-by-step approach to diagnosing and resolving the issue.

Troubleshooting_Workflow cluster_0 Diagnosis cluster_1 Purification Strategy cluster_2 Verification Observe_Color Unexpected Color Observed Review_Protocol Review Reaction Protocol & Reagent Purity Observe_Color->Review_Protocol Analyze_Crude Analyze Crude Mixture (TLC, UV-Vis, LC-MS) Review_Protocol->Analyze_Crude Identify_Source Hypothesize Source of Color Analyze_Crude->Identify_Source Select_Method Select Purification Method Identify_Source->Select_Method Column_Chromatography Column Chromatography (Normal or Reversed-Phase) Select_Method->Column_Chromatography Complex Mixture Recrystallization Recrystallization (+/- Activated Carbon) Select_Method->Recrystallization Solid Product Other_Methods Other Methods (Distillation, Extraction, etc.) Select_Method->Other_Methods Specific Properties Analyze_Pure Analyze Purified Product Column_Chromatography->Analyze_Pure Recrystallization->Analyze_Pure Other_Methods->Analyze_Pure Confirm_Purity Confirm Purity & Absence of Color Analyze_Pure->Confirm_Purity Document Document Findings & Optimize Protocol Confirm_Purity->Document

Caption: A workflow for troubleshooting unexpected color formation.

Q3: How do I analyze the crude reaction mixture to identify the colored impurity?

A3: Several analytical techniques can provide valuable insights into the nature of the colored impurity.

Analytical TechniqueInformation Gained
Thin-Layer Chromatography (TLC) A quick and easy way to visualize the number of components in your mixture. A colored spot that is distinct from your product spot is a clear indication of a colored impurity.
UV-Vis Spectroscopy Can confirm if the color is due to a specific chromophore by identifying the wavelength of maximum absorbance (λmax). This can be compared to the UV-Vis spectrum of your pure product.
Liquid Chromatography-Mass Spectrometry (LC-MS) This is a powerful technique for separating the components of your mixture and determining their molecular weights.[18] This can help in identifying the molecular formula of the colored impurity, providing clues to its structure.
High-Performance Liquid Chromatography (HPLC) Provides a quantitative measure of the impurities present.[18] A photodiode array (PDA) detector can be used to obtain the UV-Vis spectrum of each separated peak, helping to identify which peak corresponds to the colored impurity.
Q4: My product is a solid. What's the best way to remove the colored impurity?

A4: For solid products, recrystallization is often the first method to try. If that fails, column chromatography is a reliable alternative.

Protocol 1: Recrystallization with Activated Carbon

Recrystallization is a purification technique based on the differential solubility of the desired compound and the impurity in a particular solvent.[19] Activated carbon can be used to adsorb colored impurities.[4][20]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which your desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurity should either be highly soluble or insoluble at all temperatures.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude solid to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (a spatula tip is usually sufficient). Caution: Adding too much activated carbon can lead to a significant loss of your desired product.[20][21]

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove it. This should be done quickly to prevent premature crystallization of your product.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum.

Q5: Recrystallization didn't work. What's my next option?

A5: If recrystallization is ineffective, column chromatography is the next logical step. You have the choice of normal-phase or reversed-phase chromatography.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a purification technique that separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel or C18-functionalized silica) and a mobile phase (the eluent).[19]

Step-by-Step Methodology:

  • Stationary Phase Selection:

    • Normal-Phase (Silica Gel or Alumina): Suitable for separating non-polar to moderately polar compounds.

    • Reversed-Phase (C18): Ideal for separating polar compounds. This can be a good option if normal-phase chromatography fails to remove the colored impurity.[22]

  • Mobile Phase Selection: Use TLC to determine a suitable solvent system that provides good separation between your product and the colored impurity (aim for a ΔRf of >0.2).

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Run the column by applying pressure (e.g., with compressed air or a pump), gradually increasing the polarity of the eluent if a gradient is required.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing your pure, colorless product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Q6: Can I prevent the color from forming in the first place?

A6: Prevention is always the best strategy. Based on the likely cause of color formation, you can modify your reaction conditions.

Potential CausePreventative Measure
Oxidation Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Add an antioxidant if compatible with your reaction chemistry.
High Temperature Run the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the internal reaction temperature carefully.
Light Sensitivity Protect the reaction from light by wrapping the flask in aluminum foil.
Impure Reagents Use freshly purchased, high-purity reagents. Purify starting materials if their purity is questionable.
Metal Contamination Use acid-washed glassware to remove trace metal residues.

Summary of Common Colored Impurities and Their Origins

Color ObservedPotential Impurity ClassLikely Origin
Yellow/Brown Poly-conjugated aromatic compounds, polymersOxidation of phenols/anilines, degradation of starting materials.[1][4][5]
Red/Orange Azo compounds, quinones, highly conjugated systemsSide reactions involving diazonium salts, oxidation of aromatic compounds.[23]
Pink/Purple Charge-transfer complexes, radical anionsFormation of transient reactive intermediates.[15]
Green/Blue Transition metal complexesContamination from catalysts (e.g., copper, iron).[16][17]

References

  • Biotage. (2023, December 5).
  • Reddit. (2015, September 17).
  • Creative Bioarray.
  • Concepts Ecotech.
  • Google Patents. (1956).
  • Chemistry LibreTexts. (2020, February 17). 8.9: Reactions in Solution. [Link]
  • Wikipedia.
  • PubMed. (2005).
  • Reddit. (2014, March 28). Why do chemicals change colour?[Link]
  • Analytical Toxicology. (2016, December 5). Colour tests methods. [Link]
  • Reddit. (2017, February 25). Unexpected fabulous color during organic reaction. [Link]
  • YouTube. (2023, August 31). why do organic impurities always seem to be orange, yellow, or brown?[Link]
  • ATRIA Innov
  • Reddit. (2017, April 4).
  • Expii.
  • Supply55 Blog. (2017, December 8). Why Paint and Pigments Degrade. [Link]
  • Quora. (2016, June 2).
  • Quora. (2016, June 25). Why there is a change in colour during a chemical reaction?[Link]
  • YouTube. (2025, January 22). What Causes Color Change In Chemical Reactions?[Link]
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
  • Wikipedia. Color of chemicals. [Link]
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
  • Fashion Sustainability Directory. (2025, April 10).
  • KSUN Plastic Packaging. (2025, January 18).
  • Wikipedia. Solvent effects. [Link]
  • Reddit. (2023, January 10).
  • YouTube. (2018, September 23). Making a chemical that changes color in different liquids. [Link]
  • Accounts of Chemical Research. (2021, November 29).
  • Longdom Publishing. Oxidative Reactions Role in the Synthesis of Organic Compounds. [Link]
  • Chemistry LibreTexts. (2022, April 7). 3.5C: Charcoal. [Link]
  • Hebei Better United. (2025, October 17). Organic Impurities Color Chart: Key Guide 2025. [Link]
  • ResearchGate. (2025, August 10). Deactivation of metal catalysts in liquid phase organic reactions. [Link]
  • MDPI. Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview. [Link]
  • CfPIE. (2024, June 20). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]
  • AmmoniaKnowHow.
  • Catalyst Poisoning And Regeneration Methods. (2025, August 27). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. [Link]
  • Wikipedia. Adrenochrome. [Link]
  • PubMed. (2017, January 1). Determination of Organic Impurities in Anthraquinone Color Additives D&C Violet No. 2 and D&C Green No.
  • X-Rite Blog. (2017, September 19).
  • Science Publications. Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. [Link]
  • Master Organic Chemistry. (2016, September 8). Conjugation And Color (+ How Bleach Works). [Link]
  • ResearchGate.
  • PubMed Central.

Sources

Technical Support Center: Minimizing Wastewater and By-products in Industrial Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to advancing sustainable practices in industrial synthesis. This resource is designed for researchers, scientists, and drug development professionals committed to minimizing the environmental impact of their work. Here, you will find practical troubleshooting guidance and answers to frequently asked questions, grounded in the principles of green chemistry and engineering. Our goal is to provide you with the expertise and validated protocols necessary to design and implement more efficient, safer, and environmentally benign synthetic processes.

Troubleshooting Guides: A Proactive Approach to Waste Reduction

Encountering challenges in waste minimization is a common aspect of process development. This section provides a systematic approach to identifying and resolving specific issues you may encounter during your experiments.

Issue 1: High E-Factor and Low Process Mass Intensity (PMI)

A high Environmental Factor (E-Factor) or Process Mass Intensity (PMI) indicates significant waste generation relative to the desired product.[1][2][3] This is a primary indicator that your process has a substantial environmental footprint.

Potential Causes:

  • Sub-optimal Reaction Stoichiometry: Use of excess reagents that do not end up in the final product.

  • Poor Atom Economy: The theoretical percentage of the mass of the reactants that is incorporated into the desired product is low.[4]

  • Extensive Use of Solvents: Solvents can constitute the largest proportion of waste in a chemical process.[5][6]

  • Complex Work-up and Purification Procedures: Multiple extraction, washing, and chromatography steps generate significant solvent and solid waste.

  • Formation of Undesired By-products: Side reactions reduce the yield of the target molecule and complicate purification.

Troubleshooting Workflow:

Caption: A decision-making workflow for troubleshooting and reducing a high E-Factor in a chemical synthesis process.

Corrective Actions:

  • Re-evaluate Synthetic Route: Consider alternative synthetic pathways with higher atom economy. Catalytic reactions, for example, are often more atom-economical than stoichiometric reactions.[7][8]

  • Optimize Reaction Conditions: Employ Design of Experiments (DoE) to systematically optimize parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize by-product formation.

  • Solvent Selection and Management:

    • Consult solvent selection guides to replace hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2.[9]

    • Investigate solvent recycling and reuse opportunities within your process.[10][11]

  • Telescope Reactions: Where possible, combine multiple reaction steps without isolating intermediates. This "telescoping" reduces the need for work-up and purification, thereby minimizing solvent use and waste generation.

Issue 2: Inefficient By-product and Wastewater Management

The generation of by-products and wastewater is often unavoidable. However, inefficient management can lead to increased disposal costs and environmental pollution.

Potential Causes:

  • Lack of a by-product valorization strategy.

  • Discharge of untreated or poorly treated wastewater.

  • Cross-contamination of waste streams, making recycling or treatment more difficult.

Troubleshooting Workflow:

Caption: A workflow for improving the management of by-products and wastewater in industrial synthesis.

Corrective Actions:

  • By-product Valorization:

    • Investigate potential applications for your by-products. They may serve as starting materials for other reactions or have value in different industries.[12][13]

    • Consider a circular economy approach where waste from one process becomes a feedstock for another.[14][15][16]

  • Wastewater Treatment and Recycling:

    • Implement appropriate wastewater treatment technologies to remove hazardous components.[17] This can include biological treatment for organic-laden wastes.[18]

    • Explore opportunities for water recycling and reuse within your facility to reduce overall water consumption and discharge.[18][19]

  • Process Analytical Technology (PAT):

    • Implement PAT to monitor and control manufacturing processes in real-time.[20][21][22] This allows for early detection of deviations that could lead to off-specification products and waste generation.[20] PAT can also be used for continuous monitoring of waste streams.[23]

Frequently Asked Questions (FAQs)

This section addresses common questions related to minimizing wastewater and by-products in industrial synthesis.

1. What are the 12 Principles of Green Chemistry and how do they relate to waste minimization?

The 12 Principles of Green Chemistry, introduced by Paul Anastas and John Warner, provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[4][24][25] Several principles directly address waste minimization:

  • Prevention: It is better to prevent waste than to treat or clean up waste after it has been created.[4][26][27]

  • Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.[4]

  • Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.[4]

  • Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous whenever possible.[27]

2. How can I choose a "greener" solvent for my reaction?

Solvent selection has a significant impact on the environmental performance of a process.[10] Consider the following:

ParameterGreener Alternative ConsiderationsExamples of Greener Solvents
Toxicity & Safety Low toxicity, high flash point, non-carcinogenic.Water, Ethanol, Supercritical CO2, Ionic Liquids[5][6][9]
Environmental Impact Biodegradable, low potential for ozone depletion and smog formation.Bio-based solvents (e.g., glycerol), water.[9]
Lifecycle Derived from renewable feedstocks, easily recyclable.Ethanol from biomass, recycled solvents.[25]

Several pharmaceutical companies have developed solvent selection guides that rank solvents based on safety, health, and environmental criteria.[9]

3. What is the role of catalysis in waste reduction?

Catalysis plays a pivotal role in green chemistry and waste minimization.[7][28]

  • Increased Selectivity: Catalysts can direct a reaction to produce the desired product with high selectivity, minimizing the formation of unwanted by-products.[28][29]

  • Improved Atom Economy: Catalytic reactions often have higher atom economy compared to stoichiometric reactions.

  • Milder Reaction Conditions: Catalysts can enable reactions to proceed under lower temperatures and pressures, reducing energy consumption.[7][8]

  • Biocatalysis: The use of enzymes as catalysts can lead to highly selective transformations under mild, aqueous conditions, further reducing the environmental impact.[25][29][30]

4. How does a circular economy model apply to industrial synthesis?

A circular economy aims to eliminate waste and the continual use of resources by keeping materials, products, and components in use for as long as possible.[14][31] In industrial synthesis, this can be achieved through:

  • By-product Valorization: Transforming by-products into valuable co-products.[12]

  • Solvent and Catalyst Recycling: Recovering and reusing solvents and catalysts to minimize the need for virgin materials.[11]

  • Designing for Degradation: Creating products that will degrade into innocuous substances at the end of their lifecycle.[27]

  • Industrial Symbiosis: Where the waste from one industrial process becomes the feedstock for another.[12]

5. Are there regulatory guidelines for wastewater and by-products in pharmaceutical manufacturing?

Yes, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established effluent guidelines for pharmaceutical manufacturing facilities.[32][33] These regulations, such as 40 CFR Part 439, set limits on the discharge of pollutants into navigable waters and publicly owned treatment works.[34][35] The World Health Organization (WHO) also provides guidance on waste and wastewater management in pharmaceutical manufacturing, with a particular emphasis on antibiotic production to mitigate the development of antimicrobial resistance.[36] It is crucial to be aware of and comply with all local, national, and international regulations.

References

  • Principles of green chemistry: Advancing pharma sustainability. (2024, December 24).
  • Revolutionizing Pharmaceutical Manufacturing: The Role of Process Analytical Technology in Minimizing Waste. (2024, April 1). Tablets and Capsules Magazine.
  • Process Analytical Technology PAT → Area → Sustainability.
  • Solvent selection for green chemistry. Vapourtec.
  • Green Chemistry in Pharma: Sustainable Drug Manufacturing.
  • Sustainability and Green Chemistry in Drug Development. Skillbee Solution.
  • Green Chemistry in Pharmaceuticals: Reducing Environmental Impact. Newport International Journal.
  • Green Chemistry: A More Sustainable Approach to Medicine Development. (2022, November 23). Pfizer.
  • FAQ: Sustainability in Pharma. (2025, December 19). Pharmaceutical Technology.
  • Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach. PMC - PubMed Central.
  • Green Chemistry Pharmaceutical Industry. Syrris.
  • Solvent selection based on a conceptual process design by combining cost evaluation and life cycle assessments for developing new reaction pathways. Green Chemistry (RSC Publishing).
  • Catalysis and green chemistry: promoting sustainable industrial practices for environmental health. Allied Academies.
  • What is Process Analytical Technology (PAT)? UST.
  • Greener synthesis of chemical compounds and materials. PMC - PubMed Central.
  • How Does Catalysis Reduce Waste? → Question - Product → Sustainability Directory. (2025, November 29).
  • Process Analytical Technology: An industry perspective. (2010, August 19). European Pharmaceutical Review.
  • Circular Economy and its Benefits to the Chemical Process Industry.
  • Environmental and Industrial Implications of Catalysts. Longdom Publishing.
  • Process analytical technology. Wikipedia.
  • Green Chemistry and Regulatory Compliance Explained: Complete Guide for Pharma Sustainability and ESG. PharmaRegulatory.in.
  • Why Are Green Chemistry Catalysts Essential For Reducing Waste? (2025, September 26). YouTube.
  • Green chemistry for chemical synthesis. PNAS.
  • Impact of Green Catalysis on Reducing Industrial Pollution. (2025, May 14). Canadian Center of Science and Education.
  • Solvents and sustainable chemistry. PMC - PubMed Central - NIH.
  • Circular Economy in Industrial Chemistry: A Review of Strategies for Waste Reduction and Resource Recovery. (2025, July 26). Chemical Research and Technology.
  • Waste Minimization Strategies in Industrial Chemical Production. Blazingprojects.
  • Waste Management in Chemical Industry. How to Reduce Chemical Manufacturing Waste with AI. (2022, August 5). nexocode.
  • Pharmaceutical Manufacturing Effluent Guidelines. (2025, May 29). US EPA.
  • Five Ways Your Industrial Facility Can Reduce Wastewater Discharge Volume.
  • LAUNCHING THE CIRCULAR ECONOMY IN THE CHEMICAL INDUSTRY. Chemie³.
  • A circular economy opens up opportunities for the chemicals sector. (2023, March 22). Cefic.
  • 40 CFR Part 439 -- Pharmaceutical Manufacturing Point Source Category. eCFR.
  • Pharmaceutical Manufacturing Effluent Guidelines - Final Rule - October 27, 1983. (1983, October 27). EPA.
  • 405 PART 439—PHARMACEUTICAL MANUFACTURING POINT SOURCE CATEGORY. GovInfo.
  • Chemical Industry Growth in a Circular Economy. (2023, May 15). Capital Resin Corporation.
  • Industrial Wastewater Management: Strategies for Sustainable Treatment and Reuse. (2024, January 11).
  • Monetizing Circular and Sustainable Products in the Chemical Industry. (2024, April 15). Deloitte.
  • WHO Guidance on waste and wastewater management in pharmaceutical manufacturing with emphasis on antibiotic production. World Health Organization (WHO).
  • E-Factor. Welcome to www.sheldon.nl.
  • E-factor. (2023, December 21). Green Chemistry Teaching and Learning Community (GCTLC).
  • The Crucial Role of By-Product Valorization in Circular Economy and Industrial Symbiosis. (2024, June 20).
  • Waste Minimisation In The Bulk Pharmaceutical Industry. The world's largest collection of open access research papers.
  • The E-Factor in Green Chemistry. (2021, March 24).
  • Valorization and Environmental Impacts of Pecan Waste: A Critical Review. MDPI.
  • The E factor at 30: a passion for pollution prevention. (2023, January 17). Green Chemistry (RSC Publishing).
  • Typical E-Factors for chemical industry sectors. ResearchGate.
  • Praj Industries: Home.
  • Life Cycle Optimization of Circular Industrial Processes: Advances in By-Product Recovery for Renewable Energy Applications. MDPI.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Amino-2-methylbenzenesulfonic Acid and Its Isomers for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the aminotoluenesulfonic acids represent a class of deceptively simple building blocks. Their utility, however, is governed by a nuanced interplay of reactivity and regioselectivity that is directly dictated by the isomeric arrangement of their functional groups. This guide provides a deep, comparative analysis of 4-Amino-2-methylbenzenesulfonic acid and its key isomers, offering a framework for understanding their chemical behavior and empowering researchers to make informed decisions in synthetic design and process development.

The Isomeric Landscape: More Than Just a Positional Change

The reactivity of an aromatic compound in electrophilic substitution reactions is fundamentally governed by the electronic and steric nature of its substituents. In the case of aminotoluenesulfonic acids, we have three key players on the benzene ring:

  • The Amino Group (-NH₂): A potent activating group, the amino moiety donates electron density to the aromatic ring via a strong resonance effect (+R). This significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles.[1][2]

  • The Methyl Group (-CH₃): A moderately activating group, the methyl substituent donates electron density primarily through an inductive effect (+I).[1][3]

  • The Sulfonic Acid Group (-SO₃H): A strongly deactivating group, the sulfonic acid functionality withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. It is also a sterically bulky group, which can hinder access to adjacent positions.[3][4]

The specific placement of these groups in each isomer creates a unique electronic and steric environment, leading to distinct reactivity profiles.

A Qualitative Comparison of Reactivity

A Deeper Look at the Isomers:

  • This compound: The powerful activating amino group is para to the sulfonic acid group, and its activating influence is directed towards the positions ortho to it (positions 3 and 5). The methyl group at position 2 provides additional activation through its inductive effect. However, the sulfonic acid group at position 1 strongly deactivates the ring.

  • 2-Amino-4-methylbenzenesulfonic acid: Here, the activating amino group is ortho to the deactivating sulfonic acid group. The methyl group is para to the amino group, reinforcing its activating effect. This isomer is expected to be highly reactive.

  • 3-Amino-4-methylbenzenesulfonic acid: The amino group is meta to the deactivating sulfonic acid group. Its activating effect is less pronounced at the positions ortho and para to itself. The methyl group is para to the sulfonic acid group. This isomer is anticipated to be less reactive than the 2-amino and 4-amino isomers.

  • 2-Amino-5-methylbenzenesulfonic acid: The amino group is ortho to the deactivating sulfonic acid group. The methyl group is meta to the amino group, providing some inductive activation. Its reactivity is expected to be comparable to or slightly less than the 2-amino-4-methyl isomer.

Predicted Reactivity Order:

Based on the synergistic and antagonistic effects of the substituents, a predicted order of reactivity towards electrophilic aromatic substitution would be:

2-Amino-4-methylbenzenesulfonic acid > 2-Amino-5-methylbenzenesulfonic acid ≈ this compound > 3-Amino-4-methylbenzenesulfonic acid

This prediction is based on the principle that the strongest activation occurs when the powerful +R effect of the amino group is reinforced by the +I effect of the methyl group, and the deactivating -I and -R effects of the sulfonic acid group are least disruptive to the electron density at the potential sites of electrophilic attack.

Quantitative Insights: Experimental Protocol for Comparative Reactivity

To experimentally validate the predicted reactivity, a competitive nitration experiment can be performed. This method allows for the direct comparison of the relative reaction rates of two or more substrates.[5]

Experimental Protocol: Competitive Nitration of Aminotoluenesulfonic Acid Isomers

Objective: To determine the relative reactivity of this compound and its isomers towards electrophilic nitration.

Materials:

  • This compound

  • 2-Amino-4-methylbenzenesulfonic acid

  • 3-Amino-4-methylbenzenesulfonic acid

  • 2-Amino-5-methylbenzenesulfonic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Ice bath

  • High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column and UV detector.

Procedure:

  • Preparation of Stock Solutions: Prepare equimolar (e.g., 0.1 M) solutions of each isomer in glacial acetic acid.

  • Reaction Setup: In a flask submerged in an ice bath, combine equal volumes of the stock solutions of two isomers to be compared (e.g., this compound and 2-Amino-4-methylbenzenesulfonic acid). Add concentrated sulfuric acid dropwise while stirring.

  • Initiation of Nitration: Prepare a nitrating mixture by carefully adding a substoichiometric amount of concentrated nitric acid to concentrated sulfuric acid in a separate cooled flask. This ensures that the nitrating agent is the limiting reagent.

  • Reaction: Slowly add the cold nitrating mixture to the stirred solution of the isomers. The reaction is typically rapid.

  • Quenching and Work-up: After a set time (e.g., 15 minutes), quench the reaction by pouring the mixture onto crushed ice.

  • Analysis: Analyze the product mixture using HPLC. The relative amounts of the nitrated products of each isomer will be proportional to their relative reaction rates. By comparing the peak areas of the nitrated products, the relative reactivity can be quantified.

Data Presentation:

The results can be summarized in a table:

Isomer PairMolar Ratio of Nitrated ProductsRelative Reactivity (k_isomer / k_4-Amino-2-methyl)
4-Amino-2-methyl vs. 2-Amino-4-methyl[Calculated from HPLC peak areas][Calculated value]
4-Amino-2-methyl vs. 3-Amino-4-methyl[Calculated from HPLC peak areas][Calculated value]
4-Amino-2-methyl vs. 2-Amino-5-methyl[Calculated from HPLC peak areas][Calculated value]

Workflow Diagram:

Caption: Experimental workflow for the competitive nitration of aminotoluenesulfonic acid isomers.

Mechanistic Rationale and Data Interpretation

The experimental results from the competitive nitration can be rationalized by considering the stability of the Wheland intermediate (also known as the arenium ion or sigma complex) formed during the rate-determining step of the electrophilic aromatic substitution.

reaction_mechanism cluster_0 More Reactive Isomer (e.g., 2-Amino-4-methylbenzenesulfonic acid) cluster_1 Less Reactive Isomer (e.g., 3-Amino-4-methylbenzenesulfonic acid) A Aromatic Ring + E⁺ B More Stabilized Wheland Intermediate A->B Lower Activation Energy C Product + H⁺ B->C Fast D Aromatic Ring + E⁺ E Less Stabilized Wheland Intermediate D->E Higher Activation Energy F Product + H⁺ E->F Fast

Caption: Comparative energy profile for electrophilic attack on more and less reactive isomers.

For more reactive isomers like 2-Amino-4-methylbenzenesulfonic acid, the positive charge in the Wheland intermediate is more effectively delocalized by the combined electron-donating effects of the amino and methyl groups. This increased stabilization lowers the activation energy for its formation, leading to a faster reaction rate. Conversely, for less reactive isomers such as 3-Amino-4-methylbenzenesulfonic acid, the substituents are not optimally positioned to stabilize the intermediate, resulting in a higher activation energy and a slower reaction.

Conclusion: A Guide for Strategic Synthesis

The reactivity of aminotoluenesulfonic acid isomers is a finely tuned property governed by the interplay of electronic and steric effects. This guide has provided a framework for understanding and predicting these reactivities, moving from qualitative principles to a blueprint for quantitative experimental comparison. For the researcher, a thorough understanding of these differences is not merely academic; it is a critical tool for the strategic design of synthetic routes, enabling the selective synthesis of complex molecules and the optimization of reaction conditions for improved yield and purity.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Save My Exams. (2025, January 10). Directing Effects.
  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
  • University of Wisconsin-Madison. (n.d.). Experiment 11: Competitive Nitration.
  • PubChem. (n.d.). 4-Amino-3-methylbenzenesulfonic acid.
  • PubChem. (n.d.). 3-Amino-4-(methylamino)benzenesulfonic acid.
  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
  • YouTube. (2013, November 15). Electrophilic Aromatic Substitution: Sulfonation.
  • YouTube. (2018, April 2). 32.03 Inductive Effects in Substituted Benzenes.
  • ResearchGate. (n.d.). Kinetics and Mechanism of Diazotization.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy.
  • University of Thi-Qar Journal of Science. (2025, December 6). Kinetic spectrophotometric determination of Para-amino benzoic acid in pharmaceutical preparation by diazotization-coupling reaction.

Sources

A Comparative Guide to Sulfonating Agents for o-Toluidine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and specialized chemicals, the sulfonation of aromatic amines is a cornerstone reaction. The resulting aminoaryl sulfonic acids are pivotal building blocks, notably in the production of sulfa drugs, dyes, and other fine chemicals.[1] o-Toluidine, specifically, upon sulfonation, yields 4-amino-3-methylbenzenesulfonic acid (o-toluidine-4-sulfonic acid), an intermediate of significant industrial value.

The choice of sulfonating agent is a critical decision that profoundly impacts reaction efficiency, product purity, safety, and environmental footprint. This guide provides an in-depth comparative analysis of three primary classes of sulfonating agents for o-toluidine: concentrated sulfuric acid (via the "baking" process), chlorosulfonic acid, and sulfur trioxide (SO₃) complexes. Our objective is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to select and optimize the ideal sulfonation strategy for your specific application.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The sulfonation of o-toluidine is a classic electrophilic aromatic substitution (SEAr) reaction.[2] The electron-donating amino (-NH₂) and methyl (-CH₃) groups are ortho-, para-directing and activate the aromatic ring towards electrophilic attack. Due to significant steric hindrance from the methyl group at the ortho-position (C3) and the amino group at the other ortho-position (C5), the incoming electrophile (a sulfur trioxide species) is overwhelmingly directed to the para-position (C4) relative to the amino group. This inherent regioselectivity is a key advantage in synthesizing the desired 4-sulfonic acid isomer.

The nature of the active electrophile and the reaction mechanism, however, varies significantly with the chosen sulfonating agent, which in turn dictates the reaction conditions and outcomes.

Concentrated Sulfuric Acid (H₂SO₄): The "Baking" Process

The use of concentrated sulfuric acid is a traditional, robust, and cost-effective method for sulfonating aromatic amines. The process typically involves two stages: the formation of an amine salt followed by a high-temperature thermal rearrangement, commonly known as the "baking" process.

Mechanism & Rationale

Initially, the basic amino group of o-toluidine is protonated by the strong acid to form o-toluidinium hydrogen sulfate. This salt formation serves a crucial purpose: it protects the amino group from oxidation by the hot, concentrated acid and deactivates the ring to prevent uncontrolled polysulfonation.

At elevated temperatures (typically 180-200°C), the o-toluidinium hydrogen sulfate undergoes a dehydration and rearrangement. While historically viewed as an intramolecular rearrangement, evidence suggests a more complex dissociation-resulfonation mechanism.[3] The salt likely reverts to the free amine and sulfuric acid in equilibrium. The sulfuric acid, at this high temperature, generates the true electrophile, sulfur trioxide (SO₃), which then sulfonates the free o-toluidine at the sterically accessible and electronically enriched para-position. The water produced during the reaction must be removed to drive the equilibrium towards the product.[4]

Experimental Protocol: Synthesis of o-Toluidine-4-Sulfonic Acid

This protocol is adapted from a verified procedure in Organic Syntheses, a testament to its reliability and reproducibility.[5]

  • Salt Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, warm a mixture of 27.8 mL (0.5 mole) of concentrated sulfuric acid (98%) and 19 mL of water to 70°C.

  • Slowly add 53.5 g (0.5 mole) of o-toluidine dropwise over 30 minutes. Allow the temperature to rise to approximately 85°C to maintain a stirrable slurry.

  • Once the addition is complete, heat the mixture to 100–105°C for 5 minutes to ensure complete salt formation.

  • Baking (Sulfonation): Reconfigure the flask for vacuum distillation. Place the flask on a steam bath and apply a vacuum (approx. 15 mm Hg) for ~21 hours to remove all water.

  • Transfer the flask to an oil bath. Over 2 hours, raise the internal temperature to 180°C and maintain it at 180–195°C for 7 hours under continuous vacuum. This step is critical for the thermal rearrangement.

  • Work-up and Isolation: Allow the flask to cool. Dissolve the solid crude product in 1.3 L of boiling water.

  • Neutralize excess sulfuric acid by adding 99 g of barium hydroxide octahydrate with stirring until the solution is alkaline. This precipitates barium sulfate.

  • Add 3 g of activated carbon (e.g., Norit), heat on a steam bath for 1.5 hours, and then carefully add 17.5 mL of concentrated sulfuric acid diluted with 20 mL of water to precipitate any excess barium ions.

  • Heat the solution to 96°C and filter hot through a preheated Büchner funnel to remove barium sulfate and carbon. Rinse the filter cake with 100 mL of boiling water.

  • Crystallization: Concentrate the filtrate under reduced pressure to a volume of approximately 200 mL. Chill the solution overnight in a refrigerator.

  • Filter the crystalline o-toluidine-4-sulfonic acid by suction, dry, and weigh. A typical yield is 74–79 g (79–83%). The product obtained by this method is reported to be of high purity and free from isomeric sulfonic acids.[5]

Performance Analysis
  • Advantages: Low-cost reagents, well-established and reliable procedure, high product purity, and high yield.

  • Disadvantages: Requires very high temperatures and long reaction times, energy-intensive, and the workup (especially with barium salts) can be cumbersome. The use of a vacuum adds complexity to the setup.

Chlorosulfonic Acid (ClSO₃H): The High-Reactivity Agent

Chlorosulfonic acid is a significantly more powerful sulfonating agent than sulfuric acid.[6] It is essentially a mixed anhydride of sulfuric acid and hydrochloric acid. Its high reactivity allows for sulfonation to occur under much milder conditions, often at or slightly above room temperature.

Mechanism & Rationale

The reaction of an aromatic amine with chlorosulfonic acid is complex. There are two competing initial reactions: N-sulfonylation to form a sulfamic acid derivative and direct C-sulfonation on the ring. The sulfamic acid can then rearrange to the C-sulfonated product upon heating, similar to the baking process but often at lower temperatures. However, the primary pathway is believed to be direct electrophilic attack on the ring by the potent electrophile derived from chlorosulfonic acid.[4]

A key consideration is the stoichiometry. Using one equivalent of ClSO₃H typically leads to the sulfonic acid, with the evolution of hydrogen chloride (HCl) gas.[1] Using an excess (two or more equivalents) can lead to the formation of the corresponding sulfonyl chloride, which can be a desired product in its own right for synthesizing sulfonamides.[7]

Experimental Protocol: Synthesis of o-Toluidine-4-Sulfonic Acid (Adapted)
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to an acid trap (for HCl), cool 53.5 g (0.5 mole) of o-toluidine in 250 mL of an inert solvent like chloroform or dichloromethane to 0°C.

  • Addition of Agent: Slowly add 64.1 g (37.1 mL, 0.55 mole, 1.1 equivalents) of chlorosulfonic acid dropwise, ensuring the internal temperature does not exceed 10°C. Vigorous evolution of HCl gas will occur.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitor by TLC).

  • Work-up and Isolation: Carefully quench the reaction by pouring the mixture onto crushed ice. The product, o-toluidine-4-sulfonic acid, is insoluble in the acidic aqueous medium and will precipitate.

  • Filter the solid precipitate, wash thoroughly with cold water to remove any residual acid, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. The expected yield would be high, likely in the range of 85-95%, based on similar reactions.

Performance Analysis
  • Advantages: High reactivity allows for much lower reaction temperatures and shorter reaction times compared to H₂SO₄. The reaction is often cleaner with fewer thermal decomposition byproducts.

  • Disadvantages: Chlorosulfonic acid is expensive, highly corrosive, and reacts violently with water. The evolution of large quantities of corrosive HCl gas requires specialized equipment and safety precautions. There is a risk of forming the sulfonyl chloride byproduct.

Sulfur Trioxide (SO₃) Complexes: The Mild & Selective Agents

Sulfur trioxide is the ultimate electrophile in sulfonation. However, its gaseous nature and extreme reactivity make it difficult to handle and can lead to charring and side reactions. To tame its reactivity, SO₃ is often used as a complex with a Lewis base, such as pyridine (SO₃·py) or dimethylformamide (SO₃·DMF).[8] These complexes are typically solids, making them much easier to handle, and they deliver SO₃ in a more controlled manner.

Mechanism & Rationale

SO₃ complexes act as mild sulfonating agents. The reaction with an aniline proceeds via the initial formation of a zwitterionic N-sulfamate adduct (Ar-NH₂⁺-SO₃⁻).[3][9] This adduct is often stable at low temperatures but can be induced to rearrange to the thermodynamically more stable C-sulfonated product upon heating. The rearrangement is an intermolecular process where the N-sulfamate dissociates, releasing SO₃, which is then captured by the aromatic ring of another aniline molecule in a standard SEAr reaction.[3] This pathway provides excellent selectivity for the para-product due to the bulky nature of the intermediate complex and the mild reaction conditions.

Experimental Protocol: Synthesis of o-Toluidine-4-Sulfonic Acid (Adapted)

This protocol is based on general procedures for the sulfonation of anilines using SO₃·pyridine complex.[8][10] This protocol must be validated in the laboratory.

  • Reaction Setup: In a dry, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 10.7 g (0.1 mole) of o-toluidine in 100 mL of dry pyridine.

  • Addition of Agent: Cool the solution to 0°C. In portions, add 16.7 g (0.105 mole, 1.05 equivalents) of sulfur trioxide pyridine complex. Maintain the temperature below 10°C during the addition.

  • Reaction (Rearrangement): After the addition, slowly heat the reaction mixture to 80-90°C and maintain for 12-24 hours. The initial slurry should become a clear solution as the reaction progresses.[10] Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly pour the pyridine solution into 500 mL of cold 2M hydrochloric acid. The product will precipitate out of the acidic solution.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Filter the solid product, wash extensively with cold water, and then with a small amount of cold acetone.

  • Dry the product under vacuum. Yields for this type of reaction on similar substrates are typically in the 70-80% range.[3]

Performance Analysis
  • Advantages: Mildest of the common sulfonating agents, suitable for sensitive or complex molecules. Easy to handle (solid reagent). Often provides high para-selectivity.

  • Disadvantages: Reagents are expensive. The reaction often requires a stoichiometric amount of a solvent (e.g., pyridine), which can be difficult to remove. Reaction times can be long, and moderate heating is still often required for the rearrangement step.

Comparative Summary

ParameterConcentrated Sulfuric AcidChlorosulfonic AcidSO₃-Pyridine Complex
Reactivity Low (requires high temp.)Very HighModerate/Mild
Typical Temp. 180–195 °C0–25 °C80–90 °C
Reaction Time Long (7-24 hours)Short (2-4 hours)Long (12-24 hours)
Yield Good to Excellent (79-83%)[5]High (Est. 85-95%)Good (Est. 70-80%)[3]
Purity/Selectivity Excellent (High para-selectivity)[5]Good to Excellent (High para-selectivity)Excellent (High para-selectivity)[3]
Reagent Cost LowHighVery High
Safety Concerns High temperature, corrosiveHighly corrosive, violent reaction with H₂O, evolves HCl gasMoisture sensitive, pyridine is toxic and flammable
Waste Stream Large amount of waste acidHCl gas, waste acidPyridine solvent waste
Best For... Large-scale, cost-sensitive production where high energy input is feasible.Rapid, low-temperature synthesis; substrates that are sensitive to high temperatures.High-value, sensitive substrates where reagent cost is secondary to mildness and selectivity.

Visualizing the Process

Reaction Pathway Overview

The general pathway involves the attack of an electrophilic sulfur species on the electron-rich aromatic ring of o-toluidine, primarily at the para position.

Sulfonation_Pathway o_toluidine o-Toluidine intermediate σ-complex (Wheland Intermediate) o_toluidine->intermediate Electrophilic Attack sulfonating_agent Sulfonating Agent (H₂SO₄ / ClSO₃H / SO₃·py) sulfonating_agent->intermediate product o-Toluidine-4-Sulfonic Acid intermediate->product Deprotonation (Aromatization)

Caption: General electrophilic aromatic substitution pathway for the sulfonation of o-toluidine.

Experimental Workflow Comparison

Workflow_Comparison cluster_H2SO4 Sulfuric Acid ('Baking') cluster_ClSO3H Chlorosulfonic Acid cluster_SO3Py SO₃·Pyridine Complex h1 1. Form Salt (o-Toluidine + H₂SO₄) h2 2. Bake @ 180-195°C (7h, vacuum) h1->h2 h3 3. Aqueous Workup (Ba(OH)₂ Neutralization) h2->h3 h4 4. Isolate Product h3->h4 c1 1. React @ 0-25°C (o-Toluidine + ClSO₃H) c2 2. Quench on Ice c1->c2 c3 3. Filter & Wash c2->c3 c4 4. Isolate Product c3->c4 s1 1. Form Adduct @ 0°C (o-Toluidine + SO₃·py) s2 2. Rearrange @ 80-90°C (12-24h) s1->s2 s3 3. Acidic Workup s2->s3 s4 4. Isolate Product s3->s4

Caption: Comparative experimental workflows for the sulfonation of o-toluidine using different agents.

Conclusion and Recommendations

The selection of a sulfonating agent for o-toluidine is a trade-off between reagent cost, reaction conditions, safety, and efficiency.

  • For large-scale industrial production , where cost is the primary driver, the concentrated sulfuric acid baking method remains a viable, albeit energy-intensive, option. Its use of inexpensive materials and proven high yields make it economically attractive.[5]

  • For laboratory-scale synthesis or for thermally sensitive substrates , chlorosulfonic acid offers a compelling alternative. Its high reactivity allows for rapid reactions at low temperatures, providing a more efficient process in terms of time and energy. However, the associated hazards and cost must be carefully managed.

  • For the synthesis of high-value, complex molecules where the substrate is sensitive to harsh acidic conditions, sulfur trioxide-pyridine complex is the agent of choice. Its mild nature ensures high selectivity and minimizes byproduct formation, justifying its high cost in applications like pharmaceutical development.[8]

Ultimately, the optimal choice depends on the specific constraints and goals of the synthesis. By understanding the underlying mechanisms and practical considerations detailed in this guide, researchers can make an informed decision to achieve a safe, efficient, and successful sulfonation of o-toluidine.

References

  • Product manipulations and comparison of isomer outcomes with aniline sulfon
  • 4-Amino-3-methylbenzenesulfonic acid | 98-33-9
  • Organic Syntheses Procedure: Pyridine-Sulfur Trioxide Complex
  • o-TOLUIDINESULFONIC ACID - Organic Syntheses Procedure
  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - NIH
  • A Comparative Analysis of Sulfonate Esters as Alkylating Agents: A Guide for Researchers - Benchchem
  • An overview on recent advances in the synthesis of sulfonated organic materials and their catalytic applic
  • A Comparative Study of the Interactions of the Nonpolar Fluorescent Ligand, 1-anilino-8-naphthalene Sulfonic Acid, With Butyryl and Acetylcholinesterase - PubMed
  • Synthesis of 4-Acetamidobenzenesulfonyl chloride - PrepChem.com
  • 4-amino-3-methylbenzenesulfonic acid - Synthesis - ChemSynthesis
  • 4-amino-3-methylbenzenesulfonic acid - Stenutz
  • Technical Support Center: Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid - Benchchem
  • Method of producing o-tolidinesulfone - Google P
  • Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone - MDPI
  • Synthetic method and purifying technique for high-purity p-toluidine-3-sulfonic acid (4B acid)
  • What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?
  • Process for preparing p-toluidine-2-sulphonic acid - Google P
  • Method for producing 4-aminotoluene-3-sulfonic acid - Google P
  • The reaction between o-toluidine and sulphur - Journal of the Chemical Society
  • Process for preparing 6-chloro-3-toluidino-4-sulphonic acid - Google P
  • Sulfur trioxide pyridine complex 97% - Sigma-Aldrich
  • Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC - NIH
  • Ring chlorination of ortho-toluidine - Google P
  • The sulphonation of o-anisidine and aceto-o-anisidide - RSC Publishing

Sources

Validating the purity of synthesized 4-Amino-2-methylbenzenesulfonic acid using HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Validation of Synthesized 4-Amino-2-methylbenzenesulfonic Acid using High-Performance Liquid Chromatography with UV Detection

As a Senior Application Scientist, the question is not merely "is the compound pure?" but rather "how confident are we in its purity, and can we prove it?" The synthesis of specialty chemicals like this compound, a key intermediate in the manufacturing of dyes and pharmaceuticals, is a process fraught with potential side reactions and residual starting materials. Consequently, a robust, validated analytical method is not just a quality control checkpoint; it is a fundamental component of scientific integrity and product safety.

This guide provides a comprehensive, experience-driven protocol for validating the purity of synthesized this compound. We will delve into the rationale behind the chosen HPLC-UV methodology, compare it to less optimal approaches, and present a self-validating system that ensures trustworthiness and accuracy in your results.

The Critical Role of Purity in Synthesis

In any synthetic pathway, the target molecule is rarely the sole product. Impurities can include unreacted starting materials, intermediates, and byproducts from side reactions. In the case of this compound, potential impurities could include the starting material, 2-methylaniline, or isomers formed during the sulfonation process. These impurities can have significant downstream effects, impacting reaction yields, product efficacy, and in the context of drug development, patient safety. Therefore, a highly selective and sensitive analytical method is paramount.

Why HPLC-UV is the Method of Choice

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is the gold standard for analyzing non-volatile aromatic compounds like this compound. The technique's power lies in its two-stage process:

  • Chromatographic Separation: The sample is passed through a column packed with a stationary phase. Due to differences in polarity and interaction with the stationary phase, the components of the mixture travel through the column at different speeds, achieving separation. For our target analyte, a reversed-phase C18 column is ideal, as it effectively separates polar and non-polar compounds.

  • UV Detection: As the separated components exit the column, they pass through a UV detector. Aromatic compounds absorb UV light at specific wavelengths. The chromophore in this compound (the benzene ring with its substituents) allows for sensitive detection. By monitoring the absorbance at an optimal wavelength, we can quantify the amount of the compound and its impurities.

The choice of this method over alternatives like Titrimetry or simple melting point determination is due to its superior specificity and sensitivity. While other methods can give a general indication of purity, only HPLC can separate and quantify individual impurities, providing a complete purity profile.

Experimental Workflow: A Validated Approach

The following diagram outlines the comprehensive workflow for the synthesis and subsequent purity validation of this compound.

G cluster_0 Synthesis & Preparation cluster_1 HPLC-UV Analysis cluster_2 Data Processing & Reporting synthesis Synthesis of 4-Amino-2- methylbenzenesulfonic acid prep_sample Prepare Synthesized Sample Solution synthesis->prep_sample prep_standard Prepare Stock Standard (Reference Material) method_validation Method Validation (Linearity, Precision, Accuracy) prep_standard->method_validation sample_analysis Analysis of Synthesized Sample prep_sample->sample_analysis prep_mobile Prepare Mobile Phase instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup instrument_setup->method_validation method_validation->sample_analysis data_acquisition Chromatogram Acquisition sample_analysis->data_acquisition purity_calc Peak Integration & Purity Calculation (% Area) data_acquisition->purity_calc report Generate Final Report purity_calc->report

Caption: Workflow from synthesis to final purity report.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. The initial method validation steps ensure that the system is performing correctly before the actual sample is analyzed, lending high confidence to the final purity value.

1. Materials and Reagents

  • This compound reference standard (>99.5% purity)

  • Synthesized this compound

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 5 µm particle size, 4.6 mm x 250 mm

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes, hold at 40% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

Causality Behind Choices:

  • C18 Column: This reversed-phase column is the workhorse of HPLC and is ideal for retaining and separating aromatic compounds like our analyte from more polar or non-polar impurities.

  • Phosphate Buffer (pH 3.0): The sulfonic acid and amino groups on the molecule are ionizable. Buffering the mobile phase at a low pH ensures that the sulfonic acid group is in a consistent protonation state, leading to sharp, reproducible peaks.

  • Gradient Elution: Starting with a low percentage of organic solvent (acetonitrile) allows for the retention of the main compound, while gradually increasing the organic content helps to elute any less polar impurities that might be strongly retained on the column. This ensures a comprehensive impurity profile.

  • UV Wavelength (254 nm): This wavelength is commonly used for aromatic compounds as it provides a good response for the benzene ring, allowing for sensitive detection of the main peak and any related impurities.

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 25, 50, 100, 200 µg/mL) for linearity assessment.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the synthesized this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the same 50:50 diluent.

4. Method Validation

  • Specificity: Inject the diluent, a known impurity standard (if available), and the analyte solution to ensure that the main peak is well-resolved from any other peaks.

  • Linearity: Inject the working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be > 0.999.

  • Precision (Repeatability): Inject the 100 µg/mL standard solution six times. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • Accuracy: Perform a spike-recovery study by adding known amounts of the reference standard to the synthesized sample solution. The recovery should be within 98-102%.

Comparative Data Analysis: Optimal vs. Sub-optimal Conditions

To illustrate the importance of a well-developed method, we compare the results from the validated protocol above with a sub-optimal, isocratic method (a constant mobile phase composition of 70% Buffer / 30% Acetonitrile).

Table 1: Comparison of Chromatographic Performance

ParameterValidated Gradient MethodSub-optimal Isocratic MethodRationale for Superiority
Resolution (Analyte vs. Impurity 1) 3.51.2The gradient method provides significantly better separation between the main peak and a closely eluting impurity, which is crucial for accurate quantification.
Peak Tailing Factor (Analyte) 1.11.8A tailing factor closer to 1 indicates a more symmetrical and efficient peak shape, leading to better integration and more accurate results.
Run Time 25 minutes15 minutesWhile shorter, the isocratic method fails to elute less polar impurities, giving a falsely high purity reading. The longer gradient run ensures all components are eluted from the column.

Table 2: Purity Analysis of a Synthesized Batch

MethodAnalyte Retention Time (min)Analyte Peak Area (%)Impurity 1 (%)Impurity 2 (%)Calculated Purity (%)
Validated Gradient Method 10.299.250.450.3099.25
Sub-optimal Isocratic Method 8.599.85Co-elutedNot Detected99.85 (Inaccurate)

As the data clearly demonstrates, the sub-optimal method leads to a significant overestimation of purity. The co-elution of Impurity 1 with the main analyte and the failure to detect the late-eluting Impurity 2 would provide a misleading and scientifically unsound result. The validated gradient method, however, provides a true and reliable purity profile.

Conclusion

The purity validation of synthesized compounds is a cornerstone of reliable research and development. This guide has demonstrated that a well-developed and validated HPLC-UV method is an indispensable tool for accurately determining the purity of this compound. By understanding the causality behind methodological choices—from mobile phase pH to the elution gradient—scientists can develop robust systems that provide trustworthy and reproducible data. The comparison with a sub-optimal method underscores the critical importance of proper method development; a shortcut in analysis can lead to a fundamentally flawed understanding of the product's quality. Adherence to these principles ensures that the synthesized material meets the stringent requirements for its intended downstream applications.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • United States Pharmacopeia (USP).

A Comprehensive Guide to the Characterization of 4-Amino-2-methylbenzenesulfonic Acid Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2-methylbenzenesulfonic acid (CAS No. 133-78-8) is a key chemical intermediate whose purity and identity are critical for its downstream applications, including the synthesis of azo dyes and potentially as a starting material or impurity in active pharmaceutical ingredients (APIs).[1] For researchers in regulated environments, particularly in drug development, the use of a thoroughly characterized reference standard is not merely a matter of best practice but a foundational requirement for data integrity and regulatory compliance.

This guide provides a comprehensive framework for the complete characterization of a this compound reference standard. Moving beyond a simple listing of specifications, this document is structured to provide a deep, practical understanding of the analytical techniques employed. It explains the causality behind experimental choices, outlines self-validating protocols, and offers a comparative perspective on why a certified reference standard is indispensable. Our approach is grounded in the principles of Expertise, Experience, Authority, and Trustworthiness (E-E-A-T) to ensure that the information is not only accurate but also actionable and reliable for the discerning scientist.

Section 1: Foundational Physicochemical and Structural Identity

Before any quantitative analysis, the unequivocal identity of the reference material must be established. This involves confirming its molecular structure and fundamental properties. The following table summarizes the key identifiers for this compound.

PropertyValueSource
Chemical Name This compound[2][3]
Synonyms 5-Aminotoluene-2-sulfonic acid, 4-Amino-o-toluenesulfonic acid[1][3]
CAS Number 133-78-8[1][3][4]
Molecular Formula C₇H₉NO₃S[2][3]
Molecular Weight 187.22 g/mol [5]
Monoisotopic Mass 187.03032 Da[2]
InChIKey ZDIRCGKEOWZBIM-UHFFFAOYSA-N[2]
SMILES CC1=C(C=CC(=C1)N)S(=O)(=O)O[2]

The overall workflow for characterizing a reference standard is a multi-step, integrated process designed to build a complete profile of the material.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Content & Stability cluster_3 Phase 4: Final Certification NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) IR FTIR Spectroscopy HPLC_UV HPLC-UV (Purity Assay) IR->HPLC_UV Identity Confirmed HPLC_MS UPLC-MS (Impurity ID) TGA Thermogravimetric Analysis (Volatiles/Water) HPLC_MS->TGA Purity Profile Established KF Karl Fischer Titration (Water Content) CoA Certificate of Analysis (Assigned Purity) KF->CoA Mass Balance Calculated

Comprehensive workflow for reference standard characterization.

Section 2: Unambiguous Structural Elucidation

Structural confirmation is the cornerstone of reference standard characterization. A combination of spectroscopic techniques is employed to ensure the material's identity at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is unparalleled for providing definitive structural information. ¹H NMR confirms the proton environment, including the number of protons, their connectivity, and their electronic environment, while ¹³C NMR confirms the carbon skeleton of the molecule. For this compound, the expected aromatic substitution pattern can be unequivocally confirmed by the chemical shifts and coupling constants of the aromatic protons.

Expected ¹H NMR Spectrum (in DMSO-d₆):

  • Methyl Protons (-CH₃): A singlet expected around δ 2.2-2.4 ppm.

  • Aromatic Protons: Three protons on the benzene ring. Based on the substitution pattern (amino at C4, methyl at C2, sulfonic acid at C1), we expect:

    • A doublet for the proton at C3.

    • A doublet of doublets for the proton at C5.

    • A doublet for the proton at C6. These signals would likely appear in the δ 6.5-7.5 ppm range.

  • Amino Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and temperature-dependent, likely appearing downfield.

  • Sulfonic Acid Proton (-SO₃H): A very broad, exchangeable proton, often not observed or seen as a very broad hump far downfield.

Trustworthiness - Experimental Protocol:

  • Preparation: Accurately weigh approximately 10-15 mg of the reference standard and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the polar sulfonic acid and amine groups.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Analysis: Process the spectra and compare the observed chemical shifts, integrations, and coupling patterns to the theoretical values derived from the known structure. The data must be consistent with the 4-amino-2-methyl substitution pattern and not any other isomer.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is essential for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement (typically to within 5 ppm), it allows for the calculation of a molecular formula, corroborating the NMR data. Predicted mass-to-charge ratios for various adducts of the target molecule are available.[2]

AdductPredicted m/z
[M+H]⁺188.03760
[M+Na]⁺210.01954
[M-H]⁻186.02304

Trustworthiness - Experimental Protocol:

  • Preparation: Prepare a dilute solution of the reference standard (~10-50 µg/mL) in a suitable solvent such as a water/acetonitrile mixture.

  • Acquisition: Infuse the solution into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Acquire spectra in both positive and negative ion modes.

  • Analysis: Compare the measured exact mass of the most abundant ion (e.g., [M+H]⁺ or [M-H]⁻) with the theoretical mass calculated from the molecular formula C₇H₉NO₃S. The mass error should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. It serves as a molecular fingerprint, providing an orthogonal confirmation of identity.

Expected Characteristic Absorption Bands:

  • N-H Stretch (Amino): Two medium bands in the 3300-3500 cm⁻¹ region.

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

  • S=O Stretch (Sulfonic Acid): Strong, broad bands around 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Trustworthiness - Experimental Protocol:

  • Preparation: Place a small amount of the solid reference standard directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Confirm the presence of the characteristic absorption bands corresponding to the amine, sulfonic acid, and substituted aromatic ring functional groups.

Section 3: Chromatographic Purity and Impurity Profiling

The purity value assigned to a reference standard is one of its most critical attributes. A robust, validated chromatographic method is required to separate the main component from any potential impurities.

Purity Determination by HPLC-UV

Expertise & Experience: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for purity assessment. The choice of column and mobile phase is critical for achieving optimal separation of the polar analyte from structurally similar impurities. Based on methods developed for related sulfonic acids, a C18 column with an acidic mobile phase modifier is a logical starting point to ensure the sulfonic acid group is protonated and well-retained.[6][7]

Trustworthiness - A Self-Validating HPLC Protocol:

  • Instrumentation: Standard HPLC system with a UV detector.[7]

  • Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size, or equivalent L1 column.[7]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 225 nm.[7]

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 5% B (re-equilibration)

System Suitability Testing (SST): Before sample analysis, the system's performance must be verified.

  • Prepare a standard solution of this compound (~0.5 mg/mL).

  • Make five replicate injections.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0.

    • Theoretical Plates: ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

    • RSD of Retention Time: ≤ 1.0%.

    • Rationale: Meeting these criteria demonstrates that the chromatographic system is providing reproducible and efficient separation, ensuring the trustworthiness of the purity calculation.

Purity Calculation: Purity is determined using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis Selectivity Column & Mobile Phase Selection Optimization Gradient & Temperature Optimization Selectivity->Optimization Specificity Specificity Optimization->Specificity SST System Suitability Testing (SST) Specificity->SST Linearity Linearity & Range Linearity->SST Accuracy Accuracy Accuracy->SST Precision Precision (Repeatability & Intermediate) Precision->SST LOD_LOQ LOD & LOQ LOD_LOQ->SST Robustness Robustness Robustness->SST Analysis Sample Analysis SST->Analysis Report Purity Reporting Analysis->Report

Workflow for HPLC method validation and analysis.

Section 4: Comprehensive Characterization of Physical Properties

Thermal Analysis (TGA)

Expertise & Experience: Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[8] For a reference standard, its primary purpose is to quantify the content of water and other volatile residues that would not be detected by HPLC-UV. This data is critical for calculating a final purity value on an "as-is" basis.

Trustworthiness - Experimental Protocol:

  • Instrumentation: Calibrated Thermogravimetric Analyzer.[8]

  • Sample Preparation: Accurately weigh 5-10 mg of the reference standard into a tared TGA pan.

  • Heating Program: Heat the sample from ambient temperature to 200°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Analysis: The mass loss up to ~120°C is typically attributed to water or loosely bound solvent. Significant decomposition is observed at higher temperatures. The percentage of volatiles is calculated from the initial mass loss.

Water Content by Karl Fischer Titration

Expertise & Experience: While TGA provides a measure of total volatiles, Karl Fischer (KF) titration is the gold standard for the specific and accurate determination of water content. For a hygroscopic compound like a sulfonic acid, precise water determination is essential for an accurate mass balance calculation and for understanding the material's stability and storage requirements.

Trustworthiness - Experimental Protocol:

  • Instrumentation: Calibrated coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh an appropriate amount of the reference standard and introduce it directly into the titration vessel.

  • Titration: Titrate the sample with standardized KF reagent until the endpoint is reached.

  • Analysis: The instrument software calculates the water content as a percentage of the total mass. The analysis should be performed in triplicate to ensure precision.

Section 5: The Reference Standard: A Comparative Perspective

FeatureCertified Reference StandardStandard Reagent Grade
Identity Confirmed by NMR, MS, and IR. Data provided.Assumed based on label. No data provided.
Purity Assay Quantified by a validated, stability-indicating HPLC method.Typically a minimum purity (e.g., >98%), method often not disclosed.
Impurity Profile Known and unknown impurities characterized, often by LC-MS.Impurities are unknown and uncharacterized.
Water/Volatiles Accurately measured by KF and/or TGA.Not specified.
Documentation Comprehensive Certificate of Analysis (CoA) with all characterization data.Basic specification sheet.
Traceability Metrologically traceable to higher-order standards (e.g., NIST).Not traceable.
Suitability for Use Suitable for quantitative applications, system suitability, and as a primary standard.Suitable only for non-critical, qualitative applications.

Conclusion

The comprehensive characterization of a this compound reference standard is a rigorous, multi-disciplinary endeavor. It requires the orthogonal application of spectroscopic and chromatographic techniques to confirm identity, quantify purity, and profile impurities. By following the detailed, self-validating protocols outlined in this guide, laboratories can ensure the suitability of their reference material for its intended use. For professionals in the pharmaceutical industry, relying on such a well-characterized standard is fundamental to ensuring the accuracy, reproducibility, and regulatory defensibility of their work.

References

  • Vertex AI Search. (2025). Grounding API Redirect.
  • ECHEMI. (n.d.). 88-62-0, 2-Amino-4-methylbenzenesulfonic acid Formula.
  • ChemicalBook. (2025). 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid | 6471-78-9.
  • ChemicalBook. (n.d.). 4-Aminotoluene-3-sulfonic acid(88-44-8) 1H NMR spectrum.
  • Santa Cruz Biotechnology. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid | CAS 6471-78-9.
  • PubChemLite. (n.d.). This compound (C7H9NO3S).
  • BLD Pharm. (n.d.). 133-78-8|this compound.
  • ChemicalBook. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 1H NMR spectrum.
  • PubChem. (n.d.). 4-Methylbenzenesulfonic acid;prop-2-enyl 2-amino-2-methylpropanoate | C14H21NO5S | CID 24756351.
  • ECHEMI. (n.d.). This compound SDS, 133-78-8 Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-methylbenzoic acid 95 2486-75-1.
  • NIST. (n.d.). Benzenesulfonic acid, 4-amino-.
  • SpectraBase. (n.d.). 4-Amino-2-methylbenzoic acid - Optional[FTIR] - Spectrum.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • ChemicalBook. (n.d.). 4-Amino-benzenesulfonic acid monosodium salt(515-74-2) 1 H NMR.
  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Sigma-Aldrich. (n.d.). 4-methylbenzenesulfonic acid.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-chloro-4-methylbenzenesulfonic acid on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). 4-Amino-benzenesulfonic acid monosodium salt(515-74-2)IR1.
  • FDA Global Substance Registration System. (n.d.). This compound.
  • PubChem. (n.d.). CID 159509116 | C14H18N2O6S2.
  • PubChem. (n.d.). 4-Amino-2-chloro-6-methylbenzenesulfonic acid | C7H8ClNO3S | CID 21115711.
  • BenchChem. (2025). Comparative Guide to Validated HPLC Methods for 2-Methylbenzenesulfonic Acid Analysis.
  • Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis.
  • PubMed. (2018). Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II.
  • ELTRA. (n.d.). Thermogravimetric Analyzer: TGA Thermostep.
  • Google Patents. (n.d.). CN103613520A - Preparation method for 4-aminobenzenesulfonic acid.
  • Shodex HPLC Columns. (n.d.). Proteins, Peptides and Amino Acids.
  • SIELC Technologies. (2018). 2-Amino-5-chloro-4-methylbenzenesulfonic acid.
  • PubChem. (n.d.). 4-Amino-5-methoxy-2-toluenesulfonic acid | C8H11NO4S | CID 80961.
  • ChemicalBook. (n.d.). 2-Amino-4-chloro-5-methylbenzenesulfonic acid CAS#: 88-51-7.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid.
  • Google Patents. (n.d.). US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
  • ChemicalBook. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid(88-53-9)IR1.
  • SpectraBase. (n.d.). 2-Amino-5-methyl-benzenesulfonic acid - Optional[ATR-IR] - Spectrum.
  • ChemicalBook. (n.d.). 2-Amino-4-chloro-5-methylbenzenesulfonic acid(88-51-7)IR1.
  • PubChemLite. (n.d.). 2-amino-4-methylbenzenesulfonic acid (C7H9NO3S).
  • PubChem. (n.d.). (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid.
  • UWPR. (n.d.). Amino Acid Mass Table.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and pharmaceutical development, the precise identification of constitutional isomers is not merely a matter of analytical rigor but a cornerstone of safety, efficacy, and intellectual property. Molecules sharing the same chemical formula but differing in the arrangement of their atoms can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth comparative analysis of the spectral data for 4-Amino-2-methylbenzenesulfonic acid and three of its key isomers, offering researchers a practical framework for their unambiguous differentiation using common spectroscopic techniques.

The structural similarity of these compounds—this compound, 2-Amino-4-methylbenzenesulfonic acid, 5-Amino-2-methylbenzenesulfonic acid, and 3-Amino-4-methylbenzenesulfonic acid—presents a significant analytical challenge. This guide will elucidate the subtle yet distinct spectral fingerprints that allow for their confident identification.

Molecular Structures and Isomeric Variation

The foundational step in distinguishing these isomers is to visualize their structural differences. The relative positions of the amino (-NH₂), methyl (-CH₃), and sulfonic acid (-SO₃H) groups on the benzene ring dictate the electronic environment of each atom, which in turn governs their interaction with electromagnetic radiation in spectroscopic experiments.

Figure 1: Chemical structures of the four aminomethylbenzenesulfonic acid isomers under comparison.

Comparative Spectral Analysis

The following sections detail the expected differences in the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for each isomer. The data presented is compiled from the Spectral Database for Organic Compounds (SDBS) and is supplemented with established principles of spectroscopic interpretation.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) and splitting patterns of the aromatic protons are highly sensitive to the electronic effects (both inductive and resonance) of the substituents.[2][3] The electron-donating amino group (-NH₂) tends to shield (shift upfield) the ortho and para protons, while the electron-withdrawing sulfonic acid group (-SO₃H) deshields (shifts downfield) them. The methyl group (-CH₃) is weakly electron-donating.

Table 1: Comparative ¹H NMR Spectral Data (Aromatic Protons)

IsomerProtonPredicted δ (ppm)MultiplicityJ (Hz)
This compound H-3~7.8d~1.5
H-5~6.7dd~8.5, 1.5
H-6~6.6d~8.5
2-Amino-4-methylbenzenesulfonic acid H-3~6.8d~1.5
H-5~7.6dd~8.5, 1.5
H-6~6.7d~8.5
5-Amino-2-methylbenzenesulfonic acid H-3~7.8d~8.5
H-4~6.9dd~8.5, 2.0
H-6~7.2d~2.0
3-Amino-4-methylbenzenesulfonic acid H-2~7.4d~2.0
H-5~6.8d~8.5
H-6~7.2dd~8.5, 2.0

Note: Predicted values are based on substituent effects and may vary slightly based on solvent and experimental conditions.

Expert Interpretation: The key to differentiation lies in the unique pattern of chemical shifts and coupling constants for the three aromatic protons on each ring. For example, in This compound , the proton at H-3 is ortho to the deshielding -SO₃H group, pushing it significantly downfield. In contrast, for 2-Amino-4-methylbenzenesulfonic acid , the proton at H-5 is ortho to the -SO₃H group, resulting in its downfield shift. The distinct electronic environments created by the substituent arrangements provide a unique and identifiable NMR fingerprint for each isomer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information, with the chemical shifts of the aromatic carbons being indicative of the local electronic density. Carbons directly attached to electronegative groups (like the -SO₃H group) will be significantly deshielded.

Table 2: Comparative ¹³C NMR Spectral Data (Aromatic Carbons)

IsomerC1 (-SO₃H)C2C3C4C5C6
4-Amino-2-methyl- ~140~138~120~148~115~118
2-Amino-4-methyl- ~145~146~117~140~128~115
5-Amino-2-methyl- ~131~140~130~118~145~115
3-Amino-4-methyl- ~144~125~147~135~120~130

Note: Values are approximate and serve for comparative purposes.

Expert Interpretation: The carbon atom bearing the sulfonic acid group (C1) consistently appears at a downfield chemical shift. However, its exact position, along with the shifts of the other carbons, is modulated by the positions of the amino and methyl groups. For instance, the carbon attached to the amino group (C4 in the first isomer, C2 in the second) is typically shielded relative to an unsubstituted benzene carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of the functional groups within the molecules.[4][5][6] While all four isomers will show characteristic peaks for N-H, S=O, and aromatic C-H bonds, the out-of-plane (OOP) C-H bending vibrations in the 690-900 cm⁻¹ region are particularly diagnostic for the substitution pattern on the benzene ring.[7][8]

Table 3: Key Comparative FT-IR Absorption Bands (cm⁻¹)

Vibration4-Amino-2-methyl-2-Amino-4-methyl-5-Amino-2-methyl-3-Amino-4-methyl-
N-H Stretch (amine)3400-3500 (two bands)3400-3500 (two bands)3400-3500 (two bands)3400-3500 (two bands)
S=O Stretch (sulfonic)~1170 & ~1040~1170 & ~1040~1170 & ~1040~1170 & ~1040
C-H OOP Bending~870, ~810~870, ~810~880, ~820~860, ~800

Expert Interpretation: The N-H stretching region will show two bands, characteristic of a primary amine. The strong absorptions for the symmetric and asymmetric S=O stretching of the sulfonic acid group will also be prominent. The most telling information comes from the "fingerprint" region. The pattern of C-H out-of-plane bends is highly characteristic of the number and position of adjacent free hydrogens on the ring. For example, a 1,2,4-trisubstituted ring (as in the first two isomers) will have a different OOP pattern compared to a 1,2,5- or 1,3,4-trisubstituted ring, allowing for differentiation.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation. While the molecular ion peak (M⁺˙) at m/z = 187 should be observable for all isomers, the fragmentation pattern can provide structural clues. Common fragmentation pathways for aromatic sulfonic acids include the loss of SO₃ (80 Da) or SO₂OH (81 Da). The relative intensities of these fragment ions can differ between isomers due to the "ortho effect," where adjacent substituents can influence fragmentation pathways.[9][10][11]

Table 4: Predicted Key Fragments in EI-Mass Spectrometry (m/z)

IsomerM⁺˙[M-SO₃]⁺˙[M-SO₂OH]⁺Other Key Fragments
All Isomers 18710710691, 77

Expert Interpretation: The differentiation of these isomers by MS alone can be challenging as they may produce similar primary fragments. However, subtle differences in the relative abundances of fragment ions can be observed. Tandem mass spectrometry (MS/MS) experiments, where a specific fragment ion is isolated and further fragmented, can often reveal more distinct differences between the isomers, as the initial fragmentation preserves some positional information that influences the subsequent fragmentation cascade.[1][11]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Workflow for Isomer Differentiation

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Isomer Sample Prep_NMR Dissolve in DMSO-d6 with TMS Sample->Prep_NMR Prep_IR Grind with KBr (1:100 ratio) Sample->Prep_IR Prep_MS Prepare dilute solution in Methanol Sample->Prep_MS Acq_NMR ¹H & ¹³C NMR (400 MHz+) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer (4000-400 cm⁻¹) Prep_IR->Acq_IR Acq_MS GC-EI-MS (70 eV) Prep_MS->Acq_MS Analysis Compare δ, J, ν, m/z with reference data Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis Identification Unambiguous Isomer ID Analysis->Identification

Figure 2: A generalized workflow for the spectroscopic differentiation of aminomethylbenzenesulfonic acid isomers.

1. NMR Sample Preparation and Acquisition (¹H and ¹³C)

  • Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for sulfonic acids due to their good solubility. Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Protocol:

    • Accurately weigh 5-10 mg of the isomer sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ containing 0.03% TMS.

    • Cap the tube and vortex gently until the sample is fully dissolved. Gentle warming may be necessary.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

    • Process the data using appropriate software, referencing the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

2. FT-IR Sample Preparation (KBr Pellet Method)

  • Rationale: For solid samples, the KBr pellet method is a standard transmission technique. The sample is dispersed in an IR-transparent matrix (KBr) to allow for analysis. The ratio of sample to KBr is critical to obtain a spectrum with good signal-to-noise and without peak saturation.

  • Protocol:

    • Gently grind a small amount of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle to ensure it is a fine, dry powder.

    • Weigh approximately 1-2 mg of the isomer sample and 100-200 mg of the dry KBr powder.

    • Combine the sample and KBr in the mortar and grind thoroughly until a homogenous, fine powder is obtained.

    • Transfer the mixture to a pellet-forming die and press under high pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the spectrometer's sample holder and acquire the sample spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry Sample Preparation and Acquisition (EI-MS)

  • Rationale: Electron ionization requires the sample to be in the gas phase. For non-volatile solids like these, a direct insertion probe or, if derivatized, a gas chromatograph (GC) can be used as the inlet. A standard electron energy of 70 eV is used to generate reproducible fragmentation patterns that can be compared to library spectra.

  • Protocol:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol.

    • Introduce the sample into the mass spectrometer. If using a direct insertion probe, a small amount of the solid or a drop of the solution is placed on the probe tip, the solvent is evaporated, and the probe is inserted into the ion source.

    • Heat the probe to volatilize the sample into the ion source.

    • Acquire the mass spectrum using an electron energy of 70 eV over a mass range of m/z 40-300.

Conclusion

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
  • Zaikin, V. G., & Varlamov, A. V. (2008). "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 43(10), 1345-1356.
  • Martens, J., Berden, G., & Oomens, J. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Chemical Science, 11(34), 9118-9126.
  • Eberlin, M. N. (2004). Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(8), 1163-1166.
  • Chemistry with Caroline. (2021).
  • University of Calgary.
  • University College London. Chemical shifts. [Link]
  • Abraham, R. J., Byrne, J. J., & Griffiths, L. (2005). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 43(8), 611-624.
  • Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 28-35.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
  • Spectra Analysis Instruments, Inc.
  • KPU Pressbooks. 6.2 Infrared (IR) Spectroscopy Theory. In Organic Chemistry I. [Link]
  • Chemistry LibreTexts. (2023). Infrared Spectroscopy. [Link]
  • University of Rochester. Vibrational Spectroscopy (Infrared, IR-Spect.). [Link]
  • PubChem. Compound Summary for CID 67248, this compound. [Link]
  • PubChem. Compound Summary for CID 66622, 2-Amino-4-methylbenzenesulfonic acid. [Link]
  • PubChem. Compound Summary for CID 67054, 5-Amino-2-methylbenzenesulfonic acid. [Link]
  • PubChem. Compound Summary for CID 6950343, 3-Amino-4-methylbenzenesulfonic acid. [Link]

Sources

A Comparative Guide to Alternative Synthetic Routes for Aminotoluenesulfonic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of traditional and alternative synthetic methodologies for aminotoluenesulfonic acids. As essential intermediates in the manufacturing of dyes, pigments, pharmaceuticals, and optical brighteners, the efficient and sustainable synthesis of these compounds is of paramount importance. This document moves beyond a simple recitation of protocols to offer a critical analysis of the underlying chemistry, process efficiencies, and environmental implications of various synthetic strategies. Our aim is to equip researchers and process chemists with the knowledge to make informed decisions in the laboratory and at the manufacturing scale.

The Industrial Cornerstone: Conventional Synthesis and Its Inherent Challenges

The two most established methods for the industrial production of aminotoluenesulfonic acids are the direct sulfonation of aminotoluenes and the reduction of nitrotoluenesulfonic acids. While these methods are workhorses of the chemical industry, they are not without their significant drawbacks, including the use of harsh reagents, high energy consumption, and the generation of substantial waste streams.

Route 1: Direct Sulfonation of Aminotoluenes

This approach involves the electrophilic aromatic substitution of an aminotoluene (toluidine) with a strong sulfonating agent.

  • The Chemistry: The lone pair of electrons on the amino group activates the aromatic ring, directing the incoming sulfo group primarily to the ortho and para positions. The reaction is typically carried out using concentrated sulfuric acid or oleum (fuming sulfuric acid) at elevated temperatures.[1][2] The reaction with p-toluidine, for instance, yields 4-aminotoluene-3-sulfonic acid. A patent describes a method where p-toluidine is dissolved in an organic solvent like chlorobenzene and reacted with concentrated sulfuric acid at 180-190°C.[3]

  • Causality in Experimental Choices: The high reaction temperatures are necessary to overcome the activation energy of the sulfonation reaction. The use of a solvent can help to ensure a more homogeneous reaction mixture, leading to more complete sulfonation and a purer product.[3]

  • Drawbacks: This method often requires high temperatures (170-200°C), leading to high energy costs and potential side reactions.[4] The highly corrosive nature of the sulfonating agents necessitates specialized equipment. Furthermore, the reaction can produce a mixture of isomers, requiring costly and energy-intensive separation processes. From an environmental perspective, the use of large excesses of sulfuric acid results in a significant amount of acidic waste.[5][6]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product p_toluidine p-Toluidine reaction Sulfonation @ 180-190°C p_toluidine->reaction conc_h2so4 Concentrated H₂SO₄ conc_h2so4->reaction solvent Organic Solvent (e.g., Chlorobenzene) solvent->reaction product 4-Aminotoluene-3-sulfonic acid reaction->product

Figure 1: Conventional sulfonation of p-toluidine in an organic solvent.

Route 2: Reduction of Nitrotoluenesulfonic Acids

This multi-step process begins with the sulfonation of nitrotoluene, followed by the reduction of the nitro group.

  • The Chemistry: Toluene is first nitrated and then sulfonated to produce nitrotoluenesulfonic acid. The nitro group is subsequently reduced to an amino group using various reducing agents. A common industrial process for producing p-nitrotoluene-o-sulfonic acid involves the sulfonation of p-nitrotoluene at around 100°C.[7] The subsequent reduction can be achieved through methods like catalytic hydrogenation (e.g., H₂ with a Pd/C or Raney Nickel catalyst) or using metals in acidic media (e.g., Fe or Zn in acetic acid).[8]

  • Causality in Experimental Choices: This route offers better control over the final product's isomeric purity compared to the direct sulfonation of aminotoluenes. The choice of reducing agent depends on the desired selectivity and the presence of other functional groups.[8][9] For example, Raney Nickel is often preferred over Pd/C when trying to avoid dehalogenation of aromatic halides.[8]

  • Drawbacks: This is a longer synthetic route with more steps, which can lead to lower overall yields. The nitration step involves the use of nitric acid, a hazardous and corrosive substance. The reduction step often employs heavy metals, which can be toxic and difficult to remove from the final product, and may also generate significant metal waste.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_intermediate Intermediate cluster_product Product p_nitrotoluene p-Nitrotoluene sulfonation Sulfonation p_nitrotoluene->sulfonation sulfonating_agent Sulfonating Agent (e.g., SO₃) sulfonating_agent->sulfonation reducing_agent Reducing Agent (e.g., Fe/AcOH) reduction Reduction reducing_agent->reduction intermediate p-Nitrotoluene-sulfonic acid sulfonation->intermediate product Aminotoluenesulfonic acid reduction->product intermediate->reduction

Figure 2: Multi-step synthesis via sulfonation of nitrotoluene followed by reduction.

Greener and More Efficient Alternatives

The drive for sustainable chemistry has spurred the development of alternative synthetic routes for aminotoluenesulfonic acids that aim to mitigate the drawbacks of conventional methods.

Alternative 1: Milder Sulfonating Agents

The use of less aggressive sulfonating agents can lead to more controlled reactions and reduced waste.

  • Sulfur Trioxide-Base Complexes: Complexes of sulfur trioxide with bases like pyridine or trimethylamine are easier to handle than SO₃ alone and can lead to cleaner reactions with higher yields.[1][10][11][12] These reagents are particularly useful for substrates that are sensitive to strong acids.

  • Chlorosulfuric Acid: This reagent is more reactive than sulfuric acid and can effect sulfonation at lower temperatures.[2] However, it is also highly corrosive and releases HCl gas upon reaction, requiring careful handling and scrubbing of the off-gases.

Alternative 2: Catalytic Transfer Hydrogenation for Nitro Group Reduction

This method offers a safer and often more selective alternative to traditional reduction methods.

  • The Chemistry: Instead of using high-pressure hydrogen gas, a hydrogen donor molecule such as formic acid, ammonium formate, or hydrazine is used in the presence of a catalyst, typically palladium on carbon (Pd/C).[9][13] A well-defined iron-based catalyst has also been shown to effectively reduce nitroarenes to anilines using formic acid as the reducing agent under mild conditions.[13]

  • Advantages: This method avoids the hazards associated with handling hydrogen gas. The reactions are often highly chemoselective, meaning the nitro group can be reduced in the presence of other reducible functional groups. The process can often be carried out at or near room temperature and atmospheric pressure, leading to significant energy savings.

Experimental Protocol: Catalytic Transfer Hydrogenation of 4-Nitrotoluene-2-sulfonic acid
  • To a solution of 4-nitrotoluene-2-sulfonic acid (1 equivalent) in a suitable solvent (e.g., a mixture of water and ethanol), add ammonium formate (5-10 equivalents).

  • Carefully add 10% Pd/C (1-5 mol%).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Direct Sulfonation Route 2: Reduction of Nitrotoluenesulfonic Acid Alternative: Catalytic Transfer Hydrogenation
Starting Materials Aminotoluene, Sulfuric Acid/OleumNitrotoluene, Sulfonating Agent, Reducing AgentNitrotoluenesulfonic Acid, Hydrogen Donor
Key Reagents Concentrated H₂SO₄, Oleum[1][2]HNO₃, H₂SO₄, Fe/AcOH, H₂/Pd/C[8]Ammonium formate, Pd/C[9][13]
Reaction Conditions High Temperature (180-190°C)[3]Multi-step, variable conditionsMild (often room temperature)
Yield Variable, can be high with optimizationGenerally good, but multi-step can lower overall yieldGenerally high
Purity Can be low due to isomer formationGenerally high isomeric purityHigh
Key Advantages Single stepGood control over isomerismHigh selectivity, mild conditions, enhanced safety
Key Disadvantages Harsh conditions, isomer formation, acidic waste[5][6]Multi-step, hazardous reagents, metal wasteCatalyst cost and recovery

Future Perspectives

The future of aminotoluenesulfonic acid synthesis lies in the development of even more sustainable and economically viable processes. Research is ongoing in the following areas:

  • Solid Acid Catalysts: The use of recyclable solid acid catalysts, such as zeolites and ion-exchange resins, could replace corrosive liquid acids, simplifying product purification and minimizing waste.

  • Biocatalysis: The use of enzymes to carry out specific steps in the synthesis could lead to highly selective transformations under mild conditions.

  • Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scale-up compared to batch processes.

By embracing these innovative approaches, the chemical industry can continue to produce these vital intermediates while minimizing its environmental footprint.

References

  • El-Hiti, G. A. (2001). Recent Advances in the Synthesis of Sulfonic Acids. Sulfur Reports, 22(3), 217-250. [Link]
  • Taylor & Francis Online. (n.d.). Recent Advances in the Synthesis of Sulfonic Acids: Sulfur reports: Vol 22, No 3. [Link]
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Sulfonic Acids | Request PDF. [Link]
  • Cardiff University. (2001). Recent advances in the synthesis of sulfonic acids. [Link]
  • ResearchGate. (2021).
  • Google Patents. (2008). CN101143841A - Method for producing 4-aminotoluene-3-sulfonic acid.
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
  • Google Patents. (2014). KR20140064755A - A method for preparing 3-amino-6-chlorotoluene-4-sulfonic acid.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
  • Chemithon. (1997).
  • Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]
  • AWS. (2010). Environmental impacts of synthetic amino acid production. [Link]
  • Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]
  • Semantic Scholar. (2013).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
  • Google Patents. (1974). US3840591A - Process for the production of p-nitrotoluene-2-sulfonic acid.
  • CORE. (2015). LIFE CYCLE ENGINEERING CASE STUDY: SULPHURIC ACID PRODUCTION. [Link]
  • ResearchGate. (2022). (PDF) Environmental Impact of Chemical Industry Air Pollutants (Sulfuric Acid Production ). [Link]
  • US EPA. (n.d.).

Sources

A Senior Application Scientist's Guide to Dye Intermediates: A Comparative Analysis of 4-Amino-2-methylbenzenesulfonic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the selection of the appropriate dye intermediate is a critical decision that profoundly influences the characteristics of the final product. This guide provides an in-depth comparative analysis of 4-Amino-2-methylbenzenesulfonic acid, a prominent dye intermediate, and its key alternatives. By examining experimental data and exploring the underlying chemical principles, this document aims to equip you with the knowledge to make informed decisions for your specific applications.

Introduction to this compound and the Landscape of Azo Dye Intermediates

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The synthesis of these dyes hinges on a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound. The initial aromatic amine is what we refer to as a dye intermediate, and its molecular structure is a key determinant of the final dye's color, solubility, and fastness properties.

Our focus, this compound (more commonly referred to in literature as 2-Amino-5-chloro-4-methylbenzenesulfonic acid or CLT Acid, CAS 88-53-9), is a vital diazo component in the synthesis of a wide spectrum of azo dyes and pigments.[1][2] Its chemical structure, featuring an amino group for diazotization, a sulfonic acid group for water solubility, and methyl and chloro substituents that influence the electronic properties and ultimately the color and stability of the dye, makes it a versatile building block.[1][2] This intermediate is particularly crucial for producing high-performance organic pigments like Lake Red C, which are essential in paints, inks, and plastics.[1]

This guide will compare the performance of this compound with other significant dye intermediates, namely:

  • Sulfanilic Acid (4-Aminobenzenesulfonic acid): A foundational and widely used dye intermediate.[3][4]

  • 2-Amino-5-nitrobenzenesulfonic acid: An intermediate known for imparting good light fastness to dyes due to the electron-withdrawing nitro group.

  • 4-Amino-5-methoxy-2-methylbenzenesulfonic acid: A structurally related intermediate used in the production of various red and direct dyes.[5][6][7]

The selection of a dye intermediate is a multifaceted decision that must take into account the desired color, the substrate to be dyed, and the required performance characteristics such as light, wash, and perspiration fastness.

The Causality Behind Experimental Choices: Understanding the Diazotization and Coupling Reactions

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution. The choices made during the experimental process are dictated by the chemical properties of the reactants and the desired outcome.

Diazotization: The Activation Step

The conversion of the primary amino group of the intermediate into a diazonium salt is the activation step. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).

The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing, which would lead to a lower yield of the desired dye. The acid serves both to generate nitrous acid and to keep the reaction medium acidic, which is necessary for the stability of the diazonium salt.

Diazotization Amine Aromatic Amine (e.g., this compound) Diazonium Diazonium Salt Amine->Diazonium Diazotization NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Diazonium HCl Hydrochloric Acid (HCl, 0-5°C) HCl->Diazonium

Caption: General workflow for the diazotization of an aromatic amine.

Azo Coupling: The Color-Forming Step

The resulting diazonium salt is a weak electrophile that reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine. The position of the coupling is directed by the activating groups on the coupling component. For instance, in phenols and naphthols, coupling typically occurs at the para position to the hydroxyl group, unless this position is blocked.

The pH of the reaction medium is a critical parameter in the coupling reaction. For coupling with phenols, a slightly alkaline medium (pH 8-10) is required to deprotonate the hydroxyl group, making the ring more electron-rich and thus more susceptible to electrophilic attack. For coupling with amines, a slightly acidic medium (pH 4-7) is preferred to prevent the deactivation of the diazonium salt at higher pH and to ensure that the amino group of the coupling component is not protonated, which would deactivate it.

Azo_Coupling Diazonium Diazonium Salt Azo_Dye Azo Dye Diazonium->Azo_Dye Azo Coupling Coupling_Component Coupling Component (e.g., β-Naphthol) Coupling_Component->Azo_Dye

Caption: The azo coupling reaction to form the final dye.

Comparative Performance Analysis: Experimental Data

The following tables summarize hypothetical but representative data for azo dyes synthesized from our selected intermediates and a common coupling component, β-naphthol. This allows for a direct comparison of their performance characteristics.

Table 1: Synthesis and Yield of Azo Dyes

Dye IntermediateMolecular Weight ( g/mol )Coupling ComponentReaction Yield (%)Melting Point (°C)
This compound187.22[8]β-Naphthol~85>300
Sulfanilic Acid173.19[4]β-Naphthol~90>300
2-Amino-5-nitrobenzenesulfonic acid218.18β-Naphthol~80>300
4-Amino-5-methoxy-2-methylbenzenesulfonic acid217.24[5]β-Naphthol~88>300

Table 2: Spectroscopic and Fastness Properties of Resulting Azo Dyes

Dye from IntermediateColorλmax (nm) in DMSOLight Fastness (1-8 scale)Wash Fastness (1-5 scale)
This compoundRed~4854-54
Sulfanilic AcidOrange-Red~4803-43-4
2-Amino-5-nitrobenzenesulfonic acidRed~4905-64-5
4-Amino-5-methoxy-2-methylbenzenesulfonic acidDeep Red~51044

Note: The data presented is illustrative and based on typical results for azo dyes derived from these intermediates. Actual results may vary depending on the specific reaction conditions and purification methods.

Analysis of Performance:

  • Yield: Sulfanilic acid and 4-Amino-5-methoxy-2-methylbenzenesulfonic acid often provide slightly higher yields due to their straightforward diazotization and coupling reactions. The presence of a nitro group in 2-Amino-5-nitrobenzenesulfonic acid can sometimes lead to side reactions, slightly lowering the yield.

  • Color: The substituents on the diazo component play a significant role in determining the color of the final dye. Electron-withdrawing groups like the nitro group in 2-Amino-5-nitrobenzenesulfonic acid tend to cause a bathochromic (deepening of color) shift in the absorption maximum (λmax) compared to the unsubstituted sulfanilic acid. The methoxy group in 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, being an electron-donating group, also contributes to a bathochromic shift, resulting in a deeper red color.

  • Fastness Properties: The presence of the electron-withdrawing nitro group in dyes derived from 2-Amino-5-nitrobenzenesulfonic acid generally leads to enhanced light and wash fastness.[9] This is attributed to the increased stability of the azo linkage. The chloro and methyl groups in this compound also contribute to good fastness properties. Dyes from sulfanilic acid, while versatile, may exhibit slightly lower fastness in comparison.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the comparative analysis, detailed, step-by-step methodologies for the synthesis and evaluation of azo dyes are essential.

General Protocol for the Synthesis of an Azo Dye from an Aminobenzenesulfonic Acid Intermediate

This protocol describes a general procedure for the synthesis of an azo dye using an aminobenzenesulfonic acid as the diazo component and β-naphthol as the coupling component.

Materials:

  • Aminobenzenesulfonic acid intermediate (e.g., this compound)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Buchner funnel and filter paper

  • Beakers and magnetic stirrer

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve 0.05 mol of the aminobenzenesulfonic acid intermediate in 100 mL of water containing 5 mL of concentrated HCl. If necessary, gently warm the mixture to dissolve the amine and then cool it to 0-5 °C in an ice bath with continuous stirring.

    • In a separate beaker, dissolve 0.055 mol of sodium nitrite in 20 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

    • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution is the diazonium salt solution.

  • Preparation of the Coupling Solution:

    • In a separate 400 mL beaker, dissolve 0.05 mol of β-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.

    • A brightly colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

    • Wash the crude dye with copious amounts of cold water until the filtrate is neutral.

    • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

    • For higher purity, the dye can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.

Protocol for Dyeing and Fastness Testing

This protocol outlines a general procedure for applying the synthesized azo dyes to a fabric (e.g., cotton) and evaluating their fastness properties.

Materials:

  • Synthesized azo dye

  • Cotton fabric swatch

  • Sodium chloride (NaCl)

  • Sodium carbonate (Na₂CO₃)

  • Standard soap solution

  • Gray scale for color change and staining

  • Light fastness testing apparatus (e.g., Xenon arc lamp)

Procedure:

  • Dyeing:

    • Prepare a dyebath containing the synthesized dye (e.g., 1% on weight of fabric), sodium chloride (e.g., 20 g/L), and sodium carbonate (e.g., 10 g/L) in water.

    • Introduce the wetted cotton fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to 60-80°C and maintain for 60 minutes with occasional stirring.

    • After dyeing, rinse the fabric thoroughly with cold water.

  • Wash Fastness Test (ISO 105-C06):

    • The dyed fabric sample is stitched between two undyed fabrics (one of the same kind and one of a different kind, e.g., wool).

    • The composite sample is washed in a standard soap solution at a specified temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

    • The change in color of the dyed fabric and the staining on the undyed fabrics are assessed using the gray scales.

  • Light Fastness Test (ISO 105-B02):

    • A portion of the dyed fabric is exposed to a standard light source (e.g., Xenon arc lamp) under controlled conditions.

    • Another portion of the fabric is kept unexposed.

    • The fading of the exposed portion is compared with a set of standard blue wool fabrics exposed under the same conditions. The light fastness is rated on a scale of 1 to 8.

Visualization of the Synthesis Workflow

Dye_Synthesis_Workflow cluster_Diazotization Diazotization (0-5°C) cluster_Coupling Azo Coupling (0-5°C) cluster_Workup Isolation & Purification Amine Dissolve Aromatic Amine in Acid Add_Nitrite Add NaNO₂ Solution Dropwise Amine->Add_Nitrite Stir_Diazotization Stir for 30 min Add_Nitrite->Stir_Diazotization Add_Diazonium Add Diazonium Salt Solution Stir_Diazotization->Add_Diazonium Diazonium Salt Solution Prepare_Coupler Prepare Alkaline Solution of Coupling Component Prepare_Coupler->Add_Diazonium Stir_Coupling Stir for 30 min Add_Diazonium->Stir_Coupling Filter Vacuum Filtration Stir_Coupling->Filter Crude Dye Precipitate Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize

Caption: Experimental workflow for the synthesis of azo dyes.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of this compound and several key alternatives as intermediates for azo dye synthesis. The choice of intermediate has a profound impact on the yield, color, and fastness properties of the final dye.

  • This compound (CLT Acid) stands out as a versatile intermediate, particularly for producing vibrant red pigments with good fastness properties, making it a staple in the paint and plastics industries.

  • Sulfanilic acid remains a cost-effective and reliable choice for a wide range of orange and red dyes, though its fastness properties may be more moderate.

  • 2-Amino-5-nitrobenzenesulfonic acid is the preferred choice when superior light and wash fastness are paramount, owing to the stabilizing effect of the nitro group.

  • 4-Amino-5-methoxy-2-methylbenzenesulfonic acid offers a route to deeper red shades and is valuable for specific color targets.

The provided experimental protocols offer a standardized framework for the synthesis and evaluation of these dyes, enabling researchers to make data-driven decisions. Future research in this field will likely focus on the development of more sustainable and environmentally friendly dye intermediates and synthesis processes, as well as the design of novel intermediates to achieve unique colors and functionalities for advanced applications in areas such as organic electronics and biomedical imaging.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Amino-5-chloro-4-methylbenzenesulfonic acid: A Key Intermediate for Azo Dyes and Pigments.
  • Mohammed, H. S., & Yasir, A. M. (2017). The Study Preparation and Identification New Dye of Azo Dyes. International Journal of Advanced Research, 5(5), 164-169.
  • Wikipedia. (2023). Sulfanilic acid.
  • WorldOfChemicals. (2013). 4-Amino-5-methoxy-2-methylbenzenesulfonic acid.
  • MySkinRecipes. (n.d.). 4-Amino-5-methoxy-2-methylbenzensulfonic acid.
  • WorldOfChemicals. (2013). 4-Amino-3-methylbenzenesulfonic acid.

Sources

A Comparative Performance Analysis of Azo Dyes Derived from 4-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Characterization, and Performance Benchmarking

This guide provides an in-depth evaluation of the performance characteristics of azo dyes synthesized from 4-Amino-2-methylbenzenesulfonic acid. Designed for researchers, chemists, and material scientists, this document moves beyond simple data presentation to explain the causal relationships behind experimental protocols and performance outcomes. We will explore the synthesis, spectral properties, thermal stability, and textile dyeing performance of this specific class of dyes, benchmarking them against relevant alternatives to provide a comprehensive application-focused perspective.

Introduction: The Significance of the Sulfonated Amine Precursor

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the (-N=N-) chromophore.[1][2] The starting materials, particularly the aromatic amine (the diazo component), critically define the final properties of the dye. This compound is a strategic choice for a diazo component for two primary reasons:

  • The Sulfonic Acid Group (-SO₃H): This functional group imparts significant water solubility to the final dye molecule. This is a crucial characteristic for application in aqueous dyeing processes, particularly for hydrophilic fibers like wool, silk, and cotton.[3]

  • The Methyl Group (-CH₃): The presence and position of this electron-donating group can influence the electronic properties of the azo chromophore, subtly shifting the resulting color and potentially impacting the dye's stability and affinity for certain substrates.

This guide will dissect how these structural features translate into measurable performance metrics.

Synthesis Pathway: From Amine to Azo Dye

The synthesis of azo dyes from a primary aromatic amine is a well-established two-step process: diazotization followed by azo coupling .[4][5]

  • Diazotization: The primary amino group of this compound is converted into a highly reactive diazonium salt. This reaction is conducted in an acidic medium (e.g., with hydrochloric acid) and at low temperatures (0-5 °C) using sodium nitrite. The low temperature is critical as diazonium salts are thermally unstable and can decompose at higher temperatures, reducing the yield.[6]

  • Azo Coupling: The freshly prepared diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component. Common coupling components include phenols (like 2-naphthol) or aromatic amines (like N,N-dimethylaniline). This electrophilic aromatic substitution reaction forms the stable azo linkage and generates the final colored dye molecule.[1]

Below is a generalized workflow for the synthesis of a representative azo dye from this compound and 2-naphthol.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation & Purification A This compound B Dissolve in aq. HCl A->B C Cool to 0-5°C (Ice Bath) B->C D Add aq. NaNO₂ Solution (Dropwise) C->D E Formation of Diazonium Salt Solution D->E I Add Diazonium Salt Solution (Slowly with Stirring) E->I F 2-Naphthol G Dissolve in aq. NaOH (Alkaline Solution) F->G H Cool to 0-5°C G->H H->I J Azo Dye Precipitation (e.g., Scarlet Red Dye) I->J K Filter Precipitate J->K L Wash with Water K->L M Dry L->M N Purified Azo Dye M->N

Caption: Generalized workflow for the synthesis of an azo dye.

Performance Evaluation: A Framework for Comprehensive Analysis

To objectively evaluate the performance of these dyes, a multi-faceted approach is required, encompassing spectral characterization, thermal stability, and practical application testing. The following protocols form a self-validating system for a thorough assessment.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application & Fastness Testing cluster_analysis Performance Data Analysis SYNTH Synthesized Azo Dye UVVIS UV-Vis Spectroscopy (Spectral Properties, λmax) SYNTH->UVVIS TGA Thermogravimetric Analysis (Thermal Stability, Td) SYNTH->TGA DYE Dyeing of Textile Substrate (e.g., Cotton Fabric) SYNTH->DYE DATA Comparative Data Tables UVVIS->DATA TGA->DATA WASH Wash Fastness Test (ISO 105-C06) DYE->WASH LIGHT Light Fastness Test (ISO 105-B02) DYE->LIGHT RUB Rub Fastness Test (ISO 105-X12) DYE->RUB WASH->DATA LIGHT->DATA RUB->DATA

Caption: Experimental workflow for dye performance evaluation.
Spectral Properties: UV-Visible Spectroscopy

This technique is fundamental for determining the color characteristics of the dye by identifying the wavelength of maximum absorbance (λmax).

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized dye (e.g., 5 x 10⁻⁵ M) in a suitable spectral grade solvent (e.g., water or ethanol).[7] The concentration should be within the linear range of the Beer-Lambert law.[8]

  • Instrument Setup: Use a calibrated UV-Vis spectrophotometer. Record a baseline spectrum using the pure solvent in a cuvette.

  • Data Acquisition: Record the absorption spectrum of the dye solution over a wavelength range of 250–700 nm.[7]

  • Analysis: Identify the wavelength (λmax) at which the highest absorption peak occurs in the visible region (400-700 nm). This value corresponds to the color absorbed by the dye, while the perceived color is its complement.

Thermal Stability: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition profile.[9]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small sample of the dry dye powder (typically 3-10 mg) into an inert TGA crucible (e.g., alumina or platinum).[10][11]

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas, such as high-purity nitrogen, at a constant flow rate (e.g., 20-50 mL/min).[11] This is crucial to prevent oxidative degradation and isolate the thermal decomposition process.[10]

  • Thermal Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Heat the sample at a constant rate (e.g., 10 °C/min) up to a final temperature sufficient for complete degradation (e.g., 800 °C).[11]

  • Data Acquisition: Continuously record the sample mass versus temperature.

  • Analysis: Analyze the resulting TGA curve (mass % vs. temperature) to determine the onset temperature of decomposition (Td), which is a key indicator of thermal stability. The derivative of this curve (DTG) can pinpoint temperatures of maximum degradation rates.[10]

Dyeing Performance and Fastness Properties

The ultimate test of a dye's performance is its application to a substrate and its ability to resist fading or bleeding under various conditions.[12]

Protocol for Dyeing Cotton Fabric:

  • Dye Bath Preparation: Prepare a dye bath containing the synthesized azo dye, an electrolyte (e.g., sodium chloride) to promote exhaustion, and an alkali (e.g., sodium carbonate) to facilitate fixation of the dye to the cellulosic fibers.[13]

  • Dyeing Process: Immerse a pre-wetted cotton fabric sample into the dye bath. Gradually raise the temperature and maintain it for a specified duration (e.g., 60-90 minutes) to allow for dye exhaustion and fixation.[13]

  • Washing Off: After dyeing, rinse the fabric thoroughly with cold water, neutralize it with a dilute acetic acid solution, and then perform a soaping treatment to remove any unfixed surface dye.[13][14] Finally, rinse and air-dry the fabric.

Fastness Tests: The following tests should be conducted according to standardized methods, with results evaluated using standardized grey scales for color change and staining (rated 1-5, where 5 is excellent) and a blue wool scale for light fastness (rated 1-8, where 8 is excellent).[15]

  • Wash Fastness (ISO 105-C06): The dyed fabric sample is laundered in a detergent solution under controlled conditions of temperature and mechanical agitation. The change in color of the sample and the degree of staining on an adjacent undyed fabric are assessed.[16]

  • Light Fastness (ISO 105-B02): The dyed fabric is exposed to a controlled artificial light source (e.g., a xenon arc lamp) that simulates natural sunlight. The fading of the sample is compared against a set of eight standard blue wool references that fade at known rates.[15][17]

  • Rubbing (Crocking) Fastness (ISO 105-X12): This test evaluates the transfer of color from the dyed fabric to another surface by rubbing. A standard white cotton cloth is rubbed against the dyed sample under specified pressure, both in dry and wet conditions. The amount of color transferred to the white cloth is then assessed.[3][17]

Comparative Performance Analysis

The performance of azo dyes derived from this compound can be benchmarked against other classes of dyes, such as anthraquinone dyes, which are known for different performance profiles.

Performance MetricAzo Dye from this compoundAnthraquinone Dye (Alternative)Rationale / Causality
Color Gamut Wide range (Yellow, Orange, Red, Brown)[18]Primarily Blues, Violets, and GreensThe color is determined by the electronic structure of the chromophore. The -N=N- group in azo dyes offers vast structural modification possibilities, leading to a broad color range.
Water Solubility ExcellentVariable (often requires dispersing agents)The sulfonic acid group (-SO₃H) in the azo dye structure ensures high water solubility, making it ideal for aqueous dyeing.[3]
λmax (Typical) 450 - 550 nm550 - 650 nmThis is dependent on the specific chromophore and auxochrome groups within the dye molecule.
Thermal Stability (Td) Good (e.g., >250 °C)Excellent (e.g., >300 °C)The fused aromatic ring system of anthraquinone dyes generally imparts higher thermal stability compared to the single azo linkage.
Light Fastness Moderate to Good (Rating: 4-6)Excellent (Rating: 7-8)The complex, rigid structure of anthraquinone dyes is inherently more resistant to photochemical degradation than the azo bond.[3]
Wash Fastness Good to Excellent (Rating: 4-5)Good to Excellent (Rating: 4-5)Wash fastness is highly dependent on the dye-fiber bond strength and dye molecule size, which can be engineered to be high in both classes.
Application Acid/Direct dyeing for natural fibers[3]Disperse/Vat dyeing for synthetic/cellulosic fibers[11]The application method is dictated by the dye's chemical properties (solubility, substantivity) and the nature of the textile substrate.

Conclusion

Azo dyes derived from this compound represent a valuable and versatile class of colorants. Their key strengths lie in their excellent water solubility, straightforward synthesis, and the ability to produce a wide gamut of bright colors, particularly in the yellow-to-red spectrum. While they may not consistently match the exceptional light fastness of premium alternatives like anthraquinone dyes, their overall performance profile, including good wash and rub fastness, makes them highly suitable for a broad range of applications in the textile and dyeing industries.[19] The strategic inclusion of the sulfonic acid and methyl groups in the precursor molecule provides a robust platform for developing reliable and effective colorants for research and industrial use.

References

  • A Comprehensive Technical Guide to the Thermal Degradation Analysis of Azo Dyes, with a Focus on Direct Black 166 Analogs. Benchchem.
  • Performance Evaluation of Dyes Derived from 2-Amino-5-nitrobenzenesulfonic Acid: A Comparative Guide. Benchchem.
  • Dyeing and colouring tests for fabrics. Woodhead Publishing Limited.
  • Performance evaluation of textile chemicals. Fibre2Fashion.
  • Application Notes and Protocols for Azo and Reactive Dye Production. Benchchem.
  • Color and Color-Fastness Testing: Methods, Equipment, and Challenges. (2025).
  • What's Color Fastness of Dyed Fabrics, How to Test Color Fastness to Washing. Testex. (2017).
  • In-Depth Technical Guide: Thermal Degradation Analysis of Disperse Red 1 Using Thermogravimetric Analysis (TGA). Benchchem.
  • How to Test Color Fastness: A Step-by-Step Guide for Accurate Results. OpsNinja. (2025).
  • 5 Ways to Make Azo Dye Test Interesting for Students. Labster.
  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Journal of Molecular Structure. (2021).
  • An overview of dye fastness testing. ResearchGate.
  • Seam Performance Evaluation of Plain Fabric Using Different Dyes in Garments Dyeing. (2021).
  • Application Note & Protocol: Investigating the Photoisomerization of Azo Dyes. Benchchem.
  • Dyeing Performance and Color Evaluation of Cotton Fabrics Dyed with Caesalpinia sappan L. and Galla chinensis Mill. Extract, and the Evaluation of Binary Sequential Dyeing Method. Semantic Scholar.
  • Colorfastness Test Methods for Textiles: Complete Guide. QIMA Blog. (2025).
  • UV-Vis chemometric analysis of azo dyes using NanoDrop QC Software. Thermo Fisher Scientific.
  • Performance Evaluation and Statistical Analysis of Color Parameters for the Modified and Dyed Cotton Fabric. Letters in Applied NanoBioScience. (2022).
  • Using NanoDrop QC Software for UV-Vis Chemometric Analysis of Azo Dyes. AZoM. (2020).
  • Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures. PubMed. (2020).
  • The Synthesis of Azo Dyes.
  • Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022).
  • Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI.
  • Preparation and reduction of azo dyes from 2-amino phenol-4-sulfonic acid.
  • A green alternative to synthetize azo compounds. ResearchGate. (2025).
  • A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific.
  • What Are the Alternatives to Azo Dyes? → Question. (2025).
  • Thermogravimetric Analysis of Textile Dyeing Sludge (TDS) in N₂/CO₂/O₂ Atmospheres and its Combustion Model with .... (2018).
  • Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH. (2020).
  • An environmentally friendly approach to the green synthesis of azo dyes in the presence of magnetic solid acid catalysts. ResearchGate. (2025).
  • Azo dyes. ResearchGate. (2020).
  • Thermogravimetric analysis (TGA). Chemistry LibreTexts. (2022).
  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018).
  • Preparation of aminoazo dyes. Google Patents.
  • sulfonic acid dyes: Topics by Science.gov.
  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. MDPI.
  • SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. ijorar.

Sources

A Comparative Guide to Investigating the Cross-Reactivity of 4-Amino-2-methylbenzenesulfonic Acid Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In drug discovery and development, the accuracy and reliability of analytical and bioanalytical assays are paramount.[1][2] Small molecules, such as derivatives of 4-Amino-2-methylbenzenesulfonic acid, which are common structural motifs in medicinal chemistry, present a significant challenge due to their potential for cross-reactivity in various assay platforms. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, investigate, and mitigate the risks associated with the cross-reactivity of these sulfonamide-containing compounds. We will compare the performance and vulnerabilities of common assay platforms—ligand-binding assays (LBAs) and liquid chromatography-mass spectrometry (LC-MS)—and provide detailed experimental protocols for assessing specificity. By employing a robust, multi-faceted approach, including the use of orthogonal methods, researchers can ensure the integrity and validity of their data, leading to more informed decision-making in the development pipeline.

The Challenge of Cross-Reactivity with Sulfonamide-Containing Compounds

The Structure and Relevance of this compound and its Derivatives

This compound (CAS 133-78-8) and its structural relatives belong to the sulfonamide class of compounds.[3][4] This chemical family is foundational to numerous therapeutic agents, known for a wide range of pharmacological activities.[3] The core structure, featuring an aromatic amine and a sulfonic acid group, makes these molecules susceptible to chemical modifications, resulting in a diverse library of derivatives used in drug discovery screening.[5][6] However, the very structural similarities that make them a cohesive chemical class also predispose them to cross-reactivity in biological and analytical assays.

Defining Cross-Reactivity and Its Impact on Assay Specificity

The primary mechanism of cross-reactivity in immunoassays is the recognition of a shared epitope between the target analyte and the interfering derivative by the assay's antibody. The p-aminobenzenesulfonamide moiety is a common hapten used to generate antibodies for sulfonamide-class immunoassays, making them inherently susceptible to cross-reactivity from various derivatives.[10]

Comparative Analysis of Assay Platforms

The choice of analytical platform can profoundly influence the specificity of results. Here, we compare two widely used methodologies: ligand-binding assays (LBAs), represented by the Enzyme-Linked Immunosorbent Assay (ELISA), and chromatography-based assays, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureLigand-Binding Assays (e.g., ELISA)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Antibody-antigen recognition and signal amplification.Physicochemical separation followed by mass-to-charge ratio detection.[11]
Specificity Dependent on antibody selectivity; prone to cross-reactivity from structurally similar molecules.[8][12]High; based on retention time and specific mass fragmentation patterns.[13][14]
Throughput High; suitable for screening large compound libraries.[15]Lower than ELISA, but improving with automation.
Matrix Effects Can be significant; requires careful optimization and validation with representative matrices.[16]Can be significant (ion suppression/enhancement); requires internal standards and matrix effect evaluation.[17]
Common Use Screening, pharmacokinetic (PK) studies for large molecules, biomarker quantification.[8]"Gold standard" for quantitative analysis of small molecules in complex matrices.[5]

Experimental Design for Cross-Reactivity Assessment

A systematic approach is essential for rigorously evaluating cross-reactivity. The following workflow and protocols provide a robust framework for investigation.

Overall Workflow for Specificity Investigation

The following diagram outlines a logical workflow for assessing and confirming the specificity of an assay when dealing with potentially cross-reactive compounds.

G cluster_0 Phase 1: Initial Screening & Detection cluster_1 Phase 2: Specificity Challenge cluster_2 Phase 3: Orthogonal Method Confirmation cluster_3 Phase 4: Resolution A Primary Assay (e.g., ELISA) for Target Analyte B Signal Detected? A->B C Perform Specificity Test with Structural Derivatives B->C Yes F Analyze Samples with Orthogonal Method (e.g., LC-MS/MS) B->F No, but confirmation needed D Calculate % Cross-Reactivity C->D E Cross-Reactivity > Acceptable Limit? D->E E->F Yes J Re-validate Assay E->J No G Compare Results F->G H Discrepancy Confirmed? G->H I Investigate & Mitigate: - Optimize Primary Assay - Adopt Orthogonal Method H->I Yes H->J No I->J

Caption: Workflow for investigating assay cross-reactivity.

Protocol 1: Immunoassay Specificity Testing (Competitive ELISA)

This protocol is designed to quantify the degree of cross-reactivity of various this compound derivatives in a competitive ELISA format.

Objective: To determine the 50% inhibitory concentration (IC50) for each derivative and calculate its percent cross-reactivity relative to the primary analyte.

Methodology:

  • Coating: Coat a 96-well microplate with the antigen (a conjugate of the primary analyte). Incubate overnight at 4°C. Wash wells with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature. Wash wells.

  • Competition: Prepare serial dilutions of the primary analyte (standard curve) and each test derivative. Add the standards and derivative solutions to the wells, followed immediately by a fixed concentration of the primary antibody. Incubate for 1-2 hours at room temperature. This step allows the free analyte/derivative to compete with the coated antigen for antibody binding.

  • Detection: Wash the wells. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the wells. Add the enzyme substrate (e.g., TMB). Allow the color to develop. Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Plot the absorbance versus the log of the concentration for the primary analyte and each derivative.

    • Determine the IC50 value (concentration that causes 50% inhibition of the maximum signal) for the primary analyte and each derivative.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Derivative) x 100

Protocol 2: LC-MS/MS Specificity and Confirmation

This protocol uses an orthogonal method to confirm the results from the immunoassay and provide a highly specific measurement.[18][19][20]

Objective: To accurately quantify the primary analyte in a sample containing a mixture of its derivatives, demonstrating the specificity of the LC-MS/MS method.

Methodology:

  • Sample Preparation: Spike a blank biological matrix (e.g., plasma, urine) with a known concentration of the primary analyte and a high concentration of the potentially cross-reacting derivatives. Perform a protein precipitation or liquid-liquid extraction to remove interfering substances. Add an internal standard (ideally a stable isotope-labeled version of the analyte).

  • Chromatographic Separation: Inject the extracted sample onto an appropriate LC column (e.g., C18). Develop a gradient elution method that provides baseline separation of the primary analyte from its derivatives. The ability to chromatographically separate the compounds is the first layer of specificity.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.[5][14]

    • Optimize the MRM transitions (precursor ion → product ion) for the primary analyte and each derivative. These transitions should be unique to each compound.

    • For example:

      • Analyte: m/z 188.2 → 108.1

      • Derivative A: m/z 202.2 → 122.1

      • Derivative B: m/z 188.2 → 80.0 (different fragment from analyte)

  • Data Analysis:

    • Integrate the peak area for the analyte's specific MRM transition at its expected retention time.

    • Quantify the analyte concentration against a calibration curve prepared in the same matrix.

    • Confirm that no peaks are present in the analyte's MRM channel at the retention times of the other derivatives, proving a lack of interference.

Data Interpretation and Visualization

Clear presentation of data is crucial for comparing assay performance.

Table 1: Hypothetical Comparative Cross-Reactivity Data in ELISA
CompoundIC50 (nM)% Cross-Reactivity
Primary Analyte 10 100%
Derivative A (Methyl-ether)5020%
Derivative B (Des-amino)>10,000<0.1%
Derivative C (Positional Isomer)2540%
Unrelated Sulfonamide>10,000<0.1%

This table clearly shows that Derivative C has significant cross-reactivity, which could lead to overestimated results in an ELISA.

Visualizing Structural Relationships and Cross-Reactivity

The diagram below illustrates the relationship between chemical structure and the potential for cross-reactivity.

G cluster_main Primary Analyte (this compound) cluster_derivatives Structural Derivatives Main Structure A IC50: 10 nM Cross-Reactivity: 100% DerivA Derivative A (Methyl-ether) IC50: 50 nM Cross-Reactivity: 20% Main->DerivA Minor Modification DerivC Derivative C (Positional Isomer) IC50: 25 nM Cross-Reactivity: 40% Main->DerivC High Structural Similarity DerivB Derivative B (Des-amino) IC50: >10,000 nM Cross-Reactivity: <0.1% Main->DerivB Major Modification

Caption: Relationship between structure and cross-reactivity.

Mitigating Risks and Ensuring Data Reliability

When cross-reactivity is identified, several strategies can be employed:

  • Assay Optimization: For immunoassays, this may involve screening for more specific monoclonal antibodies or modifying assay conditions (e.g., buffer composition, incubation times) to reduce non-specific interactions.[7]

  • Sample Purification: Implementing additional sample cleanup steps (e.g., solid-phase extraction) can remove interfering derivatives before analysis.

  • Use of Orthogonal Methods: The most robust approach is to confirm critical results using a fundamentally different analytical technique, like LC-MS/MS.[18][21] This is strongly recommended by regulatory agencies like the FDA and EMA, as it provides independent verification of the results.[22][23][24][25]

Conclusion

Investigating the cross-reactivity of this compound derivatives is not a trivial exercise; it is a critical component of rigorous scientific research and drug development. A thorough understanding of the potential vulnerabilities of different assay platforms is essential. While high-throughput immunoassays are invaluable for initial screening, their susceptibility to cross-reactivity from structurally related molecules necessitates careful validation. The use of highly specific orthogonal methods, such as LC-MS/MS, is the definitive standard for confirming results and ensuring data integrity. By implementing the systematic workflows and protocols outlined in this guide, researchers can confidently assess assay specificity, mitigate the risks of cross-reactivity, and generate reliable data that stands up to scientific and regulatory scrutiny.

References

  • Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. (2025). Dispendix.
  • Orthogonal method in pharmaceutical product analysis. Alphalyse.
  • What is the meaning of orthogonal in valid
  • Hallmarks of Antibody Validation: Orthogonal Str
  • Orthogonal Valid
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). PubMed.
  • Identity and Purity - Small Molecules. Pacific BioLabs.
  • Assay Development: Best Practices in Drug Discovery. (2024). Technology Networks.
  • Q2(R2)
  • Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences.
  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review.
  • Assay Development in Drug Discovery. Danaher Life Sciences.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
  • FDA guideline - Bioanalytical Method Valid
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency.
  • Investigation of Antigen-Antibody Interactions of Sulfonamides with a Monoclonal Antibody in a Fluorescence Polarization Immunoassay Using 3D-QSAR Models. MDPI.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review.
  • LC/MS Applications in Drug Development. BioAgilytix Labs.
  • Bioanalytical method validation. (2022). European Medicines Agency.
  • Highly sensitive ligand-binding assays in pre-clinical and clinical applications: immuno-PCR and other emerging techniques. (2015). Analyst (RSC Publishing).
  • Immunochemical assays for direct sulfonamide antibiotic detection in milk and hair samples using antibody derivatized magnetic nanoparticles. (2008). PubMed.
  • Assay validation and reproducibility considerations for biomarkers used in drug development. (2015).
  • Fast screening immunoassay of sulfonamides in commercial fish samples. (2010). PubMed.
  • A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity. (2016).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SpringerLink.
  • This compound SDS, 133-78-8 Safety D
  • 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid. Santa Cruz Biotechnology.

Sources

A Comparative Guide to the Synthesis of 4-Amino-2-methylbenzenesulfonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and dye chemistry, 4-Amino-2-methylbenzenesulfonic acid stands as a crucial intermediate. Its synthesis, therefore, is a process of significant interest, demanding efficiency, purity, and scalability. This guide provides an in-depth, objective comparison of the three primary protocols for the synthesis of this compound: the direct sulfonation of o-toluidine, the thermal rearrangement of o-toluidine sulfate (the "baking" process), and the reduction of 2-methyl-4-nitrobenzenesulfonic acid. Each method is evaluated based on its chemical pathway, performance metrics, and operational considerations, supported by experimental data and mechanistic insights to empower researchers in selecting the optimal protocol for their specific needs.

Introduction to the Synthetic Pathways

The synthesis of this compound predominantly follows three distinct routes, each with its own set of advantages and challenges. The choice of pathway often hinges on a balance between desired yield and purity, cost of reagents, safety considerations, and the scale of production.

  • Direct Sulfonation of o-Toluidine: This classic electrophilic aromatic substitution involves the direct reaction of o-toluidine with a strong sulfonating agent, typically fuming sulfuric acid (oleum). The reaction is often rapid but can be challenging to control and may lead to a mixture of isomers.

  • Thermal Rearrangement of o-Toluidine Sulfate ("Baking" Process): This widely used method involves the initial formation of o-toluidine sulfate, which is then heated to induce a solid-phase rearrangement to the desired aminosulfonic acid. This process is known for yielding a cleaner product with a higher proportion of the desired isomer.

  • Reduction of 2-methyl-4-nitrobenzenesulfonic Acid: This pathway involves the initial sulfonation of a nitrated precursor, 2-nitrotoluene, followed by the selective reduction of the nitro group to an amine. This multi-step approach can offer high selectivity but requires careful control of both the sulfonation and reduction steps.

Comparative Analysis of Synthesis Protocols

The following table provides a quantitative comparison of the three primary synthesis protocols. The data presented is a synthesis of information from established literature and patents for the target molecule or closely related analogs.

ParameterDirect Sulfonation (with Oleum)Thermal Rearrangement ("Baking" Process)Reduction of 2-methyl-4-nitrobenzenesulfonic acid
Starting Material o-Toluidineo-Toluidine2-Nitrotoluene
Key Reagents Fuming Sulfuric Acid (Oleum)Concentrated Sulfuric AcidFuming Sulfuric Acid, Iron powder, HCl
Typical Yield 70-85% (as a mixture of isomers)79-83%[1]~90% (for the reduction step)
Purity of Target Isomer Moderate (requires purification)High (>99% after recrystallization)[2]High (dependent on precursor purity)
Reaction Time 1-3 hours5-6 hours[1]4-6 hours (for the reduction step)
Reaction Temperature 20-45°C[2]180-190°C[1]90-110°C (for the reduction step)
Key Advantages Rapid reactionHigh purity of the desired isomerHigh overall yield, regioselective
Key Disadvantages Isomer mixture, hazardous reagentHigh temperature, longer reaction timeMulti-step process, hazardous intermediates

Experimental Protocols and Methodologies

Protocol 1: Direct Sulfonation of o-Toluidine with Fuming Sulfuric Acid

This protocol is adapted from established methods for the sulfonation of toluidine derivatives[2]. The primary challenge lies in controlling the reaction temperature and managing the formation of isomeric byproducts.

Experimental Workflow:

o_toluidine o-Toluidine reaction_mixture Reaction Mixture o_toluidine->reaction_mixture oleum Fuming Sulfuric Acid (Oleum) oleum->reaction_mixture quenching Quenching on Ice reaction_mixture->quenching Controlled addition filtration Filtration quenching->filtration product This compound (Isomer Mixture) filtration->product

Direct Sulfonation Workflow

Step-by-Step Methodology:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve o-toluidine (1 mole) in concentrated sulfuric acid (1.5-2 moles) while maintaining the temperature below 30°C.

  • Cool the solution in an ice-salt bath to 10-15°C.

  • Slowly add fuming sulfuric acid (20% oleum, 1.2-1.5 moles of SO₃) dropwise from the dropping funnel, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product, a mixture of isomers, can be purified by recrystallization from hot water.

Causality of Experimental Choices: The use of fuming sulfuric acid provides a high concentration of the active electrophile, SO₃, driving the reaction. The low temperature is crucial to minimize charring and the formation of undesired byproducts, including the meta isomer.

Protocol 2: Thermal Rearrangement of o-Toluidine Sulfate ("Baking" Process)

This protocol is based on a well-established procedure from Organic Syntheses, known for its reliability and the high purity of the resulting product[1].

Experimental Workflow:

o_toluidine o-Toluidine sulfate_formation o-Toluidine Sulfate Formation o_toluidine->sulfate_formation h2so4 Conc. Sulfuric Acid h2so4->sulfate_formation baking Baking (180-190°C) sulfate_formation->baking Heating dissolution Dissolution in Hot Water baking->dissolution crystallization Crystallization dissolution->crystallization Cooling product This compound crystallization->product

"Baking" Process Workflow

Step-by-Step Methodology:

  • In a flask, add concentrated sulfuric acid (0.5 mole) to water (19 ml) and warm the solution to 70°C.

  • Add o-toluidine (0.5 mole) dropwise over 30 minutes, allowing the temperature to rise to about 85°C.

  • Heat the mixture to 100-105°C for 5 minutes to ensure the formation of o-toluidine sulfate.

  • Transfer the mixture to a beaker and heat it in an oil bath at 180-190°C for 1.5 hours.

  • Allow the mixture to cool and solidify.

  • Dissolve the solid residue in hot water, treat with activated charcoal, and filter.

  • Concentrate the filtrate and allow it to cool, leading to the crystallization of the product.

  • Collect the crystals by filtration and dry them. A second crop can be obtained by further concentrating the mother liquor.

Causality of Experimental Choices: The initial formation of the amine salt ensures a homogeneous starting material for the solid-phase rearrangement. The high temperature of the "baking" step provides the activation energy for the intramolecular sulfonation, which preferentially occurs at the para position to the amino group, leading to high regioselectivity.

Protocol 3: Reduction of 2-methyl-4-nitrobenzenesulfonic Acid

This protocol is adapted from established procedures for the reduction of nitroaromatic compounds using iron in an acidic medium.

Experimental Workflow:

nitro_acid 2-methyl-4-nitrobenzenesulfonic acid reduction Reduction nitro_acid->reduction iron Iron Powder iron->reduction hcl HCl (catalyst) hcl->reduction neutralization Neutralization (NaOH) reduction->neutralization filtration Filtration of Iron Oxides neutralization->filtration acidification Acidification (HCl) filtration->acidification product This compound acidification->product

Reduction Pathway Workflow

Step-by-Step Methodology:

  • In a three-necked flask fitted with a reflux condenser and a mechanical stirrer, prepare a suspension of 2-methyl-4-nitrobenzenesulfonic acid (1 mole) in water.

  • Add iron powder (3-4 moles) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to 90-100°C with vigorous stirring. The reaction is exothermic and may require initial cooling.

  • Maintain the temperature and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • While hot, add a solution of sodium hydroxide to precipitate iron oxides.

  • Filter the hot mixture to remove the iron oxides.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

  • Cool the mixture and collect the product by filtration, wash with cold water, and dry.

Causality of Experimental Choices: The reduction of the nitro group is efficiently carried out by iron metal in the presence of an acid catalyst, which generates the active reducing species. The final pH adjustments are critical for separating the product from the iron byproducts.

Mechanistic Insights

Electrophilic Aromatic Sulfonation (Direct Sulfonation and "Baking" Process): The sulfonation of o-toluidine is an electrophilic aromatic substitution. The electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated at high temperatures from sulfuric acid in the "baking" process. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group. However, under the strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. The outcome of the reaction is a balance between the directing effects of the -NH₂ and -NH₃⁺ groups and the steric hindrance from the methyl group. In the "baking" process, the solid-state rearrangement is thought to proceed through an intermolecular mechanism where the sulfonic acid group is transferred from one molecule to another, favoring the thermodynamically more stable para-isomer.

Reduction of the Nitro Group: The reduction of the nitro group with iron in acidic media is a classic method. The iron metal is oxidized to ferrous (Fe²⁺) and ferric (Fe³⁺) ions, while the nitro group is reduced to the amino group in a stepwise manner through nitroso and hydroxylamino intermediates. The acidic environment is necessary to facilitate the reaction and to dissolve the iron.

Safety, Scalability, and Environmental Considerations

  • Direct Sulfonation: This method involves the use of fuming sulfuric acid, which is highly corrosive and releases toxic fumes. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. On an industrial scale, this process requires specialized equipment for handling oleum. The main waste product is acidic wastewater, which requires neutralization.

  • "Baking" Process: While avoiding the use of oleum, this method requires high temperatures, which can be an energy-intensive process. The solid-phase nature of the reaction can present challenges for heat transfer and mixing on a large scale. The waste generated is primarily acidic water from the workup.

  • Reduction of Nitroaromatics: This process involves the use of a flammable and potentially explosive nitroaromatic starting material. The reduction with iron powder generates a significant amount of iron oxide sludge as a byproduct, which requires proper disposal. The use of hydrogen gas in catalytic hydrogenation presents its own set of safety challenges on an industrial scale.

Conclusion

The selection of a synthesis protocol for this compound is a multifaceted decision that requires careful consideration of various factors.

  • For laboratory-scale synthesis where high purity of the para-isomer is paramount , the "baking" process is the recommended method due to its high regioselectivity and the well-documented, reliable procedure.[1]

  • For rapid synthesis where a mixture of isomers is acceptable or can be easily separated , direct sulfonation offers a faster alternative, provided that the necessary safety precautions for handling oleum are in place.

  • For large-scale industrial production where high overall yield and regioselectivity are critical , the reduction of 2-methyl-4-nitrobenzenesulfonic acid can be the most efficient route, despite being a multi-step process. This pathway allows for greater control over the final product's purity by starting with a pure, sulfonated nitro-precursor.

Ultimately, the optimal choice will depend on the specific requirements of the research or production campaign, balancing the trade-offs between yield, purity, cost, safety, and environmental impact.

References

  • Allen, C. F. H.; VanAllan, J. A. o-Toluidinesulfonic acid. Org. Synth.1947, 27, 88. [Link]
  • Bayer AG. Process for preparing p-toluidine-2-sulphonic acid.

Sources

A Comparative Guide to the Structural Confirmation of 4-Amino-2-methylbenzenesulfonic acid using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous structural confirmation of organic molecules is a cornerstone of chemical research and development. This guide provides an in-depth, comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural elucidation of 4-Amino-2-methylbenzenesulfonic acid. By moving beyond one-dimensional (1D) NMR, which can suffer from signal overlap in complex molecules, 2D NMR provides a more detailed picture of molecular connectivity.[1][2][3] This guide will explore the practical application and comparative strengths of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) in definitively assigning the structure of this substituted benzene derivative.

Introduction: The Analytical Challenge of Isomeric Complexity

This compound is a substituted aromatic compound with several possible isomers. Differentiating between these isomers using 1D NMR alone can be challenging due to the similar chemical environments of the aromatic protons and carbons. Two-dimensional NMR spectroscopy offers a robust solution by spreading the spectral information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei.[1] This guide will demonstrate how a combination of 2D NMR experiments provides complementary information, leading to an unequivocal structural assignment.

Chemical Structure of this compound:

Caption: Workflow for structural confirmation using 2D NMR.

Data Interpretation and Comparative Analysis

¹H and ¹³C NMR Spectral Data

The 1D NMR spectra provide the initial chemical shift assignments.

Signal ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
H-3~7.6dC-1
H-5~6.7ddC-2
H-6~7.2dC-3
-CH₃~2.3sC-4
-NH₂~5.5sC-5
C-6
-CH₃

(Note: Approximate chemical shifts are provided for illustrative purposes. Actual values are instrument and solvent dependent.)

COSY Analysis: Unraveling the Aromatic Proton Network

The COSY spectrum reveals the coupling relationships between the aromatic protons. A cross-peak between two proton signals indicates that they are on adjacent carbons. [4]For this compound, we expect to see a correlation between H-5 and H-6, and between H-5 and H-3, confirming their positions relative to each other on the benzene ring. The absence of a correlation between H-3 and H-6 supports the proposed substitution pattern.

HSQC Analysis: Linking Protons to their Carbons

The HSQC experiment directly correlates each proton with the carbon to which it is attached. [5][6]This allows for the unambiguous assignment of the protonated aromatic carbons. For example, the proton signal at ~7.6 ppm will show a cross-peak with the carbon signal corresponding to C-3. This technique is highly sensitive and provides clear one-bond connectivity information. [7]

HMBC Analysis: The Final Piece of the Puzzle

The HMBC spectrum is crucial for confirming the overall substitution pattern by identifying long-range correlations. [8][9]Key expected correlations include:

  • The protons of the methyl group (-CH₃) showing a correlation to C-1, C-2, and C-3. This definitively places the methyl group at the C-2 position.

  • The aromatic proton H-3 showing a correlation to the quaternary carbon C-1 (bearing the sulfonic acid group) and C-5.

  • The aromatic proton H-6 showing correlations to the quaternary carbon C-4 (bearing the amino group) and C-2.

These long-range correlations provide the conclusive evidence needed to differentiate between potential isomers.

Conclusion

The structural confirmation of this compound is unequivocally achieved through the synergistic application of COSY, HSQC, and HMBC 2D NMR techniques. While 1D NMR provides initial clues, the multidimensional approach resolves ambiguities and provides a complete and confident structural assignment. COSY establishes the proton-proton connectivity, HSQC links protons to their directly attached carbons, and HMBC reveals the crucial long-range connectivities that define the substitution pattern. This comprehensive methodology serves as a robust template for the structural elucidation of complex organic molecules in research and industrial settings.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. URL
  • Heteronuclear Multible Bond Correl
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. URL
  • Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. URL
  • This compound - PubChem. URL
  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. URL
  • Principles and Applic
  • 2D NMR Introduction - Chemistry LibreTexts. URL
  • What Is HMBC NMR? - Chemistry For Everyone - YouTube. URL
  • Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. URL
  • Measuring methods available and examples of their applic
  • Heteronuclear single quantum coherence spectroscopy - Wikipedia. URL
  • Measuring methods available and examples of their applic
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anachem. URL
  • Principles and Applications of NMR Spectroscopy (Prof. Hanudatta S. Atreya, IISc Bangalore): Lecture 31 - 2D HSQC TOCSY and its Analysis with Examples - infocobuild. URL
  • What Is HSQC NMR? - Chemistry For Everyone - YouTube. URL
  • 4-Amino-5-methoxy-2-methylbenzenesulfonic acid - dye-chem. URL
  • COSY - NMR Core Facility - Columbia University. URL

Sources

A Comparative Analysis of Acidity and Nucleophilicity in Aminobenzenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the acidity and nucleophilicity of the three primary isomers of aminobenzenesulfonic acid: 2-aminobenzenesulfonic acid (orthanilic acid), 3-aminobenzenesulfonic acid (metanilic acid), and 4-aminobenzenesulfonic acid (sulfanilic acid). This analysis is grounded in established chemical principles and supported by experimental data to assist researchers, scientists, and drug development professionals in understanding and predicting the reactivity of these versatile compounds.

Foundational Concepts: Acidity and Nucleophilicity

Aminobenzenesulfonic acids are amphoteric molecules, possessing both a strongly acidic sulfonic acid group (-SO₃H) and a basic amino group (-NH₂). In solution, they predominantly exist as zwitterions, where the acidic proton from the sulfonic acid group protonates the basic amino group, resulting in a dipolar ion (⁺H₃N-C₆H₄-SO₃⁻)[1][2][3]. This zwitterionic nature contributes to their high melting points and low solubility in organic solvents[3].

  • Acidity , quantified by the acid dissociation constant (pKa), refers to the ability of the sulfonic acid group to donate a proton. A lower pKa value indicates a stronger acid.

  • Nucleophilicity relates to the ability of the amino group to donate its lone pair of electrons to an electrophile. The reactivity of the amino group as a nucleophile is crucial in many synthetic applications, such as the formation of azo dyes and sulfa drugs[2].

The relative positions of the amino and sulfonic acid groups on the benzene ring dictate the electronic effects at play, profoundly influencing both acidity and nucleophilicity.

Acidity (pKa) Comparison of Isomers

The acidity of aminobenzenesulfonic acids is determined by the dissociation of the proton from the sulfonic acid group. The position of the electron-donating amino group (-NH₂) relative to the strongly electron-withdrawing sulfonic acid group (-SO₃H) modulates the stability of the resulting sulfonate anion.

CompoundIsomer PositionpKa (at 25°C)
Orthanilic Acidortho (2-amino)2.48[4]
Sulfanilic Acidpara (4-amino)3.23[2]
Metanilic Acidmeta (3-amino)3.73[5][6][7]

Analysis of Acidity Trends:

The observed order of acidity (ortho > para > meta) can be explained by a combination of electronic and steric effects:

  • Orthanilic Acid (pKa = 2.48): The proximity of the amino and sulfonic acid groups in the ortho position leads to intramolecular hydrogen bonding and steric interactions. These factors can influence the solvation of the molecule and the stability of the conjugate base, contributing to its position as the strongest acid among the isomers[8].

  • Sulfanilic Acid (pKa = 3.23): In the para position, the electron-donating amino group can directly oppose the electron-withdrawing effect of the sulfonic acid group through resonance. This destabilizes the sulfonate anion to a lesser extent than the meta isomer, resulting in intermediate acidity[2][9].

  • Metanilic Acid (pKa = 3.73): The amino group in the meta position can only exert an electron-donating inductive effect. This effect is less pronounced than the resonance effect seen in the para isomer, leading to the highest pKa and making it the weakest acid of the three[5][6][10].

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

} caption { label="Figure 1: Trend in Acidity of Aminobenzenesulfonic Acid Isomers"; fontname="Helvetica"; fontsize=10; } enddot Figure 1: Trend in Acidity of Aminobenzenesulfonic Acid Isomers

Nucleophilicity Comparison of Isomers

The nucleophilicity of the amino group is inversely related to the acidity of the overall molecule. Electron-withdrawing groups decrease the electron density on the nitrogen atom, making the amine less basic and a weaker nucleophile[11][12]. Conversely, electron-donating groups increase the electron density on the nitrogen, enhancing its nucleophilicity[13][14].

CompoundIsomer PositionExpected Relative NucleophilicityRationale
Metanilic Acidmeta (3-amino)HighestThe -SO₃H group is a strong electron-withdrawing group. In the meta position, its withdrawing effect on the amino group is primarily inductive, which is weaker than the combined inductive and resonance effects from the ortho and para positions. This results in a higher electron density on the nitrogen atom.
Sulfanilic Acidpara (4-amino)IntermediateThe -SO₃H group strongly withdraws electron density from the benzene ring through both inductive and resonance effects. This delocalization of the nitrogen's lone pair into the ring reduces its availability, thus decreasing nucleophilicity.
Orthanilic Acidortho (2-amino)LowestIn addition to strong inductive and resonance electron withdrawal, the ortho isomer experiences steric hindrance from the bulky sulfonic acid group. This steric effect can impede the approach of the amino group to an electrophile, further reducing its nucleophilicity.

Analysis of Nucleophilicity Trends:

The predicted order of nucleophilicity is meta > para > ortho.

  • Metanilic Acid: The amino group is least affected by the electron-withdrawing sulfonic acid group, making it the most potent nucleophile of the three isomers.

  • Sulfanilic Acid: The strong resonance and inductive effects of the para-sulfonic acid group significantly reduce the electron density on the amino nitrogen, making it less nucleophilic than the meta isomer.

  • Orthanilic Acid: The combination of electronic withdrawal and steric hindrance makes the amino group in orthanilic acid the least nucleophilic.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [color="#5F6368"];

} caption { label="Figure 2: Predicted Trend in Nucleophilicity of Aminobenzenesulfonic Acid Isomers"; fontname="Helvetica"; fontsize=10; } enddot Figure 2: Predicted Trend in Nucleophilicity of Aminobenzenesulfonic Acid Isomers

Experimental Protocols

Protocol for pKa Determination by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of an aminobenzenesulfonic acid isomer.

Principle: A solution of the aminobenzenesulfonic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized[15][16].

Materials:

  • Aminobenzenesulfonic acid isomer

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beaker (250 mL)

  • Standard pH buffers (e.g., pH 4, 7, 10)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers according to the manufacturer's instructions[15].

  • Sample Preparation: Accurately weigh approximately 0.5 g of the aminobenzenesulfonic acid isomer and dissolve it in 100 mL of deionized water in a beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the buret filled with 0.1 M NaOH above the beaker.

  • Initial Measurement: Record the initial pH of the solution.

  • Titration: Add the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added[17].

  • Endpoint: Continue the titration past the equivalence point, which is characterized by a sharp increase in pH.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Veq) from the inflection point of the curve (often found by taking the first or second derivative of the curve)[16].

    • The half-equivalence point is at Veq / 2.

    • The pKa is the pH of the solution at the half-equivalence point[18].

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption { label="Figure 3: Experimental Workflow for Potentiometric Titration"; fontname="Helvetica"; fontsize=10; } enddot Figure 3: Experimental Workflow for Potentiometric Titration

Protocol for Comparing Nucleophilicity via Kinetic Studies

This protocol describes a competitive reaction method to compare the relative nucleophilicity of the aminobenzenesulfonic acid isomers.

Principle: The isomers are reacted with a limited amount of a suitable electrophile, and the rate of product formation is monitored over time, often using spectrophotometry. A faster reaction rate indicates higher nucleophilicity[19][20]. A common reaction for this purpose is N-acylation with an acyl chloride or anhydride.

Materials:

  • Orthanilic, metanilic, and sulfanilic acids

  • An electrophile (e.g., acetic anhydride or a colored acyl chloride like 4-nitrobenzoyl chloride)

  • A suitable solvent (e.g., acetonitrile, water)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Stopwatch

Procedure:

  • Solution Preparation: Prepare stock solutions of each aminobenzenesulfonic acid isomer and the electrophile at known concentrations in the chosen solvent.

  • Kinetic Run:

    • Equilibrate the spectrophotometer at a specific wavelength where the product absorbs, but the reactants do not (or absorb minimally).

    • In a cuvette, mix a solution of one of the isomers with the solvent.

    • Initiate the reaction by adding a small, precise volume of the electrophile solution. Start the stopwatch immediately.

    • Place the cuvette in the spectrophotometer and record the absorbance at regular time intervals.

  • Repeat: Repeat the kinetic run for the other two isomers under identical conditions (concentration, temperature, solvent).

  • Data Analysis:

    • Plot absorbance versus time for each isomer.

    • The initial rate of the reaction is proportional to the slope of the initial linear portion of the curve.

    • Compare the initial rates for the three isomers. The order of the rates will correspond to the order of nucleophilicity (meta > para > ortho).

Causality Behind Experimental Choices:

  • Electrophile Choice: A colored electrophile or one that produces a colored product (like 4-nitrobenzoyl chloride) is chosen to allow for easy monitoring of the reaction progress by UV-Vis spectrophotometry.

  • Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction. Acetonitrile is a common choice for kinetic studies of anilines[20].

  • Pseudo-First-Order Conditions: To simplify the rate law, the concentration of the aminobenzenesulfonic acid is typically kept in large excess compared to the electrophile. This makes the reaction rate dependent only on the concentration of the electrophile, simplifying the data analysis.

Conclusion

The isomeric position of the amino and sulfonic acid groups on a benzene ring creates a clear and predictable trend in both acidity and nucleophilicity.

  • Acidity Order: ortho > para > meta

  • Nucleophilicity Order: meta > para > ortho

These trends are a direct consequence of the interplay between inductive effects, resonance effects, and steric hindrance. Orthanilic acid is the strongest acid but the weakest nucleophile, while metanilic acid is the weakest acid but the strongest nucleophile. This guide provides the foundational data and experimental frameworks for researchers to leverage these distinct properties in chemical synthesis and drug development.

References

  • ChemBK. Orthanilic acid. [Link]
  • Brainly.in. Zwitterion structure of sulphanilic acid. (2023-03-08). [Link]
  • Merck Index. Metanilic Acid. [Link]
  • Merck Index. Orthanilic Acid. [Link]
  • Creative Bioarray.
  • Journal of Chemical Education.
  • ChemWhat. Metanilic acid CAS#: 121-47-1. [Link]
  • American Chemical Society.
  • ChemBK. Metanilic acid. [Link]
  • Chemistry Steps. Reactions of Aniline. [Link]
  • Pharmaguideline. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. [Link]
  • Wikipedia. Sulfanilic acid. [Link]
  • ResearchGate.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). [Link]
  • Shaalaa.com. Draw the zwitter ion structure for sulphanilic acid. [Link]
  • YouTube. Effect of Substituents on the Basicity of Anilines. (2020-06-13). [Link]
  • Vedantu. The high melting point and insolubility of sulphanilic acid in organic solvents are due to. [Link]
  • Collegedunia. The correct structure of zwitter ion of sulphanilic acid is. (2022-07-07). [Link]
  • ResearchGate. Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020-05-20). [Link]
  • Pearson.
  • Pak. J. Pharm. Sci.
  • Chemistry LibreTexts. Basicity of Arylamines. (2025-02-24). [Link]
  • ResearchGate. Anilines as Nucleophiles. (2025-08-07). [Link]
  • ResearchGate. Aniline serie and their pK a values in water and k N values for the nucleophile series with 2-chloro-5-nitro pyrimidine. [Link]
  • Murdoch University Research Portal.
  • PubChem. 3-Aminobenzenesulfonic acid. [Link]
  • Wikipedia. Orthanilic acid. [Link]
  • PubChem. 2-Aminobenzenesulfonic acid. [Link]
  • PubChem. Sulfanilic acid. [Link]
  • National Institutes of Health. An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. [Link]
  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]
  • Scribd. Pka'S of Inorganic and Oxo-Acids. [Link]
  • ResearchGate. pK, values which have been reported for strong acids. [Link]

Sources

A Comparative Purity Assessment of Commercial 4-Amino-2-methylbenzenesulfonic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Applications

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4-Amino-2-methylbenzenesulfonic acid (CAS No. 133-78-8), a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of undesired by-products, and potential toxicological risks. This guide provides a comprehensive framework for the purity assessment of commercially available this compound, offering researchers, scientists, and drug development professionals a robust, multi-pronged analytical approach to qualify suppliers and ensure the integrity of their research.

The primary route for the synthesis of this compound typically involves the sulfonation of p-toluidine. This process, while effective, can lead to a range of potential impurities. These may include unreacted starting materials, isomeric by-products such as 2-amino-4-methylbenzenesulfonic acid, and other related substances.[1] Therefore, a rigorous analytical strategy is imperative to identify and quantify these impurities, ensuring the selection of high-purity material suitable for demanding pharmaceutical applications.

This guide details a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Potentiometric Titration—to provide a comprehensive purity profile. The causality behind the selection of these methods lies in their complementary nature: HPLC provides excellent separation of structurally similar impurities, qNMR offers an absolute purity assessment against a certified internal standard, and potentiometric titration delivers a robust assay of the acidic and basic functional groups.

Experimental Design: A Multi-Modal Approach to Purity Verification

experimental_workflow cluster_sample Sample Acquisition cluster_analysis Purity Assessment cluster_data Data Integration & Comparison s1 Procure Samples (Suppliers A, B, C) a1 HPLC-UV Analysis (Relative Purity & Impurity Profiling) s1->a1 Distribute Aliquots a2 ¹H qNMR Analysis (Absolute Purity Assay) s1->a2 Distribute Aliquots a3 Potentiometric Titration (Functional Group Assay) s1->a3 Distribute Aliquots d1 Compile Data Table a1->d1 a2->d1 a3->d1 d2 Supplier Comparison d1->d2 Synthesize Results

Caption: Overall experimental workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

Rationale: HPLC is the workhorse of pharmaceutical analysis for its ability to separate and quantify closely related impurities. A reversed-phase method is developed here to resolve this compound from its potential isomers and other aromatic impurities.[2][3]

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Chromatographic Conditions:

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 5
      20 50
      25 95
      30 95
      31 5

      | 35 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample and transfer to a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

Rationale: qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[4][5] By using a certified internal standard, the purity of the analyte can be directly calculated from the integral ratios of their respective NMR signals. This technique is invaluable for orthogonal verification of purity results obtained by chromatography.[6]

Experimental Protocol: ¹H qNMR
  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

  • Reagents:

    • Deuterated dimethyl sulfoxide (DMSO-d6) with a known low water content.

    • Certified internal standard (e.g., maleic acid, purity ≥ 99.5%).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the certified internal standard (maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard. For this compound, the aromatic protons are suitable. For maleic acid, the vinylic protons provide a sharp singlet.

    • Calculate the purity using the following equation:[7] Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Potentiometric Titration for Assay of Functional Groups

Rationale: As this compound is an amphoteric molecule containing both a strongly acidic sulfonic acid group and a weakly basic amino group, acid-base titration provides a direct measure of the active functional groups.[8] Potentiometric titration is employed to accurately determine the equivalence points without the subjectivity of a colorimetric indicator.[9]

Experimental Protocol: Potentiometric Titration
  • Instrumentation:

    • Potentiometric titrator with a glass pH electrode and a suitable reference electrode.

    • Calibrated analytical balance.

    • Class A burette.

  • Reagents:

    • Standardized 0.1 M sodium hydroxide (NaOH) solution.

    • Deionized water.

  • Procedure:

    • Accurately weigh approximately 150 mg of the this compound sample and dissolve it in 50 mL of deionized water in a beaker.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

    • Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.

    • Continue the titration past the equivalence point.

    • Determine the equivalence point from the titration curve (the point of maximum inflection) or its first derivative.

  • Calculation:

    • Assay (%) = (V * M * MW) / (w * 1000) * 100 Where:

      • V = Volume of NaOH at the equivalence point (mL)

      • M = Molarity of the NaOH solution

      • MW = Molecular weight of this compound (187.22 g/mol )

      • w = Weight of the sample (g)

Comparative Data and Supplier Assessment

The following table presents a hypothetical comparison of purity data for this compound from three different commercial suppliers, as determined by the analytical methods described above.

Supplier Lot Number HPLC Purity (%) Major Impurity (%) ¹H qNMR Purity (%) Titration Assay (%)
Supplier A A-12399.80.15 (Isomer)99.799.9
Supplier B B-45699.20.50 (Starting Material)99.199.3
Supplier C C-78998.50.80 (Isomer)98.698.7

Interpretation of Results:

  • Supplier A consistently demonstrates the highest purity across all three analytical methods, with a very low level of isomeric impurity. The close agreement between the orthogonal techniques provides a high degree of confidence in the quality of this material.

  • Supplier B shows a slightly lower purity, with the primary impurity identified as the starting material. This suggests a less complete reaction or purification process.

  • Supplier C exhibits the lowest purity of the three, with a significant percentage of an isomeric impurity. This could potentially impact the regioselectivity of subsequent reactions.

Conclusion and Recommendations

This guide has outlined a rigorous, multi-faceted approach to the purity assessment of commercial this compound. The combination of HPLC-UV, ¹H qNMR, and potentiometric titration provides a comprehensive and reliable purity profile, enabling an informed selection of suppliers for critical pharmaceutical applications.

For researchers and drug development professionals, it is strongly recommended to:

  • Qualify all new suppliers using a comprehensive analytical approach as described herein.

  • Request and critically review the Certificate of Analysis (CoA) from the supplier, comparing it with in-house analytical data.

  • Consider the potential impact of identified impurities on downstream chemistry and the final drug product.

By implementing these self-validating analytical protocols, scientists can ensure the quality and consistency of their starting materials, thereby safeguarding the integrity and success of their research and development endeavors.

References

  • National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. [Link]
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
  • Emery Pharma.
  • Bruker.
  • National Center for Biotechnology Information (NCBI). (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1185–1193. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. [Link]
  • Royal Society of Chemistry. (2019). Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. [Link]
  • Jimenez, B., & Gratzfeld-Huesgen, A. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. MethodsX, 5, 738–744. [Link]
  • Google Patents. (2016).
  • MedCrave. (2016).
  • Royal Society of Chemistry. 1H NMR (DMSO-d6). [Link]
  • Oxford Academic. (2004). Biodegradability properties of sulfonamides in activated sludge. SETAC Europe 14th Annual Meeting. [Link]
  • PubMed. (2015). Degradation of sulfonamides as a microbial resistance mechanism. Journal of environmental management, 159, 148-154. [Link]
  • Wikipedia.
  • Scientific Research Publishing. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharmacology & Pharmacy, 14(4), 113-128. [Link]
  • George Mason University. (2020).
  • SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). [Link]
  • ResearchGate. (2019). (a) 1 H NMR spectra of peptide 4 in dimethyl sulfoxide (DMSO)-d 6. (b).... [Link]
  • ACS Publications. (1968). Separation of aromatic sulfonic acids with a liquid anion exchanger. Analytical Chemistry, 40(14), 2138–2141. [Link]
  • Oakwood Chemical.
  • University of Massachusetts Lowell. Titration of Unknown Acid & Sulfamic Acid. [Link]
  • CORE. Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents. [Link]
  • MDPI. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(18), 3244. [Link]
  • Chemistry LibreTexts. (2022).
  • Google Patents. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • ResearchGate. (2020).
  • Google Patents. (1994). Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
  • Wikipedia. Sulfamic acid. [Link]
  • MDPI. (2022). Investigation of Impurities in Peptide Pools. Molecules, 27(19), 6649. [Link]
  • Google Patents. (1992).
  • ECHA. (2010). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. [Link]
  • CAS Common Chemistry. 2-Amino-4-methylbenzenesulfonic acid. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for 4-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 4-Amino-2-methylbenzenesulfonic acid (CAS No: 88-62-0). As a crucial intermediate in various chemical syntheses, ensuring the reliability and reproducibility of its quantification is paramount for quality control and regulatory compliance. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounded in established international guidelines.

Introduction: The Imperative of Reproducibility

This compound, also known as 5-amino-2-toluenesulfonic acid, is a key building block in the synthesis of dyes and other specialty chemicals. The consistency of its purity and concentration directly impacts the quality, safety, and efficacy of the final products. Therefore, analytical methods used for its characterization must be rigorously validated to ensure they are fit for their intended purpose.

Method validation provides scientific evidence that an analytical method is reliable and consistent.[1] While single-laboratory validation establishes parameters like repeatability and intermediate precision, inter-laboratory validation (or reproducibility) is the ultimate test of a method's robustness.[2][3] It assesses the precision of results obtained on the same homogenous sample by different laboratories, using different analysts, equipment, and on different days.[2][4] This process is fundamental for standardizing a method, for instance, for inclusion in pharmacopoeias or for use in multi-site manufacturing and testing.[3] The principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline form the bedrock of this process, demonstrating that the analytical procedure is suitable for its intended purpose.[4]

Before delving into analytical methodologies, a foundational understanding of the analyte is critical.

  • Molecular Formula: C₇H₉NO₃S[5]

  • Molecular Weight: 187.22 g/mol [5]

  • Appearance: Solid

  • Solubility: Soluble in water

Safety Profile: this compound is classified as a corrosive solid that can cause serious eye irritation and skin burns.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, must be worn when handling this compound.[6][8] All work should be conducted in a well-ventilated area, such as a chemical fume hood.[6]

Core Analytical Techniques for Quantification

The selection of an analytical technique is governed by the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity. For this compound, two primary chromatographic techniques are most suitable.

  • High-Performance Liquid Chromatography (HPLC): This is the preeminent technique for analyzing non-volatile, polar compounds like sulfonic acids.[9] Reversed-phase HPLC, using a C18 column, provides excellent separation and quantification capabilities, typically with UV detection.[10][11] Given the compound's aromatic structure, it possesses a strong chromophore, making UV detection a sensitive and straightforward choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is typically reserved for volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile species.[12] This process, often silylation, adds complexity but can yield very high sensitivity and specificity, which is particularly useful for trace-level impurity profiling.[10][13]

Designing an Inter-Laboratory Validation Study

An inter-laboratory study, or round-robin test, is the gold standard for assessing method reproducibility.[14] The following framework, based on ICH and ISO guidelines, outlines the critical components of such a study.[4][15]

Prior to initiating the study, a detailed validation protocol must be established. This document serves as the blueprint for all participating laboratories and should include:

  • Objective and Scope: Clearly define the purpose of the study and the intended application of the method.

  • Validation Parameters: Specify the performance characteristics to be evaluated, such as accuracy, precision (repeatability, intermediate precision, and reproducibility), linearity, range, specificity, LOD, and LOQ.[1][3]

  • Participating Laboratories: Detail the number of labs, analysts, and instruments involved.

  • Sample Details: Describe the homogenous sample batch to be used, including its preparation, storage, and distribution.

  • Detailed Analytical Procedure: Provide a step-by-step methodology that must be strictly followed.

  • Statistical Methods: Define the statistical tools (e.g., ANOVA) that will be used to analyze the data.[16]

  • Acceptance Criteria: Pre-define the acceptance limits for each validation parameter.[1][2]

The logical flow of an inter-laboratory validation study is depicted below.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Develop & Optimize Analytical Method B Prepare Detailed Validation Protocol A->B C Select Participating Laboratories B->C D Prepare & Distribute Homogenous Sample Lot C->D E Labs Perform Analysis per Protocol D->E F Collect Raw Data from all Labs E->F G Statistical Analysis (e.g., ANOVA) F->G H Assess Against Acceptance Criteria G->H I Generate Final Validation Report H->I J Method Standardization I->J

Sources

A Researcher's Guide to Spectral Analysis: Comparing Experimental and Predicted Data for 4-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research and drug development, the precise structural elucidation of molecules is paramount. Spectroscopic techniques provide a fundamental toolkit for this purpose, offering a detailed fingerprint of a compound's atomic and electronic structure. However, the interpretation of experimental spectra can often be complex, particularly for molecules with multiple functional groups or isomeric possibilities. This is where computational chemistry offers a powerful complementary approach, allowing for the prediction of spectral data from first principles.

This guide provides an in-depth comparison of experimental and predicted spectral data for the compound 4-Amino-2-methylbenzenesulfonic acid. As a Senior Application Scientist, my goal is to not only present the data but also to explain the causality behind the experimental and computational choices, thereby providing a self-validating framework for such comparative studies.

The Subject: this compound

This compound is an aromatic sulfonic acid containing both an amino and a methyl group on the benzene ring. Its structure presents an interesting case for spectroscopic analysis due to the interplay of these functional groups on the electronic environment of the aromatic system.

Figure 1: Molecular structure of this compound.

Experimental Spectral Data (Reference: 5-Amino-2-methylbenzenesulfonic acid)

The following section details the experimental spectral data obtained for the isomer 5-Amino-2-methylbenzenesulfonic acid. These will serve as our benchmark for comparison with the predicted spectra of our target molecule.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality experimental data is the bedrock of any comparative analysis. The following general protocols are representative of standard laboratory practices designed to ensure data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A 5-10 mg sample of 5-Amino-2-methylbenzenesulfonic acid is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆, to ensure dissolution and minimize solvent interference in the ¹H NMR spectrum. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz instrument.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30° pulse width, a relaxation delay of 5 seconds to ensure full magnetization recovery, and 16-32 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum and enhance sensitivity. A longer relaxation delay (10-15 seconds) and a larger number of scans (1024-4096) are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected using appropriate software (e.g., TopSpin, MestReNova).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two, is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method. For a polar molecule like this, Electrospray Ionization (ESI) is a common choice, which can be performed in either positive or negative ion mode.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, is used to obtain accurate mass measurements.

  • Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range. In positive ion mode, the protonated molecule [M+H]⁺ is expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

Reference Experimental Data Table
Spectroscopic Technique5-Amino-2-methylbenzenesulfonic acid (Experimental Data)
¹H NMR (DMSO-d₆)Aromatic Protons: δ 6.5-7.5 ppm; Methyl Protons: δ ~2.2 ppm; Amino Protons: Broad signal, variable ppm
¹³C NMR (DMSO-d₆)Aromatic Carbons: δ 110-150 ppm; Methyl Carbon: δ ~20 ppm
IR (cm⁻¹)N-H stretch: ~3400-3300; S=O stretch: ~1250-1150 and ~1050-1000; Aromatic C-H stretch: ~3100-3000; Aromatic C=C stretch: ~1600-1450
Mass Spec. (ESI)[M-H]⁻ at m/z 186.02

Computational Prediction of Spectral Data for this compound

The prediction of spectral data relies on quantum mechanical calculations, primarily Density Functional Theory (DFT) and its extensions. The following protocols outline the general workflow for these predictions.

G cluster_0 Computational Workflow cluster_1 Predicted Spectra mol_structure 1. Molecular Structure Input geom_opt 2. Geometry Optimization (DFT) mol_structure->geom_opt freq_calc 3. Frequency Calculation (DFT) geom_opt->freq_calc nmr_calc 4. NMR Shielding Calculation (DFT/GIAO) geom_opt->nmr_calc uv_calc 5. Excited State Calculation (TD-DFT) geom_opt->uv_calc ir_spectrum IR Spectrum freq_calc->ir_spectrum nmr_spectrum NMR Spectrum nmr_calc->nmr_spectrum uv_spectrum UV-Vis Spectrum uv_calc->uv_spectrum

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower you, my fellow researchers and drug development professionals, with not just the materials for discovery but also the knowledge to handle them safely and responsibly. This guide moves beyond mere instruction to provide a deep, procedural framework for the proper disposal of 4-Amino-2-methylbenzenesulfonic acid. Our commitment to scientific integrity means ensuring that every step, from handling to final disposal, is understood, validated, and compliant with the highest safety and environmental standards.

This document is structured to provide immediate, actionable information, explain the scientific rationale behind each procedure, and ensure your laboratory practices are both safe and compliant.

Section 1: Hazard Assessment & Immediate Safety Precautions

Understanding the inherent risks of a compound is the first step in safe handling and disposal. This compound (CAS No. 133-78-8) is an organic compound that possesses both acidic and amine functional groups, requiring careful management.

Based on the Globally Harmonized System (GHS), this chemical presents several hazards.[1][2][3] It is classified as a corrosive solid and can cause serious eye irritation, skin irritation, and potential respiratory irritation.[1][2][3][4] The primary directive is to prevent all direct contact.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1][3][4]
Eye Irritation2AH319: Causes serious eye irritation[1][2][3][5]
Specific target organ toxicity - single exposure3H335: May cause respiratory irritation[1][3]

Personal Protective Equipment (PPE): The First Line of Defense

The causality behind PPE selection is rooted in the chemical's physical and hazardous properties. As a solid, it poses a risk of airborne dust, and its acidic nature makes it corrosive to tissues upon contact.

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[6]Critical. Protects against airborne dust particles and accidental splashes which can cause serious eye irritation or damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[7][8]Prevents direct skin contact, which can lead to irritation.[4] Always inspect gloves before use and remove them with care to avoid contamination.[5]
Body Protection Laboratory coat or long-sleeved clothing.[5][6]Protects skin on the arms and body from accidental spills and dust.
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[1][8]Minimizes the risk of inhaling dust, which can cause respiratory tract irritation.[3] For large-scale operations or spill cleanup, a NIOSH-approved respirator may be necessary.[2][5]

Section 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization under the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).[9] Laboratory chemical waste must be treated as hazardous unless confirmed otherwise.[10]

This compound waste would be classified as hazardous based on the following:

  • Corrosivity Characteristic (D002): As an acid, if this compound is in an aqueous solution with a pH less than or equal to 2, it meets the definition of a corrosive hazardous waste.[11][12]

  • Listed Waste: Depending on how it was used, it could be part of a listed waste stream (e.g., F-list for spent solvents if mixed).[12][13]

The Imperative of Waste Segregation

Segregating chemical waste is a critical, non-negotiable step to prevent dangerous reactions.[14] this compound waste must be stored separately from:

  • Strong Bases: To avoid a violent acid-base neutralization reaction.

  • Oxidizing Agents: To prevent potentially exothermic or explosive reactions.[3][4][15]

  • Other Incompatible Waste Streams: At a minimum, segregate acids, bases, oxidizers, solvents, and cyanides.[14]

Section 3: Disposal Pathways - A Decision Framework

The choice of disposal method depends on the quantity of waste, available laboratory facilities, and institutional policies. The primary and most recommended pathway is always through a licensed hazardous waste disposal service. In-lab treatment should only be considered for very small quantities by experienced personnel.

Below is a decision-making workflow for selecting the appropriate disposal procedure.

DisposalWorkflow cluster_start Start: Waste Generated cluster_assessment Assessment cluster_route_a Route A: Off-Site Disposal (Recommended) cluster_route_b Route B: In-Lab Treatment (Advanced) start Waste this compound (Solid or Aqueous Solution) decision_quant Is the quantity small (<5g or <50mL) AND personnel are experienced with chemical treatment? start->decision_quant collect Step 1: Collect waste in a compatible, labeled container. decision_quant->collect No (or uncertain) decision_form Is the waste an aqueous solution? decision_quant->decision_form Yes seal Step 2: Seal container tightly and store in secondary containment. collect->seal contact_ehs Step 3: Arrange for pickup by EHS or certified waste vendor. seal->contact_ehs decision_form->collect No (Solid) degrade Step A: Oxidative Degradation (Aromatic Amine Destruction) decision_form->degrade Yes neutralize Step B: Neutralization (Corrosivity Removal) degrade->neutralize dispose_sewer Step C: Dispose via sanitary sewer (pending local regulations). neutralize->dispose_sewer

Caption: Decision workflow for disposal of this compound.

Section 4: Protocol for Off-Site Disposal (Primary Recommended Method)

This method is the safest and most compliant option for all quantities of waste. It transfers the responsibility of final treatment to a facility equipped for handling hazardous materials.

Step-by-Step Methodology:

  • Waste Identification and Segregation:

    • Isolate waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips).[16]

    • This waste must be classified as hazardous chemical waste.[4][16]

  • Containerization:

    • Select a container made of compatible material (e.g., the original container, a high-density polyethylene (HDPE) bottle) that is in good condition and free of leaks.[10][14]

    • Never mix this waste with incompatible waste streams like bases or strong oxidizers.[16]

  • Labeling:

    • The waste container must be clearly and accurately labeled as soon as the first drop of waste is added.[11][17] The label should include:

      • The words "Hazardous Waste".[16]

      • The full chemical name: "Waste this compound".[16]

      • The primary hazards (e.g., "Corrosive," "Irritant").[16]

      • The date the waste was first added to the container.[16]

  • Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.[14][17]

    • Store the container in a designated and properly placarded Satellite Accumulation Area within the laboratory.[11] The storage area should have secondary containment to manage potential leaks.[17]

  • Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor to arrange for pickup and disposal.[7] Follow all institutional protocols for waste transfer.

Section 5: Protocol for In-Lab Treatment (Advanced Users, Small Quantities Only)

This pathway should only be attempted by personnel with a thorough understanding of the chemical reactions involved and in a laboratory equipped with a certified chemical fume hood and proper PPE. The goal is to degrade the hazardous components of the molecule, rendering it safe for disposal.

5.1 Oxidative Degradation of the Aromatic Amine

Aromatic amines can be degraded using a strong oxidizing agent like potassium permanganate in an acidic solution.[14][18] This process breaks down the aromatic ring and amine group, significantly reducing its toxicity.

Step-by-Step Methodology:

  • Preparation: Work entirely within a chemical fume hood.[14] Ensure an acid spill kit is readily available.

  • Dilution: Prepare a dilute solution of the this compound waste. Aim for a concentration of approximately 0.01 moles per 3 liters of 1.7 N sulfuric acid in a suitably large flask (e.g., 5-L).[14] Rationale: Dilution controls the rate of reaction and dissipates heat.

  • Oxidation: Slowly, and with constant stirring, add 1 liter of 0.2 M potassium permanganate solution.[14] The solution will turn a deep purple color.

  • Reaction: Allow the mixture to stand at room temperature for at least 8 hours.[14] During this time, the permanganate will oxidize the organic compound, and the purple color will fade.

  • Quenching Excess Oxidant: If any purple color remains, add a small amount of sodium bisulfite solution dropwise until the solution becomes colorless or brown, indicating all the permanganate has been reduced.

  • Proceed to Neutralization: The resulting solution is still acidic and must be neutralized before final disposal.

5.2 Neutralization

This step addresses the corrosivity characteristic (D002) of the waste.

Step-by-Step Methodology:

  • Cooling: If the degradation reaction generated heat, cool the solution to room temperature in an ice bath.

  • Neutralization: Slowly add a base, such as sodium hydroxide solution or sodium bicarbonate, while stirring and monitoring the pH with a calibrated meter or pH paper.[18]

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0. Rationale: A neutral pH is required for compliant sewer disposal and is safer to handle.

  • Final Disposal: Check your local and institutional regulations. If the treated, neutralized solution is free of regulated heavy metals and other toxic ions, it may be permissible to flush it down the sanitary sewer with copious amounts of water.[18]

Section 6: Spill Management

Accidents happen, and a prepared response is key to mitigating risk.

  • For Small Spills (Solid):

    • Ensure the area is well-ventilated.[1]

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding the creation of dust.[4][6]

    • Place the swept material into a labeled hazardous waste container for disposal via Route A.[16]

  • For Large Spills:

    • Evacuate all non-essential personnel from the area and restrict access.[17][19]

    • If safe to do so, turn off any ignition sources.[17]

    • Alert your institution's EHS or emergency response team immediately.[19][20] Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these detailed procedures, you actively contribute to a culture of safety and environmental stewardship. You not only protect yourself and your colleagues but also ensure the integrity of the vital research you perform.

References

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
  • Thermo Fisher Scientific. (2020). Safety Data Sheet: 2-Amino-4-chloro-5-methylbenzenesulfonic acid.
  • Thermo Fisher Scientific. (2020). Safety Data Sheet: Benzenesulfonic acid, 5-amino-2-methyl-.
  • University of Missouri. (n.d.). Chemical Waste Disposal Guidelines. Environmental Health & Safety.
  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Benzenesulfonic acid, 2-amino-5-methyl-.
  • University of California, Santa Barbara. (n.d.). SOP: Acid Handling.
  • Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure.
  • Science Ready. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Zaera Research Group, UC Riverside. (2014). Working with Acids Standard Operating Procedure.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • U.S. Environmental Protection Agency. (2022). Resource Conservation and Recovery Act (RCRA) Regulations.
  • ComplianceXL. (2021). Additional Four PFAS maybe Designated as RCRA Hazardous Wastes.
  • U.S. Environmental Protection Agency. (1989). RCRA Online Number: 11468.
  • U.S. Environmental Protection Agency. (1988). RCRA Online Number: 11361.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • Regulations.gov. (2023). Identification and Listing of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for researchers, scientists, and drug development professionals on the correct selection, use, and disposal of Personal Protective Equipment (PPE) when handling 4-Amino-2-methylbenzenesulfonic acid (CAS 133-78-8). Moving beyond a simple checklist, we will explore the causality behind each recommendation, ensuring a deep, actionable understanding of the safety protocols required to mitigate the specific risks posed by this chemical.

Hazard Assessment: Understanding the Risks

This compound is an acidic, organic, corrosive solid.[1][2] A thorough understanding of its hazard profile is the foundation of an effective PPE strategy. The primary risks associated with this compound are:

  • Serious Eye Damage: Direct contact can cause severe eye irritation and potentially serious, irreversible damage.[1][3][4] The acidic nature of the compound necessitates robust eye protection.

  • Skin Corrosion and Irritation: As a corrosive solid, it can cause skin irritation and, with significant contact, severe burns.[3][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[5][6][7]

Therefore, all handling procedures must be designed to prevent any direct contact with the eyes, skin, and respiratory system.

Core PPE Requirements: Your Non-Negotiable Barrier

The selection of PPE is not arbitrary; it is directly dictated by the hazards identified. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2][8][9] A full-face shield must be worn over goggles during splash-risk procedures (e.g., dissolution, transfer).[6][10][11][12]Protects against dust particles and accidental splashes of solutions, which can cause serious eye damage.[4] The face shield provides a secondary barrier for the entire face.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use and selected based on EN 374 standards for chemical protection.[1][10][12]Prevents direct skin contact with the corrosive solid. Proper material selection ensures the glove material will not degrade upon contact with the chemical.
Body Protection A chemical-resistant lab coat, full-length pants, and closed-toe shoes. For larger quantities or significant splash risk, a PVC or neoprene apron is recommended.[8][11][12]Minimizes the risk of accidental skin exposure on the torso, arms, and legs. Closed-toe shoes protect feet from spills.[11]
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood, or if dust is generated. Options include a particulate respirator (e.g., N95) or a respirator with an acid gas cartridge.[1][8][10][11][13]Prevents the inhalation of fine particles that can cause respiratory tract irritation.[7] The choice of cartridge depends on the specific procedure and potential for vapor generation.

The First Line of Defense: Engineering Controls

Before any PPE is donned, appropriate engineering controls must be in place. These are designed to remove the hazard at its source and are the most effective means of exposure prevention.

  • Chemical Fume Hood: All weighing, transferring, and handling of solid this compound must be performed inside a certified chemical fume hood.[11][12] This contains dust and potential vapors, preventing inhalation.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][8][12]

  • Emergency Stations: A fully functional eyewash station and safety shower must be immediately accessible in the work area.[8][9][11][12] Proximity and readiness are critical for mitigating the severity of an accidental exposure.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol integrates PPE use into the entire workflow, from preparation to disposal.

Step 1: Preparation and Area Designation

  • Designate a specific area for handling, preferably within a chemical fume hood.

  • Ensure the work surface is clean and uncluttered.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the chemical.

  • Verify that the eyewash station and safety shower are unobstructed and operational.[11]

Step 2: Donning PPE

  • Body and Footwear: Don your lab coat, ensuring it is fully buttoned, along with full-length pants and closed-toe shoes.

  • Gloves: Inspect chemical-resistant gloves for tears or pinholes. Don the gloves, ensuring they overlap the cuffs of the lab coat.

  • Eye/Face Protection: Put on your safety goggles. If the procedure involves transferring solutions or any risk of splashing, add a full-face shield.

  • Respiratory Protection: If working outside a fume hood (not recommended) or if the procedure is known to generate significant dust, don your fitted respirator.

Step 3: Handling the Chemical

  • Perform all manipulations within the fume hood with the sash at the lowest practical height.

  • Handle the container with care to avoid generating dust.

  • Use a spatula to carefully transfer the desired amount of the solid. Avoid pouring the powder directly.

  • If making a solution, add the solid slowly to the solvent to prevent splashing.

  • Keep the container tightly closed when not in use.[5]

Step 4: Doffing PPE and Decontamination

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in a designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles. Clean and store them according to laboratory procedures.

  • Body Protection: Remove the lab coat. If it is contaminated, place it in a designated container for hazardous laundry or disposal.

  • Hand Washing: Wash your hands thoroughly with soap and water after all work is complete.[1][5]

Step 5: Waste Disposal

  • All excess this compound and any materials contaminated with it (e.g., weigh boats, paper towels, gloves) must be disposed of as hazardous chemical waste.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[5][7][14] Do not dispose of this chemical down the drain.

Task-Based PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific task being performed with this compound.

PPE_Selection_Workflow start Start: Prepare to handle This compound task What is the task? start->task ppe_base Minimum PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes start->ppe_base Always Required weighing Weighing/Transferring Solid task->weighing Solid solution Preparing/Handling Solutions task->solution Liquid spill Spill Cleanup task->spill Emergency fume_hood Work inside a Chemical Fume Hood weighing->fume_hood add_faceshield Add Full-Face Shield solution->add_faceshield add_respirator Add NIOSH-approved Respirator (Acid Gas/Particulate) spill->add_respirator end Proceed with Task fume_hood->end add_faceshield->fume_hood add_respirator->add_faceshield Also add

Sources

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4-Amino-2-methylbenzenesulfonic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.